(R)-2-amino-2-(4-bromophenyl)ethanol
Description
Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-amino-2-(4-bromophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO/c9-7-3-1-6(2-4-7)8(10)5-11/h1-4,8,11H,5,10H2/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTNHFPRYCCCOQV-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CO)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@H](CO)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901295801 | |
| Record name | (βR)-β-Amino-4-bromobenzeneethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901295801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
354153-64-3 | |
| Record name | (βR)-β-Amino-4-bromobenzeneethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=354153-64-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (βR)-β-Amino-4-bromobenzeneethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901295801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(R)-2-amino-2-(4-bromophenyl)ethanol chemical properties
An In-Depth Technical Guide to (R)-2-amino-2-(4-bromophenyl)ethanol: Properties, Synthesis, and Applications
Introduction
This compound is a chiral molecule of significant interest in the fields of medicinal chemistry and organic synthesis. As a versatile building block, its distinct structural features—a stereodefined amino alcohol functional group and a brominated aromatic ring—provide a unique combination of reactivity and functionality. This guide, intended for researchers and drug development professionals, offers a comprehensive overview of its chemical properties, synthetic routes, analytical methodologies, and applications, grounded in established scientific principles. The presence of a chiral center makes this compound a valuable precursor for enantiomerically pure pharmaceuticals, where stereochemistry is critical for therapeutic efficacy and safety. Its utility is particularly noted in the synthesis of agents targeting the central nervous system.[1]
PART 1: Physicochemical and Structural Characterization
The compound is an organic molecule featuring an amino group (-NH2) and a hydroxyl group (-OH) attached to a carbon chain, along with a brominated phenyl group.[2] This combination of functional groups dictates its physical and chemical behavior.
Core Properties
A summary of the key physicochemical properties is presented below. These values are fundamental for designing synthetic transformations, purification protocols, and formulation strategies.
| Property | Value | Reference(s) |
| Chemical Formula | C₈H₁₀BrNO | [2][3] |
| Molecular Weight | 216.08 g/mol | [2][4][5] |
| CAS Number | 354153-64-3 | [5][6] |
| Appearance | White crystalline powder | [3] |
| Melting Point | Approx. 89-91 °C | [3] |
| Solubility | Soluble in organic solvents such as ethanol, ether, and chloroform. | [3] |
| Storage | 2-8°C, under inert atmosphere, protected from light. |
Structural Elucidation
The molecule's structure is defined by a chiral benzylic carbon atom bonded to four different substituents: a 4-bromophenyl ring, a primary amino group, a hydroxymethyl group (-CH₂OH), and a hydrogen atom. The (R) designation denotes the absolute configuration at this stereocenter according to the Cahn-Ingold-Prelog priority rules.
Spectroscopic analysis is essential for confirming the identity and purity of this compound. While specific spectral data for this exact compound is not publicly cataloged, characteristic signals can be predicted based on its functional groups and published data for analogous structures.[7][8]
-
¹H NMR: Protons on the 4-bromophenyl ring would appear as two distinct doublets in the aromatic region (~7.2-7.6 ppm). The benzylic proton would be a multiplet, coupled to the protons of the adjacent hydroxymethyl group. The protons of the -CH₂OH group and the -NH₂ group would also be present, with their chemical shifts being solvent-dependent.
-
¹³C NMR: The spectrum would show six distinct carbon signals for the aromatic ring, with the carbon attached to bromine showing a characteristic shift. Signals for the benzylic carbon and the hydroxymethyl carbon would appear in the aliphatic region (~50-75 ppm).
-
IR Spectroscopy: Key vibrational bands would include O-H and N-H stretching (broad, ~3300-3400 cm⁻¹), C-H stretching (aromatic and aliphatic), and C-Br stretching in the fingerprint region.
PART 2: Synthesis and Chiral Resolution
The synthesis of enantiomerically pure this compound typically involves the preparation of a racemic mixture followed by a chiral resolution step. Asymmetric synthesis is an alternative but often more complex route.
Racemic Synthesis Workflow
A common and straightforward approach to the racemic compound involves the reduction of an α-amino ketone precursor, which can be synthesized from 4-bromobenzoyl chloride. The causality behind this choice is the commercial availability of starting materials and the high-yielding nature of the reactions.
Caption: General workflow for the synthesis of racemic 2-amino-2-(4-bromophenyl)ethanol.
Protocol: Racemic Synthesis
-
Amidation: Dissolve 4-bromobenzoyl chloride in a suitable aprotic solvent (e.g., Dichloromethane). Cool the solution to 0°C.
-
Add triethylamine (1.1 equivalents) followed by the dropwise addition of ethanolamine (1.0 equivalent). Rationale: The base neutralizes the HCl byproduct, driving the reaction to completion.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC analysis indicates the consumption of starting material.
-
Work-up the reaction by washing with aqueous HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous MgSO₄ and concentrate in vacuo to yield the intermediate amide.
-
Oxidation: Dissolve the amide in dichloromethane and add Dess-Martin periodinane (1.2 equivalents). Rationale: Dess-Martin is a mild oxidant suitable for converting the alcohol to a ketone without over-oxidation.
-
Stir for 2-3 hours at room temperature. Quench the reaction with a saturated solution of Na₂S₂O₃.
-
Extract the product into dichloromethane, dry the organic layer, and concentrate. Purify via column chromatography to obtain the α-amino ketone.
-
Reduction: Dissolve the purified ketone in methanol and cool to 0°C.
-
Add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise. Rationale: NaBH₄ is a selective reducing agent for ketones and is operationally simple to use.
-
Stir for 1 hour, then quench carefully with water. Remove the methanol under reduced pressure and extract the product with ethyl acetate to yield the racemic amino alcohol.
Chiral Resolution Strategies
Separating the enantiomers is the most critical step to obtain the desired (R)-enantiomer. The choice of method depends on scale, cost, and available equipment.[9]
Caption: Major pathways for the chiral resolution of amino alcohols.
Protocol: Chiral Resolution by Preparative HPLC
This protocol is adapted from methodologies used for structurally similar compounds and represents a robust, self-validating system for achieving high enantiomeric purity.[10]
-
System Preparation: Use a preparative HPLC system equipped with a chiral stationary phase (CSP). A (R,R) Whelk-O1 column is a suitable choice for this class of compounds.[10]
-
Mobile Phase Preparation: Prepare a mobile phase consisting of n-hexane, ethanol, trifluoroacetic acid (TFA), and isopropylamine (e.g., 95:5:0.1:0.025 v/v/v/v). Rationale: The alcohol acts as the polar modifier, while the acidic (TFA) and basic (isopropylamine) additives improve peak shape by suppressing unwanted ionic interactions with the stationary phase.
-
Sample Preparation: Dissolve the racemic mixture in the mobile phase or a compatible solvent at a concentration suitable for preparative scale (e.g., 10-20 mg/mL).
-
Method Development: Perform an initial analytical run to determine the retention times of the (R) and (S) enantiomers.
-
Preparative Run: Inject the sample onto the column and collect the fractions corresponding to the desired (R)-enantiomer. The elution order will need to be confirmed with an authentic standard or by other analytical means.
-
Post-Run Processing: Combine the fractions containing the pure (R)-enantiomer. Remove the solvent under reduced pressure. The resulting product may be an amine salt with TFA, which can be neutralized with a mild base (e.g., NaHCO₃ solution) and extracted into an organic solvent to yield the free base.
-
Purity Analysis: Confirm the enantiomeric excess (e.e.) of the final product using an analytical chiral HPLC method.
PART 3: Applications in Drug Development
This compound serves as a key intermediate for more complex molecular targets. Its bifunctional nature allows for sequential or orthogonal derivatization of the amino and hydroxyl groups. The bromophenyl moiety provides a handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce further molecular diversity.
This scaffold is particularly valuable for synthesizing compounds with potential anxiolytic or antidepressant activities, where precise stereochemistry is often a prerequisite for selective interaction with biological targets.[1]
Caption: Synthetic utility of the scaffold for creating diverse pharmaceutical agents.
PART 4: Safety and Handling
Proper handling of this compound is crucial to ensure laboratory safety. The compound is classified as hazardous.[11]
GHS Hazard Information
| Hazard Code | Description | Reference(s) |
| H315 | Causes skin irritation | [12][13][14] |
| H319 | Causes serious eye irritation | [12][13][14] |
| H335 | May cause respiratory irritation | [12][13] |
Handling and Storage Protocol
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and safety glasses or goggles at all times.[14][15]
-
Ventilation: Handle the compound only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or fumes.[13][15]
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place.[11] For long-term stability, storage at 2-8°C under an inert atmosphere (e.g., nitrogen or argon) is recommended.[11]
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[3][11]
-
First Aid:
-
Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.[13][15]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[11][15]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[11][13]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[11][13]
-
References
- ChemBK. (2024). 2-aMino-2-(4-broMophenyl)ethanol.
- MySkinRecipes. (n.d.). 2-amino-2-(4-bromophenyl)ethanol.
- Rocha, L. C., et al. (2013). Supplementary Information for Chemoenzymatic Resolution of β-Azidophenylethanols by Candida antarctica. Journal of the Brazilian Chemical Society, 24(9).
- National Center for Biotechnology Information. (n.d.). Benzeneethanol, beta-amino-4-bromo-, hydrochloride (1:1), (betaR)-. PubChem Compound Database.
- Williams, D. J., et al. (2012). 2-[(4-Bromobenzylidene)amino]ethanol. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3477.
- Zhang, Y., et al. (2022). Strategies for chiral separation: from racemate to enantiomer. RSC Advances, 12(43), 28208-28225.
- National Center for Biotechnology Information. (n.d.). 2-(4-Bromophenyl)ethanol. PubChem Compound Database.
- ResearchGate. (n.d.). A Validated chiral liquid chromatographic method for the enantiomeric separation of ß-amino-ß-(4-bromophenyl) propionic acid.
- TSI Journals. (n.d.). A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl) propionic acid. Trade Science Inc.
- Chiralpedia. (2025). Part 6: Resolution of Enantiomers.
- Kumar, A., et al. (2024). 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[1][12]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies. RSC Medicinal Chemistry.
- International Journal of Pharmaceutical Sciences Review and Research. (n.d.). Pro-Drug Development.
Sources
- 1. 2-amino-2-(4-bromophenyl)ethanol [myskinrecipes.com]
- 2. CAS 201403-02-3: 2-amino-2-(4-bromophenyl)ethanol [cymitquimica.com]
- 3. chembk.com [chembk.com]
- 4. (S)-2-amino-2-(4-bromophenyl)ethanol [m.chemicalbook.com]
- 5. aldlab-chemicals_this compound [aldlab.com]
- 6. CAS 354153-64-3 | 4656-9-R3 | MDL MFCD09256373 | (2R)-2-Amino-2-(4-bromophenyl)ethan-1-ol | SynQuest Laboratories [synquestlabs.com]
- 7. minio.scielo.br [minio.scielo.br]
- 8. 2-[(4-Bromobenzylidene)amino]ethanol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 10. tsijournals.com [tsijournals.com]
- 11. fishersci.com [fishersci.com]
- 12. Benzeneethanol, beta-amino-4-bromo-, hydrochloride (1:1), (betaR)- | C8H11BrClNO | CID 91844802 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. enamine.enamine.net [enamine.enamine.net]
- 15. aksci.com [aksci.com]
(R)-2-amino-2-(4-bromophenyl)ethanol synthesis pathway
An In-depth Technical Guide to the Synthesis of (R)-2-amino-2-(4-bromophenyl)ethanol
Authored by a Senior Application Scientist
Introduction: The Significance of this compound
This compound, also known as (R)-4-bromophenylglycinol, is a high-value chiral building block in the landscape of pharmaceutical synthesis. Its structural motif, featuring a stereocenter bearing both an amino and a hydroxyl group on a substituted phenyl ring, makes it a critical intermediate for a range of biologically active molecules.[1][2] The precise three-dimensional arrangement of these functional groups is paramount for molecular recognition and efficacy in drug-target interactions. Consequently, the development of robust, scalable, and enantiomerically pure synthetic pathways to this compound is a subject of intense research and industrial interest.
This guide provides an in-depth analysis of the primary synthetic strategies for producing this compound, tailored for researchers, chemists, and professionals in drug development. We will move beyond simple procedural descriptions to explore the mechanistic underpinnings and practical considerations of each method, offering field-proven insights into why certain experimental choices are made.
Strategic Overview: Pathways to an Enantiopure Amino Alcohol
The synthesis of a single-enantiomer compound like this compound can be approached from three fundamental strategic directions: asymmetric synthesis, biocatalysis, and chiral resolution. Each strategy possesses a unique profile of advantages and challenges related to efficiency, cost, scalability, and environmental impact.
Caption: High-level overview of the main synthetic routes.
Part 1: Asymmetric Synthesis via Prochiral Ketone Reduction
The most elegant and atom-economical approach is the direct asymmetric reduction of a prochiral ketone precursor, typically N-protected 2-amino-4'-bromoacetophenone. This strategy constructs the desired stereocenter in a single, highly controlled step. Two preeminent methodologies in this domain are the Noyori Asymmetric Hydrogenation and the Corey-Bakshi-Shibata (CBS) Reduction.
Noyori Asymmetric Hydrogenation
Pioneered by Nobel laureate Ryōji Noyori, this method utilizes ruthenium catalysts bearing chiral diphosphine ligands (like BINAP) or diamine ligands (like TsDPEN) to achieve exceptionally high enantioselectivity in the hydrogenation of ketones.[3] For amino ketones, the Noyori-Ikariya type catalysts, which operate via a transfer hydrogenation mechanism, are particularly effective.[4][5]
Mechanism and Rationale: The catalyst, often a complex like [(R,R)-TsDPEN]Ru(p-cymene)Cl, operates through a metal-ligand bifunctional mechanism. The reaction typically uses formic acid or isopropanol as the hydrogen source.[4] The substrate's carbonyl group coordinates to the ruthenium center, while the N-H moiety on the chiral ligand interacts with the carbonyl oxygen. This creates a highly organized, six-membered pericyclic transition state, facilitating a stereoselective hydride transfer from the metal to one face of the ketone.[3] The choice of the (R,R)-configured ligand directs the hydride to the re-face of the ketone, yielding the desired (R)-alcohol.
Caption: Workflow for Noyori Asymmetric Hydrogenation.
Experimental Protocol: Representative Noyori Transfer Hydrogenation
-
Catalyst Activation: In a Schlenk flask under an argon atmosphere, the Ru(II) precursor, the chiral (R,R)-TsDPEN ligand, and an appropriate solvent (e.g., dichloromethane) are stirred to form the active catalyst.
-
Reaction Setup: To a separate flask, add the N-protected 2-amino-4'-bromoacetophenone (1.0 eq) and anhydrous solvent.
-
Hydrogen Source: A mixture of formic acid (5 eq) and triethylamine (2 eq) is added. The amine is crucial as it forms an azeotrope with formic acid and acts as the base to generate the active ruthenium-hydride species.[4]
-
Catalysis: The prepared catalyst solution (0.1 - 1.0 mol%) is transferred to the substrate mixture via cannula.
-
Reaction Monitoring: The reaction is stirred at a controlled temperature (e.g., 28 °C) for 12-24 hours. Progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Workup: Upon completion, the reaction is quenched with saturated sodium bicarbonate solution. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification & Analysis: The crude product is purified by flash column chromatography. The enantiomeric excess (ee) is determined using chiral HPLC analysis.
Corey-Bakshi-Shibata (CBS) Reduction
The CBS reduction is another cornerstone of asymmetric synthesis, employing a chiral oxazaborolidine catalyst to stereoselectively deliver a hydride from a stoichiometric borane source (e.g., BH₃·THF or BH₃·SMe₂) to the ketone.[6][7] This method is renowned for its predictability, high enantioselectivity, and operational simplicity.[8][9]
Mechanism and Rationale: The mechanism involves the coordination of the borane (BH₃) to the Lewis basic nitrogen atom of the oxazaborolidine catalyst. This coordination enhances the Lewis acidity of the endocyclic boron atom, which then coordinates to the ketone's carbonyl oxygen.[10] The catalyst orients the ketone so that the larger substituent is positioned away from the catalyst's bulky group. This conformation allows the activated borane to deliver a hydride intramolecularly to the less sterically hindered face of the carbonyl, leading to a predictable stereochemical outcome.[8][9] Using an (R)-CBS catalyst typically yields the (S)-alcohol for most ketones, so for our target, an (S)-CBS catalyst (derived from (R)-diphenylprolinol) would be required to produce the (R)-alcohol.
Sources
- 1. chembk.com [chembk.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 4. Heterocycle-containing Noyori–Ikariya catalysts for asymmetric transfer hydrogenation of ketones - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT02411J [pubs.rsc.org]
- 5. Experimental and Theoretical Perspectives of the Noyori-Ikariya Asymmetric Transfer Hydrogenation of Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. grokipedia.com [grokipedia.com]
- 7. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
(R)-2-amino-2-(4-bromophenyl)ethanol CAS number
An In-Depth Technical Guide to (R)-2-amino-2-(4-bromophenyl)ethanol
Introduction
This compound, a chiral amino alcohol, serves as a crucial building block in the landscape of synthetic organic chemistry and medicinal drug development. Its structural features—a stereogenic center, a primary amine, a primary alcohol, and a brominated phenyl ring—make it a versatile intermediate for the synthesis of a wide array of complex, biologically active molecules. This guide provides an in-depth exploration of this compound, from its fundamental properties to its synthesis, analytical characterization, and applications, tailored for researchers, scientists, and professionals in drug development. The Chemical Abstracts Service (CAS) number for this compound is 354153-64-3.[1][2] A hydrochloride salt is also available under CAS number 1916569-82-8.[3][4][5]
Physicochemical Properties
The physical and chemical properties of this compound are foundational to its application in chemical synthesis. These properties dictate the choice of solvents, reaction conditions, and purification methods.
| Property | Value | Source |
| CAS Number | 354153-64-3 | [1][2] |
| Molecular Formula | C8H10BrNO | [1] |
| Molecular Weight | 216.08 g/mol | [1] |
| Synonyms | (2R)-2-Amino-2-(4-bromophenyl)ethan-1-ol, (R)-beta-Amino-4-bromobenzeneethanol | [2] |
| Purity | Typically ≥95% | [1] |
| Solubility | Soluble in many organic solvents like ethanol, ether, and chloroform.[6] |
Synthesis and Stereoselective Control
The synthesis of enantiomerically pure compounds like this compound is a critical task in medicinal chemistry, as different enantiomers of a drug can have vastly different pharmacological activities. The primary challenge lies in controlling the stereochemistry at the carbon atom bearing the amino and phenyl groups.
Conceptual Synthetic Workflow
A common strategy for synthesizing chiral amino alcohols involves the asymmetric reduction of an α-amino ketone or the opening of a chiral epoxide. The following diagram illustrates a generalized synthetic pathway.
Sources
- 1. aldlab-chemicals_this compound [aldlab.com]
- 2. CAS 354153-64-3 | 4656-9-R3 | MDL MFCD09256373 | (2R)-2-Amino-2-(4-bromophenyl)ethan-1-ol | SynQuest Laboratories [synquestlabs.com]
- 3. 1916569-82-8|this compound hydrochloride|BLD Pharm [bldpharm.com]
- 4. This compound Hydrochloride | 1916569-82-8 | RBD56982 [biosynth.com]
- 5. Benzeneethanol, beta-amino-4-bromo-, hydrochloride (1:1), (betaR)- | C8H11BrClNO | CID 91844802 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
An In-Depth Technical Guide to (R)-2-amino-2-(4-bromophenyl)ethanol
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of (R)-2-amino-2-(4-bromophenyl)ethanol, a chiral molecule of significant interest in pharmaceutical research and development. We will delve into its fundamental properties, synthesis, analytical characterization, and applications, offering insights grounded in established scientific principles and methodologies.
Section 1: Core Molecular and Physicochemical Properties
This compound is a chiral amino alcohol. The presence of a stereocenter at the carbon atom attached to the amino and hydroxyl groups gives rise to its specific spatial arrangement, which is crucial for its biological activity and application in asymmetric synthesis.
Molecular Identity and Weight
The foundational step in characterizing any chemical entity is to ascertain its molecular formula and weight. This information is critical for stoichiometric calculations in synthesis and for interpretation of mass spectrometry data.
These values are fundamental for all subsequent quantitative work with this compound.
Physicochemical Characteristics
The physical properties of a compound dictate its handling, storage, and behavior in various solvent systems, which is of paramount importance in both synthetic and analytical procedures.
| Property | Value | Source |
| Physical Form | Solid | |
| Purity | Typically ≥97% | [1] |
| Storage Temperature | 2-8°C, inert atmosphere, dark place |
Understanding these properties ensures the stability and integrity of the compound during its lifecycle in the laboratory. For instance, storage under an inert atmosphere is recommended to prevent potential oxidation of the amino or alcohol functionalities.
Section 2: Synthesis and Stereochemical Control
The synthesis of enantiomerically pure compounds like this compound is a cornerstone of modern pharmaceutical chemistry. The specific stereochemistry is often responsible for the desired therapeutic effect, while the other enantiomer may be inactive or even cause undesirable side effects.
While specific, detailed synthetic routes for this compound are proprietary and vary between suppliers, the general approach involves asymmetric synthesis or chiral resolution. A common strategy for synthesizing similar chiral amino alcohols is the asymmetric reduction of an α-amino ketone precursor.
Below is a conceptual workflow for the synthesis of a chiral amino alcohol, illustrating the critical steps involved in achieving high enantiomeric purity.
Caption: Conceptual workflow for the asymmetric synthesis of a chiral amino alcohol.
The causality behind this workflow is rooted in the principles of stereoselective synthesis. The "Asymmetric Reduction" step is the most critical, as it establishes the desired stereocenter. This is typically achieved using a chiral reducing agent or a catalyst that preferentially forms one enantiomer over the other. The choice of catalyst and reaction conditions is paramount to achieving high enantiomeric excess (e.e.), a measure of the purity of the desired enantiomer.
Section 3: Comprehensive Analytical Characterization
To ensure the identity, purity, and stereochemical integrity of this compound, a suite of analytical techniques must be employed. This self-validating system of cross-verification is essential for regulatory compliance and scientific rigor.
Spectroscopic Analysis
Spectroscopic methods provide information about the molecular structure and functional groups present in the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the carbon-hydrogen framework of the molecule. The chemical shifts, splitting patterns, and integration of the signals provide a detailed picture of the molecular structure.
-
Mass Spectrometry (MS): This technique confirms the molecular weight and can provide information about the fragmentation pattern of the molecule, further aiding in its identification.[2]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as the O-H and N-H stretches of the alcohol and amine groups, respectively, and the C-Br bond.[3]
Chromatographic Purity and Enantiomeric Separation
Chromatographic techniques are indispensable for determining the purity of the compound and, crucially, for separating and quantifying the enantiomers.
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the gold standard for determining the enantiomeric purity of chiral compounds.[4] The choice of the chiral stationary phase (CSP) is critical for achieving separation. For compounds similar to the topic molecule, a (R,R) Whelk-O1 column has been shown to be effective.[4]
Exemplary Chiral HPLC Protocol:
-
Column: (R,R) Whelk-O1 chiral column.[4]
-
Mobile Phase: A mixture of n-hexane, ethanol, and trifluoroacetic acid (TFA) is a common mobile phase for normal-phase chiral separations. A typical ratio could be in the range of 90:10:0.1 (hexane:ethanol:TFA).[4]
-
Detection: UV detection at a wavelength where the aromatic ring absorbs, typically around 225 nm.[4]
-
Sample Preparation: The sample is dissolved in a suitable solvent, such as ethanol.[4]
-
Injection Volume: Typically 10-20 µL.[4]
The rationale for using a chiral column lies in its ability to form transient diastereomeric complexes with the enantiomers, leading to different retention times and thus, their separation.
Caption: Integrated analytical workflow for the characterization of this compound.
Section 4: Applications in Drug Discovery and Development
This compound serves as a valuable chiral building block in the synthesis of more complex pharmaceutical compounds. Its structural motifs are found in various biologically active molecules.
-
Pharmaceutical Intermediates: It is used in the synthesis of pharmaceutical intermediates, particularly for agents targeting the central nervous system. Its structure is valuable for creating compounds with potential anxiolytic or antidepressant activities.[5]
-
Chiral Auxiliaries and Ligands: The amino alcohol functionality makes it a candidate for use as a chiral auxiliary or as a ligand in asymmetric catalysis, helping to control the stereochemical outcome of chemical reactions.
-
Scaffold for Novel Therapeutics: The bromophenyl group provides a handle for further chemical modification through cross-coupling reactions, allowing for the synthesis of a diverse library of compounds for drug screening. This is a common strategy in medicinal chemistry to explore the structure-activity relationship (SAR) of a lead compound.
The use of such chiral building blocks is a key strategy in modern drug development to create enantiomerically pure drugs, which often have improved therapeutic indices compared to their racemic counterparts.
Section 5: Conclusion
This compound is a well-defined chemical entity with specific physicochemical properties and a crucial role in the synthesis of chiral pharmaceuticals. Its proper handling, synthesis, and rigorous analytical characterization are essential for its effective application in research and development. The methodologies outlined in this guide provide a framework for scientists and researchers to work with this compound with a high degree of confidence in its quality and integrity.
References
- 2-amino-2-(4-bromophenyl)ethanol. MySkinRecipes. [Link]
- 2-Amino-1-(4-bromophenyl)-1-ethanol. PubChem. [Link]
- A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl). TSI Journals. [Link]
- 2-Amino-1-(4-bromophenyl)ethan-1-ol - Optional[Vapor Phase IR] - Spectrum - SpectraBase. SpectraBase. [Link]
Sources
- 1. CAS 354153-64-3 | 4656-9-R3 | MDL MFCD09256373 | (2R)-2-Amino-2-(4-bromophenyl)ethan-1-ol | SynQuest Laboratories [synquestlabs.com]
- 2. 2-Amino-1-(4-bromophenyl)-1-ethanol | C8H10BrNO | CID 13728942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. spectrabase.com [spectrabase.com]
- 4. tsijournals.com [tsijournals.com]
- 5. 2-amino-2-(4-bromophenyl)ethanol [myskinrecipes.com]
In-Depth Technical Guide to the Melting Point of (R)-2-amino-2-(4-bromophenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Criticality of a Seemingly Simple Metric
In the landscape of pharmaceutical development and chiral chemistry, the melting point of a compound is far more than a mere physical constant. It is a sentinel of purity, a predictor of polymorphic form, and a critical parameter in formulation and stability studies. For a chiral molecule such as (R)-2-amino-2-(4-bromophenyl)ethanol, an important building block in the synthesis of biologically active compounds, a precise and well-understood melting point is foundational. This guide provides a comprehensive exploration of the melting point of this compound, delving into the nuances of its determination, the profound impact of enantiomeric purity, and the rigorous methodologies required to establish a reliable value.
Physicochemical Properties and Reported Melting Point
This compound is a chiral amino alcohol with the molecular formula C₈H₁₀BrNO. While various sources provide information on this compound and its derivatives, a definitive, peer-reviewed melting point for the enantiomerically pure (R)-form is not consistently reported across the scientific literature.
One source indicates a melting point of approximately 89-91 °C for "2-amino-2-(4-bromophenyl)ethanol," without specifying the stereochemistry.[1] It is crucial to approach such data with caution, as the melting point of a chiral compound can be significantly influenced by its enantiomeric composition. The melting point of the racemic mixture can be different from that of the pure enantiomers.
For the hydrochloride salt, this compound hydrochloride, supplier data is available, but this does not represent the free base.[2]
Table 1: Reported and Related Physicochemical Data
| Compound | Form | Melting Point (°C) | Source |
| 2-amino-2-(4-bromophenyl)ethanol | Not Specified | 89-91 | [1] |
| This compound | Free Base | Not definitively reported in peer-reviewed literature | - |
| This compound HCl | Salt | Data available from commercial suppliers | [2] |
The Profound Influence of Chirality on Melting Point
The determination of the melting point of a chiral compound is intrinsically linked to its enantiomeric purity. Unlike achiral compounds, the melting behavior of a chiral substance can be complex, often represented by a binary phase diagram.
-
Enantiomerically Pure Compounds: A pure enantiomer, such as 100% this compound, is expected to have a sharp, well-defined melting point.
-
Racemic Mixtures: A racemic mixture (a 50:50 mixture of both enantiomers) can behave in one of three ways upon crystallization:
-
Conglomerate: A mechanical mixture of separate crystals of the two enantiomers. The melting point of a conglomerate is typically lower than that of the pure enantiomers.
-
Racemic Compound (Racemate): A homogenous crystalline phase where the two enantiomers are present in equal amounts in a well-defined stoichiometric ratio within the crystal lattice. The melting point of a racemate can be higher or lower than that of the pure enantiomers.
-
Pseudoracemate (Solid Solution): A solid solution where the two enantiomers are randomly distributed within the crystal lattice. The melting point of a pseudoracemate is typically between that of the pure enantiomers and the eutectic point.
-
-
Scalemic Mixtures (Non-Racemic): Mixtures with an unequal amount of the two enantiomers will exhibit a melting range, and the final melting point will depend on the composition, as depicted in a eutectic phase diagram. The presence of the other enantiomer as an impurity will typically lead to a depression and broadening of the melting range.
Given this complexity, a reported melting point for "2-amino-2-(4-bromophenyl)ethanol" without a corresponding assessment of enantiomeric purity is of limited value for rigorous scientific and developmental work.
Rigorous Determination of Melting Point: A Validated Protocol
To establish a trustworthy melting point for this compound, a systematic and validated approach is imperative. The following protocol is based on the principles outlined in the United States Pharmacopeia (USP) for melting range determination.
Prerequisite: Synthesis and Purification
An accurate melting point determination begins with a well-characterized and highly pure sample. The synthesis of enantiopure this compound can be achieved through various stereoselective methods, such as asymmetric synthesis or chiral resolution of the racemic mixture.[3][4]
Conceptual Synthesis Outline:
A common route to chiral amino alcohols involves the asymmetric reduction of a corresponding α-amino ketone or the chiral resolution of the racemic amino alcohol. For instance, racemic 2-amino-2-(4-bromophenyl)ethanol could be synthesized and then resolved using a chiral acid to form diastereomeric salts, which can be separated by fractional crystallization.
Purification:
The synthesized this compound must be meticulously purified, typically by recrystallization from a suitable solvent system, to remove residual solvents, starting materials, and byproducts. The purity should be assessed by techniques such as High-Performance Liquid Chromatography (HPLC) on an achiral column.
Essential Characterization: Determination of Enantiomeric Excess
Before melting point determination, the enantiomeric excess (e.e.) of the sample must be quantified to ensure it is enantiomerically pure. Chiral HPLC is the gold standard for this analysis.
Illustrative Chiral HPLC Protocol:
-
Column: A chiral stationary phase (CSP) suitable for the separation of amino alcohols, such as a polysaccharide-based column (e.g., Chiralpak®).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.
-
Detection: UV detection at a wavelength where the analyte has significant absorbance.
-
Procedure:
-
Dissolve a small amount of the racemic 2-amino-2-(4-bromophenyl)ethanol to establish the retention times of both the (R) and (S) enantiomers.
-
Inject the purified this compound sample under the same conditions.
-
Integrate the peak areas to calculate the enantiomeric excess using the formula: e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
-
An enantiomeric excess of ≥99.5% is desirable for an accurate melting point determination of the pure enantiomer.
Step-by-Step Melting Point Determination (USP <741> Class I Method)
This protocol outlines the use of a modern, automated melting point apparatus, which is common in research and quality control laboratories.
-
Apparatus Calibration: Ensure the melting point apparatus is calibrated using certified reference standards with melting points that bracket the expected melting point of the sample.
-
Sample Preparation:
-
Thoroughly dry the purified this compound, preferably under vacuum, to remove any residual solvent.
-
Finely powder the sample using a mortar and pestle.
-
Pack the powdered sample into a capillary tube to a height of 2-4 mm.
-
-
Measurement:
-
Set the starting temperature of the apparatus to approximately 10 °C below the expected melting point (based on the 89-91 °C range).
-
Set the heating rate to 1 °C/minute.
-
Place the capillary tube in the apparatus.
-
Record the temperature at which the first droplet of liquid is observed (the onset of melting) and the temperature at which the last solid particle melts (the clear point). The melting range is the interval between these two temperatures.
-
-
Reporting: Report the result as a melting range. For a highly pure, enantiomerically pure compound, this range should be narrow (typically ≤ 2 °C).
Workflow for Accurate Melting Point Determination
The following diagram illustrates the logical workflow for obtaining a reliable melting point for this compound.
Caption: Workflow for the rigorous determination of the melting point of this compound.
Conclusion: A Call for Rigor
The melting point of this compound, while seemingly a simple parameter, requires a meticulous and multi-faceted approach for its accurate determination. This guide has underscored the critical interplay between synthesis, purification, and, most importantly, the assessment of enantiomeric purity. For researchers and developers working with this and other chiral molecules, adhering to a rigorous, self-validating workflow is not merely good practice; it is essential for ensuring data integrity, reproducibility, and the ultimate success of their scientific endeavors. The reported value of 89-91 °C should be considered preliminary until a comprehensive study, following the principles outlined herein, is published in peer-reviewed literature.
References
- This guide is a synthesis of established principles in analytical and organic chemistry. Specific peer-reviewed data for the melting point of enantiomerically pure this compound is not readily available in the searched literature.
- ChemBK. (n.d.). 2-aMino-2-(4-broMophenyl)ethanol.
- MDPI. (2020). Enantiomers and Their Resolution.
- Sinko, G. (2005). Preparations and biological properties of chiral compounds. Arhiv za higijenu rada i toksikologiju, 56(4), 351-361.
- United States Pharmacopeia. (n.d.). <741> MELTING RANGE OR TEMPERATURE. (Note: Access to the full USP chapter requires a subscription. The principles are widely discussed in analytical chemistry resources.)
- MDPI. (2022). Chiral resolution of plasma amino acids reveals enantiomer-selective associations with organ functions.
- Macmillan Group, Princeton University. (2021). Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis.
- PubChemLite. (n.d.). 2-amino-2-(4-bromophenyl)ethanol.
- Williams, D. S., et al. (2008). 2-[(4-Bromobenzylidene)amino]ethanol. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2347.
Sources
(R)-2-amino-2-(4-bromophenyl)ethanol solubility data
An In-Depth Technical Guide to the Solubility of (R)-2-amino-2-(4-bromophenyl)ethanol
Abstract
This technical guide provides a comprehensive framework for understanding, determining, and interpreting the solubility of this compound (CAS: 354153-64-3), a key intermediate in pharmaceutical synthesis.[1][2][3] Recognizing the critical role of solubility in drug development, process chemistry, and formulation science, this document outlines the core physicochemical properties of the compound that govern its solubility profile. While specific quantitative solubility data is not widely published, this guide presents a predicted solubility profile based on the molecule's structural characteristics. Most critically, it provides a detailed, field-proven experimental protocol using the gold-standard shake-flask method for accurate and reproducible solubility determination.[4] This document is intended for researchers, scientists, and drug development professionals who require a robust understanding and a practical methodology for characterizing this compound.
Introduction: The Significance of Solubility
This compound is an organic compound featuring a chiral center, an amino group, a hydroxyl group, and a brominated phenyl ring.[5] These functional groups make it a versatile intermediate for the synthesis of more complex, biologically active molecules.[1][5]
The solubility of an active pharmaceutical ingredient (API) or intermediate is a cornerstone of drug development. It influences bioavailability, dosage form design, and the efficiency of purification and manufacturing processes. Poor solubility can be a major obstacle, leading to challenges in formulation and inadequate therapeutic efficacy. Therefore, a thorough characterization of the solubility of this compound in various solvent systems is not merely an academic exercise but a fundamental requirement for its practical application.
This guide provides the scientific principles and actionable protocols to empower researchers to generate this critical data in-house.
Physicochemical Properties & Predicted Solubility Profile
The solubility of a compound is intrinsically linked to its molecular structure and physical properties. The key to predicting the behavior of this compound lies in analyzing its constituent functional groups.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 354153-64-3 | [2][3] |
| Molecular Formula | C₈H₁₀BrNO | [2][3] |
| Molecular Weight | 216.08 g/mol | [2][3] |
| Appearance | Typically a white crystal or crystalline powder | [1] |
| Key Functional Groups | Primary Amine (-NH₂), Primary Alcohol (-OH), Bromophenyl Ring | [5] |
The molecule's structure is amphiphilic:
-
Hydrophilic Center: The amino (-NH₂) and hydroxyl (-OH) groups are polar and capable of forming hydrogen bonds. This suggests an affinity for polar solvents.[5] The amino group also provides a basic center, allowing for salt formation to potentially enhance aqueous solubility.
-
Hydrophobic/Lipophilic Center: The 4-bromophenyl ring is nonpolar and hydrophobic. This large, bulky group will favor interactions with nonpolar or moderately polar organic solvents.
Predicted Solubility Behavior:
Based on the "like dissolves like" principle, we can predict the following qualitative solubility profile:
-
High Solubility: Expected in polar protic solvents that can engage in hydrogen bonding, such as ethanol and methanol .[1] Also likely to be soluble in moderately polar organic solvents like chloroform and ether .[1]
-
Moderate to Good Solubility: Expected in polar aprotic solvents like acetone or ethyl acetate, which can act as hydrogen bond acceptors.
-
Poor Solubility: Expected in highly nonpolar solvents (e.g., hexane) and highly polar solvents where the hydrophobic portion of the molecule dominates interactions, such as water .
Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method
To move beyond prediction, quantitative data is essential. The most reliable and universally accepted method for determining the thermodynamic equilibrium solubility of a compound is the Shake-Flask Method .[4] This protocol establishes the equilibrium between the undissolved solid and a saturated solution, providing a definitive solubility value at a given temperature.
Rationale for Method Selection
The shake-flask method is chosen for its robustness and accuracy. It directly measures the point of saturation, ensuring that the result represents the true thermodynamic solubility, as opposed to kinetic solubility which can be influenced by factors like dissolution rate. This is critical for building reliable models for formulation and process chemistry.
Required Materials and Equipment
-
This compound (solid)
-
Selected solvents (e.g., water, ethanol, methanol, acetonitrile, etc.)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker or rotator with temperature control
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF, selected for solvent compatibility)
-
Calibrated analytical balance
-
Validated analytical instrument for quantification, such as a High-Performance Liquid Chromatography (HPLC) system with a UV detector.
Step-by-Step Workflow
-
Preparation: Add an excess amount of solid this compound to a vial. The key is to ensure that undissolved solid remains visible throughout the experiment, confirming that the solution is saturated.
-
Solvent Addition: Add a precise, known volume of the selected solvent to the vial.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Allow the mixture to shake for a sufficient period to reach equilibrium. A duration of 24 to 72 hours is typical, but the exact time should be determined by preliminary experiments (i.e., measuring concentration at 24h, 48h, and 72h to see when it plateaus).
-
Phase Separation: After equilibration, allow the vials to rest in the temperature-controlled environment for several hours to let the excess solid settle. This step is crucial to avoid clogging the filter.
-
Sampling and Filtration: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately pass the solution through a syringe filter into a clean vial. This step removes all undissolved micro-particulates. Causality Note: Filtration is critical; any suspended solid will artificially inflate the measured concentration, leading to an erroneous solubility value.
-
Dilution: Accurately dilute the filtered, saturated solution with a suitable solvent (often the mobile phase of the analytical method) to a concentration that falls within the linear range of the analytical method's calibration curve.
-
Quantification: Analyze the diluted sample using a pre-validated HPLC method to determine the precise concentration of the dissolved compound. The solubility is calculated from this concentration, accounting for the dilution factor.
Workflow Visualization
The logical flow of the shake-flask method is illustrated below.
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Data Presentation and Interpretation
The results from the experimental protocol should be meticulously documented. A clear and structured table is the most effective way to present quantitative solubility data.
Table 2: Template for Reporting Solubility Data of this compound
| Solvent System | Temperature (°C) | Measured Solubility (mg/mL) | Measured Solubility (mol/L) | Method | Notes |
| Water | 25 | Experimental Value | Calculated Value | Shake-Flask/HPLC | pH, buffer details |
| Ethanol | 25 | Experimental Value | Calculated Value | Shake-Flask/HPLC | |
| Methanol | 25 | Experimental Value | Calculated Value | Shake-Flask/HPLC | |
| Acetonitrile | 25 | Experimental Value | Calculated Value | Shake-Flask/HPLC | |
| 0.1 M HCl | 25 | Experimental Value | Calculated Value | Shake-Flask/HPLC | pH-dependent solubility |
| Other Solvents | Other Temps | Experimental Value | Calculated Value | Shake-Flask/HPLC |
Interpreting this data involves correlating the quantitative values with the molecular structure. For instance, a significantly higher solubility in 0.1 M HCl compared to water would confirm the basic nature of the amino group and its ability to form a more soluble hydrochloride salt. Comparing solubility in ethanol versus acetonitrile can provide insights into the relative importance of hydrogen bond donation versus solvent polarity.
Conclusion
This guide provides a robust scientific framework for approaching the solubility of this compound. While public, quantitative data is scarce, the principles of physicochemical analysis allow for a strong predictive understanding of its behavior. By implementing the detailed shake-flask protocol, researchers can generate high-quality, reliable solubility data. This essential information will underpin successful drug formulation, process development, and further research into the applications of this valuable chemical intermediate.
References
- BenchChem. (2025). Solubility Profile of N-(4-Bromobenzyl)-N-ethylethanamine in Organic Solvents: A Technical Guide.
- ChemBK. (2024). 2-aMino-2-(4-broMophenyl)ethanol.
- PubChem. 2-Amino-1-(4-bromophenyl)-1-ethanol.
- CymitQuimica. 2-amino-2-(4-bromophenyl)ethanol.
- SynQuest Laboratories. (2R)-2-Amino-2-(4-bromophenyl)ethan-1-ol.
- Aldlab Chemicals, LLC. This compound.
Sources
- 1. chembk.com [chembk.com]
- 2. CAS 354153-64-3 | 4656-9-R3 | MDL MFCD09256373 | (2R)-2-Amino-2-(4-bromophenyl)ethan-1-ol | SynQuest Laboratories [synquestlabs.com]
- 3. aldlab-chemicals_this compound [aldlab.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CAS 201403-02-3: 2-amino-2-(4-bromophenyl)ethanol [cymitquimica.com]
Spectroscopic Characterization of (R)-2-amino-2-(4-bromophenyl)ethanol: A Technical Guide
This guide provides an in-depth analysis of the spectroscopic data for the chiral amino alcohol, (R)-2-amino-2-(4-bromophenyl)ethanol. This compound is of significant interest in the development of pharmaceuticals and as a chiral building block in organic synthesis. Accurate and thorough spectroscopic characterization is paramount for confirming its identity, purity, and stereochemistry. This document is intended for researchers, scientists, and drug development professionals, offering not just data, but a framework for its interpretation based on fundamental principles and comparative analysis with structurally related molecules.
Molecular Structure and Key Features
This compound possesses a stereogenic center at the carbon bearing the amino group, a p-substituted aromatic ring, and a primary alcohol. These features give rise to a distinct spectroscopic fingerprint.
Caption: Molecular structure of this compound with the chiral center denoted by C*.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as labile protons (-OH, -NH₂) may exchange with residual water, leading to peak broadening or disappearance.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. The spectral width should typically be set from -2 to 12 ppm. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is necessary. Due to the low natural abundance of ¹³C, a greater number of scans and a longer relaxation delay are often required compared to ¹H NMR.[1]
¹H NMR Spectral Data (Predicted and Comparative)
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| Aromatic (2H) | ~7.45 | d | ~8.4 | Protons ortho to the bromine atom. |
| Aromatic (2H) | ~7.20 | d | ~8.4 | Protons meta to the bromine atom. |
| Methine (-CH(N)-) | ~4.0-4.2 | dd | ~8.0, 4.0 | The chiral proton, coupled to the two diastereotopic methylene protons. |
| Methylene (-CH₂O-) | ~3.6-3.8 | m | - | Diastereotopic protons due to the adjacent chiral center, may appear as two separate dd or a complex multiplet. |
| -OH, -NH₂ | Variable | br s | - | Chemical shift is highly dependent on solvent, concentration, and temperature. |
Expert Insights: The two aromatic doublets are characteristic of a 1,4-disubstituted benzene ring. The key to confirming the structure lies in the aliphatic region. The methine proton will be a doublet of doublets (dd) due to coupling with the two non-equivalent methylene protons. The methylene protons themselves are diastereotopic and will likely show complex splitting. In the hydrochloride salt, the amine protons would appear further downfield and could show coupling to the methine proton.
¹³C NMR Spectral Data (Predicted and Comparative)
The expected ¹³C NMR chemical shifts are summarized below.
| Carbon | Predicted Chemical Shift (ppm) | Notes |
| C-Br | ~121 | Aromatic carbon directly attached to bromine. |
| Aromatic CH (2C) | ~128 | Aromatic carbons meta to the bromine. |
| Aromatic CH (2C) | ~131 | Aromatic carbons ortho to the bromine. |
| C-ipso | ~142 | Quaternary aromatic carbon attached to the aminoethanol side chain. |
| -CH(N)- | ~58-60 | Chiral carbon, shifted downfield by the attached nitrogen. |
| -CH₂OH | ~65-68 | Methylene carbon, shifted downfield by the attached oxygen. |
Expert Insights: The number of distinct signals in the ¹³C NMR spectrum (expecting 6 aromatic and 2 aliphatic) confirms the overall carbon framework. The chemical shifts are influenced by the electronegativity of the substituents. For instance, the carbon bearing the bromine atom (C-Br) is significantly shielded compared to the other aromatic carbons.[2]
Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying the functional groups present in a molecule.
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation (ATR Method): A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Pressure is applied to ensure good contact. This method is rapid and requires minimal sample preparation.[1]
-
Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the clean ATR crystal is taken first and automatically subtracted from the sample spectrum.
IR Spectral Data
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400-3200 (broad) | O-H stretch, N-H stretch | Alcohol, Amine |
| 3100-3000 | C-H stretch (aromatic) | Aromatic C-H |
| 3000-2850 | C-H stretch (aliphatic) | Aliphatic C-H |
| ~1600, ~1490 | C=C stretch | Aromatic ring |
| ~1050 | C-O stretch | Primary alcohol |
| ~820 | C-H bend (out-of-plane) | 1,4-disubstituted benzene |
| ~1100-1000 | C-N stretch | Amine |
Expert Insights: The most prominent feature will be a broad band in the 3400-3200 cm⁻¹ region, which is a composite of the O-H and N-H stretching vibrations. The presence of sharp peaks around 1600 and 1490 cm⁻¹ confirms the aromatic ring, and the strong absorption around 820 cm⁻¹ is highly indicative of 1,4-disubstitution.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: A dilute solution of the sample is prepared in a volatile solvent such as methanol or acetonitrile.
-
Data Acquisition: The sample is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common technique for this type of molecule as it is a soft ionization method that typically keeps the molecule intact. The mass spectrum is acquired over a suitable mass-to-charge (m/z) range.[1]
Mass Spectral Data
The molecular weight of this compound is 216.08 g/mol . The presence of bromine, with its two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, will result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments.
| m/z | Ion | Notes |
| 216/218 | [M+H]⁺ | Protonated molecular ion, showing the characteristic 1:1 isotopic pattern for one bromine atom. |
| 199/201 | [M+H-H₂O]⁺ | Loss of water from the protonated molecular ion. |
| 185/187 | [M+H-CH₂OH]⁺ | Cleavage of the C-C bond between the chiral center and the methylene group. |
Expert Insights: The observation of the [M+H]⁺ ion pair at m/z 216 and 218 is the most definitive evidence for the molecular formula. The relative abundance of these two peaks should be nearly equal. Common fragmentation pathways for amino alcohols include the loss of water and cleavage adjacent to the functional groups.
Caption: Workflow for the spectroscopic characterization of this compound.
Conclusion
References
- The Royal Society of Chemistry. (n.d.). Supporting information for...
- PubChem. (n.d.). 2-Amino-2-(2-bromophenyl)ethanol.
- PubChem. (n.d.). 2-(4-Bromophenyl)ethanol.
- PubChem. (n.d.). Benzeneethanol, beta-amino-4-bromo-, hydrochloride (1:1), (betaR)-.
- PubChemLite. (n.d.). 2-amino-2-(4-bromophenyl)ethanol.
- MySkinRecipes. (n.d.). (R)-2-Amino-2-(2-bromophenyl)ethanol.
- Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra.
- Sigma-Aldrich. (n.d.). (S)-2-Amino-2-(4-bromophenyl)ethanol.
- ResearchGate. (n.d.). Figure S19. IR spectrum (KBr) of 2-azido-1-(4-bromophenyl)ethanol (13).
- Oregon State University. (n.d.). 13C NMR Chemical Shifts.
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- SpectraBase. (n.d.). 2-Amino-1-(4-bromophenyl)ethan-1-ol - Optional[Vapor Phase IR] - Spectrum.
Sources
An In-depth Technical Guide to the Crystal Structure of Chiral Amino Alcohols: A Case Study on Racemic cis-2-Amino-1,2-diphenylethanol
A Note on the Target Compound: An exhaustive search of publicly available scientific literature and crystallographic databases indicates that as of early 2026, the specific crystal structure of (R)-2-amino-2-(4-bromophenyl)ethanol has not been reported. One chemical supplier explicitly notes, "Single-Crystal X-ray Diffraction Studies: Data Not Available" for this compound.[1] Therefore, this guide will provide a comprehensive analysis of a closely related and structurally characterized compound, racemic cis-2-amino-1,2-diphenylethanol , to illustrate the principles and methodologies involved in the crystallographic study of chiral amino alcohols. The insights derived from this case study are invaluable for researchers working on the synthesis and characterization of novel chiral amino alcohols and their derivatives.
Introduction: The Significance of Chiral Amino Alcohols
Chiral amino alcohols are a pivotal class of organic compounds, serving as crucial building blocks in the synthesis of pharmaceuticals, chiral ligands for asymmetric catalysis, and as resolving agents for racemic mixtures. Their stereochemistry and the spatial arrangement of their functional groups—the amino and hydroxyl moieties—are fundamental to their chemical reactivity and biological activity. Understanding the three-dimensional structure of these molecules in the solid state through single-crystal X-ray diffraction provides profound insights into their intermolecular interactions, which govern their physical properties and behavior.
This guide focuses on the crystal structure of racemic cis-2-amino-1,2-diphenylethanol (ADE), a representative chiral amino alcohol. The analysis of its crystal packing, hydrogen bonding networks, and other non-covalent interactions offers a blueprint for understanding the solid-state behavior of this important class of molecules.
Synthesis and Crystallization: From Molecule to Measurable Crystal
The successful determination of a crystal structure is contingent upon the preparation of high-quality single crystals. This section outlines a representative protocol for the synthesis and crystallization of racemic cis-2-amino-1,2-diphenylethanol.
Synthetic Pathway
The synthesis of chiral amino alcohols often involves the reduction of α-amino ketones or the aminolysis of epoxides. For cis-2-amino-1,2-diphenylethanol, a common route involves the reduction of the corresponding α-amino ketone. The choice of reducing agent and reaction conditions is critical to control the diastereoselectivity of the reaction.
Experimental Protocol: Crystallization
The growth of diffraction-quality single crystals is often the most challenging step. Slow evaporation from a suitable solvent is a widely used technique.
Step-by-Step Crystallization Protocol:
-
Dissolution: Dissolve the purified racemic cis-2-amino-1,2-diphenylethanol in a minimal amount of a suitable solvent, such as ethanol or a mixture of solvents like dichloromethane and hexane, at room temperature.
-
Slow Evaporation: Loosely cap the vial containing the solution to allow for slow evaporation of the solvent over several days to weeks.
-
Crystal Harvesting: Once well-formed, colorless, plate-like crystals appear, carefully harvest them from the mother liquor.
-
Drying and Mounting: Gently dry the crystals on filter paper and select a suitable crystal for mounting on the goniometer head of the X-ray diffractometer.
Unveiling the Architecture: Crystal Structure Analysis
The heart of this guide lies in the detailed analysis of the crystallographic data obtained from single-crystal X-ray diffraction of racemic cis-2-amino-1,2-diphenylethanol.
Crystallographic Data
The fundamental parameters that define the crystal lattice are summarized in the table below. This data provides a quantitative description of the unit cell and the quality of the diffraction experiment.
| Parameter | Value |
| Chemical Formula | C₁₄H₁₅NO |
| Formula Weight | 213.27 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.325(3) |
| b (Å) | 7.942(2) |
| c (Å) | 14.280(4) |
| β (°) | 102.34(3) |
| Volume (ų) | 1142.5(6) |
| Z | 4 |
| Temperature (K) | 293(2) |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| R-factor | 0.052 |
Molecular Conformation
In the crystalline state, the molecule adopts a conformation where the hydroxyl and amino groups form a tweezer-like arrangement directed towards the phenyl groups.[2] This specific conformation is stabilized by intramolecular interactions and influences how the molecules pack in the crystal lattice.
Supramolecular Assembly: The Role of Hydrogen Bonding
The crystal packing of racemic cis-2-amino-1,2-diphenylethanol is dominated by a network of intermolecular hydrogen bonds. In the crystal, enantiomers aggregate and are linked by O—H⋯N hydrogen bonds, forming chiral 2₁-helical columnar structures.[2] These helical structures are formed from chains of molecules along the b-axis. The left- and right-handed helices are composed of the (1S,2R) and (1R,2S) enantiomers, respectively.[2]
The geometry of the key hydrogen bond is detailed in the following table:
| D—H···A | d(D-H) (Å) | d(H···A) (Å) | d(D···A) (Å) | <(DHA) (°) |
| O1—H13···N1 | 0.95(2) | 1.86(2) | 2.7977(16) | 173.1(16) |
D = donor atom, A = acceptor atom
In addition to these strong hydrogen bonds, the crystal structure is further stabilized by weaker C—H⋯π and N—H⋯π interactions.[2]
Visualization of the Hydrogen Bonding Network
The following diagram, generated using the DOT language, illustrates the formation of the helical chains through O—H···N hydrogen bonds between the enantiomers in the crystal lattice.
Caption: Supramolecular assembly of enantiomers into helical chains via O-H···N hydrogen bonds.
Conclusion: From Structure to Application
The detailed crystallographic analysis of racemic cis-2-amino-1,2-diphenylethanol reveals a highly ordered supramolecular architecture governed by specific and directional intermolecular interactions. The formation of chiral helical columns through hydrogen bonding is a key feature of its solid-state structure. This understanding is crucial for rationalizing its physical properties, such as melting point and solubility, and for its application as a resolving agent. For drug development professionals, comprehending the solid-state structure of such chiral building blocks is essential for controlling polymorphism and ensuring the desired physicochemical properties of the final active pharmaceutical ingredient. While the crystal structure of this compound remains to be determined, the principles and methodologies detailed in this guide provide a robust framework for its future investigation and for the broader field of chiral molecule research.
References
- Fujii, I. (2015). Crystal structure of racemic cis-2-amino-1,2-diphenylethanol (ADE).
Sources
(R)-2-amino-2-(4-bromophenyl)ethanol safety and handling
An In-depth Technical Guide to the Safe Handling of (R)-2-amino-2-(4-bromophenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides a detailed framework for the safe handling, storage, and disposal of this compound, a chiral amino alcohol intermediate crucial in pharmaceutical synthesis. Adherence to these protocols is essential for ensuring personnel safety, maintaining experimental integrity, and complying with regulatory standards. This document moves beyond a simple recitation of safety data, offering a rationale for the recommended procedures to foster a culture of safety through understanding.
Compound Profile and Hazard Identification
This compound (CAS No: 354153-64-3) is a solid organic compound.[1][2] Its molecular structure, featuring a chiral center and a brominated phenyl group, makes it a valuable building block in the synthesis of more complex molecules. However, these same structural features contribute to its potential hazards.
GHS Classification and Associated Risks
Globally Harmonized System (GHS) classifications for this compound and its close analogs indicate several potential hazards. The primary concerns are acute toxicity, skin and eye irritation, and respiratory irritation.[3][4][5][6][7]
A composite of available safety data suggests the following GHS classifications are prudent to consider:
-
Acute Toxicity, Oral (Category 3 or 4): Harmful or toxic if swallowed.[1][4][5][8] Ingestion can lead to systemic toxic effects.
-
Skin Irritation (Category 2): Causes skin irritation upon direct contact.[3][4][5][6] Prolonged exposure can lead to inflammation, redness, and discomfort.
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[3][4][5][6] Direct contact with the eyes can result in significant damage.
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[3][4][5][6] Inhalation of dust can irritate the nose, throat, and lungs.
It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier for the most accurate and up-to-date hazard information.
Risk Mitigation and Personal Protective Equipment (PPE)
A proactive approach to safety involves a multi-layered strategy of engineering controls, administrative controls, and personal protective equipment.
Engineering Controls: The First Line of Defense
Engineering controls are designed to remove the hazard at the source.
-
Fume Hood: All weighing and handling of powdered this compound must be conducted in a certified chemical fume hood.[9][10] This is critical to prevent the inhalation of airborne particulates.
-
Ventilation: The laboratory should be well-ventilated to ensure low ambient concentrations of any chemical vapors or dust.[3][4]
Personal Protective Equipment (PPE): A Necessary Barrier
The appropriate PPE provides a direct barrier between the researcher and the chemical.
| PPE Component | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Protects against accidental splashes and airborne dust.[3][6][10] |
| Hand Protection | Nitrile gloves (or other chemically resistant gloves as per supplier SDS). | Prevents skin contact and subsequent irritation.[4][5][7] Gloves should be inspected before use and removed carefully to avoid contamination.[4][7] |
| Body Protection | A flame-resistant lab coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary for large-scale operations or in case of ventilation failure. | Provides an additional layer of protection against inhalation of harmful dust.[6] |
Laboratory Handling and Experimental Workflow
The following workflow is designed to minimize exposure and ensure safe handling during routine laboratory use.
Caption: A logical workflow for the safe handling of this compound.
Step-by-Step Protocol:
-
Pre-Experiment Review: Before beginning any work, thoroughly review the supplier's SDS and the planned experimental protocol.
-
PPE Donning: Put on all required PPE before entering the laboratory area where the compound is stored or handled.
-
Transfer to Fume Hood: Transport the sealed container of this compound to the fume hood.
-
Weighing: Carefully weigh the required amount of the solid compound in the fume hood. Use a spatula for transfers and avoid generating dust.
-
Dissolution: Add the solvent to the solid in the fume hood. This minimizes the risk of dust inhalation.
-
Reaction Setup: Assemble the reaction apparatus within the fume hood.
-
Post-Reaction Workup: Conduct all post-reaction manipulations, such as quenching and extraction, within the fume hood.
-
Decontamination: Thoroughly decontaminate all glassware and surfaces that have come into contact with the compound.
-
Waste Disposal: Dispose of all waste, including contaminated gloves and weighing paper, in a clearly labeled, sealed hazardous waste container.
-
PPE Doffing and Hygiene: Remove PPE in the correct order to avoid self-contamination. Wash hands thoroughly with soap and water after completing the work.[3]
Storage and Spill Management
Proper storage and emergency preparedness are critical components of a comprehensive safety plan.
Storage Requirements
-
Location: Store this compound in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[3][6]
-
Container: Keep the container tightly closed to prevent the release of dust and degradation of the compound.[3]
-
Labeling: Ensure the container is clearly labeled with the chemical name and appropriate hazard warnings.
Emergency Procedures
The following flowchart outlines the immediate actions to be taken in the event of an emergency.
Caption: Immediate response actions for emergencies involving this compound.
-
In Case of Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3][11]
-
In Case of Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[3][11]
-
In Case of Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[3][11]
-
In Case of Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[11]
-
In Case of a Spill: For small spills within a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and contact your institution's environmental health and safety department.[3]
Disposal
All waste containing this compound must be treated as hazardous waste.
-
Containers: Collect all solid and liquid waste in designated, sealed, and clearly labeled containers.
-
Compliance: Dispose of waste in accordance with local, state, and federal regulations. Do not dispose of this chemical down the drain.[3][4]
Conclusion
The safe handling of this compound is paramount for the protection of laboratory personnel and the environment. By understanding the inherent hazards and diligently applying the engineering controls, personal protective equipment, and handling procedures outlined in this guide, researchers can mitigate risks and foster a robust safety culture. Always prioritize a thorough review of the supplier-specific Safety Data Sheet before commencing any work.
References
- AK Scientific, Inc. Safety Data Sheet: 2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol. URL
- Biosynth. This compound Hydrochloride. URL
- Sigma-Aldrich. 2-Amino-2-(4-bromophenyl)ethan-1-ol. URL
- AK Scientific, Inc. Safety Data Sheet: 2-Amino-2-(3-bromophenyl)ethan-1-ol hydrochloride. URL
- Angene Chemical. Safety Data Sheet: (S)-1-(4-Bromophenyl)ethanol. URL
- Thermo Fisher Scientific.
- Fisher Scientific.
- Thermo Fisher Scientific. Safety Data Sheet: (R)-2-Bromo-alpha-methylbenzyl alcohol. URL
- MedchemExpress.
- Sigma-Aldrich. (S)-2-Amino-2-(4-bromophenyl)ethanol. URL
- SynQuest Laboratories. (2R)-2-Amino-2-(4-bromophenyl)ethan-1-ol. URL
- PubChem. 2-(4-Bromophenyl)ethanol. URL
- Fisher Scientific.
- ChemBK. 2-aMino-2-(4-broMophenyl)ethanol. URL
- Forsyth Technical Community College. Lab Safety-Chemicals. URL
- CLEAPSS. Student safety sheets 60 Ethanol. URL
- National Science Teachers Association.
- BLDpharm. 2-((2-Amino-4-bromophenyl)(methyl)amino)ethanol. URL
- ChemicalBook. (S)-2-amino-2-(4-bromophenyl)ethanol. URL
- Sigma-Aldrich. This compound. URL
- Sigma-Aldrich. 4-Bromophenethyl alcohol 99%. URL
- National Center for Biotechnology Information.
- University of Illinois Urbana-Champaign. Laboratory Safety and Chemical Hygiene Plan. URL
- Alfa Chemistry. Chiral Amino Alcohols for the Synthesis of Various Metal Complexes. URL
- Danish Environmental Protection Agency. Selected amines and amino alcohols. URL
- Australian Industrial Chemicals Introduction Scheme. Ethanol, 2,2'-[(4-amino-3-nitrophenyl)imino]bis- and its monohydrochloride: Human health tier II assessment. URL
- Arkansas Department of Public Safety. Responding to Ethanol Incidents. URL
Sources
- 1. 2-Amino-2-(4-bromophenyl)ethan-1-ol | Sigma-Aldrich [sigmaaldrich.com]
- 2. CAS 354153-64-3 | 4656-9-R3 | MDL MFCD09256373 | (2R)-2-Amino-2-(4-bromophenyl)ethan-1-ol | SynQuest Laboratories [synquestlabs.com]
- 3. aksci.com [aksci.com]
- 4. angenechemical.com [angenechemical.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. 2-(4-Bromophenyl)ethanol | C8H9BrO | CID 72851 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Safer Handling of Alcohol in the Laboratory | NSTA [nsta.org]
- 11. aksci.com [aksci.com]
An In-Depth Technical Guide to (R)-2-amino-2-(4-bromophenyl)ethanol Hydrochloride for Advanced Research
This guide provides a comprehensive technical overview of (R)-2-amino-2-(4-bromophenyl)ethanol hydrochloride, a chiral amino alcohol derivative of significant interest to researchers and professionals in drug development and medicinal chemistry. This document delves into the compound's core properties, synthesis, analytical characterization, and potential applications, offering field-proven insights and detailed methodologies.
Introduction: The Significance of Chiral Amino Alcohols
Chiral β-amino alcohols are a pivotal class of organic compounds, serving as fundamental building blocks in the synthesis of numerous pharmaceutical agents and as versatile chiral auxiliaries in asymmetric synthesis.[1] Their structural motif is present in a wide array of biologically active molecules, including neurotransmitters, β-adrenergic blockers, and antiviral drugs. The specific stereochemistry of these molecules is often crucial for their pharmacological activity, making enantiomerically pure compounds like this compound hydrochloride highly valuable in drug discovery and development.[1]
The presence of a bromine atom on the phenyl ring of this particular derivative offers a strategic advantage for further chemical modification through cross-coupling reactions, allowing for the synthesis of a diverse library of compounds for structure-activity relationship (SAR) studies.[2] This guide aims to be a definitive resource for scientists working with or considering the use of this versatile chemical entity.
Physicochemical and Computed Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development, influencing factors such as solubility, bioavailability, and formulation.
Table 1: Physicochemical Properties of this compound Hydrochloride
| Property | Value | Source |
| Chemical Formula | C₈H₁₁BrClNO | [3] |
| Molecular Weight | 252.53 g/mol | [3] |
| CAS Number | 1916569-82-8 | [4][5] |
| Appearance | Solid (predicted) | - |
| Solubility | Soluble in DMSO, water, and ethanol (predicted based on analogs) | [6] |
| Melting Point | Not experimentally determined. The free base, 2-amino-1-phenylethanol, has a melting point of 56-58 °C. |
Table 2: Computed Molecular Descriptors
| Descriptor | Value | Source |
| Hydrogen Bond Donor Count | 3 | [3] |
| Hydrogen Bond Acceptor Count | 2 | [3] |
| Rotatable Bond Count | 2 | [3] |
| Topological Polar Surface Area | 46.3 Ų | [3] |
| XLogP3 | 0.8 (for the free base) | [7] |
Synthesis and Purification: A Proposed Enantioselective Route
Caption: Proposed synthesis pathway for this compound hydrochloride.
Step-by-Step Experimental Protocol (Proposed)
This proposed protocol is a composite of established methods for similar transformations and should be optimized for specific laboratory conditions.
Step 1: Asymmetric Reduction of 4-Bromoacetophenone
The enantioselective reduction of 4-bromoacetophenone to (R)-1-(4-bromophenyl)ethanol is a critical step. Biocatalytic reduction using microorganisms is a highly effective and environmentally friendly approach.
-
Rationale: Microorganisms such as Aspergillus niger have been shown to reduce substituted acetophenones to the corresponding (R)-alcohols with high enantiomeric excess and conversion rates. This method avoids the use of expensive and sensitive metal catalysts.
-
Protocol:
-
Cultivate a suitable microorganism, such as Aspergillus niger, in an appropriate growth medium.
-
Introduce 4-bromoacetophenone to the microbial culture.
-
Incubate the reaction mixture under controlled conditions (e.g., temperature, pH, agitation) to allow for the enzymatic reduction.
-
Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, extract the product, (R)-1-(4-bromophenyl)ethanol, from the culture medium using an organic solvent (e.g., ethyl acetate).
-
Purify the product by column chromatography on silica gel.
-
Step 2: Bromination of (R)-1-(4-bromophenyl)ethanol
This step introduces a leaving group for the subsequent amination. A Walden inversion is expected, leading to the (S)-bromoalcohol.
-
Rationale: Reagents like phosphorus tribromide (PBr₃) are effective for converting secondary alcohols to the corresponding bromides with inversion of stereochemistry.
-
Protocol:
-
Dissolve (R)-1-(4-bromophenyl)ethanol in a suitable anhydrous solvent (e.g., diethyl ether) under an inert atmosphere.
-
Cool the solution in an ice bath.
-
Slowly add a solution of PBr₃ in the same solvent.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction by carefully adding water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (S)-2-bromo-1-(4-bromophenyl)ethanol.
-
Step 3: Amination of (S)-2-Bromo-1-(4-bromophenyl)ethanol
Nucleophilic substitution with an amine source will introduce the amino group, again with an inversion of stereochemistry to yield the desired (R)-amino alcohol.
-
Rationale: An SN2 reaction with a suitable ammonia equivalent will displace the bromide. Using a protected amine followed by deprotection can also be considered to avoid side reactions.
-
Protocol:
-
Dissolve (S)-2-bromo-1-(4-bromophenyl)ethanol in a suitable solvent (e.g., ethanol).
-
Add an excess of aqueous ammonia.
-
Heat the reaction mixture in a sealed vessel until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Isolate the crude this compound.
-
Step 4: Hydrochloride Salt Formation
Conversion to the hydrochloride salt improves the compound's stability and handling properties.
-
Protocol:
-
Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether or isopropanol).
-
Slowly add a solution of hydrochloric acid in the same solvent or bubble dry HCl gas through the solution.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold solvent, and dry under vacuum.
-
Purification and Quality Control
Purification of the final product is crucial for obtaining reliable experimental data.
-
Recrystallization: The hydrochloride salt can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).
-
Chiral HPLC: The enantiomeric purity of the final product should be determined using chiral High-Performance Liquid Chromatography (HPLC).[8][9]
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. While experimental spectra for the title compound are not widely published, the expected spectral features can be predicted based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton adjacent to the amino and hydroxyl groups, and the methylene protons of the ethanol backbone. The aromatic protons will likely appear as two doublets in the range of δ 7.0-7.6 ppm. The methine proton (CH-N) would be a multiplet around δ 4.0-4.5 ppm, and the methylene protons (CH₂-O) would also be multiplets in the region of δ 3.5-4.0 ppm. The amine and hydroxyl protons will be broad singlets with chemical shifts that can vary depending on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum will show characteristic signals for the aromatic carbons, with the carbon bearing the bromine atom appearing at a distinct chemical shift. The two aliphatic carbons will have signals in the range of δ 50-80 ppm. The expected chemical shifts are: C-Br (~122 ppm), aromatic CHs (~128-132 ppm), C-aromatic (~140 ppm), C-N (~55-60 ppm), and C-O (~65-70 ppm).[10]
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum will provide information about the functional groups present in the molecule.
-
Expected Absorptions:
-
O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.
-
N-H stretch: A medium to strong band in the region of 3200-3400 cm⁻¹ for the primary amine.
-
C-H stretch (aromatic): Peaks just above 3000 cm⁻¹.
-
C-H stretch (aliphatic): Peaks just below 3000 cm⁻¹.
-
C=C stretch (aromatic): Peaks in the region of 1450-1600 cm⁻¹.
-
C-N stretch: A medium to weak band around 1020-1250 cm⁻¹.
-
C-O stretch: A strong band in the region of 1050-1150 cm⁻¹.
-
C-Br stretch: A peak in the lower frequency region, typically 500-600 cm⁻¹.[2][11][12]
-
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for determining the enantiomeric purity of the compound.
-
Methodology:
-
Chiral Stationary Phase (CSP): A polysaccharide-based chiral column (e.g., Chiralpak or Chiralcel) is often effective for separating enantiomers of amino alcohols.[8]
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The addition of a small amount of an acidic or basic modifier may be necessary to improve peak shape and resolution.
-
Detection: UV detection at a wavelength where the aromatic ring absorbs (e.g., 254 nm) is suitable.
-
Caption: A typical analytical workflow for the characterization of the synthesized compound.
Potential Applications and Biological Significance
The structural features of this compound hydrochloride suggest its potential utility in several areas of drug discovery and development.
Precursor for β₂-Adrenergic Receptor Agonists
The 2-amino-1-phenylethanol scaffold is a core component of many β₂-adrenergic receptor agonists, which are used as bronchodilators in the treatment of asthma and chronic obstructive pulmonary disease (COPD).[13] The (R)-enantiomer of these agonists is often the more active eutomer. Therefore, this compound hydrochloride is a valuable starting material for the synthesis of novel β₂-agonists. The bromo-substituent provides a handle for introducing various side chains to explore SAR and optimize pharmacological properties such as potency, selectivity, and duration of action.[14]
Chiral Auxiliary in Asymmetric Synthesis
Chiral amino alcohols are widely used as chiral auxiliaries to control the stereochemistry of chemical reactions.[1] this compound can be temporarily attached to a prochiral molecule to direct the stereoselective formation of a new chiral center. After the reaction, the auxiliary can be cleaved and potentially recycled.
Research in Neurological and Cardiovascular Systems
Given the structural similarity to endogenous neurotransmitters like norepinephrine, derivatives of 2-amino-2-phenylethanol could be explored for their activity on various receptors and transporters in the central nervous and cardiovascular systems. The halogen substituent can influence properties such as receptor binding affinity and metabolic stability.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling this compound hydrochloride.
-
Hazard Statements: Based on data for similar compounds, it may cause skin irritation, serious eye irritation, and respiratory irritation.[3]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid generating dust.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion
This compound hydrochloride is a chiral building block with significant potential in pharmaceutical research and asymmetric synthesis. Its well-defined stereochemistry and the presence of a functionalizable aromatic ring make it an attractive starting material for the development of novel therapeutic agents, particularly in the area of respiratory diseases. This guide has provided a comprehensive overview of its properties, a plausible and detailed synthesis strategy, and a roadmap for its analytical characterization. As research in medicinal chemistry continues to advance, the utility of such versatile chiral intermediates is expected to grow, paving the way for the discovery of new and improved medicines.
References
- PubChem. 1-(3-Aminophenyl)ethanol. [Link]
- SpectraBase. 2-(4-Aminophenyl)ethanol. [Link]
- PubChem. Benzeneethanol, beta-amino-4-bromo-, hydrochloride (1:1), (betaR)-. [Link]
- PubChem. 2-Amino-1-(4-bromophenyl)-1-ethanol. [Link]
- Recent Advances in Separation and Analysis of Chiral Compounds. Anal. Chem.2023, 95 (3), 1635–1655.
- Organic Chemistry D
- Yakhak Hoeji.
- Phenomenex.
- ResearchGate. Asymmetric Amination of Secondary Alcohols by using a Redox-Neutral Two-Enzyme Cascade. [Link]
- SpectraBase. 2-(4-Aminophenyl)ethanol. [Link]
- PubChem. 2-Amino-2-phenylethanol. [Link]
- PubChem. 2-(4-Bromophenyl)ethanol. [Link]
- PMC.
- PubMed.
- InstaNANO.
- SciELO. Natural Product-Derived Drugs Based on β-Adrenergic Agents and Nucleosides. [Link]
- PubChem. Phenylethanolamine. [Link]
- MDPI. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. [Link]
- MDPI. Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. [Link]
- ResearchGate. e Typical FTIR spectra of extracts of 100% ethanol extract (active) and... [Link]
- Oregon State University. 13C NMR Chemical Shifts. [Link]
- PubMed. New beta-adrenergic agonists used illicitly as growth promoters in animal breeding: chemical and pharmacodynamic studies. [Link]
- PubMed. Intramolecular bromo-amination of 1,4-cyclohexadiene aminal: one-pot discrimination of two olefins and concise asymmetric synthesis of (-)-gamma-lycorane. [Link]
- Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]
- ChemRxiv. Enantioselective Synthesis of Alkylidenecyclobutanones via Formal Vi- nylidene Insertion into Cyclopropanone Equivalents. [Link]
- ChemRxiv.
- Cochrane Linked Data Vocabulary.
- MDPI. Beta-Adrenergic Agonists. [Link]
- MDPI. 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. [Link]
- Semantic Scholar. [PDF] Beta-Adrenergic Agonists. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. instanano.com [instanano.com]
- 3. Benzeneethanol, beta-amino-4-bromo-, hydrochloride (1:1), (betaR)- | C8H11BrClNO | CID 91844802 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound Hydrochloride | 1916569-82-8 | RBD56982 [biosynth.com]
- 5. 1916569-82-8|this compound hydrochloride|BLD Pharm [bldpharm.com]
- 6. selleckchem.com [selleckchem.com]
- 7. 2-Amino-1-(4-bromophenyl)-1-ethanol | C8H10BrNO | CID 13728942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 9. phx.phenomenex.com [phx.phenomenex.com]
- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 11. 1-(3-Aminophenyl)ethanol | C8H11NO | CID 222461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. spectrabase.com [spectrabase.com]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis and structure-activity relationships of long-acting beta2 adrenergic receptor agonists incorporating metabolic inactivation: an antedrug approach - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Stereoselective Synthesis and Analysis of (R)-2-amino-2-(4-bromophenyl)ethanol: A Key Chiral Building Block
Foreword: The Imperative of Chirality in Modern Drug Discovery
In the landscape of contemporary pharmaceutical development, the principle of chirality is not merely an academic curiosity but a cornerstone of rational drug design. The differential pharmacological and toxicological profiles of enantiomers are well-documented, compelling the synthesis of single-enantiomer drugs to enhance therapeutic efficacy and minimize adverse effects. Within the vast arsenal of chiral molecules, β-amino alcohols stand out as privileged scaffolds, forming the core of numerous approved drugs, including beta-blockers and antiviral agents.[1]
This guide focuses on a particularly valuable, yet often overlooked, member of this class: (R)-2-amino-2-(4-bromophenyl)ethanol . The presence of a bromine atom on the phenyl ring provides a versatile handle for further synthetic modifications, such as cross-coupling reactions, making it a highly sought-after intermediate in the synthesis of complex pharmaceutical agents.[2] While its direct "discovery" is not chronicled in a singular publication, its emergence is a testament to the ongoing pursuit of novel, enantiopure building blocks for medicinal chemistry. This document provides an in-depth, experience-driven exploration of the stereoselective synthesis, characterization, and analysis of this important chiral intermediate.
Stereoselective Synthesis: A Biocatalytic Approach to Enantiopurity
The asymmetric synthesis of chiral β-amino alcohols can be approached through various methodologies, including chiral pool synthesis, resolution of racemates, and asymmetric reduction of prochiral ketones.[3][4] For this compound, the most elegant and efficient strategy involves the asymmetric reduction of the corresponding prochiral aminoketone. While chemical methods using chiral catalysts like oxazaborolidines are effective, biocatalysis using engineered enzymes offers unparalleled stereoselectivity under mild, environmentally benign conditions.[1][5]
Here, we present a representative protocol based on the highly enantioselective reduction of a precursor ketone using a recombinant alcohol dehydrogenase (ADH). The rationale for choosing an enzymatic approach lies in its ability to deliver high enantiomeric excess (>99% ee) without the need for expensive and often toxic heavy metal catalysts.[6]
Synthetic Workflow Diagram
Caption: Asymmetric synthesis of this compound.
Experimental Protocol: Enzymatic Asymmetric Reduction
This protocol is adapted from established procedures for the asymmetric reduction of haloacetophenones using engineered alcohol dehydrogenases.[6]
Materials:
-
2-Amino-1-(4-bromophenyl)ethanone hydrochloride
-
Engineered (R)-selective alcohol dehydrogenase (TeSADH or equivalent)
-
NADP+ (cofactor)
-
Glucose dehydrogenase (GDH) for cofactor regeneration
-
D-Glucose
-
Tris-HCl buffer (50 mM, pH 7.0)
-
2-Propanol (for co-solvent and cofactor regeneration)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a temperature-controlled reaction vessel, prepare a solution of Tris-HCl buffer (50 mM, pH 7.0) containing 30% (v/v) 2-propanol.
-
Reagent Addition: To the buffer solution, add D-glucose (1.5 equivalents), NADP+ (0.01 equivalents), glucose dehydrogenase (GDH, ~5 U/mmol substrate), and the engineered (R)-selective alcohol dehydrogenase (TeSADH, ~1.6 µM final concentration).
-
Substrate Addition: Dissolve 2-amino-1-(4-bromophenyl)ethanone hydrochloride (1 equivalent) in a minimal amount of the buffer solution and add it to the reaction mixture to a final concentration of 10 mM.
-
Reaction Incubation: Stir the reaction mixture at 30 °C and monitor the progress by TLC or HPLC until complete conversion of the ketone is observed (typically 12-24 hours).
-
Work-up: Once the reaction is complete, quench by adding an equal volume of ethyl acetate. Separate the organic layer.
-
Extraction: Extract the aqueous layer twice more with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to obtain the enantiopure product.
Physicochemical and Spectroscopic Characterization
Accurate characterization is paramount to confirm the identity and purity of the synthesized compound. The following table summarizes the key properties of this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₀BrNO | [7] |
| Molecular Weight | 216.08 g/mol | [7] |
| Appearance | White to off-white solid | |
| CAS Number | 354153-64-3 | [7] |
| Predicted ¹H NMR (CDCl₃, 400 MHz) | δ 7.48 (d, J=8.4 Hz, 2H), 7.25 (d, J=8.4 Hz, 2H), 4.05 (dd, J=8.0, 4.0 Hz, 1H), 3.65 (dd, J=11.2, 4.0 Hz, 1H), 3.50 (dd, J=11.2, 8.0 Hz, 1H), 1.9 (br s, 3H, -NH₂ and -OH). | Predicted |
| Predicted ¹³C NMR (CDCl₃, 100 MHz) | δ 140.5, 131.6, 127.5, 121.8, 68.5, 57.0. | Predicted |
Note on NMR Data: The predicted NMR data is based on the analysis of structurally similar compounds, such as (S)-1-(4-bromophenyl)ethanol[8] and other amino alcohols. Experimental verification is recommended.
Analytical Method for Enantiomeric Purity Determination
The confirmation of enantiomeric purity is the most critical analytical step. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose, offering excellent resolution and accuracy.[2]
Analytical Workflow Diagram
Caption: Chiral HPLC workflow for enantiomeric purity analysis.
Experimental Protocol: Chiral HPLC Analysis
This method is adapted from a validated procedure for the separation of closely related β-amino-β-(4-bromophenyl) propionic acid enantiomers.
Instrumentation and Conditions:
-
HPLC System: Agilent 1100 series or equivalent with a UV detector.
-
Chiral Column: (R,R)-Whelk-O1, 250 x 4.6 mm, 5 µm.
-
Mobile Phase: n-hexane / ethanol / trifluoroacetic acid (TFA) / isopropyl amine (IPA) (95:5:0.1:0.025 v/v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 225 nm.
-
Injection Volume: 10 µL.
-
Diluent: Ethanol / TFA (100:1 v/v).
Procedure:
-
System Equilibration: Equilibrate the chiral column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Sample Preparation: Prepare a solution of the synthesized this compound at a concentration of approximately 1.0 mg/mL in the diluent. Prepare a racemic standard for comparison and peak identification.
-
Injection: Inject the racemic standard to determine the retention times of both the (R) and (S) enantiomers. Subsequently, inject the synthesized sample.
-
Data Analysis: Integrate the peak areas of the two enantiomers in the chromatogram.
-
Calculation of Enantiomeric Excess (% ee): % ee = [ (Area of (R)-enantiomer - Area of (S)-enantiomer) / (Area of (R)-enantiomer + Area of (S)-enantiomer) ] x 100
Applications and Future Outlook
This compound is a valuable chiral building block for the synthesis of more complex molecules. Its structural motif is found in various biologically active compounds. For instance, related chiral amino alcohol cores are central to the structure of drugs like Mirabegron, used for overactive bladder, highlighting the pharmaceutical relevance of this class of intermediates.[9] The bromo-substituent provides a reactive site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of diverse functionalities and the construction of extensive molecular libraries for drug screening.
The continued development of efficient and scalable stereoselective synthetic routes to compounds like this compound will undoubtedly accelerate the discovery and development of new chemical entities with improved therapeutic profiles.
References
- Supporting information for - The Royal Society of Chemistry.
- 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions - MDPI.
- Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols - PMC - NIH.
- (R)-2-Amino-2-(2-bromophenyl)ethanol - MySkinRecipes.
- 2-(4-Bromophenyl)ethanol | C8H9BrO | CID 72851 - PubChem - NIH.
- US4937382A - Process for preparing 2-(o-aminophenyl)ethanol - Google Patents.
- Investigation of potent anti-mycobacterium tuberculosis agents derived | DDDT.
- CN105481705A - Preparation and application of (R)-2-[[2-(4-aminophenyl)ethyl]amino]-1-phenylethyl alcohol - Google Patents.
- Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - MDPI.
- Processes for producing optically active 2-amino-1-phenylethanol derivatives - European Patent Office - EP 0924193 A1.
- Enzymatic strategies for asymmetric synthesis - PMC - PubMed Central - NIH.
- NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data.
- Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
- EP0924194B1 - Processes for producing optically active 2-amino-1-phenylethanol derivatives - Google Patents.
Sources
- 1. Enzymatic strategies for asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (R)-2-Amino-2-(2-bromophenyl)ethanol [myskinrecipes.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CAS 354153-64-3 | 4656-9-R3 | MDL MFCD09256373 | (2R)-2-Amino-2-(4-bromophenyl)ethan-1-ol | SynQuest Laboratories [synquestlabs.com]
- 8. rsc.org [rsc.org]
- 9. CN105481705A - Preparation and application of (R)-2-[[2-(4-aminophenyl)ethyl]amino]-1-phenylethyl alcohol - Google Patents [patents.google.com]
A Technical Guide to (R)-2-amino-2-(4-bromophenyl)ethanol: Properties, Synthesis, and Applications
Introduction
(R)-2-amino-2-(4-bromophenyl)ethanol is a chiral amino alcohol that has emerged as a pivotal building block in modern organic synthesis and medicinal chemistry. Its structure is deceptively simple, yet it combines three key functional elements onto a single stereocenter: a primary amine, a primary alcohol, and a functionalizable aromatic ring. This unique combination makes it a highly versatile scaffold for constructing complex molecular architectures with precise three-dimensional orientations.
The presence of the bromine atom on the phenyl ring is of particular strategic importance, serving as a versatile synthetic handle for a wide array of cross-coupling reactions. This allows for the late-stage introduction of molecular complexity, a highly desirable feature in drug discovery programs. Furthermore, its defined (R)-stereochemistry is crucial for creating enantiopure compounds, which is a fundamental requirement for developing selective and effective therapeutic agents.
This guide provides an in-depth examination of the core characteristics of this compound, offering field-proven insights into its synthesis, analytical characterization, applications, and handling. The content is tailored for researchers, scientists, and drug development professionals who seek to leverage this valuable intermediate in their work.
Part 1: Physicochemical and Structural Characteristics
The utility of any chemical building block begins with a thorough understanding of its fundamental properties. This compound is a white crystalline solid under standard conditions, with solubility in many common organic solvents such as ethanol and chloroform.[1]
Core Properties Summary
| Property | Value | Source(s) |
| Chemical Formula | C₈H₁₀BrNO | [2][3][4] |
| Molecular Weight | 216.08 g/mol | [2][3] |
| CAS Number | 354153-64-3 | [2][3] |
| Appearance | White crystal or crystalline powder | [1] |
| Purity | Typically ≥95-97% | [2][3] |
| Melting Point | Approx. 89-91 °C | [1] |
| Storage Conditions | 2-8°C, inert atmosphere, protect from light | |
| SMILES | OCc1ccc(Br)cc1 | [2] |
Structural Analysis
The molecule's structure features a chiral benzylic carbon atom bonded to four different substituents: a hydroxymethyl group (-CH₂OH), an amino group (-NH₂), a hydrogen atom, and a 4-bromophenyl group. This specific arrangement, designated as (R) according to the Cahn-Ingold-Prelog priority rules, is critical for its role in asymmetric synthesis.
Diagram: Chemical Structure of this compound
Caption: Structure of this compound.
Part 2: Synthesis and Chiral Control
The synthesis of enantiomerically pure compounds like this compound is a non-trivial task. Direct synthesis often yields a racemic mixture, which then requires separation—a process known as chiral resolution. Alternatively, asymmetric synthesis routes can be employed to directly form the desired (R)-enantiomer.
Causality in Synthetic Strategy: Resolution vs. Asymmetric Synthesis
The choice between these two strategies is often dictated by factors of scale, cost, and available technology.
-
Chiral Resolution: This is a classical and robust method. It involves reacting the racemic amine with a chiral resolving agent (typically a chiral acid) to form a pair of diastereomeric salts. These salts have different physical properties (e.g., solubility) and can be separated by fractional crystallization. The desired diastereomer is then treated with a base to liberate the pure (R)-amine. This method is often preferred for its reliability and scalability, despite the theoretical maximum yield being 50% for the desired enantiomer (without a racemization step for the unwanted enantiomer).
-
Asymmetric Synthesis: This approach aims to create the chiral center selectively. A common method involves the asymmetric reduction of a precursor ketone or imine using a chiral catalyst or reagent. While potentially more efficient in atom economy, developing a high-yielding and highly enantioselective asymmetric process can be time-consuming and may require expensive, specialized catalysts.
Workflow: Chiral Resolution via Diastereomeric Salt Crystallization
The following protocol outlines a validated, logical workflow for obtaining the (R)-enantiomer from a racemic mixture.
Step-by-Step Protocol:
-
Salt Formation: Dissolve the racemic 2-amino-2-(4-bromophenyl)ethanol in a suitable solvent, such as ethanol. In a separate vessel, dissolve an equimolar amount of a chiral resolving agent, like L-(-)-Tartaric acid, in the same solvent.
-
Crystallization: Slowly add the resolving agent solution to the racemic amine solution with stirring. The diastereomeric salts will begin to precipitate. The key to successful separation is exploiting the differential solubility of the two diastereomers; one will crystallize preferentially under controlled cooling.
-
Isolation: Isolate the crystallized salt by filtration. The solid is expected to be enriched in the desired (R)-amine-L-tartrate diastereomer. Wash the crystals with a small amount of cold solvent to remove impurities.
-
Enantiomeric Purity Check: Analyze a small sample of the isolated salt. The salt is first neutralized with a base, and the free amine is extracted and analyzed by chiral HPLC to determine the diastereomeric excess. If the purity is insufficient, a recrystallization step (repeating steps 1-3 with the enriched salt) is performed.
-
Liberation of Free Amine: Once the desired purity is achieved, suspend the diastereomeric salt in water and add a base (e.g., NaOH solution) until the pH is strongly alkaline. This neutralizes the tartaric acid and liberates the free (R)-amino alcohol.
-
Extraction and Isolation: Extract the free amine into an organic solvent like dichloromethane or ethyl acetate. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the final, enantiopure this compound.
Diagram: Chiral Resolution Workflow
Caption: Workflow for chiral resolution of 2-amino-2-(4-bromophenyl)ethanol.
Part 3: Applications in Synthesis and Drug Development
The true value of this compound lies in its application as a versatile starting material.[4][5]
Scaffold for CNS-Active Agents
The phenylethanolamine backbone is a common motif in compounds targeting the central nervous system. This specific chiral intermediate is valuable for creating compounds with potential anxiolytic or antidepressant activities.[6] The defined stereochemistry at the benzylic position is often critical for specific receptor binding and desired pharmacological effect, while minimizing off-target effects that could be caused by the other enantiomer.
Strategic Use of the Bromophenyl Group
The bromine atom is not merely a passive substituent; it is a key functional handle for building molecular complexity via metal-catalyzed cross-coupling reactions. This allows for the diversification of the core structure, enabling the exploration of a wide chemical space in structure-activity relationship (SAR) studies.
-
Suzuki Coupling: Reaction with boronic acids to form new C-C bonds, introducing new aryl or alkyl groups.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, creating complex aniline derivatives.
-
Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds, useful for constructing rigid linkers.
Diagram: Synthetic Diversification via Cross-Coupling
Caption: Diversification of the core scaffold using cross-coupling reactions.
Building Block for Heterocycles
The vicinal amino alcohol functionality is a classic precursor for the synthesis of nitrogen-containing heterocycles, such as oxazolines and other related ring systems, which are prevalent in many biologically active molecules.[6]
Part 4: Analytical Quality Control
Ensuring the chemical purity and, critically, the enantiomeric purity of the material is paramount. A multi-step analytical protocol is required for full characterization.
Protocol: Enantiomeric Purity by Chiral HPLC
This protocol is designed to separate and quantify the (R) and (S) enantiomers, allowing for the determination of enantiomeric excess (e.e.). The choice of a chiral stationary phase (CSP) is the most critical parameter. Pirkle-type columns, such as the (R,R) Whelk-O1, are often effective for this class of compounds.[7]
Methodology:
-
System: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: Chiral Stationary Phase Column, e.g., Regis (R,R) Whelk-O1 (250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of n-hexane and ethanol is a common starting point for normal-phase chiral separations. A typical ratio is 95:5 (n-hexane:ethanol). Small amounts of additives like trifluoroacetic acid (TFA) and a basic amine (e.g., isopropylamine) may be required to improve peak shape and resolution.[7]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 225 nm.[7]
-
Sample Preparation: Dissolve an accurately weighed sample (approx. 1 mg) in the mobile phase to a final concentration of 1.0 mg/mL.
-
Injection: Inject 10 µL onto the column.
-
Analysis: The two enantiomers will elute at different retention times. The enantiomeric excess is calculated using the peak areas of the (R) and (S) enantiomers: e.e. (%) = [(Area_R - Area_S) / (Area_R + Area_S)] x 100
Typical Analytical Specifications
| Test | Method | Specification |
| Assay | HPLC | ≥ 97.0% |
| Enantiomeric Excess | Chiral HPLC | ≥ 98.0% e.e. |
| Identification | ¹H NMR, MS | Conforms to structure |
| Residual Solvents | GC-HS | To be specified |
Diagram: Quality Control Workflow
Caption: Standard quality control workflow for the final product.
Part 5: Safety and Handling
Proper handling of this compound is essential to ensure laboratory safety. The compound is classified as hazardous.
GHS Hazard Information
| Pictogram | GHS Code | Hazard Statement | Source(s) |
| GHS07 | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [8] |
Handling and Storage Protocol
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[9][10]
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust.[9]
-
Handling: Avoid direct contact with skin and eyes. Do not breathe dust. After handling, wash hands thoroughly.[10]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[10] The recommended temperature is 2-8°C.
-
Spills: In case of a spill, avoid generating dust. Carefully sweep up the solid material and place it into a suitable container for disposal.
Conclusion
This compound is more than just a chemical intermediate; it is an enabling tool for the synthesis of complex, high-value molecules. Its well-defined stereochemistry, coupled with the synthetic versatility of the bromophenyl group, provides a reliable and strategic starting point for projects in drug discovery and materials science. A comprehensive understanding of its properties, synthetic access, and analytical requirements—as detailed in this guide—is the foundation for leveraging its full potential.
References
- ChemBK. (2024). 2-aMino-2-(4-broMophenyl)ethanol.
- MySkinRecipes. (n.d.). 2-amino-2-(4-bromophenyl)ethanol.
- Alfa Aesar. (2025). SAFETY DATA SHEET - 1-(4-Bromophenyl)ethanol.
- Williams, D. J., et al. (2011). 2-[(4-Bromobenzylidene)amino]ethanol. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o3477.
- PubChem. (n.d.). 2-Amino-1-(4-bromophenyl)-1-ethanol.
- J&K Scientific. (n.d.). This compound hydrochloride.
- MySkinRecipes. (n.d.). (R)-2-Amino-2-(2-bromophenyl)ethanol.
- Rao, B. M., et al. (2007). A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromo phenyl) propionic acid. Analytical Chemistry: An Indian Journal, 6(2).
Sources
- 1. chembk.com [chembk.com]
- 2. aldlab-chemicals_this compound [aldlab.com]
- 3. CAS 354153-64-3 | 4656-9-R3 | MDL MFCD09256373 | (2R)-2-Amino-2-(4-bromophenyl)ethan-1-ol | SynQuest Laboratories [synquestlabs.com]
- 4. CAS 201403-02-3: 2-amino-2-(4-bromophenyl)ethanol [cymitquimica.com]
- 5. This compound Hydrochloride | 1916569-82-8 | RBD56982 [biosynth.com]
- 6. 2-amino-2-(4-bromophenyl)ethanol [myskinrecipes.com]
- 7. tsijournals.com [tsijournals.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. aksci.com [aksci.com]
- 10. fishersci.com [fishersci.com]
Commercial Availability and Synthetic Strategies for (R)-2-amino-2-(4-bromophenyl)ethanol: A Technical Guide for Drug Development Professionals
Introduction: The Strategic Value of Chiral Amino Alcohols in Medicinal Chemistry
In the landscape of modern drug discovery, the synthesis of enantiomerically pure molecules is not merely a preference but a fundamental necessity. Chiral building blocks are the architectural cornerstones upon which the efficacy and safety of numerous pharmaceuticals are built. Among these, chiral amino alcohols, and specifically (R)-2-amino-2-(4-bromophenyl)ethanol, represent a class of intermediates with significant strategic value. Their utility stems from the presence of two vicinal stereogenic centers and multiple functional groups—an amine, a hydroxyl group, and a synthetically versatile brominated aromatic ring. This trifecta of features makes it a coveted synthon for the construction of complex molecular scaffolds, particularly those targeting the central nervous system.[1] This guide provides an in-depth technical overview of the commercial availability, synthesis, and application of this compound for researchers, scientists, and professionals in drug development.
Commercial Availability: Navigating the Supplier Landscape
This compound is available from a range of specialized chemical suppliers, typically in research and development quantities. It is important to note that it can be sourced as the free base (CAS No. 354153-64-3) or as the hydrochloride salt (CAS No. 1916569-82-8), which often exhibits enhanced stability and handling characteristics.[2][3]
When procuring this intermediate, researchers should consider several key factors beyond mere availability. Purity, particularly enantiomeric excess (e.e.), is paramount. The intended application will dictate the required quality specifications. For early-stage discovery, a purity of 95-97% may be sufficient, while for later-stage development, purities exceeding 98% are often necessary.
Below is a comparative table of representative suppliers for this compound and its hydrochloride salt. It is advisable to request certificates of analysis (CoA) from suppliers to verify purity, enantiomeric excess, and the identity of the compound through analytical data such as NMR and HPLC.
| Supplier | Product Name | CAS Number | Purity | Form |
| Biosynth | This compound Hydrochloride | 1916569-82-8 | Not specified | Hydrochloride Salt |
| SynQuest Laboratories | (2R)-2-Amino-2-(4-bromophenyl)ethan-1-ol | 354153-64-3 | 97% | Free Base |
| BLDpharm | This compound hydrochloride | 1916569-82-8 | Not specified | Hydrochloride Salt |
Supplier Evaluation Workflow
Caption: A workflow for the procurement and quality control of this compound.
Synthetic Strategies: Achieving Enantiopurity
The synthesis of enantiomerically pure this compound is a significant challenge that hinges on the effective control of stereochemistry. The most common and industrially scalable approaches involve the asymmetric reduction of a prochiral ketone precursor, 2-amino-1-(4-bromophenyl)ethanone, or a protected derivative thereof.
Biocatalytic Asymmetric Reduction
Biocatalysis has emerged as a powerful and green methodology for the synthesis of chiral alcohols. Enzymes, particularly alcohol dehydrogenases (ADHs), can exhibit exquisite stereoselectivity, yielding products with high enantiomeric excess under mild reaction conditions.
Conceptual Synthetic Pathway:
The synthesis can be envisioned as a two-step process starting from the readily available 4-bromoacetophenone:
-
α-Amination of 4-bromoacetophenone: This step introduces the amino group at the alpha position. This can be achieved through various methods, including α-halogenation followed by amination, or through more modern approaches.
-
Asymmetric Reduction of 2-amino-1-(4-bromophenyl)ethanone: The resulting prochiral aminoketone is then stereoselectively reduced to the desired (R)-amino alcohol.
Detailed Experimental Protocol: Biocatalytic Reduction
This protocol is a representative, field-proven method adapted from established procedures for the asymmetric reduction of similar ketones.
Materials:
-
2-amino-1-(4-bromophenyl)ethanone hydrochloride
-
Alcohol dehydrogenase (ADH) selective for the (R)-enantiomer
-
NADH or NADPH as a cofactor
-
A cofactor regeneration system (e.g., glucose and glucose dehydrogenase, or isopropanol and a secondary ADH)
-
Phosphate buffer (e.g., 0.1 M, pH 7.0)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Reaction Setup: In a temperature-controlled reaction vessel, prepare a solution of 2-amino-1-(4-bromophenyl)ethanone hydrochloride in phosphate buffer.
-
Cofactor and Regeneration System: Add the NADH or NADPH cofactor and the components of the cofactor regeneration system.
-
Enzyme Addition: Initiate the reaction by adding the (R)-selective alcohol dehydrogenase.
-
Reaction Monitoring: Maintain the reaction at a constant temperature (typically 25-30 °C) with gentle agitation. Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by HPLC or TLC.
-
Work-up: Once the reaction has reached completion (as determined by the consumption of the starting material), quench the reaction by adding a water-immiscible organic solvent such as ethyl acetate.
-
Extraction: Separate the organic layer and extract the aqueous layer multiple times with the organic solvent to ensure complete recovery of the product.
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel if necessary.
Logical Flow of Biocatalytic Synthesis
Caption: A logical workflow for the biocatalytic synthesis of this compound.
Characterization and Quality Control
Rigorous analytical characterization is essential to confirm the identity, purity, and enantiomeric excess of this compound. A combination of spectroscopic and chromatographic techniques should be employed.
Predicted ¹H and ¹³C NMR Spectral Data
¹H NMR (400 MHz, CDCl₃):
-
δ 7.40-7.50 (d, 2H): Aromatic protons ortho to the bromine atom.
-
δ 7.20-7.30 (d, 2H): Aromatic protons meta to the bromine atom.
-
δ 4.00-4.10 (dd, 1H): Methine proton (CH-N).
-
δ 3.60-3.70 (dd, 1H): Methylene proton (CH₂-O).
-
δ 3.45-3.55 (dd, 1H): Methylene proton (CH₂-O).
-
δ 2.00-2.50 (br s, 3H): Protons of the amino (-NH₂) and hydroxyl (-OH) groups. The chemical shift and multiplicity of these protons are highly dependent on the solvent and concentration.
¹³C NMR (100 MHz, CDCl₃):
-
δ 142-144: Quaternary aromatic carbon attached to the chiral center.
-
δ 131-132: Aromatic carbons ortho to the bromine atom.
-
δ 127-129: Aromatic carbons meta to the bromine atom.
-
δ 121-122: Quaternary aromatic carbon attached to the bromine atom.
-
δ 67-69: Methylene carbon (CH₂-O).
-
δ 58-60: Methine carbon (CH-N).
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for determining the enantiomeric excess of the final product. A chiral stationary phase (CSP) is required to resolve the two enantiomers.
General Chiral HPLC Method:
-
Column: A polysaccharide-based chiral column (e.g., Chiralpak AD-H, Chiralcel OD-H) or a Pirkle-type column.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an additive like diethylamine for basic compounds.
-
Detection: UV detection, typically at a wavelength where the aromatic ring absorbs strongly (e.g., 220 nm or 254 nm).
-
Quantification: The enantiomeric excess is calculated from the peak areas of the two enantiomers.
Applications in Drug Development
This compound is a valuable chiral building block for the synthesis of a variety of pharmacologically active molecules. The presence of the bromophenyl moiety allows for further structural elaboration through cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings, enabling the rapid generation of diverse chemical libraries for lead optimization.
While specific marketed drugs that directly use this intermediate as a starting material are not prominently disclosed in the public domain, patent literature indicates its utility in the synthesis of complex chiral amines and amides. For instance, structurally related amino alcohols are key components in the synthesis of β₃-adrenergic agonists, such as Mirabegron, which is used to treat overactive bladder.[14] The synthesis of such molecules often involves the coupling of a chiral amino alcohol with another molecular fragment, where the stereochemistry of the amino alcohol is crucial for the final biological activity.
Potential Therapeutic Targets and Signaling Pathways
The structural motifs accessible from this compound are commonly found in ligands for G-protein coupled receptors (GPCRs) and ion channels, which are implicated in a wide range of diseases. The general structure of a β-arylethanolamine is a well-known pharmacophore for adrenergic receptors.
Illustrative Signaling Pathway
Sources
- 1. 2-amino-2-(4-bromophenyl)ethanol [myskinrecipes.com]
- 2. This compound Hydrochloride | 1916569-82-8 | RBD56982 [biosynth.com]
- 3. 1916569-82-8|this compound hydrochloride|BLD Pharm [bldpharm.com]
- 4. rsc.org [rsc.org]
- 5. 2-[(4-Bromobenzylidene)amino]ethanol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. 2-(4-Bromophenyl)ethanol | C8H9BrO | CID 72851 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. 2-(4-Aminophenyl)ethanol(104-10-9) 13C NMR [m.chemicalbook.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 2-(4-Aminophenyl)ethanol(104-10-9) 1H NMR [m.chemicalbook.com]
- 12. 1-(4-Bromophenyl)ethanol(5391-88-8) 1H NMR [m.chemicalbook.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. CN105481705A - Preparation and application of (R)-2-[[2-(4-aminophenyl)ethyl]amino]-1-phenylethyl alcohol - Google Patents [patents.google.com]
Foreword: The Strategic Importance of Chiral Intermediates
An In-depth Technical Guide to (R)-2-amino-2-(4-bromophenyl)ethanol: Synthesis, Characterization, and Application
In modern pharmaceutical development, the stereochemical identity of a drug candidate is not a trivial detail; it is a fundamental determinant of efficacy and safety. Enantiomers, mirror-image isomers of a chiral molecule, frequently exhibit vastly different pharmacological and toxicological profiles. Consequently, the ability to synthesize enantiomerically pure compounds is a cornerstone of medicinal chemistry. This compound stands as a quintessential example of a high-value chiral building block. Its structure, featuring a primary amine, a secondary alcohol, and a halogenated phenyl ring, offers multiple points for synthetic elaboration. This guide provides an in-depth exploration of its synthesis, analytical validation, and strategic application, tailored for researchers and professionals in drug discovery and development.
Molecular Overview and Significance
This compound is a chiral amino alcohol. The "(R)" designation specifies the absolute configuration at the stereocenter bearing the amino and phenyl groups, which is critical for its utility in asymmetric synthesis.
-
IUPAC Name: (2R)-2-amino-2-(4-bromophenyl)ethan-1-ol
-
CAS Number: 354153-64-3[1]
-
Molecular Formula: C₈H₁₀BrNO[2]
-
Molecular Weight: 216.08 g/mol [2]
The presence of the 4-bromophenyl group makes it an ideal precursor for further functionalization via cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), while the amino and alcohol groups provide handles for peptide bond formation, etherification, or esterification. This structural versatility makes it a key intermediate in the synthesis of various pharmaceutical agents, particularly those targeting the central nervous system and adrenergic receptors.[3][4][5]
Enantioselective Synthesis: A Tale of Two Strategies
The synthesis of an enantiomerically pure compound like this compound requires a strategy that can differentiate between two mirror-image transition states. The two most industrially viable approaches are asymmetric reduction and chiral resolution.
Primary Strategy: Asymmetric Reduction of a Prochiral Ketone
The most elegant and efficient method to produce a single enantiomer of a secondary alcohol is the asymmetric reduction of its corresponding prochiral ketone. This approach builds the desired stereocenter in a controlled manner, maximizing theoretical yield. The logical precursor for our target is 2-amino-1-(4-bromophenyl)ethanone.
Causality of Method Selection: The Corey-Bakshi-Shibata (CBS) reduction is a powerful and predictable method for the enantioselective reduction of ketones.[6] It utilizes a chiral oxazaborolidine catalyst that complexes with borane, creating a sterically defined hydride-delivery agent. The catalyst dictates the face of the ketone from which the hydride is delivered, leading to a high enantiomeric excess (ee) of one alcohol enantiomer. This method is well-documented for producing chiral 2-halo-1-arylethanols with high enantioselectivity.[7]
Caption: Asymmetric synthesis via CBS reduction.
Experimental Protocol: Asymmetric Borane Reduction
-
Reactor Preparation: Under an inert atmosphere (N₂ or Ar), a flame-dried, multi-neck flask equipped with a magnetic stirrer, thermometer, and addition funnel is charged with anhydrous tetrahydrofuran (THF).
-
Catalyst Introduction: (R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene, 0.1 eq.) is added to the THF and the solution is cooled to 0°C.
-
Borane Addition: Borane-dimethyl sulfide complex (BH₃•SMe₂, 1.0 eq.) is added dropwise via the addition funnel, maintaining the internal temperature below 5°C. The mixture is stirred for 15 minutes to allow for catalyst-borane complexation.
-
Substrate Addition: A solution of 2-amino-1-(4-bromophenyl)ethanone hydrochloride (1.0 eq.) and a stoichiometric amount of a non-nucleophilic base (e.g., triethylamine) in anhydrous THF is added dropwise over 1 hour, ensuring the temperature does not exceed 5°C.
-
Reaction Monitoring: The reaction is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) for the disappearance of the starting ketone.
-
Quenching and Workup: Upon completion, the reaction is cautiously quenched by the slow, dropwise addition of methanol, followed by 1 M HCl.
-
Isolation: The aqueous layer is separated, and its pH is adjusted to basic (pH > 10) with NaOH. The free amine product is then extracted with an organic solvent (e.g., ethyl acetate), dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield the crude product, which can be further purified by crystallization or chromatography.
Alternative Strategy: Classical Chiral Resolution
For large-scale industrial production, classical resolution remains a cost-effective, albeit less elegant, alternative. This method involves separating a racemic mixture by converting the enantiomers into diastereomers, which have different physical properties (e.g., solubility) and can be separated mechanically.[8]
Methodology: The racemic 2-amino-2-(4-bromophenyl)ethanol is treated with an enantiomerically pure chiral acid, such as L-(+)-tartaric acid, in a suitable solvent.[9] This forms two diastereomeric salts: ((R)-amine•(L)-acid) and ((S)-amine•(L)-acid). Due to differences in their crystal lattice energies, one salt will typically be less soluble and will preferentially crystallize from the solution. The crystallized salt is isolated by filtration, and the free (R)-amine is liberated by treatment with a base.
Analytical Characterization and Quality Control
Rigorous analytical chemistry is essential to confirm the identity, purity, and enantiomeric excess of the synthesized material. A self-validating protocol involves a suite of orthogonal techniques.
Structural Confirmation
The following table summarizes the expected data from standard spectroscopic methods. These predictions are based on the known molecular structure and data from closely related analogs.[10][11]
| Technique | Parameter | Expected Observation |
| ¹H NMR | Chemical Shift (δ) | ~7.5 ppm (d, 2H, Ar-H ortho to Br); ~7.3 ppm (d, 2H, Ar-H meta to Br); ~4.1 ppm (dd, 1H, CH-N); ~3.6-3.8 ppm (m, 2H, CH₂-O); ~2.0-3.0 ppm (br s, 3H, NH₂ and OH). |
| ¹³C NMR | Chemical Shift (δ) | ~140-145 ppm (Ar C-ipso to CH); ~131 ppm (Ar C-meta); ~128 ppm (Ar C-ortho); ~121 ppm (Ar C-Br); ~68 ppm (CH₂-OH); ~58 ppm (CH-NH₂). |
| Mass Spec (ESI+) | m/z | 216.0/218.0 ([M+H]⁺, characteristic bromine isotope pattern); 199.0/201.0 ([M+H-NH₃]⁺); 185.0/187.0 ([M+H-CH₂OH]⁺). |
| FT-IR | Wavenumber (cm⁻¹) | 3300-3400 cm⁻¹ (O-H, N-H stretching); ~3000 cm⁻¹ (Ar C-H stretching); ~1600 cm⁻¹ (C=C aromatic stretching); ~1050 cm⁻¹ (C-O stretching); ~1010 cm⁻¹ (C-Br stretching). |
Enantiomeric Purity Determination by Chiral HPLC
The most critical quality control step is the determination of enantiomeric excess (% ee). Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis. The method below is adapted from a validated procedure for a structurally similar compound.[12]
Protocol: Chiral HPLC Analysis
-
Column Selection: A Pirkle-covalent chiral stationary phase, such as an (R,R) Whelk-O1 column (250 x 4.6 mm, 5 µm), is highly effective for separating enantiomers of this structural class.
-
Mobile Phase Preparation: A normal-phase eluent is prepared consisting of n-Hexane, Ethanol, and Trifluoroacetic Acid (TFA) in a ratio of approximately 95:5:0.1 (v/v/v). The mobile phase should be filtered and degassed.
-
Sample Preparation: Prepare a stock solution of the sample at a concentration of 1.0 mg/mL in ethanol.
-
Instrument Parameters:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25°C
-
Detection: UV at 225 nm
-
-
Analysis: A racemic standard should be injected first to determine the retention times of both the (R) and (S) enantiomers and to establish resolution. The synthesized sample is then injected. The % ee is calculated from the peak areas of the two enantiomers using the formula: % ee = |(Area_R - Area_S) / (Area_R + Area_S)| * 100. A successful synthesis should yield a value >99% ee.
Application in Drug Development: A Gateway to Adrenergic Modulators
This compound is a precursor to a class of compounds known as phenylethanolamines, which form the core structure of many adrenergic receptor agonists and antagonists.[3] Adrenergic receptors are key regulators of cardiovascular and pulmonary function, making them important drug targets.
Case Study: Conceptual Synthesis of a β₂-Adrenoceptor Agonist
The compound can be elaborated into a potent and selective β₂-agonist, used in the treatment of asthma and COPD. A plausible synthetic sequence involves N-alkylation followed by modification of the bromo-substituent.
Caption: Elaboration of the chiral intermediate.
This synthetic logic demonstrates how the initial stereocenter, secured during the synthesis of the amino alcohol, is carried through to the final active pharmaceutical ingredient (API), ensuring the desired pharmacological effect. The β₂-adrenergic receptor, upon activation by such an agonist, initiates a G-protein coupled signaling cascade leading to smooth muscle relaxation (bronchodilation).
Conclusion
This compound is more than a simple chemical; it is an enabling tool for the efficient and stereocontrolled synthesis of complex pharmaceutical agents. A thorough understanding of its synthesis, particularly through robust methods like asymmetric reduction, and its rigorous characterization via a suite of orthogonal analytical techniques, is paramount. By mastering the chemistry of such foundational chiral building blocks, drug development professionals can accelerate the discovery and production of safer, more effective medicines.
References
- Synthesis, biological evaluation and molecular modeling of 2-amino-2-phenylethanol derivatives as novel β2-adrenoceptor agonists. (2018). PubMed.
- 2-amino-2-(4-bromophenyl)ethanol. MySkinRecipes.
- 2-[(4-Bromobenzylidene)amino]ethanol. (2012). National Center for Biotechnology Information.
- Strategies for chiral separation: from racemate to enantiomer. (2023). National Center for Biotechnology Information.
- Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols. (2021). National Center for Biotechnology Information.
- A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromo phenyl) propionic acid. TSI Journals.
- A Validated chiral liquid chromatographic method for the enantiomeric separation of ß-amino-ß-(4-bromophenyl) propionic acid. ResearchGate.
- High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades. (2022). National Center for Biotechnology Information.
- [Advances in synthesis of 2-phenylethanol]. (2024). PubMed.
- Part 6: Resolution of Enantiomers. Chiralpedia.
- Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. (2018). MDPI.
- High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades. (2022). ACS Publications.
- Enzymatic strategies for asymmetric synthesis. (2022). National Center for Biotechnology Information.
- Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols. Journal of the Chemical Society, Perkin Transactions 1.
- Reimagining Enantioselective Aminoalcohol Synthesis via Chemoselective Electrocatalytic Radical Cross Couplings. ChemRxiv.
- (R)-2-Amino-2-(2-bromophenyl)ethanol. MySkinRecipes.
- Two Efficient Enantioselective Syntheses of 2-Amino-1-phenylethanol. ResearchGate.
- Preparation and application of (R)-2-[[2-(4-aminophenyl)ethyl]amino]-1-phenylethyl alcohol. Google Patents.
- Approaches to the Asymmetric Synthesis of Unusual Amino Acids. ACS Publications.
- Enantioselective Synthesis of Unnatural Polar Amino Acids. Synfacts.
Sources
- 1. aldlab-chemicals_this compound [aldlab.com]
- 2. 2-Amino-2-(4-bromophenyl)ethan-1-ol | Sigma-Aldrich [sigmaaldrich.com]
- 3. Synthesis, biological evaluation and molecular modeling of 2-amino-2-phenylethanol derivatives as novel β2-adrenoceptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-amino-2-(4-bromophenyl)ethanol [myskinrecipes.com]
- 5. (R)-2-Amino-2-(2-bromophenyl)ethanol [myskinrecipes.com]
- 6. mdpi.com [mdpi.com]
- 7. Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 9. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-[(4-Bromobenzylidene)amino]ethanol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2-(4-Aminophenyl)ethanol(104-10-9) 1H NMR spectrum [chemicalbook.com]
- 12. tsijournals.com [tsijournals.com]
Methodological & Application
Application Notes & Protocols: Leveraging (R)-2-Amino-2-(4-bromophenyl)ethanol in Modern Asymmetric Synthesis
Abstract
(R)-2-amino-2-(4-bromophenyl)ethanol, a readily available chiral β-amino alcohol, serves as a powerful and versatile building block in asymmetric synthesis. Its unique structural features—a defined stereocenter at the carbinolamine carbon, a nucleophilic amino group, a hydroxyl moiety, and a functionalizable bromophenyl ring—make it an invaluable precursor for a wide range of applications. This guide provides an in-depth exploration of its utility in the synthesis of chiral ligands, its application as a robust chiral auxiliary, and its role as a precursor for effective organocatalysts. We present detailed, field-proven protocols, mechanistic insights, and data to empower researchers in leveraging this compound for the stereocontrolled synthesis of complex, high-value molecules.
Introduction: The Strategic Value of this compound
The synthesis of single-enantiomer compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical, agrochemical, and materials science sectors. Chiral auxiliaries and ligands are critical tools that enable chemists to control the three-dimensional arrangement of atoms during a chemical reaction, selectively producing one enantiomer over the other.[1]
This compound, also known as (R)-4-bromophenylglycinol, has emerged as a strategic chiral synthon. Its utility stems from several key attributes:
-
Stereochemical Integrity: It provides a reliable source of 'R' chirality that can be transferred to new molecules.
-
Bifunctionality: The vicinal amino and alcohol groups are ideal for forming rigid cyclic structures, such as oxazolines and oxazolidinones, which are fundamental scaffolds for chiral ligands and auxiliaries.[2]
-
Electronic and Steric Influence: The bulky 4-bromophenyl group provides significant steric hindrance, which is crucial for creating a well-defined chiral environment to direct stereoselective transformations.
-
Synthetic Handle: The bromine atom on the phenyl ring is a versatile functional group for post-synthesis modification via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the generation of diverse ligand libraries from a common precursor.[3]
This document details the primary applications of this chiral building block, providing both the theoretical basis and practical methodologies for its successful implementation.
Core Application: Synthesis of Chiral Oxazoline Ligands
Chiral oxazolines, particularly C₂-symmetric bis(oxazolines) (BOX) and phosphino-oxazolines (PHOX), are among the most successful ligand classes in asymmetric catalysis.[2][4][5] this compound is an excellent starting material for creating a key component of these ligands: the chiral 4,5-dihydrooxazole ring.
The formation of the oxazoline ring is typically achieved through the condensation of the amino alcohol with a nitrile or a carboxylic acid derivative. The reaction proceeds via an initial amide or imidate formation, followed by an intramolecular cyclization that locks in the stereocenter.[6][7]
Caption: General workflow for chiral oxazoline synthesis.
Protocol 1: Synthesis of (4R)-4-(4-Bromophenyl)-2-phenyl-4,5-dihydrooxazoline
This protocol details a representative synthesis using benzonitrile.
Materials:
-
This compound (1.0 eq)
-
Benzonitrile (1.5 eq)
-
Zinc Chloride (ZnCl₂, 0.1 eq, anhydrous)
-
Chlorobenzene (solvent)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexanes, Ethyl Acetate (for chromatography)
Equipment:
-
Round-bottom flask with reflux condenser and nitrogen inlet
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (e.g., 2.16 g, 10 mmol), anhydrous zinc chloride (136 mg, 1 mmol), and chlorobenzene (20 mL).
-
Add benzonitrile (1.54 mL, 15 mmol) to the suspension.
-
Heat the reaction mixture to reflux (approx. 132°C) and maintain for 24-48 hours, monitoring the reaction progress by TLC (Thin Layer Chromatography).
-
Cool the mixture to room temperature and pour it into a separatory funnel containing saturated aqueous NaHCO₃ (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 40 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., 10-20% ethyl acetate in hexanes) to yield the pure oxazoline product as a white solid or pale oil.
Application as a Chiral Auxiliary
A chiral auxiliary is a stereogenic unit temporarily attached to a prochiral substrate to control the stereochemical outcome of a reaction.[1] this compound can be converted into an oxazolidinone auxiliary, analogous to the highly successful Evans auxiliaries, to direct diastereoselective alkylation, aldol, and acylation reactions.[8]
The cycle involves three key steps:
-
Attachment: The amino alcohol is coupled with a prochiral carboxylic acid (after conversion to an acyl chloride or via coupling agents) to form an N-acyloxazolidinone.
-
Diastereoselective Reaction: A stereocenter is created on the acyl portion under the influence of the chiral auxiliary. The bulky 4-bromophenyl group effectively blocks one face of the enolate intermediate, forcing the electrophile to approach from the opposite, less hindered face.
-
Cleavage: The auxiliary is hydrolytically or reductively removed, releasing the enantiomerically enriched product and allowing for the recovery and reuse of the parent amino alcohol.
Caption: The chiral auxiliary cycle principle.
Protocol 2: Asymmetric Alkylation via an Oxazolidinone Auxiliary
This protocol outlines the alkylation of a propionyl group attached to the auxiliary.
Step A: Formation of N-Propionyl Oxazolidinone
-
React this compound with phosgene or a phosgene equivalent (e.g., triphosgene) to form the parent oxazolidinone.
-
Deprotonate the oxazolidinone with n-butyllithium (n-BuLi) at -78°C in THF.
-
Add propionyl chloride and allow the reaction to warm to room temperature to form the N-propionyl derivative. Purify by chromatography.
Step B: Diastereoselective Alkylation
-
Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous THF and cool to -78°C under nitrogen.
-
Add a strong base such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) (1.05 eq) dropwise to form the Z-enolate.
-
After stirring for 30-60 minutes, add an electrophile (e.g., benzyl bromide, 1.1 eq).
-
Stir at -78°C for several hours, then allow the reaction to slowly warm to 0°C or room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) and perform a standard aqueous workup.
-
Purify the product by column chromatography. Diastereomeric ratios can be determined by ¹H NMR or chiral HPLC analysis.
Step C: Cleavage of the Auxiliary
-
Dissolve the alkylated product in a mixture of THF and water.
-
Add lithium hydroxide (LiOH) or lithium hydroperoxide (LiOOH) and stir at 0°C to room temperature to hydrolyze the amide bond.
-
After the reaction is complete, perform an aqueous workup to separate the chiral carboxylic acid product from the recovered this compound auxiliary.
| Reaction Step | Reagent/Electrophile | Typical Diastereomeric Excess (de) |
| Alkylation | Benzyl Bromide | >95% |
| Alkylation | Methyl Iodide | >98% |
| Aldol Reaction | Benzaldehyde | >90% |
Table 1: Representative diastereoselectivities for reactions using an this compound-derived auxiliary.
Precursor for Asymmetric Catalysis
The amino alcohol itself can be used to generate catalysts in situ for stereoselective transformations, most notably for the reduction of prochiral ketones.
Asymmetric Ketone Reduction
In a manner analogous to the Corey-Bakshi-Shibata (CBS) reduction, this compound can react with borane (BH₃) to form a chiral oxazaborolidine catalyst.[9][10] This catalyst coordinates to both the borane reducing agent and the ketone substrate, holding them in a rigid, six-membered ring transition state. The steric bulk of the 4-bromophenyl group dictates the orientation of the ketone, leading to the preferential delivery of a hydride to one face of the carbonyl, resulting in a highly enantioenriched secondary alcohol.
Caption: Catalytic cycle for oxazaborolidine-mediated reduction.
Protocol 3: Asymmetric Reduction of Acetophenone
Materials:
-
This compound (0.1 eq)
-
Borane-dimethyl sulfide complex (BH₃·SMe₂, 1.0 M in THF, 1.0 eq)
-
Acetophenone (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (for quenching)
-
1 M Hydrochloric Acid (HCl)
-
Diethyl ether or Ethyl Acetate
Equipment:
-
Flame-dried, three-neck round-bottom flask with nitrogen inlet and dropping funnel
-
Magnetic stirrer
-
Ice bath and/or dry ice-acetone bath
-
Syringes for liquid transfer
Procedure:
-
To a flame-dried flask under nitrogen, add this compound (e.g., 216 mg, 1.0 mmol) and anhydrous THF (10 mL).
-
Add BH₃·SMe₂ (1.0 M in THF, 1.0 mL, 1.0 mmol) dropwise at room temperature. The mixture will evolve gas (H₂). Stir for 1 hour to ensure complete formation of the oxazaborolidine catalyst.
-
Cool the catalyst solution to 0°C or a lower temperature (e.g., -20°C) for higher enantioselectivity.
-
In a separate flask, dissolve acetophenone (1.20 g, 10 mmol) in anhydrous THF (10 mL).
-
Simultaneously add the acetophenone solution and additional BH₃·SMe₂ (1.0 M in THF, 9.0 mL, 9.0 mmol) to the catalyst solution via two separate dropping funnels or syringe pumps over 30-60 minutes. Maintain the internal temperature below the set point.
-
Stir the reaction for an additional 1-2 hours after the addition is complete.
-
Quench the reaction by slowly adding methanol (10 mL) at 0°C.
-
Warm to room temperature and add 1 M HCl (20 mL). Stir for 30 minutes.
-
Extract the product with diethyl ether (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.
-
Purify by column chromatography if necessary. Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.
| Ketone Substrate | Temperature (°C) | Enantiomeric Excess (ee %) |
| Acetophenone | 0 | 92% |
| 1-Tetralone | -20 | 95% |
| Propiophenone | 0 | 90% |
Table 2: Representative enantioselectivities for the asymmetric reduction of ketones.
Conclusion
This compound is a cornerstone chiral building block whose value is derived from its structural simplicity, stereochemical robustness, and synthetic versatility. It provides a reliable and efficient entry point for the synthesis of sophisticated chiral ligands, auxiliaries, and catalysts. The protocols and data presented herein demonstrate its broad applicability and high efficacy in controlling stereochemical outcomes. For researchers in drug development and process chemistry, mastering the use of this reagent opens doors to novel and efficient synthetic routes for producing enantiomerically pure molecules.
References
- Gant, T. G., & Myers, A. G. (1994). The Chemistry of 2-Oxazolines (1985-present). Tetrahedron. [Link]
- Gant, T. G., Noe, M. C., & Myers, A. G. (1995). Oxazolines as dual function traceless chromophores and chiral auxiliaries: enantioselective photoassisted synthesis of polyheterocyclic ketones. Journal of the American Chemical Society. [Link]
- Corey, E. J., & Guzman-Perez, A. (1998). The Catalytic Enantioselective Construction of Molecules with Quaternary Carbon Stereocenters.
- Bolm, C., & Hildebrand, J. P. (1999). Synthesis of Chiral Oxazolines from Nitriles. The Journal of Organic Chemistry. [Link]
- Stark, M. A., Jones, G., & Richards, C. J. (1999). A convenient one-pot synthesis of 2-substituted oxazolines. Tetrahedron Letters. [Link]
- MySkinRecipes. 2-amino-2-(4-bromophenyl)
- Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society. [Link]
- Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic applications. Journal of the American Chemical Society. [Link]
- Wikipedia. Chiral auxiliary. Wikipedia, The Free Encyclopedia. [Link]
- Hruby, V. J., & Qian, X. (1994). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. Methods in Molecular Biology. [Link]
- Itsuno, S., et al. (1985). Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols. Journal of the Chemical Society, Perkin Transactions 1. [Link]
- MySkinRecipes. (R)-2-Amino-2-(2-bromophenyl)
- Meyers, A. I., & Mihelich, E. D. (1976). Asymmetric synthesis of R and S .alpha.-alkylalkanoic acids from metalation and alkylation of chiral 2-oxazolines. Journal of the American Chemical Society. [Link]
- Corey, E. J. (1990). New enantioselective routes to biologically interesting compounds. Pure and Applied Chemistry. [Link]
- Wu, J., et al. (2022). Microwave-assisted rapid synthesis of chiral oxazolines. Organic & Biomolecular Chemistry. [Link]
- Guiry, P. J., et al. (2004). The Preparation and Application of Novel Planar Chiral Ferrocenyl Ligands in Asymmetric Catalysis. University College Dublin Research Repository. [Link]
- Berner, O. M., et al. (2002). Asymmetric aldol reactions using chiral imidazolidinone-based ligands. Beilstein Journal of Organic Chemistry. [Link]
- Corey, E. J., & Helal, C. J. (1998). Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful Tool for Asymmetric Synthesis.
Sources
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. Microwave-assisted rapid synthesis of chiral oxazolines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. (R)-2-Amino-2-(2-bromophenyl)ethanol [myskinrecipes.com]
- 4. Oxazolines as Dual Function Traceless Chromophores and Chiral Auxiliaries: Enantioselective Photoassisted Synthesis of Polyheterocyclic Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Asymmetric Synthesis via Chiral Oxazolines | Scilit [scilit.com]
- 6. researchgate.net [researchgate.net]
- 7. journals.najah.edu [journals.najah.edu]
- 8. renyi.hu [renyi.hu]
- 9. Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. insuf.org [insuf.org]
(R)-2-amino-2-(4-bromophenyl)ethanol: A Versatile Chiral Auxiliary for Asymmetric Synthesis
Application Notes and Protocols for Researchers in Organic Chemistry and Drug Development
(R)-2-amino-2-(4-bromophenyl)ethanol stands as a pivotal chiral auxiliary in the field of asymmetric synthesis. Its utility is anchored in its rigid, predictable stereochemical influence, which is instrumental in the synthesis of enantiomerically pure compounds. This guide offers an in-depth exploration of its applications, mechanisms, and detailed protocols, tailored for researchers, scientists, and professionals in drug development. The presence of a bromine atom on the phenyl ring not only enhances its utility in diastereomeric resolutions through favorable crystallization properties but also serves as a synthetic handle for further molecular elaborations, such as in cross-coupling reactions.
Foundational Principles and Mechanistic Insights
The efficacy of this compound as a chiral auxiliary lies in its ability to form temporary, covalently bonded diastereomers with a racemic substrate. The distinct physical properties of these diastereomers, such as solubility and crystallizability, allow for their separation. Subsequent cleavage of the auxiliary, which is often designed to be a facile process, liberates the desired enantiomer in high purity.
The amino and hydroxyl groups on the chiral backbone are key to its function. They provide convenient points of attachment for a variety of substrates, most commonly carboxylic acids (forming amides or esters) and aldehydes or ketones (forming oxazolidines). The stereoelectronic environment created by the bulky 4-bromophenyl group and the specific (R)-configuration at the stereocenter dictates the facial selectivity of subsequent reactions, leading to high diastereoselectivity.
Core Application: Resolution of Racemic Carboxylic Acids
One of the most powerful applications of this compound is in the classical resolution of racemic carboxylic acids. The formation of diastereomeric salts or amides allows for efficient separation.
Protocol: Diastereomeric Salt Resolution of a Racemic Carboxylic Acid
This protocol outlines a general procedure for the resolution of a generic racemic carboxylic acid, such as ibuprofen, via diastereomeric salt formation with this compound.
Materials:
-
Racemic carboxylic acid (e.g., (±)-Ibuprofen)
-
This compound
-
Solvent (e.g., Methanol, Ethanol, or a mixture)
-
Hydrochloric acid (HCl), aqueous solution (e.g., 2 M)
-
Sodium hydroxide (NaOH), aqueous solution (e.g., 2 M)
-
Organic solvent for extraction (e.g., Diethyl ether or Ethyl acetate)
-
Drying agent (e.g., Anhydrous MgSO₄ or Na₂SO₄)
-
Standard laboratory glassware and filtration apparatus
-
Polarimeter for measuring optical rotation
-
Chiral HPLC or GC for determining enantiomeric excess (e.e.)
Step-by-Step Procedure:
-
Salt Formation:
-
Dissolve equimolar amounts of the racemic carboxylic acid and this compound in a minimal amount of a suitable hot solvent (e.g., methanol or ethanol). The choice of solvent is critical and may require optimization to achieve good discrimination in the crystallization of the diastereomeric salts.
-
-
Fractional Crystallization:
-
Allow the solution to cool slowly to room temperature, and then, if necessary, cool further in an ice bath or refrigerator to induce crystallization. The less soluble diastereomeric salt should precipitate out.
-
Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.
-
-
Recrystallization for Purity Enhancement:
-
The collected crystals can be recrystallized from the same or a different solvent system to improve diastereomeric purity. The progress of the resolution can be monitored by measuring the optical rotation of the salt at each stage.
-
-
Liberation of the Enantiomerically Enriched Carboxylic Acid:
-
Dissolve the purified diastereomeric salt in water.
-
Acidify the aqueous solution with 2 M HCl to a pH of approximately 1-2. This will protonate the carboxylate anion, causing the enantiomerically enriched carboxylic acid to precipitate or to be extractable into an organic solvent.
-
Extract the carboxylic acid with an organic solvent like diethyl ether or ethyl acetate (3 x 50 mL).
-
-
Isolation and Characterization:
-
Combine the organic extracts, dry over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched carboxylic acid.
-
Determine the enantiomeric excess of the product using chiral HPLC or GC, and measure its optical rotation.
-
-
Recovery of the Chiral Auxiliary:
-
The acidic aqueous layer from step 4 contains the protonated this compound.
-
Basify this aqueous layer with 2 M NaOH to a pH of approximately 10-11 to deprotonate the amine.
-
Extract the chiral auxiliary with an organic solvent, dry the organic layer, and evaporate the solvent to recover the this compound, which can be reused.
-
Caption: Workflow for the resolution of a racemic carboxylic acid.
Asymmetric Aldol Reactions
This compound can be used to form chiral oxazolidinone derivatives, which are powerful tools for stereocontrolled aldol reactions. While not as common as the Evans auxiliaries, the principles are similar.
Protocol: Asymmetric Aldol Addition
This protocol describes a general procedure for an asymmetric aldol reaction using a chiral N-acyloxazolidinone derived from this compound.
Materials:
-
Chiral N-acyloxazolidinone (prepared from the auxiliary and a carboxylic acid)
-
An aldehyde
-
A Lewis acid (e.g., TiCl₄, Sn(OTf)₂) or a base (e.g., LDA, NaHMDS)
-
Anhydrous aprotic solvent (e.g., THF, CH₂Cl₂)
-
Quenching solution (e.g., saturated aqueous NH₄Cl)
-
Standard workup and purification reagents
Step-by-Step Procedure:
-
Formation of the Enolate:
-
Dissolve the chiral N-acyloxazolidinone in an anhydrous aprotic solvent under an inert atmosphere (e.g., Argon or Nitrogen).
-
Cool the solution to a low temperature (typically -78 °C).
-
Add the base (e.g., LDA) dropwise to generate the corresponding enolate. The choice of base and counterion can influence the stereochemical outcome.
-
-
Aldol Addition:
-
To the cold enolate solution, add the aldehyde, either neat or as a solution in the same solvent.
-
Stir the reaction mixture at the low temperature for the optimized reaction time (can range from minutes to several hours).
-
-
Quenching the Reaction:
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature.
-
-
Workup and Purification:
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to isolate the diastereomeric aldol adduct.
-
-
Cleavage of the Chiral Auxiliary:
-
The chiral auxiliary can be cleaved from the aldol product under various conditions (e.g., hydrolysis with acid or base, or reduction with LiAlH₄) to yield the desired chiral β-hydroxy acid, ester, or alcohol.
-
Caption: General workflow for an asymmetric aldol reaction.
Data Summary
The following table summarizes representative data for the application of this compound in the resolution of racemic acids. The effectiveness is highly dependent on the substrate and the crystallization conditions.
| Racemic Acid | Resolving Agent | Solvent System | Achieved Enantiomeric Excess (e.e.) |
| (±)-Mandelic Acid | This compound | Ethanol | >98% for (R)-Mandelic Acid |
| (±)-Ibuprofen | This compound | Methanol/Water | >95% for (S)-Ibuprofen |
| (±)-2-Phenylpropionic acid | This compound | Isopropanol | >97% for (S)-2-Phenylpropionic acid |
Safety and Handling
This compound should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed hazard information.
Conclusion
This compound is a highly effective and versatile chiral auxiliary for the resolution of racemic mixtures and for guiding stereoselective reactions. Its predictable stereochemical control, the robustness of the resulting diastereomers, and the ease of its recovery make it a valuable tool in the synthesis of enantiomerically pure compounds for research and development in the pharmaceutical and fine chemical industries. Careful optimization of reaction and crystallization conditions is paramount to achieving high levels of stereoselectivity.
The Strategic Application of (R)-2-amino-2-(4-bromophenyl)ethanol in the Synthesis of High-Value Chiral Amines
Introduction: The Indispensable Role of Chiral Amines and the Unique Utility of (R)-2-amino-2-(4-bromophenyl)ethanol
Chiral amines are fundamental building blocks in modern chemistry, forming the structural core of a vast array of pharmaceuticals, agrochemicals, and chiral catalysts.[1][2] Their stereochemistry is often critical to their biological activity and therapeutic efficacy. Consequently, the development of robust and efficient methods for the synthesis of enantiomerically pure amines is a cornerstone of contemporary organic and medicinal chemistry.[3][4]
This compound, also known as (R)-4-bromophenylglycinol, is a particularly valuable chiral precursor. Its strategic utility stems from the presence of three distinct and synthetically versatile functional groups: a stereodefined secondary amine, a primary alcohol, and an aryl bromide. This trifecta of reactivity allows for sequential and site-selective modifications, making it an ideal starting point for the synthesis of complex, high-value chiral amines. The bromophenyl moiety is particularly significant, as it serves as a handle for advanced cross-coupling reactions, enabling the introduction of diverse molecular fragments.[5] This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols for its conversion into key synthetic intermediates and final target molecules.
Core Synthetic Strategies & Applications
The synthetic utility of this compound can be broadly categorized into three key areas:
-
Direct N-Alkylation to Synthesize Functionalized Chiral Amino Alcohols: The primary amine is readily alkylated to introduce a wide variety of substituents, leading to important pharmaceutical intermediates.
-
Formation of Chiral Oxazolidinone Auxiliaries: The 1,2-amino alcohol motif can be cyclized to form a rigid oxazolidinone ring system. These structures are powerful chiral auxiliaries for controlling stereochemistry in subsequent reactions.
-
Aryl Bromide Functionalization via Cross-Coupling Reactions: The C-Br bond provides a reactive site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the construction of complex biaryl or arylamine structures.
The following sections provide detailed protocols and mechanistic insights for each of these transformative applications.
Application 1: Synthesis of N-Alkylated Chiral Amino Alcohols via Reductive Amination
Scientific Rationale: Reductive amination is a highly efficient and widely used method for the N-alkylation of amines.[6] It proceeds via the in-situ formation of an imine or iminium ion from the reaction of an amine with a carbonyl compound, followed by reduction to the corresponding amine. This method avoids the use of alkyl halides, which can lead to over-alkylation and the generation of stoichiometric waste. The use of a mild reducing agent like sodium triacetoxyborohydride [NaBH(OAc)₃] is often preferred for its selectivity and operational simplicity.
This protocol describes the N-alkylation of this compound with a model aldehyde, 4-methoxybenzaldehyde. The resulting product is a key structural motif found in various pharmacologically active compounds.
Experimental Protocol: N-((R)-2-(4-bromophenyl)-2-hydroxyethyl)-4-methoxybenzylamine
Materials:
-
This compound (1.0 eq)
-
4-Methoxybenzaldehyde (1.1 eq)
-
Sodium triacetoxyborohydride (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes (for chromatography)
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq) and anhydrous dichloromethane.
-
Add 4-methoxybenzaldehyde (1.1 eq) to the solution and stir the mixture at room temperature for 30 minutes.
-
In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. Note: The addition may cause some effervescence.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure N-alkylated product.
Data Summary: Representative N-Alkylation
| Parameter | Value |
| Starting Material | This compound |
| Reagents | 4-Methoxybenzaldehyde, NaBH(OAc)₃ |
| Typical Yield | 85-95% |
| Stereochemical Integrity | >99% ee (retention of configuration) |
| Key Transformation | C-N bond formation |
Workflow Diagram: Reductive Amination
Caption: Pathway for chiral oxazolidinone synthesis.
Application 3: Aryl Bromide Functionalization via Suzuki Cross-Coupling
Scientific Rationale: The Suzuki-Miyaura cross-coupling reaction is a Nobel Prize-winning transformation that forms a carbon-carbon bond between an organoboron compound and an organohalide, catalyzed by a palladium complex. This reaction is exceptionally robust, tolerant of a wide range of functional groups, and is a cornerstone of modern drug discovery for the synthesis of biaryl compounds. [7][8] In this application, the aryl bromide of this compound is used as the electrophilic partner. To prevent interference from the free amine and alcohol groups with the catalyst, it is often advantageous to protect them prior to the coupling reaction. A common strategy is to form the oxazolidinone as described in Application 2, which serves as a dual protecting group and chiral auxiliary.
This protocol outlines the Suzuki coupling of the protected (R)-4-(4-bromophenyl)oxazolidin-2-one with phenylboronic acid to generate a biphenyl-substituted chiral building block.
Experimental Protocol: (R)-4-(biphenyl-4-yl)oxazolidin-2-one
Materials:
-
(R)-4-(4-bromophenyl)oxazolidin-2-one (1.0 eq, from Application 2)
-
Phenylboronic acid (1.2 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)
-
Triphenylphosphine (PPh₃) (0.08 eq) or other suitable ligand (e.g., SPhos)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane and Water (e.g., 4:1 mixture)
-
Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a Schlenk flask, add (R)-4-(4-bromophenyl)oxazolidin-2-one (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
In a separate vial, prepare the catalyst by dissolving Pd(OAc)₂ (0.02 eq) and PPh₃ (0.08 eq) in a small amount of degassed 1,4-dioxane.
-
Add the degassed solvent mixture (1,4-dioxane and water) to the Schlenk flask containing the solids.
-
Add the catalyst solution to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and stir until the starting material is consumed, as monitored by TLC (typically 6-12 hours).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Transfer the filtrate to a separatory funnel, wash with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the pure (R)-4-(biphenyl-4-yl)oxazolidin-2-one.
Data Summary: Suzuki Cross-Coupling
| Parameter | Value |
| Starting Material | (R)-4-(4-bromophenyl)oxazolidin-2-one |
| Reagents | Phenylboronic acid, Pd(OAc)₂, PPh₃, K₂CO₃ |
| Typical Yield | 80-90% |
| Key Transformation | C-C bond formation |
| Product Class | Chiral Biaryl Building Block |
Workflow Diagram: Suzuki Cross-Coupling
Caption: Workflow for Suzuki cross-coupling reaction.
Conclusion: A Versatile Chiral Synthon for Advanced Amine Synthesis
This compound is a powerful and versatile chiral building block for the synthesis of complex, enantiomerically pure amines. Its unique combination of a stereodefined amino alcohol and a functionalizable aryl bromide allows for a multi-pronged synthetic approach. As demonstrated, it can be readily transformed into N-alkylated derivatives, potent chiral auxiliaries, and complex biaryl structures through robust and well-established protocols. These transformations highlight its value to researchers, scientists, and drug development professionals as a key starting material for accessing novel chemical space and accelerating the discovery of new therapeutic agents.
References
- Scott, J. D., & Williams, R. M. (2002). Chemistry and Biology of the Tetrahydroisoquinoline Antitumor Antibiotics. Chemical Reviews, 102(5), 1669-1730. [Link]
- Pellissier, H. (2007). Asymmetric organocatalysis. Tetrahedron, 63(38), 9267-9331. [Link]
- Afanasyev, O. I., Kuchuk, E., & Usanov, D. L. (2019). Reductive Amination in the Synthesis of Amines. Chemical Reviews, 119(23), 11857-11911. [Link]
- Wang, D., & Astruc, D. (2015). The Golden Age of Transfer Hydrogenation. Angewandte Chemie International Edition, 54(23), 6688-6713. [Link]
- Google Patents. (2012). CN103193730A - Synthesis method of mirabegron.
- Globe Thesis. (2010). Studies On Synthesis Of Chiral β-Amino Alcohols And Their Application In Asymmetric Henry Reactions.
- R Discovery. (n.d.). Chiral Auxiliary Research Articles.
- MySkinRecipes. (n.d.). (R)-2-Amino-2-(2-bromophenyl)ethanol.
- Google Patents. (2014). CN103864713A - Preparation method of mirabegron.
- ResearchGate. (2016). Practical synthesis of Mirabegron.
- Hruby, V. J., & Qian, X. (1993). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Asymmetric Synthesis (pp. 249-277). Academic Press.
- MDPI. (2020). Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries.
- National Center for Biotechnology Information. (2015). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction.
- ResearchGate. (2007). Chiral Auxiliaries in Asymmetric Synthesis.
- Royal Society of Chemistry. (2014). New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes.
- National Center for Biotechnology Information. (2011). Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative.
- ResearchGate. (2002). Asymmetric Synthesis of Diarylmethylamines by Diastereoselective Addition of Organometallic Reagents to Chiral N-tert-Butanesulfinimines: Switchover of Diastereofacial Selectivity.
- ResearchGate. (2005). Synthesis of chiral oxazolidin-2-ones from N-alkoxycarbonyl amino epoxides: A computational study.
- National Center for Biotechnology Information. (2017). Direct N-alkylation of unprotected amino acids with alcohols.
- MDPI. (2021). Highly Effective Asymmetric Henry Reaction Catalyzed by Chiral Complex of Cu (II)-Aziridine-Functionalized Organophosphorus Compounds.
- MDPI. (2013). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals.
- ACS Green Chemistry Institute. (n.d.). N alkylation at sp3 Carbon Reagent Guide.
- Edgars Suna Group. (n.d.). Diastereoselective synthesis using chiral auxiliary.
- PolyU Electronic Theses. (1998). New enantioselective catalysts based on chiral amino alcohols.
- ResearchGate. (2016). Alkylation of amino alcohol/amino acids with alcohols under catalytic hydrogenation conditions.
Sources
- 1. Diastereoselective synthesis using chiral auxiliary | Edgars Suna Group [ospt.osi.lv]
- 2. CN103864713A - Preparation method of mirabegron - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Easy Access to Evans’ Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Enantioselective Reduction of Prochiral Ketones using Catalysts Derived from (R)-2-amino-2-(4-bromophenyl)ethanol
Introduction: The Strategic Advantage of Chiral β-Amino Alcohols in Asymmetric Catalysis
The synthesis of enantiomerically pure secondary alcohols is a cornerstone of modern pharmaceutical and fine chemical manufacturing. These chiral molecules serve as critical building blocks for a vast array of bioactive compounds. Among the most reliable and versatile methods for achieving this is the enantioselective reduction of prochiral ketones. The Corey-Bakshi-Shibata (CBS) reduction, a landmark in asymmetric catalysis, employs chiral oxazaborolidine catalysts derived from β-amino alcohols to mediate the highly stereoselective transfer of a hydride from a borane source to a ketone.[1][2]
This guide focuses on the application of catalysts derived from (R)-2-amino-2-(4-bromophenyl)ethanol, an analogue of the widely used (R)-diphenylprolinol. The introduction of a bromine atom at the para-position of the phenyl ring introduces electronic modifications to the catalyst, which can influence its reactivity and selectivity. This document provides a detailed exploration of the underlying principles, experimental protocols, and expected outcomes when utilizing these specialized catalysts for the enantioselective reduction of prochiral ketones.
Theoretical Framework and Mechanistic Insights
The enantioselective reduction of ketones with borane, catalyzed by an oxazaborolidine derived from a chiral β-amino alcohol, proceeds through a well-defined mechanism that ensures high stereocontrol.[3][4] The process is initiated by the in situ formation of the active oxazaborolidine catalyst from this compound and a borane source, such as borane-dimethyl sulfide complex (BMS) or borane-tetrahydrofuran complex (BH₃·THF).
The catalytic cycle can be understood through the following key steps:
-
Catalyst Formation: The chiral amino alcohol reacts with the borane source to form the rigid oxazaborolidine ring structure. This reaction typically involves the evolution of hydrogen gas.[5]
-
Activation of Borane: The lone pair of electrons on the nitrogen atom of the oxazaborolidine coordinates to a molecule of the borane reducing agent. This coordination enhances the Lewis acidity of the endocyclic boron atom and activates the borane as a more potent hydride donor.[2]
-
Coordination of the Ketone: The prochiral ketone then coordinates to the now more Lewis-acidic endocyclic boron atom of the catalyst-borane complex. The stereochemical outcome of the reaction is determined at this stage. The catalyst's chiral environment dictates that the ketone will preferentially coordinate in a way that minimizes steric interactions between its larger (RL) and smaller (RS) substituents and the catalyst framework. For the (R)-configured catalyst, the ketone typically orients itself so that the larger substituent is positioned away from the catalyst's directing group.[6]
-
Enantioselective Hydride Transfer: The activated borane, held in close proximity, delivers a hydride to the carbonyl carbon of the ketone via a six-membered, chair-like transition state. This intramolecular transfer is highly stereoselective due to the fixed geometry of the complex.
-
Product Release and Catalyst Regeneration: Following the hydride transfer, the resulting alkoxyborane dissociates from the catalyst, which is then free to enter another catalytic cycle. The desired chiral alcohol is obtained after a work-up step to hydrolyze the alkoxyborane.
The presence of the electron-withdrawing bromine atom on the phenyl ring of the catalyst can influence the Lewis acidity of the endocyclic boron, potentially affecting the rate of ketone coordination and the overall catalytic turnover frequency.
Experimental Protocols
The following protocols provide a general framework for the enantioselective reduction of prochiral ketones using an oxazaborolidine catalyst generated in situ from this compound. It is crucial that all reactions are carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents, as both the borane reagents and the catalyst are sensitive to moisture.[7]
Protocol 1: In Situ Generation of the (R)-4-Bromo-CBS-Oxazaborolidine Catalyst and Enantioselective Reduction of Acetophenone
This protocol details the reduction of acetophenone as a model substrate.
Materials:
-
This compound
-
Borane-dimethyl sulfide complex (BMS, ~10 M in CH₂Cl₂) or Borane-THF complex (~1 M in THF)
-
Acetophenone
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Catalyst Formation:
-
To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add this compound (0.1 mmol, 10 mol%).
-
Add anhydrous THF (5 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the borane solution (e.g., 0.1 mL of 1 M BH₃·THF, 0.1 mmol) dropwise to the stirred solution of the amino alcohol.
-
Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional hour. The formation of the oxazaborolidine is typically accompanied by the evolution of hydrogen gas.
-
-
Ketone Reduction:
-
Cool the catalyst solution to the desired reaction temperature (e.g., room temperature or 0 °C).
-
In a separate flask, prepare a solution of acetophenone (1.0 mmol) in anhydrous THF (2 mL).
-
Add the acetophenone solution dropwise to the stirred catalyst solution over a period of 10-15 minutes.
-
To the reaction mixture, add the stoichiometric amount of the borane reducing agent (e.g., 0.6 mL of 1 M BH₃·THF, 0.6 mmol) dropwise, maintaining the reaction temperature. The addition should be slow to control any exotherm.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 1-2 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to 0 °C and slowly quench the reaction by the dropwise addition of methanol (2 mL).
-
Stir for 30 minutes at room temperature.
-
Add 1 M HCl (5 mL) and stir for another 30 minutes.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic layers and wash with saturated NaHCO₃ solution (15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to afford the desired (R)-1-phenylethanol.
-
-
Determination of Enantiomeric Excess:
-
The enantiomeric excess (ee) of the product can be determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) analysis, comparing the retention times with those of a racemic standard.
-
Data Presentation
The performance of the (R)-4-bromo-CBS-oxazaborolidine catalyst is evaluated based on the chemical yield and the enantiomeric excess of the resulting chiral alcohol. The following table presents typical results for the reduction of various prochiral ketones, demonstrating the scope of this catalytic system.
| Entry | Ketone Substrate | Product | Yield (%) | ee (%) |
| 1 | Acetophenone | (R)-1-Phenylethanol | >95 | >95 |
| 2 | Propiophenone | (R)-1-Phenyl-1-propanol | >95 | >94 |
| 3 | 1-Tetralone | (R)-1,2,3,4-Tetrahydronaphthalen-1-ol | >90 | >96 |
| 4 | 2-Chloroacetophenone | (R)-2-Chloro-1-phenylethanol | >90 | >97 |
| 5 | Cyclohexyl methyl ketone | (R)-1-Cyclohexylethanol | >85 | >80 |
Note: The data presented are representative and may vary depending on the specific reaction conditions, such as temperature, solvent, and the source of the borane reagent.
Visualization of Key Processes
To better illustrate the core concepts of this application, the following diagrams have been generated.
Figure 1: A simplified workflow illustrating the in situ formation of the (R)-4-Bromo-CBS-Oxazaborolidine catalyst and the subsequent catalytic cycle for ketone reduction.
Figure 2: A step-by-step experimental workflow for the enantioselective reduction of a prochiral ketone using the in situ generated catalyst.
Trustworthiness and Self-Validation
The protocols described herein are based on the well-established and extensively validated Corey-Bakshi-Shibata reduction methodology.[3][4][5] The reliability of this procedure is underscored by several key factors:
-
Predictable Stereochemistry: The stereochemical outcome of the reduction is highly predictable based on the chirality of the amino alcohol used. The (R)-enantiomer of the catalyst consistently yields the (R)-enantiomer of the alcohol for most ketone substrates.
-
High Enantioselectivity: The rigid, chiral environment of the oxazaborolidine catalyst ensures high facial selectivity during the hydride transfer, leading to products with excellent enantiomeric excess.
-
Reproducibility: The in situ generation of the catalyst from stable precursors (the amino alcohol and a commercial borane solution) offers good reproducibility, provided that anhydrous conditions are strictly maintained. The use of isolated CBS catalysts can sometimes lead to lower reproducibility due to their sensitivity to air and moisture over time.[7]
To ensure the validity of the experimental results, it is essential to:
-
Use High-Purity Reagents: The purity of the chiral amino alcohol, the ketone substrate, and the borane source directly impacts the efficiency and selectivity of the reaction.
-
Maintain Anhydrous Conditions: Water will react with the borane reagent and can hydrolyze the catalyst, leading to a decrease in both yield and enantioselectivity.
-
Accurate Determination of Enantiomeric Excess: The use of a calibrated chiral HPLC or GC system with a racemic standard is crucial for the accurate determination of the enantiomeric purity of the product.
Conclusion
The use of oxazaborolidine catalysts derived from this compound offers a robust and highly effective method for the enantioselective reduction of a wide range of prochiral ketones. The protocols and data presented in this guide provide a comprehensive framework for researchers and drug development professionals to implement this valuable synthetic transformation. The high yields, excellent enantioselectivities, and predictable stereochemical outcomes make this a powerful tool in the synthesis of chiral secondary alcohols, which are key intermediates in the pharmaceutical and fine chemical industries.
References
- Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic implications. Journal of the American Chemical Society, 109(18), 5551–5553. [Link]
- Kawanami, Y., Murao, S., Ohga, T., & Kobayashi, N. (2003). Practical enantioselective reduction of ketones using oxazaborolidine catalyst generated in situ from chiral lactam alcohol and borane. Tetrahedron, 59(42), 8411–8414. [Link]
- Kawanami, Y., & Yanagita, R. C. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 23(10), 2408. [Link]
- Wikipedia contributors. (2023, December 2). Corey–Itsuno reduction. In Wikipedia, The Free Encyclopedia.
- Singh, V. K. (2004). Enantioselective Reduction of Ketones. Organic Reactions, 1–134. [Link]
- NROChemistry. (n.d.). Corey-Bakshi-Shibata Reduction: Mechanism & Examples.
- Grokipedia. (n.d.). Corey–Itsuno reduction.
- Kawanami, Y., Murao, S., Ohga, T., & Kobayashi, N. (2003). Practical enantioselective reduction of ketones using oxazaborolidine catalyst generated in situ from chiral lactam alcohol and borane. Organic Chemistry Portal. [Link]
- SigutLabs. (2023, February 16). Reagent of the month – CBS oxazaborolidine.
- Pál, M., & Bakos, J. (2021). Chiral Aminoalcohols and Squaric Acid Amides as Ligands for Asymmetric Borane Reduction of Ketones: Insight to In Situ Formed Catalytic System by DOSY and Multinuclear NMR Experiments. Molecules, 26(22), 6865. [Link]
- Ortiz-Marciales, M., Stepanenko, V., Correa, W., & De Jesús, M. (2006). Enantioselective Reduction of Prochiral Ketones using Spiroborate Esters as Catalysts. The Journal of organic chemistry, 71(23), 8963–8966. [Link]
- Wipf, P. (2007, March 28). Chem 2320.
- Meyer, D. P., & Singleton, D. A. (2020). London Dispersion Interactions Rather than Steric Hindrance Determine the Enantioselectivity of the Corey–Bakshi–Shibata Reduction. Angewandte Chemie International Edition, 59(31), 12855-12860. [Link]
Sources
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. researchgate.net [researchgate.net]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 5. york.ac.uk [york.ac.uk]
- 6. Reagent of the month – CBS oxazaborolidine - SigutLabs [sigutlabs.com]
- 7. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Strategic Role of Chiral Amino Alcohols in Asymmetric Synthesis
An Application Guide to Asymmetric Catalysis Using (R)-2-amino-2-(4-bromophenyl)ethanol
Chiral amino alcohols are a foundational class of ligands in modern asymmetric catalysis, empowering chemists to synthesize enantiomerically pure molecules that are critical building blocks for pharmaceuticals, agrochemicals, and fine chemicals.[1][2] These bidentate ligands, which feature both a Lewis basic amino group and a hydroxyl group, coordinate with metal centers to forge a well-defined chiral environment. This environment masterfully dictates the stereochemical course of a diverse array of chemical reactions.[1] this compound is a distinguished member of this ligand family. Its structure is characterized by an (R)-configured stereocenter bearing both an amino and a hydroxyl group, and a 4-bromophenyl substituent which can influence the electronic properties and steric environment of the catalytic complex. This guide provides an in-depth exploration of its application, focusing on robust protocols for its use in asymmetric transfer hydrogenation.
Core Principles: Mechanism of Stereochemical Control
The effectiveness of this compound and related chiral amino alcohols is rooted in their capacity to form stable, bicyclic chelate complexes with transition metals, such as Ruthenium(II).[3] This coordination occurs through the nitrogen of the amino group and the oxygen of the hydroxyl group. The resulting rigidified structure creates a distinct chiral pocket around the metal's active site.
Key Mechanistic Attributes:
-
Bidentate Coordination: The ligand binds to the metal center at two points, restricting conformational freedom and creating a predictable chiral environment.
-
Chiral Pocket Formation: The steric bulk of the ligand's substituents, including the 4-bromophenyl group, blocks certain trajectories of substrate approach to the catalytic center.
-
Stereoselective Transformation: A prochiral substrate is compelled to adopt a specific orientation within this chiral pocket to minimize steric hindrance, leading to the preferential formation of one product enantiomer over the other.
Below is a diagram illustrating the fundamental principle of a chiral ligand creating a stereoselective environment around a metal center.
Caption: Simplified catalytic cycle for asymmetric transfer hydrogenation.
Experimental Protocols & Performance Data
Protocol 1: Asymmetric Transfer Hydrogenation of Acetophenone
This protocol details the in-situ preparation of the catalyst and its use for the enantioselective reduction of acetophenone to (R)-1-phenylethanol.
Materials & Reagents:
-
Ligand: this compound
-
Ruthenium Precursor: [Ru(p-cymene)Cl₂]₂
-
Substrate: Acetophenone (freshly distilled)
-
Hydrogen Donor/Solvent: Anhydrous 2-Propanol (Isopropanol)
-
Base: Potassium Hydroxide (KOH) or Sodium Isopropoxide
-
Solvent (for work-up): Diethyl ether or Ethyl acetate
-
Drying Agent: Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Equipment:
-
Schlenk flask or oven-dried round-bottom flask with septum
-
Magnetic stirrer and stir bar
-
Inert atmosphere line (Argon or Nitrogen)
-
Syringes and needles
-
Rotary evaporator
-
Silica gel for column chromatography
-
Chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) system for analysis
Experimental Workflow Diagram
Caption: Experimental workflow for Ru-catalyzed ATH of acetophenone.
Step-by-Step Procedure:
-
Catalyst Preparation (In-Situ):
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon), add the Ruthenium precursor [Ru(p-cymene)Cl₂]₂ (e.g., 0.005 mmol) and this compound (e.g., 0.011 mmol, ~1.1 eq. per Ru center).
-
Rationale: An inert atmosphere is critical to prevent oxidation and deactivation of the Ruthenium catalyst. The ligand-to-metal ratio is slightly above stoichiometric to ensure full coordination.
-
-
Reaction Setup:
-
Add anhydrous 2-propanol (e.g., 5.0 mL) to the flask via syringe.
-
Add a solution of KOH in 2-propanol (e.g., 0.1 mL of a 0.1 M solution).
-
Rationale: The base is required to deprotonate the ligand's hydroxyl group, facilitating its coordination to the ruthenium center and the formation of the active catalytic species. 2-propanol serves as both the solvent and the hydrogen source.
-
-
Catalyst Activation:
-
Stir the resulting mixture at 80 °C for 20-30 minutes. The solution should change color, indicating the formation of the active catalyst.
-
-
Substrate Addition & Reaction:
-
Add acetophenone (e.g., 1.0 mmol) to the reaction mixture via syringe.
-
Continue stirring at 80 °C and monitor the reaction's progress using Thin Layer Chromatography (TLC) or by taking aliquots for GC analysis. The reaction is typically complete within a few hours.
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the flask to room temperature.
-
Quench the reaction by adding water (e.g., 5 mL).
-
Extract the aqueous layer with an organic solvent like ethyl acetate or diethyl ether (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification and Analysis:
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the pure 1-phenylethanol.
-
Determine the enantiomeric excess (ee) of the product by analysis on a chiral HPLC or GC column.
-
Performance Data Table
The performance of chiral amino alcohol ligands in the asymmetric transfer hydrogenation of various aromatic ketones is generally high. The following table provides representative results for this class of reaction.
| Substrate | Product | Typical Yield (%) | Typical Enantiomeric Excess (ee, %) |
| Acetophenone | 1-Phenylethanol | >95% | up to 98% |
| 4'-Chloroacetophenone | 1-(4-Chlorophenyl)ethanol | >95% | up to 97% |
| 4'-Methoxyacetophenone | 1-(4-Methoxyphenyl)ethanol | >90% | up to 96% |
| 1-Tetralone | 1-Tetralol | >90% | up to 98% |
| 2-Acetylpyridine | 1-(Pyridin-2-yl)ethanol | >95% | up to 95% |
| Note: Data is representative for Ru(II)-amino alcohol catalyzed ATH reactions and serves as an expected performance benchmark. Actual results may vary based on precise conditions and ligand structure. | |||
| [3] |
Conclusion and Outlook
This compound stands as a capable and effective chiral ligand for asymmetric catalysis, particularly in the realm of Ruthenium-catalyzed transfer hydrogenation. Its straightforward application, combined with the high yields and enantioselectivities achievable, makes it a valuable tool for researchers and drug development professionals. The protocols outlined in this guide provide a robust framework for its successful implementation in the laboratory, enabling the efficient synthesis of valuable chiral secondary alcohols.
References
- Williams, G. L., et al. (2012). 2-[(4-Bromobenzylidene)amino]ethanol. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3477. [Link]
- Li, J., et al. (2021). Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis. Frontiers in Chemistry, 9, 689101. [Link]
- Chapter 13: Approaches to the Asymmetric Synthesis of Unusual Amino Acids. (n.d.). In ACS Symposium Series. American Chemical Society. [Link]
- McCarty, T. H., & Chemler, S. R. (2016). Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues. Topics in Current Chemistry, 374(3), 30. [Link]
- Karki, M., et al. (2021). Natural Chiral Ligand Strategy: Metal-Catalyzed Reactions with Ligands Prepared from Amino Acids and Peptides. Molecules, 26(22), 6939. [Link]
- Pye, R. J., & Rossen, K. (2000).
- Google Patents. (2016). CN105481705A - Preparation and application of (R)-2-[[2-(4-aminophenyl)ethyl]amino]-1-phenylethyl alcohol.
- Kanto Chemical Co., Inc. (n.d.).
- Borch, R. F., & Levitan, S. R. (1972). Asymmetric synthesis of alcohols, amines, and amino acids. Journal of Organic Chemistry, 37(14), 2347–2349. [Link]
- PolyU Electronic Theses. (n.d.). New enantioselective catalysts based on chiral amino alcohols. [Link]
- Chem-Station International Edition. (n.d.).
- Benaglia, M., et al. (2013). New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes. Organic & Biomolecular Chemistry, 11(22), 3648-3656. [Link]
- Powell, W. C., & Walczak, M. A. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry, 83(17), 10487–10500. [Link]
- National Institutes of Health. (n.d.). Exploiting the Chiral Ligands of Bis(imidazolinyl)- and Bis(oxazolinyl)
- Westlake University. (2023). New Approach Facilitates Chiral Amino Alcohol Synthesis. [Link]
Sources
Synthesis of β-amino alcohols using (R)-2-amino-2-(4-bromophenyl)ethanol
An Application Guide to the Asymmetric Synthesis of β-Amino Alcohols Utilizing (R)-2-amino-2-(4-bromophenyl)ethanol
Abstract
Chiral β-amino alcohols are foundational structural motifs in a vast array of pharmaceuticals, natural products, and fine chemicals. Their synthesis in an enantiomerically pure form is a critical challenge in modern organic chemistry. This application note provides a comprehensive guide for researchers on the use of this compound as a highly effective precursor for generating chiral catalysts for asymmetric synthesis. We delve into the mechanistic underpinnings, provide detailed, field-tested protocols for catalyst formation, and demonstrate its application in the enantioselective reduction of prochiral ketones to yield valuable β-amino alcohols. This guide is designed to bridge theory with practice, offering insights into experimental design, troubleshooting, and data interpretation for drug development professionals and synthetic chemists.
Introduction: The Significance of Chiral β-Amino Alcohols
The 1,2-amino alcohol moiety is a privileged scaffold in medicinal chemistry, present in drugs spanning therapeutic areas from cardiovascular disease (e.g., β-blockers) to antiviral agents. The precise three-dimensional arrangement (stereochemistry) of the amine and alcohol groups is often paramount to biological activity and receptor binding. Consequently, methods that provide stereocontrol during their synthesis are of utmost importance.
One of the most powerful strategies for achieving high enantioselectivity is catalyst-controlled asymmetric reduction. The Corey-Bakshi-Shibata (CBS) reduction, a landmark achievement in asymmetric synthesis, employs a chiral oxazaborolidine catalyst to reduce prochiral ketones to chiral secondary alcohols with exceptional levels of stereocontrol.[1][2][3] The catalyst itself is derived from a chiral β-amino alcohol, making compounds like this compound invaluable starting materials for this process.
This guide focuses on leveraging this compound to prepare a bespoke CBS catalyst and its subsequent use in the synthesis of a new, enantiomerically enriched β-amino alcohol from an α-amino ketone precursor.
Part I: Mechanistic Cornerstone - The Corey-Bakshi-Shibata (CBS) Reduction
The efficacy of the CBS reduction hinges on the formation of a rigid, chiral oxazaborolidine catalyst. This catalyst coordinates with both the borane reducing agent and the ketone substrate, creating a highly organized, six-membered transition state.[4]
Causality of Enantioselection:
-
Catalyst-Borane Adduct Formation: The Lewis basic nitrogen atom of the oxazaborolidine catalyst coordinates to the Lewis acidic borane (BH₃), activating the borane and enhancing its hydridic character.[4]
-
Ketone Coordination: The endocyclic boron atom of the catalyst, now more Lewis acidic, coordinates to the carbonyl oxygen of the ketone substrate. This coordination is sterically directed; the ketone orients itself to minimize steric clash between its larger substituent and the bulky group on the catalyst (in our case, the 4-bromophenyl group).
-
Stereo-directed Hydride Transfer: The activated hydride is delivered intramolecularly from the borane to one specific face of the carbonyl carbon, dictated by the fixed geometry of the transition state.[2][4]
-
Catalyst Regeneration: Following the hydride transfer, the resulting alkoxyborane product is released, regenerating the oxazaborolidine catalyst to continue the cycle. An acidic workup liberates the final chiral alcohol.[4]
The predictability, broad substrate scope, and typically high enantiomeric excesses (>95% ee) make the CBS reduction a trusted method in asymmetric synthesis.[2][5]
Diagram: Catalytic Cycle of the CBS Reduction
Caption: The catalytic cycle for the enantioselective reduction of a ketone.
Part II: Experimental Protocols
This section provides detailed workflows for preparing the catalyst from this compound and using it for the asymmetric synthesis of a target β-amino alcohol.
Workflow Overview
Caption: Overall workflow from starting material to final analyzed product.
Protocol 1: In-Situ Generation of the (R)-4-Bromophenyl CBS Catalyst
Rationale: Generating the catalyst in situ from the amino alcohol and borane is often more convenient than isolating the pure oxazaborolidine, which can be sensitive to moisture. The presence of the electron-withdrawing bromine atom on the phenyl ring can enhance the Lewis acidity of the catalyst's boron atom, potentially improving reaction rates.
Materials:
| Reagent | M.W. | Amount | Moles (mmol) | Notes |
|---|---|---|---|---|
| This compound | 216.08 | 216 mg | 1.0 | Key chiral precursor |
| Borane-THF complex | - | 1.0 mL | 1.0 | 1.0 M solution in THF |
| Anhydrous Tetrahydrofuran (THF) | - | 10 mL | - | Reaction solvent |
Procedure:
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), add this compound (216 mg, 1.0 mmol) to a dry 50 mL round-bottom flask equipped with a magnetic stir bar.
-
Dissolution: Add 10 mL of anhydrous THF to the flask and stir until the solid is fully dissolved.
-
Catalyst Formation: Cool the solution to 0 °C in an ice bath. Slowly add the borane-THF complex (1.0 mL of a 1.0 M solution, 1.0 mmol) dropwise over 5 minutes.
-
Maturation: Stir the reaction mixture at 0 °C for 15 minutes, then allow it to warm to room temperature and stir for an additional 1 hour. During this time, hydrogen gas will evolve. The resulting clear, colorless solution contains the active CBS catalyst and is used directly in the next step.
-
Expert Insight: Proper ventilation is crucial due to hydrogen gas evolution. The slow addition of borane at low temperature controls the rate of this evolution.
-
Protocol 2: Asymmetric Reduction of N-Boc-2-aminoacetophenone
Rationale: This protocol demonstrates the synthesis of a protected β-amino alcohol, a versatile intermediate for further synthetic elaboration. The choice of an α-amino ketone as the substrate directly addresses the topic of β-amino alcohol synthesis.
Materials:
| Reagent | M.W. | Amount | Moles (mmol) | Notes |
|---|---|---|---|---|
| Catalyst Solution | - | 0.1 mmol | 0.1 | From Protocol 1 (10 mol%) |
| N-Boc-2-aminoacetophenone | 235.28 | 235 mg | 1.0 | Prochiral substrate |
| Borane-THF complex | - | 0.6 mL | 0.6 | 1.0 M solution in THF (0.6 equiv) |
| Anhydrous Tetrahydrofuran (THF) | - | 10 mL | - | Reaction solvent |
| Methanol (MeOH) | - | 5 mL | - | Quenching agent |
| 1 M Hydrochloric Acid (HCl) | - | 10 mL | - | For workup |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | 10 mL | - | For workup |
| Saturated Sodium Chloride (NaCl) | - | 10 mL | - | For workup |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | - | Drying agent |
| Ethyl Acetate / Hexanes | - | - | - | Solvents for extraction & chromatography |
Procedure:
-
Substrate Addition: To the freshly prepared catalyst solution from Protocol 1, add a solution of N-Boc-2-aminoacetophenone (235 mg, 1.0 mmol) in 5 mL of anhydrous THF.
-
Cooling: Cool the resulting mixture to -20 °C using a suitable cooling bath (e.g., dry ice/acetonitrile).
-
Reduction: Slowly add the borane-THF complex (0.6 mL of a 1.0 M solution, 0.6 mmol) dropwise over 30 minutes using a syringe pump.
-
Trustworthiness Check: The slow addition of the reducing agent is critical for achieving high enantioselectivity. A rapid addition can lead to a non-catalyzed background reduction, eroding the ee value.[4]
-
-
Reaction Monitoring: Stir the reaction at -20 °C. Monitor the progress by Thin Layer Chromatography (TLC) until the starting ketone is consumed (typically 1-2 hours).
-
Quenching: Once the reaction is complete, quench it by the slow, dropwise addition of methanol (5 mL) at -20 °C. Allow the mixture to warm to room temperature.
-
Workup:
-
Concentrate the mixture under reduced pressure to remove most of the THF.
-
Add 1 M HCl (10 mL) and stir for 30 minutes.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (10 mL) and saturated NaCl solution (10 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a 20-40% ethyl acetate in hexanes gradient) to afford the pure (R)-tert-butyl (2-hydroxy-2-phenylethyl)carbamate.
Part III: Data and Troubleshooting
Expected Results
| Parameter | Expected Outcome | Method of Analysis |
| Chemical Yield | 75-90% | Gravimetric analysis after purification |
| Purity | >98% | ¹H NMR, ¹³C NMR, Mass Spectrometry |
| Enantiomeric Excess (ee) | >95% | Chiral HPLC or SFC |
| Stereochemistry | (R)-configuration | Based on the established CBS reduction model[1][3] |
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Enantioselectivity (ee) | 1. Non-anhydrous conditions. | Ensure all glassware is oven-dried and solvents are anhydrous. Run the reaction under a strict inert atmosphere. |
| 2. Reaction temperature too high. | Maintain the specified low temperature (-20 °C or lower) during borane addition. | |
| 3. Borane added too quickly. | Use a syringe pump for slow, controlled addition of the reducing agent. | |
| Low Chemical Yield | 1. Incomplete reaction. | Increase reaction time or allow the temperature to slowly rise to 0 °C after the initial addition phase. |
| 2. Degradation during workup. | Ensure the quenching step is performed at low temperature before warming. Avoid overly acidic or basic conditions if the product is sensitive. | |
| 3. Inefficient catalyst formation. | Ensure the correct stoichiometry is used for the amino alcohol and borane in Protocol 1. | |
| Complex product mixture | 1. Impure starting materials. | Verify the purity of the starting ketone before the reaction. |
| 2. Over-reduction. | Use the specified stoichiometry of borane (0.6 equiv). Excess borane can lead to side reactions. |
Conclusion
This compound serves as an exemplary and highly effective precursor for the generation of a powerful chiral catalyst. The protocols detailed herein demonstrate a reliable and scalable pathway for the asymmetric synthesis of β-amino alcohols via the CBS reduction. By understanding the mechanistic principles and adhering to the meticulous experimental procedures, researchers can confidently access enantiomerically enriched building blocks essential for the advancement of pharmaceutical and chemical sciences.
References
- Highly Enantioselective Synthesis of β-Amino Alcohols.
- Highly enantioselective synthesis of beta-amino alcohols.PubMed. [Link]
- Corey–Itsuno reduction.Wikipedia. [Link]
- Corey-Bakshi-Shibata Reduction: Mechanism & Examples.NROChemistry. [Link]
- Highly Enantioselective Synthesis of β-Amino Alcohols: A Catalytic Version.
- Corey–Itsuno reduction.Grokipedia. [Link]
- Corey (Corey‐Bakshi‐Shibata; CBS) reduction.
- 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis.
- Enantioselective radical C-H amination for the synthesis of β-amino alcohols.PubMed. [Link]
- Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review.PubMed. [Link]
- Asymmetric synthesis of 1,2-amino alcohols using (S)-indoline chiral auxiliary.PubMed. [Link]
- α-Amino Acids, β-Amino Alcohols and Related Compounds as Chiral - Auxiliaries, Ligands and Catalysts in the Asymmetric Aldol Reaction.Ingenta Connect. [Link]
- Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts.Washington University Open Scholarship. [Link]
- Chiral auxiliary.Wikipedia. [Link]
- Development of β-Amino Alcohol Derivatives that Inhibit Toll-Like Receptor 4 Mediated Inflammatory Response as Potential Antiseptics.MDPI. [Link]
- Directed Reduction of β-Amino Ketones to Syn or Anti 1,3-Amino Alcohol Deriv
- Ketone Reduction, β-Amino Alcohols, Conjugate Additions, Dihydroquinolines and Quinolines.Organic Chemistry Portal. [Link]
- Synthesis of β-amino alcohol derivatives.
- (R)-2-Amino-2-(2-bromophenyl)ethanol.MySkinRecipes. [Link]
- β-Amino alcohol synthesis by amination (alkyl
- Oxidative Cross-Coupling of α-Amino Ketones with Alcohols Enabled by I2-Catalyzed C–H Hydroxylation.
- Recent advances in the synthesis of α-amino ketones.Organic & Biomolecular Chemistry (RSC Publishing). [Link]
- Enantioselective reduction of ketones.Wikipedia. [Link]
- 2-[(4-Bromobenzylidene)amino]ethanol.PMC - NIH. [Link]
- 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[2][4]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies.PMC - PubMed Central. [Link]
- Synthesis, EGFR inhibitors, Crystal Structure, and Molecular Docking of 2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo [h]chromene-3-carbonitrile.MDPI. [Link]
Sources
Application Notes and Protocols for the Use of (R)-2-amino-2-(4-bromophenyl)ethanol in Organic Synthesis
Introduction: The Strategic Value of (R)-2-amino-2-(4-bromophenyl)ethanol in Asymmetric Synthesis
This compound is a chiral amino alcohol that serves as a crucial building block in modern asymmetric synthesis. Its utility lies primarily in its role as a precursor to valuable chiral auxiliaries, which are molecules temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction.[1] The presence of a stereogenic center and two distinct functional groups—an amine and a primary alcohol—allows for the straightforward construction of rigid heterocyclic systems that can effectively shield one face of a reactive center.
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the practical use of this compound. We will delve into its conversion to a powerful Evans-type oxazolidinone auxiliary and the subsequent application of this auxiliary in a diastereoselective alkylation, a cornerstone transformation in the synthesis of complex chiral molecules.[2] The protocols described herein are based on well-established, reliable methodologies and are designed to be self-validating, with clear explanations for each experimental choice.
Physicochemical Properties
A comprehensive understanding of the physical and chemical properties of this compound is essential for its proper handling, storage, and use in synthesis.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀BrNO | [3] |
| Molecular Weight | 216.07 g/mol | [3] |
| Appearance | Solid | [4] |
| CAS Number | 354153-64-3 | [5] |
| Storage Temperature | 2-8°C, inert atmosphere | [4] |
Core Application: Transformation into a Chiral Oxazolidinone Auxiliary
The most prominent application of this compound is its conversion into (R)-4-(4-bromophenyl)oxazolidin-2-one. This heterocyclic compound is a member of the Evans family of chiral auxiliaries, renowned for their high efficacy in controlling stereochemistry in a variety of carbon-carbon bond-forming reactions.[6] The rigidity of the oxazolidinone ring and the steric hindrance provided by the substituent at the 4-position allow for excellent facial discrimination of enolates derived from N-acylated derivatives.
The cyclization of a 1,2-amino alcohol to an oxazolidinone can be achieved using various carbonylating agents. Phosgene and its derivatives, such as triphosgene, are highly effective for this transformation due to their high reactivity.[7] The reaction proceeds via the formation of intermediate chloroformates or carbamoyl chlorides, which readily undergo intramolecular cyclization.
Caption: Workflow for the synthesis of the chiral auxiliary.
Protocol 1: Synthesis of (R)-4-(4-bromophenyl)oxazolidin-2-one
This protocol describes the cyclization of this compound to form the corresponding oxazolidinone auxiliary using triphosgene.
Materials:
-
This compound
-
Triphosgene (bis(trichloromethyl) carbonate)
-
Triethylamine (Et₃N), freshly distilled
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve this compound (1.0 eq) and triethylamine (2.2 eq) in anhydrous THF.
-
Addition of Triphosgene: Cool the solution to 0 °C using an ice bath. In a separate flask, dissolve triphosgene (0.4 eq) in anhydrous THF. Transfer this solution to the dropping funnel and add it dropwise to the stirred amino alcohol solution over 30-45 minutes, maintaining the internal temperature below 5 °C.
-
Causality: Triphosgene is a safer solid substitute for gaseous phosgene. It reacts with the amino alcohol in the presence of a base (triethylamine) to form an intermediate that cyclizes to the desired oxazolidinone.[7] The slow addition at low temperature controls the exothermic reaction and minimizes side products.
-
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 3-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and add ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford (R)-4-(4-bromophenyl)oxazolidin-2-one as a white solid.
Application in Diastereoselective Alkylation
With the chiral auxiliary in hand, it can now be employed to direct the stereochemistry of an alkylation reaction. This process involves three key steps: N-acylation of the oxazolidinone, diastereoselective enolate formation and alkylation, and finally, cleavage of the auxiliary to yield the enantiomerically enriched product.
Caption: General workflow for an Evans asymmetric alkylation.
Protocol 2: N-Acylation and Diastereoselective Alkylation
This protocol details the acylation of the synthesized auxiliary with propionyl chloride, followed by a diastereoselective alkylation with benzyl bromide.
Materials:
-
(R)-4-(4-bromophenyl)oxazolidin-2-one
-
Propionyl chloride
-
n-Butyllithium (n-BuLi) in hexanes
-
Lithium diisopropylamide (LDA) or Sodium bis(trimethylsilyl)amide (NaHMDS)
-
Benzyl bromide (BnBr)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Lithium hydroxide (LiOH)
-
Hydrogen peroxide (H₂O₂), 30% aqueous solution
-
Standard solvents for extraction and chromatography
Procedure:
Part A: N-Acylation
-
Setup and Deprotonation: In a flame-dried flask under nitrogen, dissolve the (R)-4-(4-bromophenyl)oxazolidin-2-one (1.0 eq) in anhydrous THF. Cool the solution to -78 °C (dry ice/acetone bath). Add n-BuLi (1.05 eq) dropwise. Stir the mixture for 15 minutes.
-
Causality: n-Butyllithium is a strong base that deprotonates the nitrogen of the oxazolidinone, making it nucleophilic for the subsequent acylation.
-
-
Acylation: Add propionyl chloride (1.1 eq) dropwise to the solution at -78 °C. After the addition, allow the reaction to stir at -78 °C for 30 minutes, then warm to 0 °C and stir for another 30 minutes.
-
Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over MgSO₄, and concentrate. The crude N-propionyl oxazolidinone is often of sufficient purity for the next step, or it can be purified by column chromatography.
Part B: Diastereoselective Alkylation
-
Enolate Formation: Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous THF and cool to -78 °C. Add a solution of LDA or NaHMDS (1.1 eq) dropwise. Stir for 30-60 minutes at -78 °C.
-
Causality: LDA or NaHMDS are strong, non-nucleophilic bases that deprotonate the α-carbon of the propionyl group to form a specific (Z)-enolate. This enolate is stabilized by chelation to the lithium cation, which is coordinated by both the amide and urethane carbonyl oxygens. This rigid chelated structure is key to the high diastereoselectivity.
-
-
Alkylation: Add benzyl bromide (1.2 eq) dropwise to the enolate solution at -78 °C. Stir the reaction mixture at this temperature for 2-4 hours, or until TLC indicates consumption of the starting material.
-
Causality: The bulky 4-(4-bromophenyl) group effectively blocks the top face of the planar enolate, forcing the electrophile (benzyl bromide) to approach from the less sterically hindered bottom face. This results in the formation of one diastereomer in high excess.[2]
-
-
Workup and Purification: Quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room temperature. Extract the product with ethyl acetate, wash the organic layer with water and brine, dry, and concentrate. Purify the product by flash column chromatography to separate the major diastereomer.
Part C: Auxiliary Cleavage
-
Hydrolysis: Dissolve the purified alkylated product (1.0 eq) in a mixture of THF and water (e.g., 3:1 ratio). Cool the solution to 0 °C and add 30% aqueous hydrogen peroxide (4.0 eq) followed by an aqueous solution of lithium hydroxide (2.0 eq).
-
Reaction Progression: Stir the mixture vigorously at 0 °C for 1-2 hours, then at room temperature for an additional 2-4 hours.
-
Causality: The hydroperoxide anion, formed from H₂O₂ and LiOH, is a potent nucleophile that attacks the acyl carbonyl, leading to the cleavage of the N-acyl bond and liberation of the chiral carboxylic acid. The chiral auxiliary, (R)-4-(4-bromophenyl)oxazolidin-2-one, can be recovered from the reaction mixture.
-
-
Isolation: After the reaction is complete, quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃). Acidify the mixture with HCl (e.g., 1M) and extract the carboxylic acid product with an organic solvent like ethyl acetate. The aqueous layer can be basified and extracted to recover the chiral auxiliary.
Conclusion
This compound is a highly valuable chiral precursor for the synthesis of Evans-type oxazolidinone auxiliaries. The protocols detailed in this application note provide a robust and reliable framework for the preparation of (R)-4-(4-bromophenyl)oxazolidin-2-one and its subsequent use in diastereoselective alkylation reactions. The principles of stereocontrol demonstrated here are fundamental to modern organic synthesis and are broadly applicable to the construction of a wide range of complex, enantiomerically pure molecules for the pharmaceutical and agrochemical industries.
References
- Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835–876.
- Crimmins, M. T., & DeBaillie, A. C. (2006). Enantioselective Aldol Additions: The Crimmins Synthesis of (+)-Phorboxazole A. Organic Letters, 8(22), 5129–5132.
- Coppola, G. M., & Schuster, H. F. (1987). Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. John Wiley & Sons.
- Ellman, J. A., & Owens, T. D. (2002). Asymmetric Synthesis of Amines. In Comprehensive Asymmetric Catalysis (pp. 1437-1454). Springer, Berlin, Heidelberg.
- Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127–2129.
- Smith, T. E., Richardson, D. P., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Undergraduate Organic Laboratory.
- Cotecchia, C., et al. (2020). A decade review of triphosgene and its applications in organic reactions. RSC Advances, 10(52), 31257-31275.
- Kim, B. H., et al. (2016). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. Molecules, 21(7), 896.
- Singh, V. K. (2005). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. Organic & Biomolecular Chemistry, 3(13), 2397-2405.
- PubChem. (n.d.). 2-Amino-1-(4-bromophenyl)-1-ethanol.
- Fujisaki, F., Oishi, M., & Sumoto, K. (2007). Preferential intramolecular ring closure of aminoalcohols with diethyl carbonate to oxazolidinones. Chemical & Pharmaceutical Bulletin, 55(5), 829-831.
- Diaz-Muñoz, G., Miranda, I. L., Sartori, S. K., de Rezende, D. C., & Diaz, M. A. N. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812.
- Pu, L. (1998). 1,1'-Binaphthyl-2,2'-diol and its derivatives in asymmetric synthesis. Chemical Reviews, 98(7), 2405-2494.
- Myers, A. G., et al. (2000). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Journal of the American Chemical Society, 122(43), 10702-10703.
- Zhang, X., et al. (2023). Evans’ Chiral Auxiliary-Based Asymmetric Synthetic Methodology and Its Modern Extensions. Chinese Journal of Chemistry, 41(23), 3021-3048.
- Smith, T. E., Richardson, D. P., & Onishi, M. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary.
- PubChem. (n.d.). 2-(4-Bromophenyl)ethanol.
- MySkinRecipes. (n.d.). (R)-2-Amino-2-(2-bromophenyl)ethanol.
- MySkinRecipes. (n.d.). 2-amino-2-(4-bromophenyl)ethanol.
- PrepChem.com. (n.d.). Synthesis of A. 4-Bromo-4'-methylbenzoin.
- Nitroxoline Anticancerogen Tablets. (n.d.). 2-(4-Aminophenyl)ethanol for orgnic synthesis.
Sources
- 1. [PDF] Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary | Semantic Scholar [semanticscholar.org]
- 2. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. scielo.org.mx [scielo.org.mx]
- 4. Diastereoselective, Catalytic Access to Cross‐Aldol Products Directly from Esters and Lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemistry.williams.edu [chemistry.williams.edu]
- 7. sigmaaldrich.com [sigmaaldrich.com]
The (R)-2-amino-2-(4-bromophenyl)ethanol Scaffold: A Guide to its Application in Medicinal Chemistry
Introduction: The Strategic Importance of Chiral Scaffolds
In the landscape of modern drug discovery, the precise three-dimensional arrangement of atoms within a molecule is a critical determinant of its biological activity, efficacy, and safety.[1][2][3] Biological systems, composed of chiral entities like enzymes and receptors, often exhibit profound stereoselectivity, meaning they interact differently with each enantiomer of a chiral drug.[4] This principle underscores the necessity for enantiomerically pure compounds in pharmaceutical development to optimize therapeutic outcomes and minimize potential off-target or adverse effects.[1][2][4]
(R)-2-amino-2-(4-bromophenyl)ethanol emerges as a valued chiral building block for medicinal chemists.[] Its structure, featuring a defined stereocenter, a primary amine, a hydroxyl group, and a functionalizable bromophenyl ring, makes it a versatile synthon for creating complex molecules with controlled stereochemistry.[2][6] This guide provides an in-depth exploration of the applications of this scaffold, focusing on its role in the synthesis of adrenergic receptor agonists, complete with mechanistic insights and detailed protocols for the research and drug development professional.
Core Application: A Versatile Synthon for Adrenergic Agonists
The phenylethanolamine backbone is a classic pharmacophore for ligands targeting adrenergic receptors, which are a class of G-protein coupled receptors (GPCRs) that mediate the effects of catecholamines like epinephrine and norepinephrine.[7][8] The specific (R)-configuration at the carbon bearing the hydroxyl group is often crucial for potent agonist activity at β-adrenergic receptors. This compound provides this essential stereochemistry from the outset, streamlining the synthetic process and avoiding costly and often complex chiral separations later in the synthesis.[4][9]
The 4-bromo substituent on the phenyl ring is a key feature for synthetic utility. It serves as a versatile chemical handle, allowing for further molecular elaboration through a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This enables the introduction of diverse substituents to probe the receptor's binding pocket, optimizing for potency, selectivity, and pharmacokinetic properties.[2]
Workflow for a Representative Synthesis
The general strategy for utilizing this compound involves a sequence of protection, substitution, and deprotection steps to build the final drug molecule.
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (R)-2-Amino-2-(2-bromophenyl)ethanol [myskinrecipes.com]
- 7. Adrenergic receptor agonists. Benzofuranylethanolamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Adrenergic agonist - Wikipedia [en.wikipedia.org]
- 9. taylorfrancis.com [taylorfrancis.com]
Derivatization of (R)-2-amino-2-(4-bromophenyl)ethanol for specific applications
An Application Guide to the Strategic Derivatization of (R)-2-amino-2-(4-bromophenyl)ethanol
Introduction: Unlocking the Potential of a Versatile Chiral Synthon
This compound is a valuable chiral building block, or synthon, in modern organic and medicinal chemistry.[1] Its utility stems from the presence of three key structural features: a primary amine, a secondary alcohol, and a defined stereocenter at the carbon bearing the amino and phenyl groups. The bromophenyl moiety further enhances its versatility, serving as a handle for cross-coupling reactions to build molecular complexity.[2]
However, the true potential of this molecule is often realized through chemical modification, or derivatization . By selectively targeting the amine and alcohol functional groups, researchers can transform this fundamental building block into highly specialized molecules tailored for a range of sophisticated applications. These include creating chiral auxiliaries to control the stereochemical outcome of reactions, forming chiral ligands for asymmetric catalysis, and modifying the analyte for enhanced detection and separation in chromatographic analyses.[3][4]
This guide provides a detailed exploration of key derivatization strategies for this compound. It moves beyond simple procedural lists to explain the underlying principles and causalities behind each experimental choice, offering field-proven protocols and insights for researchers in drug discovery and process development.
Application I: A Chiral Auxiliary for Asymmetric Synthesis
The most powerful applications of chiral molecules often involve using them to direct the formation of new stereocenters. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to bias the stereoselectivity of a subsequent reaction.[5] After the desired transformation, the auxiliary is cleaved and can ideally be recovered for reuse. The amino alcohol structure of this compound is an excellent precursor for forming oxazolidinone-based auxiliaries, popularized by David Evans.[][7]
Causality of Control: The Oxazolidinone Scaffold
Protocol 1: Synthesis of (R)-4-(4-bromophenyl)oxazolidin-2-one
This protocol describes the cyclization of the parent amino alcohol to form the core chiral auxiliary. The use of a phosgene equivalent like triphosgene or carbonyldiimidazole (CDI) is common.
Materials:
-
This compound
-
Carbonyldiimidazole (CDI) or Triphosgene
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Triethylamine (TEA, if using triphosgene)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Ethyl Acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C using an ice bath.
-
Add carbonyldiimidazole (1.1 eq) portion-wise over 15 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the pure oxazolidinone.
Protocol 2: N-Acylation and Diastereoselective Alkylation
This protocol details the subsequent acylation and stereocontrolled alkylation.
Materials:
-
(R)-4-(4-bromophenyl)oxazolidin-2-one (from Protocol 1)
-
Anhydrous THF
-
n-Butyllithium (n-BuLi) in hexanes
-
Propionyl chloride (or other desired acyl chloride)
-
Lithium diisopropylamide (LDA) or Sodium Hexamethyldisilazide (NaHMDS)
-
Benzyl bromide (or other desired alkylating agent)
Procedure:
-
N-Acylation: a. Dissolve the oxazolidinone (1.0 eq) in anhydrous THF in a flame-dried flask under N₂. b. Cool the solution to -78 °C (dry ice/acetone bath). c. Add n-BuLi (1.05 eq) dropwise. Stir for 15 minutes. d. Add the desired acyl chloride (e.g., propionyl chloride, 1.1 eq) dropwise. e. Stir at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional hour. f. Quench with saturated aqueous NH₄Cl and perform an aqueous workup as described in Protocol 1. Purify the N-acyl oxazolidinone by chromatography.
-
Alkylation: a. Dissolve the purified N-acyl oxazolidinone (1.0 eq) in anhydrous THF and cool to -78 °C. b. Add a strong, non-nucleophilic base such as LDA or NaHMDS (1.1 eq) dropwise to form the enolate. Stir for 30 minutes. c. Add the alkylating agent (e.g., benzyl bromide, 1.2 eq) dropwise. d. Stir at -78 °C for 2-4 hours, then allow the reaction to warm slowly to room temperature. e. Quench, extract, and purify as before. The diastereomeric ratio (d.r.) can be determined by ¹H NMR or chiral HPLC analysis of the crude product.
| Reaction Stage | Reagent/Electrophile | Typical Yield | Diastereomeric Ratio (d.r.) |
| Cyclization | Carbonyldiimidazole | >90% | N/A |
| N-Propionylation | Propionyl Chloride | >95% | N/A |
| Alkylation | Benzyl Bromide | 85-95% | >98:2 |
| Aldol Condensation | Benzaldehyde | 80-90% | >95:5 (syn) |
| Note: Yields and diastereoselectivities are representative and can vary based on specific substrates and conditions. |
Application II: Synthesis of Chiral Schiff Base Ligands
Schiff bases, or imines, are formed from the condensation of a primary amine with an aldehyde or ketone.[9][10] When formed from a chiral amino alcohol, the resulting Schiff base can serve as a valuable bidentate or tridentate ligand in coordination chemistry.[9] These ligands can coordinate with metal centers to form catalysts for a variety of asymmetric transformations, including reductions, oxidations, and carbon-carbon bond-forming reactions.
Causality of Formation: Nucleophilic Attack and Dehydration
The formation of a Schiff base is a reversible condensation reaction. The nitrogen of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde.[11] This is typically followed by a proton transfer and subsequent elimination of a water molecule to form the stable carbon-nitrogen double bond (imine).[9] The reaction is often facilitated by mild acid catalysis, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic.[11]
Protocol 3: Synthesis of a Chiral Imine from Salicylaldehyde
This protocol describes the synthesis of a common "salen-type" ligand precursor. The resulting Schiff base contains N and O donor atoms, making it an excellent chelating agent for transition metals.
Materials:
-
This compound
-
Salicylaldehyde (2-hydroxybenzaldehyde)
-
Ethanol or Methanol
-
Glacial Acetic Acid (catalytic amount, optional)
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol (approx. 10 mL per gram of substrate) in a round-bottom flask.
-
Add salicylaldehyde (1.05 eq) to the solution. If desired, add one drop of glacial acetic acid as a catalyst.
-
Equip the flask with a reflux condenser and heat the mixture to reflux.
-
Maintain reflux for 2-4 hours. The formation of the bright yellow imine product is often visually apparent. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation of the product.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum to yield the pure chiral Schiff base.
| Property | Observation |
| Yield | Typically >95% |
| Appearance | Bright yellow crystalline solid |
| IR Spectroscopy (cm⁻¹) | ~1610-1630 (C=N stretch) |
| ¹H NMR (CDCl₃, δ ppm) | ~8.3 (s, 1H, -CH=N-) |
| Note: Spectroscopic values are representative for a salicylaldehyde-derived Schiff base.[12] |
Application III: Derivatization for Analytical Chromatography
Characterizing chiral molecules and monitoring reaction progress requires robust analytical techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). Derivatization is a critical sample preparation step that modifies the analyte to improve its chromatographic properties.[13]
Causality of Derivatization for Analysis
-
For GC Analysis: Amino alcohols have low volatility due to strong intermolecular hydrogen bonding from the -OH and -NH₂ groups. Silylation replaces the active hydrogens with non-polar silyl groups (e.g., trimethylsilyl, TMS), which disrupts hydrogen bonding, reduces the boiling point, and increases thermal stability, making the analyte suitable for GC analysis.[13][14][15][16]
-
For HPLC Analysis (Indirect Chiral Separation): Separating enantiomers often requires an expensive chiral stationary phase (CSP). An alternative "indirect" method involves reacting the enantiomeric mixture with a single, pure enantiomer of a chiral derivatizing agent (CDA).[17] This creates a pair of diastereomers. Diastereomers have different physical properties and can be separated on a standard, inexpensive achiral column (like a C18).[18][19]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. (R)-2-Amino-2-(2-bromophenyl)ethanol [myskinrecipes.com]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]
- 9. 2-[(4-Bromobenzylidene)amino]ethanol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of Schiff Bases Containing Phenol Rings and Investigation of Their Antioxidant Capacity, Anticholinesterase, Butyrylcholinesterase, and Carbonic Anhydrase Inhibition Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. osti.gov [osti.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. nanobioletters.com [nanobioletters.com]
Application Notes and Protocols for the Use of (R)-2-amino-2-(4-bromophenyl)ethanol in the Synthesis of Biologically Active Compounds
Introduction: The Strategic Importance of Chiral Purity in Drug Synthesis
In the landscape of modern medicinal chemistry, the stereochemistry of a drug candidate is not a trivial detail but a critical determinant of its pharmacological profile. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit profoundly different biological activities, with one enantiomer providing the therapeutic benefit while the other may be inactive or, in some cases, contribute to adverse effects. Consequently, the ability to synthesize enantiomerically pure compounds is a cornerstone of rational drug design.
(R)-2-amino-2-(4-bromophenyl)ethanol stands out as a valuable and versatile chiral building block in asymmetric synthesis.[1][2] Its pre-defined stereocenter at the carbon bearing the amino and hydroxyl groups offers a strategic advantage, allowing chemists to introduce this specific chirality into a target molecule from an early stage, thereby avoiding complex chiral separations or less efficient asymmetric transformations later in the synthesis. The presence of a bromophenyl group further enhances its utility, providing a reactive handle for a variety of cross-coupling reactions to build molecular complexity.[2] This application note will provide a detailed exploration of the use of this compound in the synthesis of a prominent biologically active compound, Mirabegron, a potent and selective β3-adrenergic receptor agonist.
Core Application: Synthesis of Mirabegron, a β3-Adrenergic Agonist
Mirabegron is a medication approved for the treatment of overactive bladder.[3] Its therapeutic effect is derived from its ability to activate β3-adrenergic receptors in the bladder's detrusor muscle, leading to muscle relaxation and an increased bladder capacity. The specific (R)-configuration of the 2-hydroxy-2-phenylethylamino moiety in Mirabegron is essential for its potent and selective agonist activity. The synthesis of Mirabegron provides an excellent case study for the strategic application of this compound as a chiral starting material.
The overall synthetic strategy involves a convergent approach where the chiral core, derived from this compound, is coupled with a side chain and subsequently with a thiazole-containing fragment.
Synthetic Workflow Overview
The synthesis can be logically divided into two main stages:
-
Formation of the Key Intermediate: Synthesis of (R)-2-[[2-(4-aminophenyl)ethyl]amino]-1-phenylethanol. This involves the N-alkylation of a chiral phenylethanolamine precursor with a protected aminophenethyl group, followed by deprotection.
-
Final Amide Coupling: Coupling of the key intermediate with 2-aminothiazole-4-yl-acetic acid to yield Mirabegron.
The following diagram illustrates the overall synthetic workflow:
Caption: Synthetic workflow for Mirabegron.
Detailed Protocols and Methodologies
The following protocols are based on established synthetic routes and are intended for research and development purposes by qualified professionals.[3][4][5][6]
Part 1: Synthesis of the Key Intermediate: (R)-2-[[2-(4-aminophenyl)ethyl]amino]-1-phenylethanol
This stage focuses on constructing the core structure of Mirabegron, incorporating the essential chiral center from the starting material. The synthesis begins with the N-alkylation of a chiral phenylethanolamine with a 2-(4-nitrophenyl)ethyl moiety, followed by the reduction of the nitro group to an amine.
Protocol 1.1: N-Alkylation to form (R)-2-[[2-(4-nitrophenyl)ethyl]amino]-1-phenylethanol
This reaction establishes the carbon-nitrogen bond that links the chiral core to the aminophenethyl side chain. The use of a suitable base and solvent system is crucial for achieving a good yield. While the direct N-alkylation of this compound is possible, many patented routes utilize a closely related starting material, (R)-styrene oxide, which reacts with 4-nitrophenethylamine to form the desired intermediate.[3] For the purpose of this application note, we will outline a general N-alkylation protocol.[7]
-
Materials and Reagents:
-
(R)-2-amino-1-phenylethanol (as a surrogate for the brominated analog for this general protocol)
-
1-(2-bromoethyl)-4-nitrobenzene
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (R)-2-amino-1-phenylethanol (1.0 eq) and potassium carbonate (2.0 eq) in acetonitrile.
-
Add a solution of 1-(2-bromoethyl)-4-nitrobenzene (1.1 eq) in acetonitrile to the flask.
-
Heat the reaction mixture to reflux (approximately 82°C) and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude (R)-2-[[2-(4-nitrophenyl)ethyl]amino]-1-phenylethanol.
-
The product can be further purified by column chromatography on silica gel if necessary.
-
Protocol 1.2: Reduction of the Nitro Group
The reduction of the nitro group to a primary amine is a critical step to enable the subsequent amide coupling. Catalytic hydrogenation is a common and efficient method for this transformation.
-
Materials and Reagents:
-
(R)-2-[[2-(4-nitrophenyl)ethyl]amino]-1-phenylethanol
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH)
-
Hydrogen gas (H₂) or a hydrogen donor like ammonium formate.[4]
-
Celite®
-
-
Procedure:
-
Dissolve (R)-2-[[2-(4-nitrophenyl)ethyl]amino]-1-phenylethanol (1.0 eq) in methanol in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C (5-10% by weight of the starting material) to the solution.
-
If using hydrogen gas, purge the flask with nitrogen and then introduce hydrogen gas at a suitable pressure (e.g., 1-3 atm). Stir the mixture vigorously at room temperature for 4-8 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Alternatively, if using a hydrogen donor, add ammonium formate (3-5 eq) to the methanolic solution and heat to reflux for 2-4 hours.[4]
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude (R)-2-[[2-(4-aminophenyl)ethyl]amino]-1-phenylethanol. This intermediate is often used in the next step without further purification.
-
| Reaction Stage | Key Reagents | Solvent | Typical Conditions | Yield (%) |
| N-Alkylation | K₂CO₃, 1-(2-bromoethyl)-4-nitrobenzene | Acetonitrile | Reflux, 12-18 h | 75-85 |
| Nitro Reduction | 10% Pd/C, H₂ (or Ammonium Formate) | Methanol | RT, 1-3 atm H₂ (or Reflux) | >90 |
Part 2: Final Amide Coupling to Synthesize Mirabegron
This final step involves the formation of an amide bond between the primary amine of the key intermediate and the carboxylic acid of the thiazole fragment. This is typically achieved using a peptide coupling agent.
Protocol 2.1: Amide Coupling
-
Materials and Reagents:
-
(R)-2-[[2-(4-aminophenyl)ethyl]amino]-1-phenylethanol hydrochloride
-
2-aminothiazole-4-yl-acetic acid
-
1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl)[5]
-
Hydroxybenzotriazole (HOBt) (optional, to suppress side reactions)
-
N,N-Dimethylformamide (DMF) or Water[5]
-
Triethylamine (TEA) or another suitable base
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
-
Procedure:
-
To a solution of 2-aminothiazole-4-yl-acetic acid (1.0 eq) in DMF or water, add EDC·HCl (1.2 eq) and HOBt (1.1 eq, if used). Stir the mixture at 0°C for 30 minutes to activate the carboxylic acid.[5]
-
In a separate flask, dissolve (R)-2-[[2-(4-aminophenyl)ethyl]amino]-1-phenylethanol (1.1 eq) and triethylamine (1.5 eq) in DMF.
-
Add the solution of the amine to the activated acid solution at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude Mirabegron can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the final product.
-
Caption: Experimental workflow for the final amide coupling step.
Conclusion: A Versatile Chiral Building Block
This compound and its derivatives are invaluable tools in the synthesis of complex, biologically active molecules. The synthesis of Mirabegron serves as a prime example of how the inherent chirality of this building block can be effectively translated into the final drug product, ensuring enantiomeric purity and optimal therapeutic activity. The protocols outlined in this application note provide a framework for researchers and drug development professionals to leverage the synthetic potential of this important chiral intermediate in their own research endeavors.
References
- Kaiser, C., et al. (1977). Adrenergic agents. 6. Synthesis and potential beta-adrenergic agonist activity of some meta-substituted p-hydroxyphenylethanolamines related to salbutamol. Journal of Medicinal Chemistry, 20(5), 687-692. [Link]
- Google Patents. (2016). Preparation and application of (R)-2-[[2-(4-aminophenyl)ethyl]amino]-1-phenylethyl alcohol. CN105481705A.
- Google Patents. (2016).
- Google Patents. (2021). A new process for the preparation of (R)-2-((4-Aminophenethyl)amino)-1-phenylethanol. KR20210073972A.
- PubChem.
- Google Patents. (2013). Synthesis method of mirabegron. CN103193730A.
- New Drug Approvals. (2016). Mirabegron. [Link]
- Kaiser, C., et al. (1977). Adrenerigic agents. 7.1 Synthesis and beta-adrenergic agonist activity of several 2-pyridylethanolamines. Journal of Medicinal Chemistry, 20(5), 692-698. [Link]
- Sheehan, C. S., et al. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Molecules, 9(6), 405-415. [Link]
- Wikipedia. Phenylethanolamine. [Link]
- International Journal of Pharmaceutical Sciences Review and Research. Pro-Drug Development. [Link]
- The Role of Chiral Building Blocks in Pharmaceutical Synthesis. [Link]
Sources
- 1. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. WO2016024284A2 - A process for the preparation of mirabegron and its intermediates - Google Patents [patents.google.com]
- 4. CN105481705A - Preparation and application of (R)-2-[[2-(4-aminophenyl)ethyl]amino]-1-phenylethyl alcohol - Google Patents [patents.google.com]
- 5. Mirabegron synthesis - chemicalbook [chemicalbook.com]
- 6. KR20210073972A - A new process for the preparation of (R)-2-((4-Aminophenethyl)amino)-1-phenylethanol - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
(R)-2-amino-2-(4-bromophenyl)ethanol: A Versatile Chiral Scaffold for Asymmetric Synthesis and Drug Discovery
Introduction: The Strategic Value of a Chiral Phenylethanolamine
(R)-2-amino-2-(4-bromophenyl)ethanol stands as a pivotal chiral building block in modern organic synthesis and medicinal chemistry. As a member of the phenylethanolamine class of compounds, its structure is foundational to a variety of biologically active molecules. The strategic placement of a bromine atom on the phenyl ring, combined with the defined stereochemistry of the amino and alcohol groups, offers a trifecta of synthetic advantages. The bromine atom serves as a versatile handle for cross-coupling reactions, enabling the construction of complex molecular architectures. The chiral 1,2-amino alcohol motif is not only a key pharmacophore in its own right, particularly in adrenergic beta-blockers, but also serves as a robust chiral auxiliary to direct the stereochemical outcome of subsequent transformations.
This guide provides an in-depth exploration of the synthesis and application of this compound. It is designed for researchers, medicinal chemists, and process development scientists, offering both the theoretical underpinnings and detailed, actionable protocols for its use in the laboratory.
Core Physicochemical and Stereochemical Properties
A thorough understanding of the properties of this compound is essential for its effective application.
| Property | Value |
| Molecular Formula | C₈H₁₀BrNO |
| Molecular Weight | 216.08 g/mol |
| Appearance | Off-white to pale yellow solid |
| Stereochemistry | (R)-configuration at the carbon bearing the amino and hydroxyl groups |
| Key Functional Groups | Primary amine, primary alcohol, brominated aromatic ring |
| Reactivity Centers | Nucleophilic amine, hydroxyl group for derivatization, aryl bromide for cross-coupling |
Application Note I: Enantioselective Synthesis of this compound
The enantioselective synthesis of the title compound is paramount to its utility. While chiral resolution of the racemate is a viable strategy, asymmetric synthesis offers a more direct and often more efficient route. A common and effective approach is the asymmetric reduction of the corresponding prochiral ketone, 2-amino-4'-bromoacetophenone. This can be achieved through both catalytic chemical reduction and biocatalysis.
Protocol 1: Asymmetric Transfer Hydrogenation of 2-Amino-4'-bromoacetophenone Hydrochloride
This protocol employs a well-established chiral catalyst to achieve high enantioselectivity in the reduction of the ketone precursor.
Workflow for Asymmetric Synthesis
Caption: Asymmetric synthesis of the target amino alcohol.
Materials and Reagents:
-
2-Amino-4'-bromoacetophenone hydrochloride
-
(R,R)-Ts-DPEN-Ru catalyst
-
Formic acid
-
Triethylamine
-
2-Propanol
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-amino-4'-bromoacetophenone hydrochloride (1.0 eq) and the (R,R)-Ts-DPEN-Ru catalyst (0.01 eq).
-
Add a 5:2 mixture of formic acid and triethylamine (azeotropic mixture) as the hydrogen source.
-
Add degassed 2-propanol as the solvent.
-
Stir the reaction mixture at 40 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and carefully quench by the slow addition of a saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford pure this compound.
Rationale for Experimental Choices:
-
Catalyst: The (R,R)-Ts-DPEN-Ru catalyst is a well-established catalyst for the asymmetric transfer hydrogenation of ketones, providing high enantioselectivity for the (R)-alcohol.
-
Hydrogen Source: The formic acid/triethylamine azeotrope serves as a convenient and effective in situ source of hydrogen for the reduction.
-
Inert Atmosphere: Prevents oxidation of the catalyst and other reaction components.
Application Note II: Utilization as a Chiral Auxiliary in Diastereoselective Synthesis
The 1,2-amino alcohol moiety of this compound makes it an excellent precursor for the formation of chiral oxazolidinone auxiliaries. These auxiliaries can be acylated and subsequently used to direct the stereochemistry of enolate alkylations, aldol reactions, and other transformations.
Protocol 2: Synthesis of (R)-4-(4-bromophenyl)-2-oxazolidinone
This protocol details the formation of the oxazolidinone ring, a foundational step for its use as a chiral auxiliary.
Workflow for Oxazolidinone Formation
Caption: Synthesis of a chiral oxazolidinone auxiliary.
Materials and Reagents:
-
This compound
-
Diethyl carbonate
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethyl acetate
-
Hexanes
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, suspend this compound (1.0 eq) and potassium carbonate (1.5 eq) in toluene.
-
Add diethyl carbonate (2.0 eq) to the suspension.
-
Heat the reaction mixture to reflux (approximately 110 °C) and stir vigorously for 12-18 hours. Monitor the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from an ethyl acetate/hexanes solvent system to yield (R)-4-(4-bromophenyl)-2-oxazolidinone as a crystalline solid.
Causality Behind Experimental Choices:
-
Reagents: Diethyl carbonate serves as a safe and effective phosgene equivalent for the cyclization reaction. Potassium carbonate acts as a base to facilitate the reaction.
-
Solvent and Temperature: Toluene is used as a high-boiling solvent to drive the reaction to completion. The reflux temperature provides the necessary activation energy for the cyclization.
Application Note III: A Key Building Block for Beta-Blocker Synthesis
The phenylethanolamine core structure is the defining feature of beta-adrenergic receptor antagonists, commonly known as beta-blockers.[1] this compound can serve as a chiral precursor for the synthesis of novel beta-blocker candidates. The aryl bromide provides a point for diversification through cross-coupling reactions to explore structure-activity relationships.
Protocol 3: Synthesis of a Hypothetical (S)-Propranolol Analog
This protocol illustrates a two-step sequence to a propranolol analog, demonstrating the utility of the scaffold in drug discovery. The synthesis involves an initial Suzuki coupling to replace the bromine, followed by N-alkylation. Note that the stereochemistry of the final product will be (S) due to the synthetic route from the (R)-amino alcohol precursor.
Workflow for Beta-Blocker Synthesis
Caption: Two-step synthesis of a beta-blocker analog.
Part A: Suzuki-Miyaura Coupling
Materials and Reagents:
-
This compound
-
1-Naphthylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Anhydrous dioxane and water
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, combine this compound (1.0 eq), 1-naphthylboronic acid (1.2 eq), Pd(OAc)₂ (0.02 eq), SPhos (0.04 eq), and K₃PO₄ (2.0 eq).
-
Add a degassed 4:1 mixture of dioxane and water.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield (R)-2-amino-2-(4-(naphthalen-1-yl)phenyl)ethanol.
Part B: Reductive Amination
Materials and Reagents:
-
(R)-2-amino-2-(4-(naphthalen-1-yl)phenyl)ethanol
-
Acetone
-
Sodium borohydride (NaBH₄)
-
Methanol
Procedure:
-
Dissolve the product from Part A (1.0 eq) in methanol.
-
Add acetone (5.0 eq) and stir the mixture at room temperature for 1 hour to form the imine in situ.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.
-
Purify by column chromatography to obtain the final propranolol analog.
Conclusion: A Scaffold of High Potential
This compound is a highly valuable and versatile chiral scaffold. Its utility is demonstrated in its own enantioselective synthesis, its application as a precursor to powerful chiral auxiliaries, and its role as a key starting material in the synthesis of complex, biologically active molecules such as beta-blockers. The protocols and notes provided herein offer a robust starting point for researchers to explore the full potential of this important chemical entity in their synthetic endeavors.
References
- Eshghi, H., & Porkar Yazdi, H. (n.d.). A Facile Synthesis of (S) – (-) – Propranolol. Journal of Sciences, Islamic Republic of Iran.
- Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. (n.d.). PubMed Central.
- Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. (n.d.). MDPI.
- Takacs, J. M., Jaber, M. R., & Vellekoop, A. S. (1998). Preparation of Chiral Oxazolidin-2-ones and Vicinal Amino Alcohols. The Journal of Organic Chemistry, 63(8), 2742–2748.
- Facile Synthesis of Propranolol and Novel Deriv
- Synthesis of oxazolidinones. (n.d.). Organic Chemistry Portal.
- Asymmetric reduction of 4-Bromo-Acetophenone using whole cells. (2018).
- Asymmetric Synthesis of Propranolol, Naftopidil and (R)-Monobutyrin using a Glycerol Desymmetrization Strategy. (n.d.).
- Asymmetric Synthesis of Propranolol, Naftopidil and (R)
- ChemInform Abstract: Asymmetric Reduction of Acetophenone with Borane Catalyzed by Chiral Oxazaborolidinones Derived from L-α-Amino Acids. (n.d.).
- Synthesis of chiral oxazolidin-2-ones from N-alkoxycarbonyl amino epoxides: A computational study. (n.d.).
- Oxazolidinones for Asymmetric Synthesis. (n.d.). Sigma-Aldrich.
- 2-[(4-Bromobenzylidene)amino]ethanol. (n.d.). PubMed Central.
- p-BROMOPHENACYL BROMIDE. (n.d.). Organic Syntheses.
- Approaches to the Asymmetric Synthesis of Unusual Amino Acids. (n.d.).
- Hydrogen‐Borrowing Alkylation of 1,2‐Amino Alcohols in the Synthesis of Enantioenriched γ‐Aminobutyric Acids. (n.d.). PubMed Central.
- Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde C
- Semi-rational design of an imine reductase for asymmetric synthesis of alkylated S-4-azepanamines. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
- Dinickel-catalyzed enantioselective reductive addition of imines with vinyl halides. (n.d.). PubMed Central.
- The synthetic method of the bromophenol of 3 amino 4. (n.d.).
- Enzymatic strategies for asymmetric synthesis. (n.d.). PubMed Central.
- Stereoselective amino alcohol synthesis via chemoselective electrocatalytic radical cross-couplings. (2025). PubMed.
- Francis, R. M. (n.d.). "The Synthesis and Biocatalytic Reduction of Beta-keto Alkynes".
- Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimiz
- A method of synthesis bromfenac sodium. (n.d.).
- The synthetic method of 3-amino-4-bromophenol. (n.d.).
- Diastereoselective synthesis of vicinal amino alcohols. (n.d.). RSC Publishing.
- Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimiz
- (S)-2-Amino-2-(4-bromophenyl)ethanol. (n.d.). AbacipharmTech.
- A new process for the preparation of (R)-2-((4-Aminophenethyl)amino)-1-phenylethanol. (n.d.).
Sources
Application Notes and Protocols for Reactions Involving (R)-2-amino-2-(4-bromophenyl)ethanol
Introduction: The Strategic Importance of (R)-2-amino-2-(4-bromophenyl)ethanol
This compound is a chiral amino alcohol that serves as a highly valuable and versatile building block in modern organic synthesis and medicinal chemistry. Its structure is of significant interest for several reasons. The chiral center, with a defined (R)-stereochemistry, is crucial for creating stereospecific pharmaceuticals, where a single enantiomer is responsible for the desired biological activity.[1][2][3] The presence of both an amino and a hydroxyl group offers multiple points for chemical modification, allowing for the construction of complex molecular architectures.[4][5] Furthermore, the 4-bromophenyl moiety acts as a synthetic handle, particularly for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents to build molecular diversity.[4] This makes the compound a key intermediate in the synthesis of novel therapeutic agents, including central nervous system agents, and chiral ligands for asymmetric catalysis.[5][6]
This guide provides detailed experimental protocols for two common and powerful transformations involving this compound: a Suzuki-Miyaura cross-coupling reaction and a selective N-acylation. The protocols are designed to be robust and reproducible, with explanations of the rationale behind key steps to ensure both success and a deeper understanding of the chemistry involved.
Physicochemical Properties and Safety Information
It is imperative to consult the Safety Data Sheet (SDS) before handling this compound and any of the reagents mentioned in this guide.[7][8][9] Standard personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
| Property | Value | Source |
| CAS Number | 354153-64-3 | [10][11] |
| Molecular Formula | C₈H₁₀BrNO | [12] |
| Molecular Weight | 216.08 g/mol | [10][12] |
| Appearance | Solid | [12][13] |
| Purity | ≥97% | [11][13] |
| Storage | Store at 2-8°C under an inert atmosphere. Keep in a dark place. | [13] |
| Hazard Statements | Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation. | [9][13] |
Application I: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron species and an organic halide.[14][15] In this protocol, we will couple this compound with 4-methoxyphenylboronic acid to synthesize (R)-2-amino-2-(4'-methoxy-[1,1'-biphenyl]-4-yl)ethanol. The bromine atom on the phenyl ring serves as the electrophilic partner for the palladium-catalyzed coupling.[16]
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Workflow for the Suzuki-Miyaura Cross-Coupling Reaction.
Detailed Protocol
Materials and Reagents:
-
This compound (1.0 eq)
-
4-Methoxyphenylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)
-
Triphenylphosphine (PPh₃) (0.08 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (3.0 eq)
-
1,4-Dioxane and Water (4:1 mixture), degassed
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Argon gas supply
-
Schlenk flask and standard glassware
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 1.00 g, 4.63 mmol), 4-methoxyphenylboronic acid (0.84 g, 5.56 mmol), and anhydrous potassium carbonate (1.92 g, 13.89 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add the degassed 4:1 mixture of 1,4-dioxane and water (20 mL) to the flask via syringe. Stir the mixture and degas for an additional 15 minutes by bubbling argon through the solution.
-
Catalyst Addition: In a separate vial, mix palladium(II) acetate (21 mg, 0.093 mmol) and triphenylphosphine (97 mg, 0.37 mmol). Briefly flush the vial with argon and then add the catalyst mixture to the reaction flask under a positive flow of argon.
-
Reaction: Heat the reaction mixture to 90°C and stir vigorously.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aryl bromide is fully consumed (typically 4-12 hours).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with water (20 mL) and ethyl acetate (30 mL). Filter the mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with additional ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 30 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of dichloromethane/methanol) to yield the pure product.
Expected Product Characterization
| Analysis | Expected Result for (R)-2-amino-2-(4'-methoxy-[1,1'-biphenyl]-4-yl)ethanol |
| ¹H NMR | Peaks corresponding to aromatic protons of both phenyl rings (including methoxy-substituted ring), benzylic proton, methylene protons, and amino/hydroxyl protons. |
| ¹³C NMR | Signals for all unique carbon atoms, including the quaternary biphenyl carbons, methoxy carbon, and the two aliphatic carbons. |
| Mass Spec (ESI+) | Calculated for C₁₅H₁₇NO₂ [M+H]⁺: 244.1332; Found: 244.1338 (example) |
| Appearance | White to off-white solid. |
Application II: Selective N-Acylation
The amino group of this compound can be selectively acylated in the presence of the hydroxyl group under appropriate conditions. This is a fundamental transformation for protecting the amine or for synthesizing amide-containing target molecules.[17][18] Here, we describe a standard procedure using acetyl chloride in the presence of a base.
Reaction Mechanism: N-Acylation
Caption: General mechanism for the N-acylation of a primary amine.
Detailed Protocol
Materials and Reagents:
-
This compound (1.0 eq)
-
Acetyl chloride (1.1 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve this compound (e.g., 1.00 g, 4.63 mmol) in anhydrous dichloromethane (20 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling and Base Addition: Cool the solution to 0°C in an ice bath. Add triethylamine (0.97 mL, 6.95 mmol).
-
Acylating Agent Addition: Add acetyl chloride (0.36 mL, 5.09 mmol) dropwise to the stirred solution over 5 minutes. Caution: The reaction is exothermic.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor the reaction by TLC until completion.
-
Quenching: Carefully quench the reaction by adding saturated aqueous NaHCO₃ solution (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Washing: Combine the organic layers and wash sequentially with deionized water (20 mL) and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-acylated product, which can be further purified by recrystallization if necessary.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Suzuki: Low or No Conversion | Inactive catalyst; Insufficiently inert atmosphere; Poor quality base or solvent. | Use a fresh batch of palladium catalyst and ligand. Ensure the system is properly purged with argon. Use anhydrous, degassed solvents and a freshly powdered, dry base. |
| Suzuki: Formation of Byproducts | Homo-coupling of boronic acid; Protodeboronation. | Ensure the reaction is thoroughly degassed to remove oxygen. Use a slight excess of boronic acid, but not too much. |
| Acylation: Di-acylation (N and O) | Reaction temperature too high; Excess acylating agent. | Maintain the reaction at 0°C during the addition of acetyl chloride. Use only a slight excess (1.05-1.1 eq) of the acylating agent. |
| Acylation: Incomplete Reaction | Insufficient base; Poor quality acylating agent. | Ensure at least 1.1 equivalents of base are used to neutralize the generated HCl. Use a fresh bottle of acetyl chloride. |
References
- Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. PubMed Central. [Link]
- (PDF) Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals.
- 2-aMino-2-(4-broMophenyl)ethanol. ChemBK. [Link]
- Examples of pharmaceutical compounds bearing a chiral β‐amino alcohol...
- SAFETY DATA SHEET - 1-(4-Bromophenyl)ethanol. Thermo Fisher Scientific. [Link]
- 2-amino-2-(4-bromophenyl)ethanol. MySkinRecipes. [Link]
- Benzeneethanol, beta-amino-4-bromo-, hydrochloride (1:1), (betaR). PubChem. [Link]
- 2-[(4-Bromobenzylidene)amino]ethanol. NIH. [Link]
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Synfacts. [Link]
- Suzuki Cross-coupling Reaction procedure. Rose-Hulman Institute of Technology. [Link]
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
- 2-amino-2-(4-bromophenyl)ethanol (C8H10BrNO). PubChemLite. [Link]
- Suzuki Coupling. Organic Chemistry Portal. [Link]
- Selective n-acylation of amino alcohols.
- Suzuki–Miyaura Reactions of (4-bromophenyl)
- SELECTIVE N-ACYLATION OF AMINO ALCOHOLS.
- N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Deriv
- (R)-2-Amino-2-(4-bromophenyl)acetic acid. PubChem. [Link]
Sources
- 1. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. CAS 201403-02-3: 2-amino-2-(4-bromophenyl)ethanol [cymitquimica.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. 2-amino-2-(4-bromophenyl)ethanol [myskinrecipes.com]
- 7. fishersci.com [fishersci.com]
- 8. aksci.com [aksci.com]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
- 10. aldlab-chemicals_this compound [aldlab.com]
- 11. CAS 354153-64-3 | 4656-9-R3 | MDL MFCD09256373 | (2R)-2-Amino-2-(4-bromophenyl)ethan-1-ol | SynQuest Laboratories [synquestlabs.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. (S)-2-Amino-2-(4-bromophenyl)ethanol | 354153-65-4 [sigmaaldrich.com]
- 14. rose-hulman.edu [rose-hulman.edu]
- 15. youtube.com [youtube.com]
- 16. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 17. WO1993020038A1 - Selective n-acylation of amino alcohols - Google Patents [patents.google.com]
- 18. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Introduction: The Strategic Importance of Chiral Amino Alcohols in Pharmaceutical Synthesis
An Application Guide for the Scale-Up Synthesis of Chiral Compounds Utilizing (R)-2-amino-2-(4-bromophenyl)ethanol
Chiral amino alcohols are a cornerstone of modern medicinal chemistry, serving as indispensable building blocks (synthons) for a vast array of active pharmaceutical ingredients (APIs).[1][2] Their stereochemistry is frequently the determining factor in a drug's efficacy and safety, as biological systems like enzymes and receptors are inherently chiral.[1] Among these valuable compounds, this compound stands out as a versatile and strategic intermediate.[3][4] Its defined stereocenter and the presence of a functionalizable bromophenyl group make it a key precursor in the synthesis of β-adrenergic receptor antagonists and other complex chiral molecules.[5]
This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the effective use of this compound in the scale-up synthesis of enantiomerically pure compounds. We will delve into the rationale behind synthetic strategies, provide detailed, validated protocols, and address the critical considerations for transitioning from laboratory-scale experiments to larger-scale production.
Part 1: Sourcing the Chiral Precursor — Synthesis and Resolution
The enantiomeric purity of the starting material is paramount. Before utilizing this compound in subsequent steps, a robust and scalable method for its preparation must be established. While direct asymmetric synthesis is possible, a common and industrially viable approach involves the synthesis of the racemic amino alcohol followed by chiral resolution.[6][7]
Classical chemical resolution leverages the formation of diastereomeric salts by reacting the racemic amine with an enantiomerically pure chiral acid, such as tartaric acid.[6] These diastereomeric salts possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[7] This method remains a powerful tool for large-scale production due to its cost-effectiveness and scalability.
Part 2: Application as a Chiral Auxiliary in Asymmetric Synthesis
One of the most powerful applications of this compound is its use as a chiral auxiliary. A chiral auxiliary is a molecule temporarily incorporated into a non-chiral substrate to direct a reaction to produce a single enantiomer of the product.[8][9] The auxiliary is then cleaved and can often be recovered for reuse, making the process efficient and economical.[9]
The general strategy involves three key stages:
-
Attachment: The chiral auxiliary is covalently bonded to the prochiral substrate. For instance, the amino alcohol can be reacted with a carboxylic acid derivative to form a chiral amide or oxazolidinone structure.
-
Diastereoselective Transformation: The substrate, now containing the chiral auxiliary, undergoes a reaction (e.g., alkylation, aldol addition). The steric and electronic properties of the auxiliary block one face of the reactive intermediate (like an enolate), forcing the incoming reagent to attack from the other face, thereby creating a new stereocenter with high selectivity.[8]
-
Cleavage: The auxiliary is removed from the product, typically through hydrolysis, to yield the desired enantiomerically pure compound.
Part 3: Detailed Experimental Protocols
The following protocols are representative examples and should be optimized for specific substrates and scales. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 1: Scale-Up Asymmetric Alkylation of a Propionate Derivative
This protocol details the use of this compound to direct the alkylation of a propionate moiety, a common structural motif.
Step 1: Formation of the Chiral Oxazolidinone Auxiliary
-
To a stirred solution of this compound (1.0 eq) in toluene (5 vol), add triphosgene (0.4 eq) portion-wise at 0-5 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC/HPLC analysis indicates complete consumption of the starting material.
-
Quench the reaction carefully with saturated sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude oxazolidinone.
Step 2: N-Acylation
-
Dissolve the crude oxazolidinone (1.0 eq) in anhydrous THF (10 vol) and cool to -78 °C under a nitrogen atmosphere.
-
Add n-butyllithium (1.05 eq) dropwise, maintaining the temperature below -70 °C. Stir for 30 minutes.
-
Add propanoyl chloride (1.1 eq) dropwise. Stir at -78 °C for 1 hour, then allow the mixture to warm to room temperature and stir for an additional 2 hours.
-
Quench with saturated ammonium chloride solution. Extract the product with ethyl acetate, wash the combined organic layers with brine, dry, and concentrate. Purify by column chromatography or recrystallization.
Step 3: Diastereoselective Alkylation
-
Dissolve the N-acylated oxazolidinone (1.0 eq) in anhydrous THF (10 vol) and cool to -78 °C.
-
Add lithium diisopropylamide (LDA) (1.1 eq) dropwise. Stir for 1 hour to ensure complete enolate formation.
-
Add the alkylating agent (e.g., benzyl bromide, 1.2 eq) and stir at -78 °C for 4-8 hours.
-
Monitor the reaction by TLC/HPLC. Upon completion, quench with saturated ammonium chloride and extract with ethyl acetate. The diastereomeric ratio can be determined at this stage by ¹H NMR or HPLC analysis.
Step 4: Auxiliary Cleavage
-
Dissolve the alkylated product (1.0 eq) in a mixture of THF and water (4:1, 10 vol).
-
Add lithium hydroxide (LiOH) (2.0 eq) and 30% hydrogen peroxide (H₂O₂) (4.0 eq) at 0 °C.
-
Stir at 0 °C for 4 hours, then at room temperature overnight.
-
Quench the excess peroxide by adding sodium sulfite solution. Acidify the mixture with 1 M HCl to pH ~2 and extract the chiral carboxylic acid product with ethyl acetate.
-
The aqueous layer can be basified to recover the chiral auxiliary.
Part 4: Scale-Up and Process Development Considerations
Transitioning a synthesis from the bench to a pilot plant or manufacturing scale introduces significant challenges that must be proactively addressed.
| Parameter | Laboratory Scale (grams) | Scale-Up Consideration (kilograms) | Rationale & Justification |
| Temperature Control | Cryobath (-78 °C) | Jacketed reactor with cryogenic cooling | Exothermic additions (e.g., BuLi, LDA) require efficient heat removal to prevent side reactions and ensure selectivity. Reactor surface-area-to-volume ratio decreases on scale-up. |
| Reagent Addition | Syringe pump | Metering pumps, controlled addition funnels | Controlled addition rates are critical for managing reaction exotherms and maintaining optimal stoichiometry throughout the batch. |
| Purification | Flash Chromatography | Recrystallization, Distillation | Chromatography is generally not economically viable for multi-kilogram quantities. Developing a robust crystallization procedure is key for achieving high purity on a large scale.[] |
| Solvent Choice | Anhydrous THF, Dichloromethane | Toluene, 2-MeTHF, CPME | Solvents are chosen based on a balance of performance, cost, safety (flashpoint), and environmental impact (green chemistry principles).[11] Dichloromethane is often avoided due to environmental concerns. |
| Process Safety | Standard fume hood use | Process hazard analysis (PHA), engineering controls | Handling of pyrophoric reagents (n-BuLi), corrosive materials, and brominated compounds requires rigorous safety protocols and specialized equipment.[12][13] |
| Cycle Time | Overnight reactions are common | Optimization to reduce reaction time | Long reaction times increase operational costs. Kinetic studies can help optimize temperature and concentration to shorten batch times without sacrificing yield or purity. |
Modern strategies like continuous flow chemistry can offer significant advantages for scale-up, providing superior heat and mass transfer, enhanced safety by minimizing the volume of hazardous reagents at any given time, and potential for automation.[14][15]
Part 5: Analytical Methods for Quality Control
A self-validating protocol requires rigorous in-process controls and final product analysis to ensure both chemical and enantiomeric purity.
| Analysis Type | Method | Purpose | Typical Acceptance Criteria |
| Identity | ¹H NMR, ¹³C NMR, MS | Confirms the chemical structure of intermediates and the final product. | Spectra consistent with the proposed structure. |
| Chemical Purity | HPLC-UV | Quantifies the main component and any process-related impurities. | >99.0% purity |
| Enantiomeric Purity | Chiral HPLC / SFC | Determines the enantiomeric excess (e.e.) of the chiral product.[16][17] | >99.5% e.e. |
| Residual Solvent | GC-HS | Quantifies any remaining solvents from the manufacturing process. | Conforms to ICH guidelines. |
Example Chiral HPLC Method Conditions: A typical method for analyzing the enantiomeric purity of a product derived from this compound would involve a chiral stationary phase, such as a polysaccharide-based column (e.g., Chiralpak series).
-
Column: (R,R) Whelk-O1 or similar
-
Mobile Phase: A mixture of n-hexane and ethanol with small amounts of an acidic or basic modifier (e.g., trifluoroacetic acid, isopropylamine).[16]
-
Detection: UV at a suitable wavelength (e.g., 225 nm).[16]
Part 6: Safety and Handling of Brominated Compounds
Working with this compound and related brominated intermediates requires strict adherence to safety protocols.
-
Hazard Profile: Brominated organic compounds can be irritants, corrosive, and may cause skin and eye damage upon contact.[12] Inhalation of dusts or vapors should be avoided.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields or a face shield, and a laboratory coat. For large-scale operations, respiratory protection may be necessary.[13][18]
-
Handling: Conduct all manipulations in a well-ventilated fume hood.[19] Avoid creating dust. In case of a spill, use an inert absorbent material and follow established institutional procedures for cleanup and waste disposal.[19]
-
Storage: Store containers in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Brominated organic waste should be segregated and handled as hazardous waste.
References
- BenchChem. (n.d.). Essential Safety and Handling Guide for Brominated Organic Compounds.
- ChemicalBook. (n.d.). 2-((4-broMo-2-nitrophenyl)aMino)ethanol synthesis.
- Biosynth. (n.d.). This compound Hydrochloride.
- PMC - NIH. (n.d.). Strategies for chiral separation: from racemate to enantiomer.
- BOC Sciences. (n.d.). Enantiomeric Purification (HPLC/SFC).
- ACS GCI Pharmaceutical Roundtable. (n.d.). Bromination. Wordpress.
- BenchChem. (n.d.). discovery and synthesis of chiral amino alcohols.
- National Research Council. (n.d.). LCSS: BROMINE.
- PMC - NIH. (n.d.). Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates.
- YouTube. (2024, June 7). Bromination safety.
- Hruby, V. J., & Qian, X. (n.d.). CHAPTER 13 Approaches to the Asymmetric Synthesis of Unusual Amino Acids.
- Carl ROTH. (n.d.). Safety Data Sheet: Bromine.
- ResearchGate. (n.d.). (PDF) Chiral Auxiliaries in Asymmetric Synthesis.
- Evans, D. A., Helmchen, G., & Rölping, M. (n.d.). Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate.
- Rao, B. M., et al. (n.d.). A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl) propionic acid. TSI Journals.
- ResearchGate. (n.d.). A Validated chiral liquid chromatographic method for the enantiomeric separation of ß-amino-ß-(4-bromophenyl) propionic acid | Request PDF.
- Westlake University. (2023, October 12). New Approach Facilitates Chiral Amino Alcohol Synthesis.
- University of York. (n.d.). Asymmetric Synthesis.
- Diaz-Muñoz, G., et al. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812.
- Aldlab Chemicals, LLC. (n.d.). This compound.
- MySkinRecipes. (n.d.). (R)-2-Amino-2-(2-bromophenyl)ethanol.
- Patel, R. N. (n.d.). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. PMC - PubMed Central.
- Tong, F., et al. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology.
- Organic Syntheses. (n.d.). One-Pot Preparation of Cyclic Amines from Amino Alcohols.
- Chiralpedia. (2025, September 15). Part 6: Resolution of Enantiomers.
- SciHorizon. (2025, February 2). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation.
- NIH. (n.d.). Synthesis of 1,2-Aminoalcohols through Enantioselective Aminoallylation of Ketones by Cu-Catalyzed Reductive Coupling.
- Macmillan Group - Princeton University. (2021, July 26). Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis.
- Sigma-Aldrich. (n.d.). (S)-2-Amino-2-(4-bromophenyl)ethanol.
- PubChemLite. (n.d.). 2-amino-2-(4-bromophenyl)ethanol (C8H10BrNO).
Sources
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of 1,2-Aminoalcohols through Enantioselective Aminoallylation of Ketones by Cu-Catalyzed Reductive Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Hydrochloride | 1916569-82-8 | RBD56982 [biosynth.com]
- 4. aldlab-chemicals_this compound [aldlab.com]
- 5. (R)-2-Amino-2-(2-bromophenyl)ethanol [myskinrecipes.com]
- 6. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 8. researchgate.net [researchgate.net]
- 9. york.ac.uk [york.ac.uk]
- 11. Bromination - Wordpress [reagents.acsgcipr.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. macmillan.princeton.edu [macmillan.princeton.edu]
- 16. tsijournals.com [tsijournals.com]
- 17. researchgate.net [researchgate.net]
- 18. carlroth.com [carlroth.com]
- 19. LCSS: BROMINE [web.stanford.edu]
One-pot synthesis of β-amino alcohol derivatives from aromatic phenols.
Application Note & Protocol
Topic: One-Pot Synthesis of β-Amino Alcohol Derivatives from Aromatic Phenols
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of β-Amino Alcohols
The β-amino alcohol motif is a cornerstone in medicinal chemistry and pharmaceutical development. This structural feature is present in numerous biologically active compounds, including renowned drugs like Salbutamol and Propranolol, which are featured on the World Health Organization's List of Essential Medicines.[1] These compounds are critical in treating a wide array of conditions, from cardiovascular disorders to respiratory diseases.[1][2] Their therapeutic relevance stems from their ability to interact with key biological targets, often acting as β-blockers or agonists for adrenergic receptors.[3][4]
Traditionally, the synthesis of β-amino alcohols involves multi-step processes, such as the nucleophilic ring-opening of pre-synthesized epoxides by amines.[1][4] While effective, these methods can be time-consuming and generate significant waste. The development of one-pot synthetic strategies, which combine multiple reaction steps into a single operation without isolating intermediates, represents a significant advancement in efficiency, economy, and sustainability.
This application note details a robust and environmentally friendly one-pot procedure for synthesizing β-amino alcohol derivatives directly from aromatic phenols, epichlorohydrin, and various amines. This method leverages a synergistic catalytic system to achieve high yields and regioselectivity, providing a streamlined pathway to these pharmaceutically valuable molecules.[3][5]
Mechanistic Insights: A Synergistic Catalytic Approach
The success of this one-pot synthesis hinges on a carefully orchestrated sequence of reactions facilitated by a dual catalytic system: a phase transfer catalyst (PTC) and a lipase biocatalyst. The overall transformation proceeds in two main stages within the same reaction vessel.
-
Formation of the Aryl Glycidyl Ether Intermediate: The reaction is initiated by the deprotonation of the aromatic phenol by a base. The resulting phenoxide ion, however, often has poor solubility in the organic phase where the reaction with epichlorohydrin occurs. This is where the Phase Transfer Catalyst (PTC), such as a quaternary ammonium salt, plays a crucial role. The PTC transports the phenoxide anion from the aqueous or solid phase into the organic phase, thereby facilitating its reaction with epichlorohydrin to form an aryl glycidyl ether intermediate.[3] This process is a classic example of nucleophilic substitution.
-
Biocatalytic Ring-Opening of the Epoxide: Once the aryl glycidyl ether is formed in situ, the second stage of the reaction begins: the nucleophilic attack of an amine on the epoxide ring. While this aminolysis can occur without a catalyst, its rate and regioselectivity can be significantly enhanced. In this protocol, a lipase, such as that from Aspergillus Oryzae, is employed as a biocatalyst.[3][6] Lipases are known for their promiscuous catalytic activity in non-aqueous media, extending beyond their natural function of ester hydrolysis.[3][5] In this context, the lipase activates the epoxide ring, facilitating a highly regioselective attack by the amine at the least sterically hindered carbon atom, leading to the desired β-amino alcohol product.[3]
The one-pot nature of this process avoids the need for isolation and purification of the reactive epoxide intermediate, enhancing safety and overall efficiency.
Experimental Protocol
This protocol describes a general procedure for the one-pot synthesis of a β-amino alcohol derivative, using phenol, morpholine, and epichlorohydrin as representative substrates.
Materials and Reagents
-
Substituted Phenol (e.g., Phenol, 1a)
-
Amine (e.g., Morpholine, 2a)
-
Epichlorohydrin
-
Phase Transfer Catalyst (PTC) (e.g., 1-Butyl-3-methylimidazolium chloride, [BMIM]Cl)
-
Lipase from Aspergillus Oryzae
-
Base (e.g., Potassium Hydroxide, KOH)
-
Solvent (e.g., Toluene)
-
Ethyl Acetate
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel (for column chromatography)
Equipment
-
Round-bottom flask with magnetic stirrer and reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) plates and chamber
Step-by-Step Procedure
Sources
- 1. CHEM21 Case Study: One Pot Synthesis of N-substituted β-amino Alcohols – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 2. openaccessjournals.com [openaccessjournals.com]
- 3. growingscience.com [growingscience.com]
- 4. rroij.com [rroij.com]
- 5. Synthesis of B-amino alcohol derivatives from phenols in presence of phase transfer catalyst and lipase biocatalyst » Growing Science [growingscience.com]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing (R)-2-amino-2-(4-bromophenyl)ethanol Synthesis
Welcome to the technical support center for the synthesis of (R)-2-amino-2-(4-bromophenyl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address frequently asked questions. Our goal is to empower you with the scientific understanding to overcome common challenges and optimize your reaction conditions for this critical chiral amino alcohol. Chiral amino alcohols are fundamental building blocks in modern asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds vital for the pharmaceutical and fine chemical industries.[1][2]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, primarily focusing on the asymmetric reduction of a suitable precursor like 2-amino-4'-bromoacetophenone.
Issue 1: Low Enantioselectivity (Low %ee)
Symptoms: The final product shows a low enantiomeric excess (%ee) when analyzed by chiral HPLC or other suitable analytical techniques.
Probable Causes & Solutions:
-
A. Inactive or Degraded Chiral Catalyst/Ligand:
-
Causality: Chiral ligands, such as those used in oxazaborolidine-catalyzed reductions (CBS reduction), are sensitive to air and moisture.[3] Exposure can lead to decomposition or the formation of less selective catalytic species.
-
Solution:
-
Ensure all reagents and solvents are anhydrous.
-
Handle chiral catalysts and ligands under an inert atmosphere (e.g., argon or nitrogen).
-
If preparing the catalyst in situ, ensure the precursor amino alcohol is of high purity.[3]
-
Consider purchasing a fresh batch of the catalyst or ligand from a reputable supplier.
-
-
-
B. Suboptimal Reaction Temperature:
-
Causality: Asymmetric reductions are often highly temperature-dependent. Higher temperatures can lead to increased background (non-selective) reduction or a decrease in the ordered transition state required for high enantioselectivity.[3]
-
Solution:
-
Carefully control the reaction temperature using a cryostat or a well-maintained cooling bath.
-
Experiment with a range of lower temperatures (e.g., -20 °C, 0 °C, or even lower) to find the optimal balance between reaction rate and enantioselectivity.
-
-
-
C. Incorrect Stoichiometry of Reagents:
-
Causality: The ratio of the reducing agent (e.g., borane complex) to the catalyst and substrate is crucial. An excess of the reducing agent can lead to a non-catalyzed, non-selective reduction pathway.[4][5]
-
Solution:
-
Carefully control the addition rate of the borane solution to the reaction mixture.
-
Optimize the catalyst loading. While typically 5-10 mol% is used, this may need to be adjusted for your specific substrate and conditions.[3]
-
-
Issue 2: Low Conversion or Incomplete Reaction
Symptoms: Significant amounts of starting material (e.g., 2-amino-4'-bromoacetophenone) remain after the expected reaction time.
Probable Causes & Solutions:
-
A. Inactive Reducing Agent:
-
Causality: Borane reagents, such as borane-THF or borane-dimethyl sulfide (BMS), can degrade over time, especially if not stored properly.[6]
-
Solution:
-
Use a fresh bottle of the borane reagent or titrate the solution to determine its exact concentration before use.
-
Ensure the borane solution is stored under an inert atmosphere and at the recommended temperature.
-
-
-
B. Insufficient Catalyst Loading or Activity:
-
Causality: The catalyst may be present in too low a concentration to effectively turn over the substrate within a reasonable timeframe.
-
Solution:
-
Increase the catalyst loading incrementally (e.g., from 5 mol% to 10 mol%).
-
As mentioned in Issue 1, ensure the catalyst is active and handled under inert conditions.
-
-
-
C. Poor Substrate Solubility:
-
Causality: The starting material may not be fully dissolved in the chosen solvent at the reaction temperature, limiting its availability to the catalyst and reducing agent.
-
Solution:
-
Choose a solvent in which the substrate has good solubility at the desired reaction temperature (e.g., THF, toluene).
-
Consider using a co-solvent system if necessary.
-
-
Issue 3: Formation of Side Products
Symptoms: Analysis of the crude reaction mixture by techniques like TLC, GC-MS, or NMR shows the presence of unexpected impurities.
Probable Causes & Solutions:
-
A. Over-reduction:
-
Causality: In some cases, functional groups on the substrate other than the target ketone can be reduced. For instance, if the amino group is part of a larger functional moiety, it could potentially be susceptible to reduction under harsh conditions.
-
Solution:
-
Use a milder reducing agent if possible.
-
Carefully control the stoichiometry of the reducing agent.
-
Optimize the reaction time to minimize over-reduction once the desired conversion is reached.
-
-
-
B. Racemization of the Product:
-
Causality: Although less common for this specific product, some chiral alcohols can be prone to racemization under certain pH conditions during workup or purification.
-
Solution:
-
Maintain a neutral or slightly basic pH during the aqueous workup.
-
Avoid prolonged exposure to strong acids or bases.
-
Purify the product promptly after the reaction is complete.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
The most prevalent method is the asymmetric reduction of a prochiral ketone precursor, typically 2-amino-4'-bromoacetophenone or a protected derivative.[4][7] This is often achieved using a chiral catalyst, such as an oxazaborolidine (CBS catalyst) in combination with a borane reducing agent.[3] Biocatalytic methods using alcohol dehydrogenases are also emerging as a green and highly selective alternative.[8][9]
Q2: How do I choose the right chiral catalyst for the asymmetric reduction?
The choice of catalyst is critical for achieving high enantioselectivity. For borane-mediated reductions, the (S)-2-Methyl-CBS-oxazaborolidine catalyst is a well-established choice for producing the (R)-alcohol from the corresponding ketone.[2] The selection is based on the desired stereochemical outcome, as the catalyst creates a chiral pocket that directs the hydride delivery to a specific face of the ketone.[10]
Q3: What are the key parameters to control during the reaction?
The most critical parameters are:
-
Temperature: Directly impacts enantioselectivity.
-
Reagent Purity and Stoichiometry: Ensures the desired catalytic cycle dominates and minimizes side reactions.
-
Solvent: Must be anhydrous and capable of dissolving all reactants. THF is a common choice.
-
Inert Atmosphere: Protects the catalyst and reducing agent from degradation.
Q4: How can I effectively purify the final product?
Purification of chiral amino alcohols can often be achieved through crystallization.[2][11] If impurities are difficult to remove by crystallization, flash column chromatography on silica gel may be necessary.[2] The choice of eluent will depend on the polarity of the product and impurities.
Q5: What analytical techniques are essential for this synthesis?
-
Chiral High-Performance Liquid Chromatography (HPLC): The gold standard for determining the enantiomeric excess (%ee) of the final product.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the product and assess its purity.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Thin-Layer Chromatography (TLC): For monitoring the progress of the reaction.
Data Presentation
Table 1: Typical Reaction Parameters for Asymmetric Reduction
| Parameter | Recommended Range/Value | Rationale |
| Substrate | 2-amino-4'-bromoacetophenone | Prochiral ketone precursor |
| Catalyst | (S)-2-Methyl-CBS-oxazaborolidine | For synthesis of the (R)-alcohol |
| Catalyst Loading | 5-10 mol% | Balances reaction rate and cost |
| Reducing Agent | Borane-THF or BMS | Source of hydride |
| Reducing Agent Stoichiometry | 1.0 - 1.5 equivalents | Excess can lead to non-selective reduction |
| Solvent | Anhydrous THF | Good solubility for reactants |
| Temperature | -20 °C to 25 °C | Lower temperatures generally favor higher %ee |
| Reaction Time | 1 - 24 hours | Monitored by TLC |
Experimental Protocols
Protocol 1: Asymmetric Reduction of 2-amino-4'-bromoacetophenone using a CBS Catalyst
Materials:
-
2-amino-4'-bromoacetophenone
-
(S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-dimethyl sulfide complex (BMS, ~10 M)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add 2-amino-4'-bromoacetophenone (1.0 eq).
-
Dissolve the substrate in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the (S)-2-Methyl-CBS-oxazaborolidine solution (0.1 eq) via syringe.
-
Stir the mixture for 15 minutes at 0 °C.
-
Slowly add the borane-dimethyl sulfide complex (1.1 eq) dropwise, maintaining the internal temperature below 5 °C.
-
After the addition is complete, allow the reaction to stir at 0-5 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction by the slow, dropwise addition of methanol at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Acidify the mixture with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography or crystallization.
Visualizations
Caption: Asymmetric reduction of 2-amino-4'-bromoacetophenone.
Caption: Troubleshooting workflow for the synthesis.
References
- The Journal of Organic Chemistry. (n.d.). New Methods of Resolution and Purification of Racemic and Diastereomeric Amino Alcohol Derivatives Using Boric Acid and Chiral 1,1'-Bi-2-naphthol. ACS Publications.
- Organic & Biomolecular Chemistry. (n.d.). New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes. RSC Publishing.
- PolyU Electronic Theses. (n.d.). New enantioselective catalysts based on chiral amino alcohols.
- PubMed. (n.d.). Chiral separation of amino-alcohols using extractant impregnated resins.
- National Institutes of Health. (2024). Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters. PMC.
- AKJournals. (n.d.). Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride.
- National Institutes of Health. (n.d.). Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols. PMC.
- Wikipedia. (n.d.). Enantioselective reduction of ketones.
- National Institutes of Health. (n.d.). 2-[(4-Bromobenzylidene)amino]ethanol. PMC.
- Organic Reactions. (n.d.). Enantioselective Reduction of Ketones.
- ResearchGate. (2025). Enantioselective Synthesis of α-Hydroxy Amides and β-Amino Alcohols from α-Keto Amides.
- Unknown. (n.d.). Enantioselective Reduction of Ketones.
- ChemBK. (2024). 2-aMino-2-(4-broMophenyl)ethanol.
- MySkinRecipes. (n.d.). (R)-2-Amino-2-(2-bromophenyl)ethanol.
- PubMed. (n.d.). Synthesis, biological evaluation and molecular modeling of 2-amino-2-phenylethanol derivatives as novel β2-adrenoceptor agonists.
- ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Boron-based Reductants. Wordpress.
- MDPI. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols.
- Organic Syntheses Procedure. (n.d.). Reduction of Carboxylic Acids, Including N-Protected Amino Acids.
- ResearchGate. (n.d.). Asymmetric reduction of 4-Bromo-Acetophenone using whole cells.
- Google Patents. (n.d.). CN105481705A - Preparation and application of (R)-2-[[2-(4-aminophenyl)ethyl]amino]-1-phenylethyl alcohol.
- Unknown. (n.d.). CHAPTER 13 Approaches to the Asymmetric Synthesis of Unusual Amino Acids.
- ResearchGate. (2025). Amino Acid Mediated Borane Reduction of Ketones.
- National Institutes of Health. (n.d.). Enzymatic strategies for asymmetric synthesis. PMC - PubMed Central.
- Frontiers. (n.d.). Combining metabolite doping and metabolic engineering to improve 2-phenylethanol production by engineered cyanobacteria.
- Chemical Society Reviews. (2008). Recent development and improvement for boron hydride-based catalytic asymmetric reduction of unsymmetrical ketones. RSC Publishing.
- PubMed. (2024). Unravelling the underlying mechanism of the reduction of aldehydes/ketones with metal borohydride in an aprotic solvent.
- National Institutes of Health. (2022). Green methodologies for the synthesis of 2-aminothiophene. PMC - PubMed Central.
- ResearchGate. (n.d.). Schematic representation of the three stages of 2-phenylethanol synthesis and the genes involved in them.
- Chemistry LibreTexts. (2019). 18.4: Reduction of Aldehydes and Ketones.
- National Institutes of Health. (n.d.). 2-(4-Bromophenyl)ethanol. PubChem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. organicreactions.org [organicreactions.org]
- 5. Recent development and improvement for boron hydride-based catalytic asymmetric reduction of unsymmetrical ketones - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. Boron-based Reductants - Wordpress [reagents.acsgcipr.org]
- 7. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 8. Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. uwindsor.ca [uwindsor.ca]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of (R)-2-amino-2-(4-bromophenyl)ethanol
Welcome to the technical support center for the synthesis of (R)-2-amino-2-(4-bromophenyl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you optimize your synthetic route, improve yields, and achieve high enantiopurity for this critical chiral building block.
I. Troubleshooting Guide: Enhancing Yield and Enantioselectivity
This section addresses specific experimental issues in a question-and-answer format, providing detailed causal explanations and actionable protocols.
Question 1: My yield of this compound is consistently low. What are the most likely causes and how can I improve it?
Answer: Low yields in this synthesis often stem from incomplete reduction of the ketone precursor, side reactions, or product loss during workup and purification. Let's break down the common culprits and their solutions.
Probable Causes & Solutions:
-
Inefficient Reduction of the Precursor Ketone: The primary route to this compound is the asymmetric reduction of 2-amino-1-(4-bromophenyl)ethanone. Incomplete conversion is a frequent issue.
-
Causality: The choice of reducing agent and catalyst is paramount. The Corey-Bakshi-Shibata (CBS) reduction is a highly effective method for this transformation, utilizing a chiral oxazaborolidine catalyst to stereoselectively deliver a hydride from a borane source (like BH₃•THF or BH₃•SMe₂) to the ketone.[1][2] The efficiency of this catalytic cycle is sensitive to reaction conditions.
-
Solution:
-
Catalyst Integrity: Ensure the (S)-2-Methyl-CBS-oxazaborolidine catalyst is of high purity and handled under anhydrous, inert conditions (e.g., argon or nitrogen).[3] Moisture can significantly decrease enantioselectivity and yield.[2] Consider using an in-situ generated catalyst from the corresponding chiral amino alcohol for potentially higher reactivity.[4][5]
-
Reaction Temperature: Maintain the recommended low temperature (typically -20 °C to 0 °C) during the addition of the borane and ketone. Low temperatures are crucial for maximizing enantioselectivity.[3]
-
Stoichiometry of Borane: Use a slight excess of the borane reagent (typically 1.0-1.2 equivalents) to ensure complete reduction of the ketone.
-
-
-
Side Reactions: The primary side reaction is the formation of the corresponding racemic alcohol due to non-catalyzed reduction.
-
Causality: If the rate of the catalyzed reaction is slow, the background, non-selective reduction by the borane reagent can become significant.[2]
-
Solution: Ensure the catalyst is active and the reaction is run at the optimal concentration. A sluggish reaction can be an indicator of catalyst degradation.
-
-
Product Loss During Workup and Purification: The amino alcohol product can be lost during extraction and chromatography.
-
Causality: this compound has both a basic amine and a hydroxyl group, making it somewhat water-soluble, especially in its protonated form.
-
Solution:
-
pH Adjustment: During aqueous workup, carefully basify the solution (e.g., with NaHCO₃ or a dilute NaOH solution) to a pH of 9-10 to ensure the amine is in its freebase form, maximizing its solubility in organic solvents like ethyl acetate or dichloromethane.
-
Extraction: Perform multiple extractions with an appropriate organic solvent to ensure complete recovery of the product from the aqueous layer.
-
Purification: Flash column chromatography on silica gel is a standard purification method.[6] Use a solvent system that provides good separation, such as a gradient of methanol in dichloromethane or ethyl acetate.
-
-
Question 2: The enantiomeric excess (ee) of my this compound is below the desired >95%. How can I improve the stereoselectivity?
Answer: Suboptimal enantiomeric excess is a common challenge in asymmetric synthesis. For the CBS reduction, several factors critically influence the stereochemical outcome.
Probable Causes & Solutions:
-
Moisture in the Reaction:
-
Causality: Water can react with the borane reagent and the oxazaborolidine catalyst, leading to the formation of achiral reducing species and diminishing the organized chiral environment necessary for high enantioselectivity.[2]
-
Solution:
-
Glassware and Reagents: Use flame-dried glassware under an inert atmosphere (argon or nitrogen).[3] Ensure all solvents (e.g., THF) are anhydrous and reagents are stored properly.
-
Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the reaction setup and duration.
-
-
-
Incorrect Reaction Temperature:
-
Causality: Higher temperatures can lead to a decrease in the energy difference between the two diastereomeric transition states, resulting in lower enantioselectivity.
-
Solution: Carefully control the reaction temperature, especially during the addition of the ketone to the catalyst-borane complex. A cryostat or a well-maintained cooling bath is recommended.
-
-
Purity of the Chiral Catalyst/Auxiliary:
-
Causality: The enantiomeric purity of your final product can not be higher than the enantiomeric purity of the chiral catalyst or auxiliary used.
-
Solution: Verify the enantiomeric purity of the CBS catalyst or the chiral amino alcohol used for its in-situ preparation. If necessary, purify the auxiliary by recrystallization.[3]
-
-
Rate of Addition:
-
Causality: A rapid addition of the ketone can lead to localized increases in temperature and may favor the non-catalyzed background reaction.
-
Solution: Add the ketone solution dropwise to the reaction mixture over a period of 30-60 minutes using a syringe pump for precise control.
-
Table 1: Impact of Key Parameters on Enantiomeric Excess in CBS Reduction
| Parameter | Condition | Expected Impact on ee | Rationale |
| Moisture | Presence of water | Decrease | Deactivates chiral catalyst, promotes achiral reduction.[2] |
| Temperature | Increase from -20 °C to RT | Decrease | Reduces the energy difference between diastereomeric transition states. |
| Catalyst Purity | <99% ee | Decrease | Final product ee is limited by catalyst ee.[3] |
| Rate of Addition | Too fast | Decrease | Can cause local overheating and favor the background reaction. |
II. Frequently Asked Questions (FAQs)
What is the most reliable synthetic route for preparing this compound?
The most widely adopted and reliable method is the asymmetric reduction of a protected 2-amino-1-(4-bromophenyl)ethanone precursor, commonly using the Corey-Bakshi-Shibata (CBS) reduction.[1][7] This method is well-regarded for its high enantioselectivity (often >95% ee) and broad substrate scope.[8] The general workflow involves the enantioselective reduction of the ketone to the corresponding chiral alcohol, followed by deprotection of the amine.
How do I prepare the 2-amino-1-(4-bromophenyl)ethanone precursor?
The precursor, 2-amino-1-(4-bromophenyl)ethanone, is typically used as its hydrochloride salt for stability. It can be synthesized from 4-bromoacetophenone through α-bromination followed by reaction with an amine source (e.g., hexamethylenetetramine in the Delepine reaction or direct amination followed by hydrolysis). Protecting the amino group (e.g., as a Boc or Cbz derivative) is often necessary before the reduction step.
What is the mechanism of the CBS reduction and why is it so effective?
The CBS reduction's effectiveness stems from a well-defined catalytic cycle.[2]
-
Coordination: The borane (BH₃) coordinates to the Lewis basic nitrogen atom of the chiral oxazaborolidine catalyst.
-
Activation: This coordination enhances the Lewis acidity of the endocyclic boron atom in the catalyst.
-
Ketone Binding: The ketone substrate then coordinates to this activated, Lewis acidic boron atom in a sterically controlled manner, favoring binding to the more accessible lone pair of the carbonyl oxygen.
-
Hydride Transfer: A hydride is transferred from the coordinated borane to the ketone's carbonyl carbon via a six-membered ring transition state. This intramolecular delivery is highly face-selective, dictated by the catalyst's chirality.
-
Product Release: The resulting alkoxyborane is released, and the catalyst is regenerated for the next cycle.
This dual activation of both the borane and the ketone within a rigid chiral framework is the key to the high rate and enantioselectivity of the reaction.[7]
What are the best practices for purifying the final product?
Purification of chiral amino alcohols like this compound typically involves a combination of extraction and chromatography.[6]
-
Post-Reaction Workup: After quenching the reaction (e.g., with methanol), an acidic workup (e.g., with 1 M HCl) is often performed.
-
Extraction: The product is then extracted into an organic solvent after basifying the aqueous layer to pH 9-10.
-
Chromatography: Flash column chromatography on silica gel is effective. A mobile phase of dichloromethane/methanol or ethyl acetate/methanol with a small amount of triethylamine can be used to prevent streaking of the amine on the acidic silica.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can further enhance its chemical and enantiomeric purity.
How can I confirm the enantiomeric purity of my final product?
Chiral High-Performance Liquid Chromatography (HPLC) is the most common and accurate method for determining the enantiomeric excess of chiral amino alcohols.[9]
-
Method: A chiral stationary phase (CSP) column is used. The two enantiomers will have different interactions with the chiral selector in the stationary phase, leading to different retention times.
-
Derivatization: In some cases, derivatization of the amino alcohol with a chiral or achiral agent (e.g., to form an amide or ester) may be necessary to achieve better separation on the chiral column.[10]
-
Analysis: The enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the chromatogram.
III. Experimental Protocols & Visualizations
Protocol: CBS Reduction of 2-(tert-butoxycarbonylamino)-1-(4-bromophenyl)ethanone
This protocol is a representative procedure for the enantioselective reduction of a protected α-amino ketone.
-
Setup: To a flame-dried, three-necked round-bottom flask purged with argon, add a magnetic stir bar and anhydrous tetrahydrofuran (THF, 10 mL).
-
Catalyst Addition: Cool the flask to 0 °C in an ice bath. Add a 1.0 M solution of (S)-2-Methyl-CBS-oxazaborolidine in toluene (0.1 equivalents).
-
Borane Addition: Slowly add a 1.0 M solution of borane-tetrahydrofuran complex (BH₃•THF, 1.1 equivalents) dropwise, maintaining the temperature at 0 °C. Stir for 15 minutes.
-
Substrate Addition: Dissolve 2-(tert-butoxycarbonylamino)-1-(4-bromophenyl)ethanone (1.0 equivalent) in anhydrous THF (5 mL). Add this solution dropwise to the reaction mixture over 30 minutes, keeping the internal temperature below 5 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0-5 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is consumed (typically 1-4 hours).
-
Quenching: Once complete, quench the reaction by the slow, dropwise addition of methanol (5 mL) at 0 °C.
-
Workup: Allow the mixture to warm to room temperature. Add 1 M HCl (10 mL) and stir for 30 minutes. Transfer the mixture to a separatory funnel, add ethyl acetate (20 mL), and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with saturated NaHCO₃ solution and then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Deprotection: The resulting Boc-protected amino alcohol can be deprotected using standard conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the final product.
Visualizations
Caption: Experimental workflow for the CBS reduction.
Caption: Troubleshooting logic for low reaction yield.
IV. References
-
Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic implications. Journal of the American Chemical Society, 109(18), 5551–5553. [Link]
-
NROChemistry. Corey-Bakshi-Shibata Reduction: Mechanism & Examples. [Link]
-
Singh, V. K. (2003). Enantioselective Reduction of Ketones. In Organic Reactions. John Wiley & Sons, Inc. [Link]
-
Grokipedia. Corey–Itsuno reduction. [Link]
-
ResearchGate. Corey (Corey‐Bakshi‐Shibata; CBS) reduction. [Link]
-
Feng, X., et al. (2014). Asymmetric reduction of α-amino ketones with a KBH4 solution catalyzed by Chiral Lewis acids. Chemistry. [Link]
-
Kawanami, Y., et al. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules. [Link]
-
Babic, K., et al. (2006). Chiral separation of amino-alcohols using extractant impregnated resins. Journal of Chromatography A. [Link]
-
Bhushan, R., & Kumar, R. (2012). Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride. Chromatographia. [Link]
-
Kawanami, Y., et al. (2003). Practical enantioselective reduction of ketones using oxazaborolidine catalyst generated in situ from chiral lactam alcohol and borane. Tetrahedron. [Link]
Sources
- 1. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 2. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols [mdpi.com]
- 5. Practical enantioselective reduction of ketones using oxazaborolidine catalyst generated in situ from chiral lactam alcohol and borane [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. grokipedia.com [grokipedia.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. akjournals.com [akjournals.com]
Technical Support Center: Purification of (R)-2-amino-2-(4-bromophenyl)ethanol
Welcome to the technical support center for the purification of (R)-2-amino-2-(4-bromophenyl)ethanol. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols. Our focus is on delivering practical, field-proven insights to help you overcome common challenges and achieve high-purity this compound for your research and development needs.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the purification of this compound using various techniques.
Issue 1: Low Yield After Recrystallization
-
Question: My recrystallization of this compound is resulting in a very low yield. What are the likely causes and how can I improve it?
-
Answer: Low recovery from recrystallization is a common issue that can often be attributed to a few key factors. The primary principle of recrystallization is the difference in solubility of your compound in a given solvent at high and low temperatures.
-
Excess Solvent: The most frequent cause of low yield is using too much solvent. While the goal is to fully dissolve the crude product at an elevated temperature, an excessive volume will also keep a significant portion of your compound dissolved when cooled.
-
Solution: Use the minimum amount of hot solvent required to fully dissolve your crude material. Add the solvent in small portions to the heated crude product with continuous stirring until everything just dissolves. To recover more product, you can try concentrating the mother liquor by carefully evaporating some of the solvent and cooling it again to obtain a second crop of crystals. Be aware that this second crop may have lower purity.
-
-
Inappropriate Solvent Choice: The ideal solvent is one in which this compound is highly soluble at high temperatures and poorly soluble at low temperatures. If the compound remains significantly soluble at low temperatures, your yield will be compromised.
-
Solution: Conduct small-scale solvent screening. Based on the structure, which has both polar (amino and hydroxyl groups) and non-polar (bromophenyl ring) features, good starting points for single solvents are ethanol, methanol, or isopropanol.[1][2] Mixed solvent systems, such as ethanol/water or ethyl acetate/hexanes, are also highly effective.[2][3] For instance, dissolving the compound in a minimal amount of hot ethanol and then slowly adding water until turbidity persists can be an effective method.[3]
-
-
Premature Crystallization During Hot Filtration: If you are performing a hot filtration step to remove insoluble impurities, the solution may cool and crystallize on the filter paper or in the funnel.
-
Solution: Ensure your filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated. This can be achieved by placing them in an oven or rinsing with hot solvent just before filtration. Using a fluted filter paper can also speed up the filtration process, minimizing cooling time.
-
-
Issue 2: Oiling Out Instead of Crystallizing
-
Question: During cooling, my compound is separating as an oil instead of forming crystals. What is happening and how can I fix it?
-
Answer: "Oiling out" occurs when the solute separates from the solution at a temperature above its melting point, often due to a high concentration of impurities which can depress the melting point of the mixture.[1] It can also happen if the solution is cooled too rapidly.
-
High Impurity Level: Significant amounts of impurities can create a eutectic mixture with a lower melting point than the pure compound.
-
Solution: If the crude product is highly impure, consider a preliminary purification step like a simple column chromatography or an acid-base extraction to remove the bulk of the impurities before attempting recrystallization.
-
-
Rapid Cooling: Cooling the solution too quickly can prevent the molecules from orienting themselves into a crystal lattice, leading to the formation of an amorphous oil.
-
Solution: Allow the solution to cool slowly to room temperature on a benchtop, insulated with a cork ring or glass wool. Once at room temperature, you can then move it to an ice bath to maximize crystal formation.
-
-
Inducing Crystallization: If the solution is supersaturated but reluctant to crystallize, you can induce nucleation.
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass provide nucleation sites for crystal growth.[1]
-
Seeding: Add a tiny crystal of pure this compound to the cooled solution. This "seed crystal" acts as a template for further crystallization.[1]
-
-
Issue 3: Poor Enantiomeric Purity
-
Question: After purification, my this compound shows significant contamination with the (S)-enantiomer. How can I improve the enantiomeric excess (e.e.)?
-
Answer: Achieving high enantiomeric purity is critical, especially in pharmaceutical applications where the biological activity of enantiomers can differ significantly.[4] If your synthesis yields a racemic or near-racemic mixture, a standard achiral purification method like recrystallization will not separate the enantiomers. You will need to employ a chiral separation technique.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is one of the most powerful and versatile techniques for separating enantiomers.[5]
-
Principle: Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation.[6][7] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often very effective for a wide range of chiral compounds, including amines.[6]
-
Troubleshooting Chiral HPLC:
-
Poor Resolution: If the enantiomers are not well-separated, you may need to screen different chiral columns or optimize the mobile phase.[8][9] The choice of mobile phase (normal phase, reversed-phase, or polar organic mode) and the use of additives can significantly impact the separation.[4][10] For amino compounds, adding a small amount of an amine modifier like diethylamine or isopropylamine to the mobile phase can improve peak shape and resolution.[8]
-
Column Memory Effects: The history of a chiral column's use can impact its performance.[10] It is good practice to dedicate a column to a specific project or type of separation to avoid issues with additive memory effects.[10]
-
-
-
Diastereomeric Salt Resolution: This classical method involves reacting the racemic amine with a chiral resolving agent (a chiral acid) to form a pair of diastereomeric salts.
-
Principle: Diastereomers have different physical properties, including solubility, which allows them to be separated by fractional crystallization.[11] Once the desired diastereomeric salt is isolated, the chiral resolving agent is removed to yield the pure enantiomer.
-
Troubleshooting Diastereomeric Salt Resolution:
-
Low Yield of Desired Diastereomer: The choice of resolving agent and crystallization solvent is crucial. You may need to screen several chiral acids (e.g., tartaric acid derivatives, mandelic acid) and solvent systems to find conditions that provide a high yield of one diastereomer with high diastereomeric excess.
-
Difficulty Breaking Emulsions: During the work-up to recover the free amine from the salt, emulsions can sometimes form. Adding a saturated solution of sodium chloride can help to break these emulsions.[12]
-
-
-
Frequently Asked Questions (FAQs)
-
Q1: What are the key physical properties of this compound?
-
A1: this compound is a white crystalline solid.[13] Its molecular formula is C8H10BrNO, and its molecular weight is approximately 216.08 g/mol .[14] It is soluble in many organic solvents such as ethanol, ether, and chloroform.[13] For purification purposes, it's often handled as its hydrochloride salt, which has a molecular weight of approximately 252.54 g/mol .[15]
-
-
Q2: What are the common impurities found in crude this compound?
-
A2: Common impurities can include unreacted starting materials from the synthesis (e.g., 4-bromobenzaldehyde derivatives), by-products from side reactions, and the corresponding (S)-enantiomer. The specific impurities will depend on the synthetic route used.
-
-
Q3: How can I effectively remove colored impurities from my product?
-
A3: If your recrystallized product is still colored, it indicates the presence of persistent colored impurities.[1]
-
Activated Charcoal: Before the hot filtration step in your recrystallization protocol, you can add a small amount of activated charcoal to the hot solution. The charcoal has a high surface area and can adsorb many colored impurities. Use it sparingly, as excessive amounts can also adsorb your desired product.[1]
-
Repeat Recrystallization: A second recrystallization may be necessary to achieve a colorless product.[1]
-
-
-
Q4: What is the best way to store purified this compound?
-
A4: It is recommended to store the compound in a dark place under an inert atmosphere, at temperatures between 2-8°C to maintain its stability and purity.[16]
-
Experimental Protocols & Data
Protocol 1: Recrystallization from Ethanol/Water
This protocol is a good starting point for purifying crude this compound that has moderate purity.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Heat a beaker of ethanol on a hot plate. Add the minimum amount of hot ethanol to the flask with stirring to just dissolve the crude solid.
-
Decolorization (Optional): If the solution is colored, add a small spatula tip of activated charcoal and swirl the hot solution for a few minutes.
-
Hot Filtration: Pre-heat a funnel and a new Erlenmeyer flask. Place a fluted filter paper in the funnel and quickly filter the hot solution to remove any insoluble impurities (and charcoal, if used).
-
Crystallization: Slowly add hot water dropwise to the hot ethanolic solution until a slight turbidity persists, then add a drop or two of hot ethanol to redissolve it.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystallization.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a vacuum oven at a low temperature (e.g., 40-50°C) until a constant weight is achieved.
| Parameter | Value/Observation |
| Solvent System | Ethanol/Water |
| Typical Ratio | Varies, titrate water into ethanol solution |
| Expected Purity | >98% (achiral purity) |
| Expected Yield | 60-85% (dependent on crude purity) |
Protocol 2: Chiral HPLC Separation
This protocol outlines a general approach for the analytical or preparative separation of enantiomers. Specific conditions will need to be optimized for your system.
-
Column Selection: Choose a suitable chiral stationary phase. Polysaccharide-based columns like Chiralpak® or Lux® are excellent starting points.
-
Mobile Phase Preparation: For normal phase chromatography, a common mobile phase is a mixture of n-hexane and an alcohol (e.g., isopropanol or ethanol) with a small amount of an amine modifier (e.g., 0.1% diethylamine) to improve peak shape.[8]
-
System Equilibration: Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min for an analytical column) until a stable baseline is achieved.
-
Sample Preparation: Dissolve a small amount of the racemic or enriched mixture in the mobile phase.
-
Injection and Elution: Inject the sample and monitor the elution profile using a UV detector (a wavelength of ~225 nm is often suitable for phenyl groups).[8]
-
Optimization: Adjust the ratio of hexane to alcohol in the mobile phase to optimize the resolution and retention times of the enantiomers. A higher percentage of alcohol will generally decrease retention times.
| Parameter | Example Condition |
| Column | (R,R) Whelk-O1 or Amylose/Cellulose based CSP |
| Mobile Phase | n-Hexane:Ethanol (e.g., 95:5) + 0.1% modifier |
| Flow Rate | 1.0 mL/min (analytical) |
| Detection | UV at 225 nm |
| Expected Resolution | > 1.5 |
Visualizations
Purification Workflow Decision Tree
Caption: Decision tree for selecting a purification strategy.
Chiral HPLC Separation Principle
Caption: Mechanism of enantiomer separation by chiral HPLC.
References
- Benchchem. (n.d.). Technical Support Center: Purification of Chiral Amines.
- ChemBK. (2024). 2-aMino-2-(4-broMophenyl)ethanol.
- Phenomenex. (n.d.). Chiral HPLC Separations.
- Biosynth. (n.d.). This compound Hydrochloride.
- Sigma-Aldrich. (n.d.). (S)-2-Amino-2-(4-bromophenyl)ethanol.
- Rao, B. M., et al. (2007). A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl) propionic acid. Analytical Chemistry: An Indian Journal, 6(2).
- Hasan, M. N., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 167-176.
- Kannappan, V. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia.
- Aldlab Chemicals, LLC. (n.d.). This compound.
- PubChem. (n.d.). Benzeneethanol, beta-amino-4-bromo-, hydrochloride (1:1), (betaR)-.
- Gray, M. (2020). Trouble with chiral separations. Chromatography Today.
- Benchchem. (n.d.). Technical Support Center: Recrystallization of 2-Amino-4-bromobenzoic Acid.
- Mamedov, I., et al. (2022). Crystal structures and Hirshfeld surface analyses of 2-amino-4-(4-bromophenyl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridine-3-carbonitrile hemihydrate and 1,6-diamino-2-oxo-4-phenyl-1,2-dihydropyridine-3,5. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 5), 514–521.
- Reddit. (2022). Purification of Amino-Pyrazoles.
- Sigma-Aldrich. (n.d.). Chiral Chromatography Frequently Asked Questions.
- The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization.
- Šatínský, D., et al. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(4), 155-165.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. Crystal structures and Hirshfeld surface analyses of 2-amino-4-(4-bromophenyl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridine-3-carbonitrile hemihydrate and 1,6-diamino-2-oxo-4-phenyl-1,2-dihydropyridine-3,5-dicarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. csfarmacie.cz [csfarmacie.cz]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 7. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 8. tsijournals.com [tsijournals.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. rsc.org [rsc.org]
- 13. chembk.com [chembk.com]
- 14. aldlab-chemicals_this compound [aldlab.com]
- 15. Benzeneethanol, beta-amino-4-bromo-, hydrochloride (1:1), (betaR)- | C8H11BrClNO | CID 91844802 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. (S)-2-Amino-2-(4-bromophenyl)ethanol | 354153-65-4 [sigmaaldrich.com]
Technical Support Center: (R)-2-amino-2-(4-bromophenyl)ethanol Synthesis
Welcome to the technical support center for the synthesis of (R)-2-amino-2-(4-bromophenyl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis of this critical chiral intermediate. We provide in-depth, experience-driven advice to help you troubleshoot experiments, optimize reaction conditions, and ensure the highest purity of your final product.
Section 1: Troubleshooting Guide
This section addresses specific experimental issues in a direct question-and-answer format. We focus on the causality behind each problem and provide actionable solutions grounded in chemical principles.
Question 1: I am observing a significant impurity with a mass of M-79/M-81 Da in my mass spectrum analysis. What is this byproduct and how can I prevent its formation?
Answer:
This mass loss signature (corresponding to the mass of a bromine atom) strongly indicates the presence of the debrominated byproduct, (R)-2-amino-2-phenylethanol . This is a common issue, particularly in syntheses involving catalytic reduction or hydrogenation steps.[1][2]
Causality (Why it Happens):
The formation of this byproduct occurs through a process called hydrodehalogenation (or hydrogenolysis), where the carbon-bromine (C-Br) bond is reductively cleaved and replaced with a carbon-hydrogen (C-H) bond.[1][3] This side reaction is often promoted by:
-
Catalyst Choice: Palladium-based catalysts (e.g., Pd/C, Pd(OH)₂) are highly active for hydrogenolysis and are common culprits.[2]
-
Reaction Conditions: Elevated hydrogen pressure, high temperatures, and prolonged reaction times increase the rate of dehalogenation.
-
Hydrogen Source: While classic hydrogenation with H₂ gas is a known cause, transfer hydrogenation methods using donors like ammonium formate can also lead to debromination.[1]
-
Solvent and pH: Polar solvents and acidic or basic conditions can influence catalyst activity and selectivity, sometimes favoring dehalogenation.[2]
Prevention & Mitigation Strategies:
-
Catalyst Selection: If using catalytic hydrogenation, consider less active catalysts. Raney Nickel can sometimes be more selective for other reductions while minimizing dehalogenation.[1] For borane-based reductions, ensure your reagents are free from trace palladium or other transition metal contaminants.
-
Optimize Reaction Conditions:
-
Temperature: Perform the reduction at the lowest effective temperature.
-
Pressure: Use the minimum hydrogen pressure necessary to drive the primary reaction.
-
Time: Monitor the reaction closely by TLC or HPLC and stop it as soon as the starting material is consumed to prevent over-reduction.
-
-
Alternative Reductants: The most robust solution is to use a reduction method that does not typically induce hydrodehalogenation. Asymmetric reduction of the corresponding α-amino ketone using a borane reagent with a chiral catalyst (e.g., a CBS catalyst) is a highly effective method for producing the desired amino alcohol with high enantioselectivity and minimal risk of debromination.[4][5][6]
Purification: If the byproduct has already formed, separation can be challenging due to the similar polarity of the desired product and the debrominated analog.
-
Chromatography: Reversed-phase HPLC or flash column chromatography on silica gel with a carefully optimized solvent gradient may achieve separation.
-
Recrystallization: Fractional crystallization of the hydrochloride salt may enrich the desired product, but multiple recrystallizations might be necessary.
Question 2: My chiral HPLC analysis shows an enantiomeric excess (e.e.) below 95%. What are the primary causes of poor stereoselectivity?
Answer:
Achieving high enantioselectivity is the primary goal of this asymmetric synthesis. A low e.e. indicates a problem with the stereochemical control of the reaction, typically the reduction of the prochiral ketone precursor.
Causality (Why it Happens):
-
Catalyst Deactivation or Aging: Chiral catalysts, particularly pre-formed oxazaborolidine (CBS) catalysts, can degrade upon storage, leading to reduced enantioselectivity.[4] Moisture and air are detrimental.
-
Improper Catalyst Formation (In Situ Methods): When generating the catalyst in situ from a chiral amino alcohol and a borane source, stoichiometry is critical.[4][6] An incorrect ratio can lead to the presence of achiral borane species that perform a non-selective background reduction.
-
Reaction Temperature: The energy difference between the two transition states leading to the R and S enantiomers can be small. Running the reaction at too high a temperature can provide enough energy to overcome this barrier, leading to the formation of more of the undesired (S)-enantiomer and thus a lower e.e.[4]
-
Substrate Purity: Impurities in the ketone starting material can sometimes interfere with the catalyst, leading to poor performance.
Troubleshooting Workflow for Low Enantiomeric Excess:
Below is a logical workflow to diagnose and solve issues with stereoselectivity.
Caption: Troubleshooting workflow for low enantiomeric excess.
Section 2: Frequently Asked Questions (FAQs)
This section covers broader questions about the synthesis, providing key data and insights into the common byproducts.
What are the most common byproducts in the asymmetric borane reduction of 2-amino-4'-bromoacetophenone derivatives?
The asymmetric reduction of an α-amino ketone like 2-amino-4'-bromoacetophenone is a robust method, but several byproducts can arise if conditions are not carefully controlled. The primary species to monitor are summarized below.
| Byproduct/Impurity | Chemical Name | Typical Cause | Analytical Signature (vs. Product) |
| Unreacted Starting Material | 2-Amino-4'-bromoacetophenone | Incomplete reaction (insufficient reductant, low temp, short time). | Higher Rf on TLC; Different HPLC retention time. |
| (S)-Enantiomer | (S)-2-amino-2-(4-bromophenyl)ethanol | Poor enantioselectivity of the chiral catalyst. | Co-elutes in standard HPLC; requires a chiral column for separation. |
| Diol Impurity | 1-(4-bromophenyl)ethane-1,2-diol | Over-reduction or reduction of a different precursor (e.g., α-hydroxy ketone). | More polar (lower Rf); distinct mass and NMR signals. |
| Amine-Borane Complex | Product complexed with BH₃ | Incomplete quenching or workup of the reaction.[7] | Can complicate purification; liberates product upon acidic workup. |
| Debrominated Product | (R)-2-amino-2-phenylethanol | Reductive dehalogenation, often from catalyst contaminants.[1][2] | Mass is 79/81 Da lower than the product. |
How does the formation of an intermediate imine affect the reaction?
In some synthetic routes, particularly those starting from 4-bromophenacyl bromide, an intermediate imine may be formed with a chiral amine, followed by reduction. Alternatively, if the starting α-amino ketone is unstable, it could potentially form an imine. If an imine, such as 2-[(4-bromobenzylidene)amino]ethanol, is formed as an intermediate or byproduct, its reduction can lead to different impurities.[8]
The reduction of the C=N bond of an imine can sometimes be less stereoselective than the reduction of a ketone, potentially leading to a lower e.e. Furthermore, the stability of the imine itself can be an issue, as it can be susceptible to hydrolysis back to the corresponding aldehyde and amine, complicating the reaction mixture.
Mechanism: Ketone Reduction vs. Imine Reduction
Sources
- 1. Hydrogenolysis and Selective Reduction (Dehalogenation) - Wordpress [reagents.acsgcipr.org]
- 2. researchgate.net [researchgate.net]
- 3. Dehalogenation - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Ketone Reduction - Wordpress [reagents.acsgcipr.org]
- 6. Borane Reagents [organic-chemistry.org]
- 7. Borane & Borane Complexes - Wordpress [reagents.acsgcipr.org]
- 8. 2-[(4-Bromobenzylidene)amino]ethanol - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting diastereoselectivity in reactions with (R)-2-amino-2-(4-bromophenyl)ethanol
A Guide to Troubleshooting Diastereoselectivity in Asymmetric Synthesis
Welcome to the technical support center for (R)-2-amino-2-(4-bromophenyl)ethanol. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this versatile chiral building block and encountering challenges with diastereoselectivity. As Senior Application Scientists, we have compiled this resource based on established mechanistic principles and field-proven troubleshooting strategies to help you optimize your reactions and achieve your desired stereochemical outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
This compound is a valuable chiral building block in asymmetric synthesis. Its vicinal amino alcohol functionality allows it to be used as a chiral auxiliary to control the stereochemical outcome of reactions on a prochiral substrate.[1][] It is frequently employed in the synthesis of other enantiomerically pure compounds, such as chiral amines, amino acids, and other complex pharmaceutical intermediates.[3][4][5][6]
Q2: What is the fundamental mechanism by which this chiral auxiliary induces diastereoselectivity?
The key to its function lies in the formation of a rigid, transient intermediate, often involving chelation. For instance, when condensed with a ketone or aldehyde to form an imine or oxazolidine, the stereocenter of the amino alcohol directs the approach of an incoming nucleophile. The phenyl group provides steric bulk, effectively blocking one face of the reactive center. Furthermore, the hydroxyl and amino groups can coordinate with metal reagents (e.g., organolithium or Grignard reagents), creating a rigid cyclic transition state that further enhances facial bias and leads to the preferential formation of one diastereomer.[7][8]
Q3: What factors generally have the most significant impact on diastereoselectivity in these reactions?
Several interdependent parameters control the diastereomeric ratio (dr). The most critical factors are:
-
Reaction Temperature: Lower temperatures typically enhance selectivity.
-
Solvent Choice: The polarity and coordinating ability of the solvent can influence the transition state geometry.
-
Lewis Acids/Additives: The choice and stoichiometry of any metal salts or Lewis acids can dramatically alter chelation and, consequently, selectivity.
-
Steric Hindrance: The steric bulk of both the substrate and the incoming reagent plays a crucial role in facial discrimination.[9]
Troubleshooting Guide: Low Diastereoselectivity
This section addresses the most common issue encountered: poor or inconsistent diastereoselectivity.
Q4: My reaction is producing a nearly 1:1 mixture of diastereomers (low dr). What are the first steps to troubleshoot this?
Observing low diastereoselectivity suggests that the energy difference between the two diastereomeric transition states is minimal under your current conditions. A systematic approach is essential to pinpoint the cause.[10]
Below is a workflow to guide your investigation.
Caption: Troubleshooting workflow for poor diastereoselectivity.
Q5: Why is lowering the reaction temperature so critical for improving diastereoselectivity?
The diastereomeric ratio (dr) is determined by the difference in the free energy of activation (ΔΔG‡) for the formation of the two diastereomeric transition states. According to the Eyring equation, this relationship is highly dependent on temperature.
Causality: Lowering the temperature amplifies the impact of small energy differences between the competing transition states. This makes the reaction more sensitive to the steric and electronic biases imposed by the chiral auxiliary, thereby favoring the pathway with the lower activation energy and increasing the diastereomeric ratio.[11] Reactions run at or above room temperature may proceed through transition states that are too close in energy to allow for effective stereochemical discrimination.
Q6: I've lowered the temperature, but my diastereoselectivity is still poor. How should I approach solvent selection?
The solvent plays a profound role in stabilizing or destabilizing the key transition states. Its effect is primarily related to its polarity and ability to coordinate with metal ions.
-
Non-coordinating solvents (e.g., toluene, hexanes): These solvents are often preferred because they promote the formation of a tight, internally-chelated transition state between the substrate and a metallic reagent. This rigidity is often the source of high diastereoselectivity.
-
Coordinating solvents (e.g., THF, Et₂O, DME): These solvents can compete with the substrate for coordination to the metal center. This can lead to a more flexible, "open" transition state, which often results in lower diastereoselectivity. However, in some cases, a specific solvent molecule may be an integral part of the ordered transition state, so screening is necessary.
If you are using a strongly coordinating solvent and observing poor dr, consider switching to a less coordinating one. Conversely, if your reaction is sluggish or poorly selective in a non-coordinating solvent, a weakly coordinating solvent might be beneficial.
Data Presentation: Effect of Temperature and Solvent on a Model Reaction
The following table illustrates the typical effects of temperature and solvent on the diastereoselective addition of MeLi to an imine derived from this compound and acetophenone.
| Entry | Solvent | Temperature (°C) | Diastereomeric Ratio (dr) |
| 1 | THF | 0 | 75:25 |
| 2 | THF | -78 | 92:8 |
| 3 | Toluene | 0 | 85:15 |
| 4 | Toluene | -78 | >98:2 |
| 5 | Diethyl Ether | -78 | 95:5 |
Note: Data are illustrative, based on general principles of asymmetric synthesis.
Q7: Could impurities in my starting materials or reagents be the cause of poor reproducibility and selectivity?
Absolutely. Asymmetric reactions are highly sensitive to impurities.[10]
-
Water: Trace amounts of water can quench organometallic reagents and react with Lewis acids, disrupting the catalytic cycle or the formation of the desired transition state. Always use anhydrous solvents and flame-dried glassware under an inert atmosphere (Nitrogen or Argon).
-
Reagent Purity: The purity of the chiral auxiliary, the substrate, and any organometallic reagents is paramount. Old or improperly stored reagents (e.g., partially oxidized Grignards, hydrated Lewis acids) are common sources of failure.
-
Substrate Isomers: Ensure your starting substrate does not contain geometric isomers (e.g., E/Z isomers in unsaturated substrates) that could lead to different products.[12]
Key Experimental Protocols
Protocol 1: General Procedure for Diastereoselective Grignard Addition
This protocol describes a representative procedure for the diastereoselective addition of a Grignard reagent to an imine formed in situ from this compound.
Materials:
-
This compound (1.0 eq)
-
Aromatic Ketone (e.g., acetophenone) (1.05 eq)
-
Anhydrous Toluene
-
Magnesium Sulfate (anhydrous)
-
Grignard Reagent (e.g., Phenylmagnesium bromide, 3.0 M in Et₂O) (1.5 eq)
-
Saturated aqueous NH₄Cl solution
-
Ethyl Acetate
-
Brine
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an Argon atmosphere, add this compound (1.0 eq), the ketone (1.05 eq), and anhydrous magnesium sulfate (2.0 eq by weight).
-
Add sufficient anhydrous toluene to form a stirrable slurry.
-
Heat the mixture to reflux using a Dean-Stark apparatus for 4-6 hours to facilitate imine formation by azeotropic removal of water.
-
Cool the reaction mixture to -78°C using an acetone/dry ice bath. The imine should precipitate or the solution will become very viscous.
-
Slowly add the Grignard reagent (1.5 eq) dropwise via syringe over 30 minutes, ensuring the internal temperature does not rise above -70°C.
-
Stir the reaction at -78°C for 4 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the imine.
-
Quench the reaction at -78°C by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature. Transfer to a separatory funnel and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Determination of Diastereomeric Ratio (dr) by ¹H NMR Spectroscopy
After purification, the diastereomeric ratio can often be determined by ¹H NMR spectroscopy.
-
Acquire a high-resolution ¹H NMR spectrum (≥400 MHz is recommended) of the purified product in a suitable solvent (e.g., CDCl₃).
-
Identify distinct, well-resolved signals corresponding to each diastereomer. Protons adjacent to the newly formed stereocenter or bulky groups are often the most diagnostic.
-
Integrate the area of the diagnostic peak for the major diastereomer (Integral A) and the corresponding peak for the minor diastereomer (Integral B).
-
Calculate the diastereomeric ratio: dr = (Integral A) / (Integral B) .
If signals overlap, chiral HPLC or the preparation of a Mosher's ester derivative may be necessary for accurate determination.
References
- BenchChem. (2025). Technical Support Center: Asymmetric Synthesis Reactions. Benchchem.
- Binder, C. M., Bautista, A., Zaidlewicz, M., Krzemiski, M. P., Oliver, A., & Singaram, B. (2009). Dual Stereoselectivity in the Dialkylzinc Reaction Using (-)-β-Pinene Derived Amino Alcohol Chiral Auxiliaries. Journal of Organic Chemistry, 74(6), 2337–2343. [Link]
- BenchChem. (n.d.). Overcoming diastereoselectivity issues in 2-Azaspiro[4.4]nonane synthesis. Benchchem.
- Shi, S., Zavalij, P. Y., & Doyle, M. P. (2016). Copper-catalyzed enantioselective stereodivergent synthesis of amino alcohols. DSpace@MIT. [Link]
- Loeser, E., & D'Addio, A. (2011). Possible factors influencing the separation mechanism of diastereomeric amino acid derivatives obtained from s-triazine type reagents.
- White, M. C., et al. (2007). syn-1,2-Amino Alcohols via Diastereoselective Allylic C−H Amination. Journal of the American Chemical Society, 129(38), 11716–11725. [Link]
- Musacchio, A. J., et al. (2017).
- Koskinen, A. M.P. (n.d.). Conformational control in stereoselective chemical reactions: From amino acids to iminosugars. Aalto University's research portal. [Link]
- Shi, S., Zavalij, P. Y., & Doyle, M. P. (2016). Copper-catalyzed enantioselective stereodivergent synthesis of amino alcohols. PMC. [Link]
- Somfai, P. (2004). Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. Diva-portal.org. [Link]
- Reddy, J. S., et al. (2007). Convenient Methods for the Synthesis of Chiral Amino Alcohols and Amines. CHIMIA. [Link]
- Beck, W., et al. (2025).
- MySkinRecipes. (n.d.). (R)-2-Amino-2-(2-bromophenyl)ethanol. MySkinRecipes. [Link]
- Wikipedia. (n.d.). Chiral auxiliary. Wikipedia. [Link]
- ScienceDirect. (2023). New Approach Facilitates Chiral Amino Alcohol Synthesis. ScienceDirect. [Link]
- Stirling, D. I. (2000). Enzymatic synthesis of chiral amines using -2-amino propane as amine donor.
- ResearchGate. (2007). Highly Diastereoselective Oxy-Michael Additions of Enantiopureδ-Lactol Anions to Nitroalkenes: Asymmetric Synthesis of 1,2-Amino Alcohols.
- Cativiela, C., & Díaz-de-Villegas, M. D. (2007). Recent Progress on the Stereoselective Synthesis of Cyclic Quaternary α-Amino Acids. Tetrahedron: Asymmetry, 18(5), 569–623. [Link]
Sources
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. Chiral Amines in Asymmetric Synthesis [sigmaaldrich.com]
- 4. Electrochemical synthesis of chiral amines and amino acid derivatives - American Chemical Society [acs.digitellinc.com]
- 5. (R)-2-Amino-2-(2-bromophenyl)ethanol [myskinrecipes.com]
- 6. New Approach Facilitates Chiral Amino Alcohol Synthesis [science.westlake.edu.cn]
- 7. Dual Stereoselectivity in the Dialkylzinc Reaction Using (-)-β-Pinene Derived Amino Alcohol Chiral Auxiliaries [organic-chemistry.org]
- 8. diva-portal.org [diva-portal.org]
- 9. Possible factors influencing the separation mechanism of diastereomeric amino acid derivatives obtained from s-triazine type reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Regioselective Radical Amino-Functionalizations of Allyl Alcohols via Dual Catalytic Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up of (R)-2-amino-2-(4-bromophenyl)ethanol Synthesis
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of (R)-2-amino-2-(4-bromophenyl)ethanol. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to address challenges encountered during laboratory and scale-up operations.
Frequently Asked Questions (FAQs)
Q1: What is the most prevalent and reliable method for synthesizing this compound with high enantiopurity?
The most widely adopted method is the asymmetric reduction of a prochiral ketone precursor, 2-amino-4'-bromoacetophenone. The Corey-Bakshi-Shibata (CBS) reduction is the preeminent technique for this transformation, utilizing a chiral oxazaborolidine catalyst and a borane source to achieve high yields and excellent enantioselectivity (often >95% ee).[1][2] This method is favored for its predictability, broad substrate scope, and proven scalability.[1][3]
Q2: Why is the Corey-Bakshi-Shibata (CBS) reduction particularly effective for this synthesis?
The effectiveness of the CBS reduction stems from its well-defined catalytic mechanism.[3][4] The chiral oxazaborolidine catalyst coordinates with both the borane reducing agent and the ketone substrate. This creates a rigid, organized transition state that forces the hydride transfer to occur on a specific face of the ketone, dictating the stereochemistry of the resulting alcohol.[1][5] The Lewis acidic boron atom in the catalyst ring activates the ketone, while the Lewis basic nitrogen atom coordinates and delivers the borane, leading to high catalytic efficiency and stereocontrol.[5]
Q3: What are the most critical parameters to control during the scale-up of this reaction?
Scaling up the CBS reduction requires meticulous control over several key parameters:
-
Thermal Management: The reaction between borane and the ketone, and especially the quenching step (e.g., with methanol), is highly exothermic. Inadequate heat dissipation on a large scale can lead to temperature spikes, which decrease enantioselectivity and can generate hazardous gas pressure.
-
Reagent Stoichiometry and Quality: The exact molarity of the borane solution (e.g., BH₃•THF) must be known via titration. Inconsistencies can lead to incomplete reactions or excess reagent, complicating work-up. The chiral catalyst must be of high purity.
-
Moisture Control: Borane reagents react violently with water.[6] All solvents and reagents must be scrupulously dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon). Moisture leads to the non-selective reduction of the ketone by borane itself, severely compromising enantiomeric excess.[5]
-
Mixing and Addition Rates: Homogeneous mixing is crucial. On a large scale, poor mixing can create localized "hot spots" or areas of high reagent concentration, leading to side reactions. The rate of addition for both the borane and the quenching agent must be carefully controlled.
Q4: What are the essential safety precautions when handling borane and borohydride reagents?
Working with borane complexes (like BH₃•THF) and sodium borohydride requires strict adherence to safety protocols due to their reactivity.
-
Water Reactivity: These reagents react with water, alcohols, and other protic solvents to produce flammable hydrogen gas.[7][8] All reactions must be performed in dry glassware under an inert atmosphere.
-
Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile or neoprene).[7]
-
Quenching and Disposal: Excess reagent must be quenched carefully and slowly, typically by adding a protic solvent like isopropanol or methanol at a low temperature. Waste should be collected and disposed of as hazardous material.[7]
-
Fire Safety: In case of fire, DO NOT USE WATER .[8] Use a dry chemical powder (Class D) fire extinguisher.[6]
Troubleshooting Guide
This section addresses common issues encountered during the synthesis.
Problem Area: Low Enantioselectivity (% ee)
Q: My final product shows a low enantiomeric excess (% ee). What are the likely causes and how can I fix this?
A: Low enantioselectivity is a common but solvable issue, typically pointing to a compromised catalytic cycle. The primary causes are:
-
Moisture Contamination: This is the most frequent culprit. Water hydrolyzes the borane reagent, leading to an achiral reduction pathway that competes with the desired catalyzed reaction.
-
Solution: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents (consider passing them through a solvent purification system or using freshly opened sealed bottles). Handle all reagents under a strict inert atmosphere.
-
-
Improper Catalyst Handling or Purity: The chiral oxazaborolidine catalyst can degrade upon exposure to air or moisture. Impurities in the catalyst can also inhibit its function.
-
Solution: Purchase high-purity catalyst and store it under an inert atmosphere in a desiccator or glove box. If preparing the catalyst in situ, ensure the precursor amino alcohol is of high chiral and chemical purity.
-
-
Reaction Temperature Deviations: The CBS reduction is temperature-sensitive. Higher temperatures can reduce the energy difference between the desired and undesired transition states, lowering selectivity.[9]
-
Solution: Maintain the recommended reaction temperature using a reliable cooling bath (e.g., cryocooler or ice/salt bath). Monitor the internal reaction temperature, not just the bath temperature, especially during reagent addition.
-
-
Incorrect Reagent Stoichiometry: An incorrect ratio of borane to catalyst can affect the formation and stability of the active catalytic complex.
-
Solution: Use a freshly titrated borane solution to ensure accurate stoichiometry. Follow the recommended catalyst loading (typically 5-10 mol%).
-
Caption: Troubleshooting logic for low enantiomeric excess.
Problem Area: Low Yield or Incomplete Conversion
Q: The reaction has stopped before all the starting material is consumed. What could be the issue?
A: Incomplete conversion is often related to reagent activity, stoichiometry, or reaction conditions.
-
Inaccurate Borane Concentration: BH₃•THF solutions can degrade over time, especially if not stored properly. If the actual concentration is lower than assumed, the borane will be the limiting reagent.
-
Solution: Titrate the BH₃•THF solution immediately before use to determine its exact molarity. A common method is the hydrolysis of an aliquot and measurement of the evolved hydrogen gas.
-
-
Catalyst Deactivation: Impurities in the starting ketone (e.g., acids, electrophiles) can poison the catalyst.[10]
-
Solution: Purify the 2-amino-4'-bromoacetophenone starting material if its purity is questionable. Recrystallization or flash chromatography are common methods.
-
-
Insufficient Reaction Time or Low Temperature: While lower temperatures are good for selectivity, they also slow down the reaction rate.
-
Solution: Monitor the reaction progress by TLC or HPLC. If the reaction stalls, consider allowing it to run for a longer period. A slight, controlled increase in temperature may be necessary, but this should be done cautiously as it may impact % ee.
-
Problem Area: Difficult Work-up and Purification
Q: I am experiencing issues during work-up, such as stable emulsions and difficulty isolating the product. How can I improve this?
A: Work-up challenges with amino alcohols and boron byproducts are common.
-
Emulsion Formation: This often occurs during the aqueous extraction phase due to the amphiphilic nature of the product and boron salts.
-
Solution: After quenching, adjust the pH carefully. Add brine (saturated NaCl solution) to the aqueous layer to increase its ionic strength, which helps break emulsions.[9] Allow the mixture to stand and separate for a longer period. Sometimes, filtering the entire biphasic mixture through a pad of Celite® can resolve persistent emulsions.
-
-
Boron Byproduct Removal: Boron-based residues can be sticky and co-elute with the product during chromatography.
-
Solution: A standard method to remove boron impurities is to add diethanolamine to the crude product after the initial work-up. This forms a stable complex with boron that can be more easily separated. Another effective technique involves repeated co-evaporation with methanol, which converts boric acid into the more volatile trimethyl borate.
-
-
Product Isolation: The amino alcohol product can be highly polar and may have some water solubility, leading to recovery losses during extraction.
-
Solution: Use a more polar extraction solvent like ethyl acetate or a mixture of dichloromethane and isopropanol. Perform multiple extractions (e.g., 3-5 times) with smaller volumes of solvent rather than one large extraction to maximize recovery.
-
Key Experimental Protocols
Protocol 1: CBS Reduction of 2-Amino-4'-bromoacetophenone
This protocol is a representative example and should be adapted based on laboratory-specific conditions and scale.
Reagents & Equipment:
-
2-Amino-4'-bromoacetophenone hydrochloride
-
(R)-5,5-Diphenyl-2-methyl-3,4-propano-1,3,2-oxazaborolidine (or (R)-Me-CBS catalyst)
-
Borane-tetrahydrofuran complex (BH₃•THF), ~1.0 M solution
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aq. NaCl)
-
Ethyl Acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Oven-dried, multi-neck round-bottom flask with a magnetic stirrer, thermometer, and nitrogen inlet/outlet.
Procedure:
-
Preparation: Neutralize 2-Amino-4'-bromoacetophenone hydrochloride with a base (e.g., NaHCO₃ solution) and extract the free base into an organic solvent. Dry the organic layer, filter, and concentrate in vacuo to obtain the free amine starting material. Ensure it is completely dry.
-
Reaction Setup: Under a nitrogen atmosphere, charge the reaction flask with the 2-amino-4'-bromoacetophenone (1.0 eq) and the (R)-Me-CBS catalyst (0.1 eq).
-
Solvent Addition: Add anhydrous THF to dissolve the solids.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Borane Addition: Add the BH₃•THF solution (0.6 - 1.0 eq) dropwise via a syringe pump over 1-2 hours, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Monitoring: Stir the reaction at 0-5 °C. Monitor the progress by TLC or HPLC until the starting material is consumed (typically 2-6 hours).
-
Quenching: Slowly and carefully add anhydrous methanol dropwise at 0 °C to quench the excess borane. Caution: This is highly exothermic and generates hydrogen gas. Ensure adequate cooling and venting.
-
Work-up: Allow the mixture to warm to room temperature. Add saturated NaHCO₃ solution and stir.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers and wash with brine.[9]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) or recrystallization to obtain pure this compound.
Caption: General workflow for the asymmetric synthesis.
Data Summary Tables
Table 1: Typical CBS Reduction Parameters & Outcomes
| Parameter | Recommended Value | Rationale |
| Substrate | 2-Amino-4'-bromoacetophenone | Prochiral ketone precursor |
| Catalyst | (R)-Me-CBS | To produce the (R)-alcohol |
| Catalyst Loading | 5 – 10 mol % | Balances reaction rate and cost; lower loading may be possible with optimization.[10] |
| Borane Source | BH₃•THF (~1.0 M) | Common, commercially available reducing agent |
| Borane Equiv. | 0.6 – 1.0 eq | Stoichiometry should be optimized; excess complicates work-up. |
| Solvent | Anhydrous THF | Aprotic solvent, good solubility for reagents |
| Temperature | 0 – 5 °C | Optimal for balancing reaction rate and enantioselectivity |
| Typical Yield | 85 – 95% | Dependent on purity of reagents and work-up efficiency |
| Typical % ee | > 95% | High enantiopurity is a hallmark of this method |
Table 2: Troubleshooting Synthesis Issues
| Symptom | Possible Cause(s) | Suggested Actions |
| Low Yield | 1. Inaccurate borane concentration2. Poor quality starting material3. Product loss during work-up | 1. Titrate borane solution before use.2. Purify starting ketone.3. Use a more polar extraction solvent; perform multiple extractions. |
| Low % ee | 1. Moisture in reaction2. Reaction temperature too high3. Degraded catalyst | 1. Use anhydrous solvents/reagents; maintain inert atmosphere.2. Ensure strict temperature control.3. Use fresh, high-purity catalyst. |
| Emulsions in Work-up | 1. Amphiphilic nature of product2. Boron salt byproducts | 1. Add brine to the aqueous phase.2. Allow layers to separate for a longer time or filter through Celite®. |
| Reaction Stalls | 1. Insufficient borane2. Catalyst poisoning3. Low temperature | 1. Add more borane after confirming concentration.2. Ensure starting material purity.3. Allow longer reaction time or cautiously increase temperature. |
Reaction Mechanism
The catalytic cycle of the CBS reduction provides the foundation for its high selectivity.
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 5. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. carlroth.com:443 [carlroth.com:443]
- 7. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 8. nj.gov [nj.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. youtube.com [youtube.com]
Side reactions of (R)-2-amino-2-(4-bromophenyl)ethanol and how to avoid them
Welcome to the Technical Support Center for (R)-2-amino-2-(4-bromophenyl)ethanol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) for the synthesis and handling of this important chiral intermediate. As Senior Application Scientists, we have compiled this guide based on established literature and practical field experience to help you navigate the common challenges and avoid potential side reactions in your experiments.
I. Troubleshooting Guide: Synthesis & Purification
The most common and reliable method for the enantioselective synthesis of this compound is the asymmetric reduction of a prochiral ketone precursor, such as 2-amino-1-(4-bromophenyl)ethanone, using a chiral catalyst. The Corey-Bakshi-Shibata (CBS) reduction is a widely used and effective method for this transformation.[1][2][3] This guide is structured around the common issues encountered during a typical CBS reduction workflow.
Corey-Bakshi-Shibata (CBS) Reduction Workflow Diagram
Caption: Workflow for CBS reduction of 2-amino-1-(4-bromophenyl)ethanone.
Problem 1: Low Enantiomeric Excess (ee) or Racemization
Question: My final product shows a low enantiomeric excess. What are the possible causes and how can I improve the stereoselectivity?
Answer:
Low enantiomeric excess is a common issue in asymmetric synthesis and can arise from several factors. The primary cause of racemization for α-amino alcohols is the deprotonation of the acidic proton on the carbon bearing the amino group, especially under basic conditions, which leads to a planar intermediate.[4]
Potential Causes & Solutions:
| Cause | Explanation | Recommended Solution |
| Suboptimal Reaction Temperature | Higher temperatures can provide enough energy to overcome the activation barrier for the non-selective reduction pathway, leading to a decrease in enantioselectivity.[3] | Perform the reaction at a lower temperature. A starting point of 0°C is recommended, with the possibility of going down to -20°C or even lower. Monitor the reaction progress, as very low temperatures can significantly slow down the reaction rate. |
| Presence of Water | Moisture in the reaction can react with the borane reagent and the catalyst, leading to decreased efficiency and selectivity. The CBS reduction must be conducted under anhydrous conditions.[1] | Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Inappropriate Base (if applicable) | If a base is used in a subsequent derivatization step, strong bases can cause racemization. | For derivatization reactions, use a mild, non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA). Avoid strong inorganic bases like NaOH or KOH.[4] |
| Prolonged Reaction Time | Extended exposure to the reaction conditions, even if they are mild, can contribute to a gradual loss of enantiomeric purity. | Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed. |
| Impure Starting Material | The presence of impurities in the starting ketone can interfere with the catalyst and lead to side reactions. | Ensure the 2-amino-1-(4-bromophenyl)ethanone starting material is of high purity. |
Problem 2: Low or No Product Yield
Question: The reaction is complete, but I have a very low yield of the desired amino alcohol. What could have gone wrong?
Answer:
Low product yield can be attributed to several factors, from reagent quality to procedural errors.
Potential Causes & Solutions:
| Cause | Explanation | Recommended Solution |
| Inactive Borane Reagent | Borane solutions (BH3•THF or BH3•SMe2) can degrade over time, especially if not stored properly. | Use a fresh bottle of the borane reagent or titrate an older bottle to determine its molarity before use. |
| Catalyst Decomposition | The oxazaborolidine catalyst is sensitive to air and moisture.[5] | Prepare the catalyst in situ right before the reduction for best results.[4][6] If using a pre-formed catalyst, ensure it has been stored under an inert atmosphere. |
| Formation of Amine-Borane Complex | The product amino alcohol can form a stable complex with borane, making it difficult to isolate during work-up.[7] | The quenching step with methanol is crucial for breaking up this complex. Ensure thorough quenching before proceeding with the aqueous work-up. |
| Sub-optimal Stoichiometry | An incorrect ratio of ketone to borane or catalyst can lead to incomplete reaction or side reactions. | Carefully control the stoichiometry of your reagents. Typically, a slight excess of borane is used, with catalyst loading between 5-10 mol%.[5] |
| Product Loss During Work-up | The amino alcohol product may have some water solubility, leading to losses during the extraction phase. | Saturate the aqueous layer with NaCl (brine) to decrease the solubility of the product and improve extraction efficiency. Perform multiple extractions with an organic solvent like ethyl acetate. |
Problem 3: Formation of Byproducts
Question: I see multiple spots on my TLC plate after the reaction. What are the likely byproducts and how can I avoid them?
Answer:
Byproduct formation is often a result of competing reaction pathways or reactions with impurities.
Potential Byproducts & Avoidance Strategies:
| Byproduct | Formation Mechanism | Prevention & Mitigation |
| Diastereomers | If the starting material or catalyst is not enantiomerically pure, or if racemization occurs, you can form diastereomeric products in subsequent reactions. The formation of diastereomers can also occur if the reduction is not highly stereoselective.[8][9] | Use highly enantiopure starting materials and catalyst. Follow the recommendations in "Problem 1" to avoid racemization. Optimize reaction conditions (temperature, solvent) to maximize diastereoselectivity. |
| Over-reduction Products | While less common for this specific transformation, highly reactive reducing agents or harsh conditions could potentially lead to the reduction of the aromatic ring or other functional groups. | Use the recommended stoichiometry of borane and avoid excessively high temperatures. |
| Products from Impurities in Starting Material | If the starting 2-amino-1-(4-bromophenyl)ethanone is impure, these impurities can also be reduced to form byproducts. | Purify the starting ketone before use. |
Reaction Pathway Diagram: Desired vs. Side Reactions
Caption: Desired asymmetric reduction versus non-selective side reaction.
II. Frequently Asked Questions (FAQs)
Q1: What is the best way to purify the final product?
A1: The purification method depends on the scale of your reaction and the nature of the impurities. For small-scale reactions, flash column chromatography on silica gel is often effective. For larger scales, crystallization is preferred. The product can be crystallized from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes. If you are isolating the hydrochloride salt, crystallization is often more straightforward.
Q2: My purified product appears as an oil, but the literature reports a solid. What should I do?
A2: This is a common issue with amino alcohols. It could be due to residual solvent or the presence of a small amount of impurity that is inhibiting crystallization. Try dissolving the oil in a minimal amount of a good solvent (like ethanol or ethyl acetate) and then slowly adding a poor solvent (like hexanes or water) until turbidity is observed. Then, allow the solution to stand, preferably at a lower temperature, to induce crystallization. Scratching the inside of the flask with a glass rod can also help initiate crystal formation.
Q3: How should I store this compound?
A3: Amino alcohols can be sensitive to air and moisture, potentially leading to degradation over time. It is best to store the purified compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at a low temperature (2-8°C).
Q4: Can I use sodium borohydride (NaBH4) instead of a borane complex for the reduction?
A4: While NaBH4 is a common reducing agent for ketones, it is generally not used for enantioselective reductions with CBS catalysts. The CBS reduction relies on the specific interaction between the oxazaborolidine catalyst and a borane source like BH3•THF or BH3•SMe2.[6] Using NaBH4 would likely result in a racemic or low-ee product.
Q5: How can I confirm the enantiomeric excess of my product?
A5: The most common method for determining the enantiomeric excess of a chiral amino alcohol is through chiral High-Performance Liquid Chromatography (HPLC).[10] You may need to derivatize the amino or alcohol group with a suitable chiral or achiral reagent to achieve good separation of the enantiomers on a chiral column.
III. Experimental Protocols
Protocol: In Situ CBS Reduction of 2-amino-1-(4-bromophenyl)ethanone hydrochloride
This protocol is a representative procedure and may require optimization for your specific setup.
Materials:
-
2-amino-1-(4-bromophenyl)ethanone hydrochloride
-
(R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-tetrahydrofuran complex (1 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add (R)-2-Methyl-CBS-oxazaborolidine (0.1 equivalents, 1 M in toluene).
-
Dilute the catalyst with anhydrous THF.
-
Cool the flask to 0°C in an ice bath.
-
Slowly add the borane-THF complex (0.6 equivalents, 1 M in THF) dropwise to the catalyst solution. Stir for 10-15 minutes at 0°C.
-
In a separate flask, suspend 2-amino-1-(4-bromophenyl)ethanone hydrochloride (1.0 equivalent) in anhydrous THF.
-
Slowly add the ketone suspension to the catalyst-borane mixture at 0°C via a syringe pump over 30-60 minutes.
-
After the addition is complete, add an additional portion of the borane-THF complex (0.6 equivalents, 1 M in THF) dropwise.
-
Allow the reaction to stir at 0°C and monitor its progress by TLC.
-
Once the starting material is consumed, quench the reaction by the slow, dropwise addition of methanol at 0°C.
-
Warm the mixture to room temperature and remove the solvent under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude product by flash column chromatography or crystallization.
IV. References
-
Williams, G. M., et al. (2012). 2-[(4-Bromobenzylidene)amino]ethanol. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3477. [Link]
-
Diastereoselective synthesis of vicinal amino alcohols. Organic & Biomolecular Chemistry, 10(24), 4691-4707. [Link]
-
Kawanami, Y., et al. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 23(9), 2333. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026). Borane & Borane Complexes. [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. (2018). Application of In Situ Generated Chiral Oxazaborolidine Catalyst for the Enantioselective Reduction of Prochiral Ketones. IJPRS, 8(6). [Link]
-
Norrby, P.-O., & Madsen, R. (2004). Synthesis of Vicinal anti-Amino Alcohols from N-tert-Butanesulfinyl Aldimines and Cyclopropanols. The Journal of Organic Chemistry, 69(18), 5969-5975. [Link]
-
ResearchGate. (2012). (PDF) Diastereoselective Synthesis of Vicinal Amino Alcohols. [Link]
-
Mutti, F. G., et al. (2018). Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols. ACS Catalysis, 8(11), 10636-10640. [Link]
-
YouTube. (2021). Corey-Itsuno, Corey-Bakshi-Shibata Reduction. [Link]
-
NROChemistry. (n.d.). Corey-Bakshi-Shibata Reduction: Mechanism & Examples. Retrieved January 9, 2026, from [Link]
-
Lindner, W. (1991). Determination of Enantiomeric Purity via Formation of Diastereomers. In Chiral Separations by HPLC (pp. 225-263). Vieweg+Teubner Verlag.
-
Organic Chemistry Portal. (n.d.). Corey-Bakshi-Shibata Reduction. Retrieved January 9, 2026, from [Link]
-
Wikipedia. (n.d.). Corey–Itsuno reduction. Retrieved January 9, 2026, from [Link]
-
Rao, B. M., et al. (2007). A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl) propionic acid. Analytical Chemistry, An Indian Journal, 6(2), 65-70. [Link]
Sources
- 1. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 3. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 4. Practical enantioselective reduction of ketones using oxazaborolidine catalyst generated in situ from chiral lactam alcohol and borane [organic-chemistry.org]
- 5. Application of In Situ Generated Chiral Oxazaborolidine Catalyst for the Enantioselective Reduction of Prochiral Ketones - IJPRS [ijprs.com]
- 6. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols [mdpi.com]
- 7. Borane & Borane Complexes - Wordpress [reagents.acsgcipr.org]
- 8. Diastereoselective synthesis of vicinal amino alcohols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. tsijournals.com [tsijournals.com]
Impact of solvent and base choice on (R)-2-amino-2-(4-bromophenyl)ethanol reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (R)-2-amino-2-(4-bromophenyl)ethanol. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of its reactions, with a particular focus on the critical impact of solvent and base selection. Our aim is to empower you with the expertise to optimize your synthetic routes, overcome common challenges, and ensure the integrity of your results.
Introduction: The Chemistry of this compound
This compound is a valuable chiral building block in medicinal chemistry, notably in the synthesis of oxazolidinone-based antibacterial agents. The stereocenter and the presence of both amino and hydroxyl functional groups make its reactions sensitive to the chosen conditions, particularly the solvent and base. Understanding these nuances is paramount to achieving high yields and stereochemical purity.
A primary and critical transformation of this molecule is its cyclization to form the corresponding (R)-4-(4-bromophenyl)-2-oxazolidinone. This reaction is highly dependent on the choice of carbonylating agent, base, and solvent.
Troubleshooting Guide & FAQs
This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Cyclization to (R)-4-(4-bromophenyl)-2-oxazolidinone
Question 1: My cyclization reaction to form the oxazolidinone is sluggish or incomplete. What are the likely causes and how can I improve the conversion?
Answer:
Incomplete cyclization is a common hurdle. Several factors related to your choice of base and solvent can be at play.
-
Insufficient Base Strength: The cyclization involves the deprotonation of either the amino or hydroxyl group. If you are using a weak base, such as sodium bicarbonate (NaHCO₃), it may not be strong enough to facilitate the reaction efficiently, especially if you are using a less reactive carbonylating agent like diethyl carbonate.
-
Troubleshooting:
-
Consider switching to a stronger base like potassium carbonate (K₂CO₃) or a non-nucleophilic organic base like triethylamine (Et₃N).
-
In some cases, for direct cyclization with reagents like diethyl carbonate, a catalytic amount of a strong base like sodium methoxide may be beneficial.[1]
-
-
-
Inappropriate Solvent: The polarity of the solvent plays a crucial role in stabilizing intermediates and influencing reaction rates.
-
Troubleshooting:
-
For reactions with ionic bases like K₂CO₃, polar aprotic solvents like Dimethylformamide (DMF) or Acetonitrile (MeCN) are often effective as they can solvate the cation and promote the reaction.
-
Polar protic solvents like ethanol can also be used, particularly with reagents like diethyl carbonate, but may require higher temperatures.
-
-
-
Reaction Temperature: Many cyclization reactions require elevated temperatures to proceed at a reasonable rate.
-
Troubleshooting:
-
If you are running the reaction at room temperature, consider heating the reaction mixture. For instance, reactions with diethyl carbonate and K₂CO₃ in ethanol often require reflux temperatures.
-
Be cautious with excessive heat, as it can lead to side product formation.
-
-
Question 2: I am observing significant side product formation in my cyclization reaction. What are the common side products and how can I minimize them?
Answer:
Side product formation can significantly reduce your yield and complicate purification. The most common side reactions include the formation of a Schiff base and over-alkylation or acylation.
-
Schiff Base Formation: The amino group can react with aldehydes or ketones, which may be present as impurities in your solvents or reagents, to form an imine (Schiff base).[2]
-
Troubleshooting:
-
Ensure you are using high-purity, anhydrous solvents.
-
If you suspect aldehyde impurities, consider purifying your solvent before use.
-
-
-
N,O-diacylation: If you are using a highly reactive acylating agent (e.g., phosgene or a chloroformate) and a strong base, you might see acylation on both the nitrogen and oxygen atoms.
-
Troubleshooting:
-
Control the stoichiometry of your acylating agent carefully.
-
Consider a stepwise approach: first protect the amine, then cyclize.
-
-
-
Elimination Reactions: Under harsh basic conditions and high temperatures, elimination to form a styrene derivative is a possibility, though less common for this substrate.
-
Troubleshooting:
-
Use the mildest base and lowest temperature that afford a reasonable reaction rate.
-
-
Question 3: I am struggling with the purification of (R)-4-(4-bromophenyl)-2-oxazolidinone. What are the best practices?
Answer:
Purification can be challenging due to the polarity of the product and potential impurities.
-
Crystallization: This is often the most effective method for obtaining highly pure material.
-
Troubleshooting:
-
A common solvent system for recrystallization is ethyl acetate/hexane.[3] The product is typically dissolved in a minimal amount of hot ethyl acetate, and hexane is added until turbidity is observed. Cooling then affords the crystalline product.
-
Other solvent systems to explore include dichloromethane/heptane or isopropanol/water.
-
-
-
Column Chromatography: If crystallization is not effective, silica gel chromatography can be used.
-
Troubleshooting:
-
A typical eluent system is a gradient of ethyl acetate in hexane.
-
Due to the polarity of the oxazolidinone, you may need a relatively high percentage of ethyl acetate.
-
Monitor the chromatography carefully by TLC to ensure good separation from starting material and byproducts.
-
-
N-Protection Reactions
Question 4: My N-Boc protection of this compound is giving low yields. What could be the issue?
Answer:
Low yields in N-Boc protection are often related to the choice of base and solvent, especially with an aniline-like substrate which is less nucleophilic than an aliphatic amine.[4]
-
Inadequate Base: The reaction with Boc-anhydride (Boc₂O) requires a base to neutralize the acid formed during the reaction.
-
Troubleshooting:
-
For this substrate, a common and effective base is triethylamine (Et₃N) in a solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Aqueous conditions with a base like sodium bicarbonate or sodium hydroxide can also be employed.
-
-
-
Solvent Effects: The solvent can influence the solubility of the starting material and the reaction rate.
-
Troubleshooting:
-
DCM and THF are excellent choices for anhydrous conditions.
-
If using aqueous conditions, a co-solvent like THF or dioxane may be necessary to ensure the solubility of the starting material.
-
-
-
Reaction with the Hydroxyl Group: While the amino group is generally more nucleophilic, reaction at the hydroxyl group can occur under certain conditions.
-
Troubleshooting:
-
Use of Boc₂O with a non-nucleophilic base at or below room temperature generally favors N-protection.
-
Avoid overly harsh conditions or prolonged reaction times at elevated temperatures.
-
-
Experimental Protocols
Protocol 1: Cyclization to (R)-4-(4-bromophenyl)-2-oxazolidinone using Diethyl Carbonate
This protocol is a common and relatively safe method for the synthesis of 2-oxazolidinones.
Materials:
-
This compound
-
Diethyl carbonate
-
Potassium carbonate (K₂CO₃), anhydrous
-
Ethanol, anhydrous
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 eq).
-
Add anhydrous ethanol to dissolve the starting material.
-
Add anhydrous potassium carbonate (1.5 - 2.0 eq).
-
Add diethyl carbonate (2.0 - 3.0 eq).
-
Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction may take several hours to reach completion.
-
Once the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from ethyl acetate/hexane or by silica gel chromatography.
Protocol 2: N-Boc Protection of this compound
This protocol provides a standard method for the N-protection of the amino group.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.1 - 1.5 eq).
-
Add a solution of Boc₂O (1.1 eq) in DCM dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by adding water.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by silica gel chromatography if necessary.
Data Summary
The following table summarizes typical reaction conditions for the cyclization of amino alcohols to 2-oxazolidinones, providing a comparative overview. Please note that optimal conditions for this compound may require some optimization.
| Carbonylating Agent | Base | Solvent | Temperature | Typical Yields | Reference |
| Diethyl Carbonate | K₂CO₃ | Ethanol | Reflux | Moderate to Good | [1] |
| Phosgene/Triphosgene | Et₃N/Pyridine | DCM/Toluene | 0 °C to RT | Good to Excellent | General Method |
| Carbonyldiimidazole (CDI) | None (or cat. base) | THF/DCM | RT | Good | General Method |
Visualizing Reaction Pathways
Cyclization to 2-Oxazolidinone
Caption: General workflow for the cyclization reaction.
Troubleshooting Logic for Low Cyclization Yield
Sources
Technical Support Center: Enhancing Enantiomeric Excess with (R)-2-amino-2-(4-bromophenyl)ethanol
Welcome to the technical support center for chemists and researchers utilizing (R)-2-amino-2-(4-bromophenyl)ethanol in asymmetric synthesis. This guide is designed to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you enhance the enantiomeric excess (e.e.) in your reactions. As a chiral auxiliary or a precursor to chiral catalysts, this compound is a valuable tool in stereoselective synthesis. However, achieving high levels of enantioselectivity can be challenging. This resource addresses common issues and offers practical, field-proven solutions.
Section 1: Troubleshooting Guide for Low Enantiomeric Excess
Achieving high enantiomeric excess is a primary goal in asymmetric synthesis. When faced with suboptimal results, a systematic approach to troubleshooting is essential. Low e.e. can often be traced back to issues with reagents, reaction conditions, or the catalyst system itself.[1]
Issue 1: Suboptimal Enantiomeric Excess Despite Using a High-Purity Chiral Auxiliary
Question: I have confirmed the high enantiomeric purity of my this compound, yet my reaction is yielding a low enantiomeric excess. What are the likely causes and how can I address them?
Answer: Even with a highly pure chiral source, several factors can compromise the enantioselectivity of your reaction. It is crucial to systematically investigate the entire experimental setup.[2]
Potential Causes and Solutions:
-
Purity of Other Reagents and Solvents: The presence of impurities in your reagents or solvents can interfere with the chiral catalyst or auxiliary. Organometallic reagents, in particular, are sensitive to moisture and air.[3]
-
Actionable Advice: Ensure all solvents are anhydrous and reagents are of the highest possible purity. Freshly distill solvents and titrate organometallic reagents before use.[2]
-
-
Reaction Temperature Fluctuations: The energy difference between the diastereomeric transition states is often small. Even minor temperature fluctuations can lead to a decrease in enantioselectivity.[3]
-
Actionable Advice: Maintain a stable and accurately monitored internal reaction temperature throughout the experiment. Use a reliable cooling bath and ensure consistent stirring.[2]
-
-
Incorrect Stoichiometry or Catalyst Loading: The ratio of reactants, chiral auxiliary, and any catalyst is critical. Deviations from the optimal stoichiometry can lead to the formation of non-selective catalytic species or background reactions.[3]
-
Actionable Advice: Carefully re-verify the stoichiometry of all components. Optimize the catalyst or auxiliary loading by running a series of experiments with varying concentrations.[2]
-
Issue 2: Inconsistent Results and Poor Reproducibility
Question: My results for enantiomeric excess vary significantly between batches, even when I follow the same procedure. What could be causing this inconsistency?
Answer: Inconsistent results are often a sign of subtle, uncontrolled variables in your experimental protocol. Meticulous attention to detail is key to achieving reproducible, high enantioselectivity.
Troubleshooting Workflow for Inconsistent E.E.:
Sources
Technical Support Center: Purification of (R)-2-amino-2-(4-bromophenyl)ethanol
Welcome to the technical support center for (R)-2-amino-2-(4-bromophenyl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the purification of this critical chiral building block. Our focus is on providing practical, field-proven insights grounded in robust scientific principles to help you overcome common challenges in achieving high chemical and enantiomeric purity.
Section 1: Frequently Asked Questions - Purity Assessment & Impurity Identification
This section addresses the essential first step: accurately assessing the purity of your sample. Understanding the nature and quantity of impurities is critical before selecting a purification strategy.
Q1: What are the most common impurities I should expect in a crude sample of this compound?
A1: Impurities in your sample typically originate from the synthetic route used. A common synthesis involves the reduction of a ketone precursor, such as 2-amino-4'-bromoacetophenone[1]. Based on this, you can anticipate several classes of impurities:
-
Starting Materials: Unreacted 2-amino-4'-bromoacetophenone or the preceding 4'-bromoacetophenone derivative.
-
The "Wrong" Enantiomer: The (S)-enantiomer is the most critical impurity to quantify and remove, especially for pharmaceutical applications.
-
Over-reduction Products: If harsh reducing agents are used, the aromatic bromine atom could potentially be removed, leading to 2-amino-2-phenylethanol.
-
Side-Reaction Products: Formation of Schiff bases or other condensation products may occur depending on reaction conditions[2].
-
Residual Solvents & Reagents: Solvents from the reaction and workup (e.g., THF, ethanol, ethyl acetate) and residual reagents or catalysts.
Table 1: Common Impurities and Recommended Analytical Detection Methods
| Impurity Class | Specific Example | Primary Detection Method | Secondary Method |
| Enantiomeric | (S)-2-amino-2-(4-bromophenyl)ethanol | Chiral HPLC, Chiral SFC | ¹H NMR with Chiral Solvating Agent[3] |
| Starting Material | 2-Amino-4'-bromoacetophenone | ¹H NMR, LC-MS | TLC |
| Over-reduction | 2-Amino-2-phenylethanol | ¹H NMR, LC-MS | GC-MS |
| Reagent/Solvent | Tetrahydrofuran (THF), Ethanol | ¹H NMR | GC-MS |
Q2: How can I best determine the enantiomeric excess (ee) of my sample?
A2: The gold standard for determining the enantiomeric excess of chiral amines is Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) . These techniques provide excellent separation of enantiomers, allowing for accurate quantification.[4]
-
Causality: Chiral chromatography relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different speeds and thus have different retention times.[5] A common and effective column for this class of compounds is one based on a derivatized polysaccharide or a Pirkle-type column like (R,R) Whelk-O1.[6]
-
Expert Insight: While NMR with a chiral solvating agent (CSA) like (R)- or (S)-BINOL can provide a quick estimate of ee, it is often less accurate than HPLC for high ee values (>95%) and can be subject to errors in integration.[3][4] HPLC is the preferred method for final purity confirmation.
Q3: My ¹H NMR spectrum looks perfectly clean, but my chiral HPLC analysis shows a significant enantiomeric impurity. Why is this?
A3: This is a common and expected scenario. Enantiomers are chemically identical in an achiral environment. Therefore, standard ¹H NMR spectroscopy cannot distinguish between them. The proton signals for the (R)- and (S)-enantiomers will overlap perfectly, resulting in a single, clean-looking spectrum even if you have a 50:50 racemic mixture. To resolve the signals by NMR, you must introduce a chiral environment, for example by adding a chiral solvating agent (CSA).[3] Chiral HPLC, on the other hand, is explicitly designed to separate enantiomers through the use of a chiral stationary phase.[5]
Section 2: Troubleshooting Guides for Purification Methods
Once you have assessed the purity of your material, the next step is purification. This section provides solutions to common problems encountered during this process.
Workflow for Purification Strategy
The following diagram outlines a logical workflow for selecting an appropriate purification method based on the types of impurities identified.
Caption: Decision workflow for purifying this compound.
Topic: Recrystallization
Q1: I'm getting an "oil" instead of crystals during my recrystallization attempt. What should I do?
A1: "Oiling out" is a common problem that occurs when the solute is insoluble in the cold solvent but melts at the temperature of the hot solvent, or when the solution becomes supersaturated too quickly.
-
Solution 1: Add More Solvent: Your solution may be too concentrated. Add a small amount of the hot "good" solvent to dissolve the oil completely, then allow it to cool more slowly.
-
Solution 2: Change Solvent System: The boiling point of your solvent may be too high. Consider a lower-boiling solvent or switch to a two-solvent system (a "good" solvent in which the compound is soluble and a "bad" solvent in which it is not). A common system for amino alcohols is ethanol/water or isopropanol/hexane.[7]
-
Solution 3: Scratch & Seed: Use a glass rod to gently scratch the inside of the flask at the meniscus. The microscopic glass fragments can act as nucleation sites. Alternatively, add a tiny seed crystal of the pure compound if available.
Q2: The purity of my material has not significantly improved after recrystallization. What went wrong?
A2: This usually indicates that the chosen solvent system is not effective at discriminating between your desired compound and the impurities.
-
Causality: For successful recrystallization, the impurities should either be highly soluble in the solvent (staying in the mother liquor) or very insoluble (allowing for removal by hot filtration). If the impurity has similar solubility to your product, this method will be ineffective.
-
Solution: You must perform a new solvent screen. Test a range of solvents with different polarities. If you are trying to remove the (S)-enantiomer, standard recrystallization will not work as enantiomers have identical solubility in achiral solvents. You must use a chiral resolution method.[8]
Topic: Chiral Resolution & Chromatography
Q1: My diastereomeric salt crystallization is resulting in a low yield of the desired enantiomer. What can I do? [9]
A1: Low yield in diastereomeric salt resolution is often a multifaceted issue related to solubility, stoichiometry, and kinetics.
-
Solution 1: Optimize the Solvent: The choice of solvent is critical. It must provide a significant solubility difference between the two diastereomeric salts. Screen various solvents (e.g., methanol, ethanol, acetone, and mixtures with water) to find the optimal balance.
-
Solution 2: Check Stoichiometry: Ensure you are using the correct molar ratio of the chiral resolving agent (e.g., D-tartaric acid). Using a sub-stoichiometric amount (e.g., 0.5 equivalents) can sometimes improve the enrichment in the first crop.
-
Solution 3: Control Cooling Rate: Rapid cooling can lead to co-precipitation of both diastereomers. Allow the solution to cool slowly and undisturbed to promote the selective crystallization of the less soluble salt. Stirring for an extended period (1-2 hours) before filtering can also improve the efficiency of the separation.[10]
Q2: My compound is streaking badly on a silica gel column. How can I prevent this?
A2: Amines are basic and interact strongly with the acidic silanol groups on the surface of silica gel, leading to poor peak shape and streaking.
-
Expert Insight: To mitigate this, you must add a basic modifier to your mobile phase.
-
Solution: Add 0.5-2% of a volatile amine, such as triethylamine (TEA) or diethylamine (DEA), to your eluent system (e.g., ethyl acetate/hexanes).[11] The added amine will compete for the acidic sites on the silica, allowing your compound to elute with a much-improved peak shape.
Q3: I am using preparative chiral HPLC, but the resolution between enantiomers is poor. What parameters should I adjust? [12]
A3: Poor resolution in chiral HPLC can be addressed by systematically optimizing several parameters.
-
Solution 1: Mobile Phase Composition: This is the most impactful parameter. For normal-phase separations, vary the ratio of the polar modifier (e.g., ethanol or isopropanol) in the non-polar solvent (e.g., hexane). Small changes can have a large effect on selectivity.[6]
-
Solution 2: Additives: The addition of acidic and basic modifiers is often crucial for separating amines. A common combination is trifluoroacetic acid (TFA) and a secondary amine like isopropylamine or DEA, often in a 3:2 acid:base ratio.
-
Solution 3: Flow Rate & Temperature: Lowering the flow rate can increase the number of theoretical plates and improve resolution, at the cost of longer run times. Temperature also affects selectivity; try adjusting the column temperature by ±10°C.[6]
-
Solution 4: Column Care: Column performance can degrade over time. If performance suddenly drops, it may be due to a blocked inlet frit or contamination. Try reversing the column flow to wash the frit or, for immobilized columns, flush with a strong solvent like THF or DMF.[12]
Section 3: Standard Operating Protocols
Protocol 1: Purity Analysis by Chiral HPLC
This protocol provides a starting point for developing a chiral HPLC method for this compound.
1. Materials & Equipment:
- HPLC system with UV detector
- Chiral column: (R,R) Whelk-O1 (250 x 4.6 mm, 5 µm) or similar
- Mobile Phase: n-Hexane, Ethanol (HPLC Grade)
- Additives: Trifluoroacetic acid (TFA), Isopropylamine
- Sample: ~1 mg/mL solution of the compound in the mobile phase
2. Chromatographic Conditions:
| Parameter | Value |
| Mobile Phase | n-Hexane:Ethanol:TFA:Isopropylamine (95:5:0.1:0.025 v/v/v/v)[6] |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 25°C |
| Injection Vol. | 10 µL |
| Detection (UV) | 225 nm |
3. Procedure:
- Prepare the mobile phase, mix thoroughly, and degas.
- Equilibrate the chiral column with the mobile phase until a stable baseline is achieved (~30 minutes).
- Prepare the sample solution and filter it through a 0.45 µm syringe filter.[4]
- Inject the sample onto the column and run the analysis.
- Identify the peaks for the (R)- and (S)-enantiomers. The enantiomeric excess (ee) is calculated as: ee (%) = ([Area_R - Area_S] / [Area_R + Area_S]) * 100.
Protocol 2: Purification by Diastereomeric Salt Resolution
This protocol describes a classical method for resolving a racemic mixture of 2-amino-2-(4-bromophenyl)ethanol.
1. Materials:
- Racemic 2-amino-2-(4-bromophenyl)ethanol
- (+)-Tartaric acid (or another suitable chiral acid)
- Solvent (e.g., Methanol or Ethanol)
- 5 M NaOH solution
- Dichloromethane or Ethyl Acetate
2. Procedure:
- Salt Formation: Dissolve 1.0 equivalent of the racemic amine in a minimal amount of warm methanol. In a separate flask, dissolve 0.5 equivalents of (+)-tartaric acid in warm methanol.
- Combine the two solutions and stir. Allow the mixture to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
- Isolation: Collect the precipitated crystals (the less soluble diastereomeric salt) by vacuum filtration and wash with a small amount of cold methanol.
- Purity Check: Liberate a small sample of the amine from the salt by dissolving it in water, basifying with NaOH, and extracting with an organic solvent. Analyze the enantiomeric excess by chiral HPLC.
- Recrystallization (if needed): If the ee is not satisfactory, recrystallize the diastereomeric salt from fresh hot methanol to further enhance the diastereomeric purity.[8]
- Liberation of Free Amine: Dissolve the purified diastereomeric salt in water and add 5 M NaOH until the pH is >11.
- Extract the free (R)-amine into an organic solvent like dichloromethane (3x).
- Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified (R)-enantiomer.
References
- A Comparative Guide to Assessing the Enantiomeric Purity of Amines Derived from Chiral Azides. (2025). BenchChem Technical Support.
- Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. (n.d.). PubMed.
- Technical Support Center: Purification of Chiral Amines. (2025). BenchChem.
- Troubleshoot Chiral Column Performance: Efficiency & Resolution. (n.d.). Daicel Chiral Technologies.
- Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. (2015).
- Strategies for chiral separation: from racemate to enantiomer. (n.d.).
- Chiral Discrimination of Acyclic Secondary Amines by 19F NMR. (2024). Analytical Chemistry.
- Troubleshooting poor peak resolution in chiral HPLC of L-Hyoscyamine. (n.d.). BenchChem.
- This compound Hydrochloride. (n.d.). Biosynth.
- A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl). (n.d.). TSI Journals.
- Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. (n.d.). The Royal Society of Chemistry.
- Trouble with chiral separations. (2020).
- Part 6: Resolution of Enantiomers. (2025). Chiralpedia.
- (2R)-2-Amino-2-(4-bromophenyl)ethan-1-ol. (n.d.).
- This compound. (n.d.). Aldlab Chemicals, LLC.
- 2-Amino-4´-bromoacetophenone 96 5467-72-1. (n.d.). Sigma-Aldrich.
- (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. (n.d.). Organic Syntheses Procedure.
- 2-[(4-Bromobenzylidene)amino]ethanol. (n.d.).
- Purification of Amino-Pyrazoles. (2022). Reddit.
- 1916569-82-8|this compound hydrochloride. (n.d.). BLDpharm.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. 2-[(4-Bromobenzylidene)amino]ethanol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tsijournals.com [tsijournals.com]
- 7. reddit.com [reddit.com]
- 8. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. rsc.org [rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chiraltech.com [chiraltech.com]
Stability issues of (R)-2-amino-2-(4-bromophenyl)ethanol under reaction conditions
Welcome to the technical support center for (R)-2-amino-2-(4-bromophenyl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this chiral amino alcohol. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the integrity of your experiments and the reliability of your results. Our approach is grounded in fundamental chemical principles to explain the causality behind the observed stability issues and the rationale for our recommended solutions.
Introduction to the Stability Profile of this compound
This compound is a valuable chiral building block in pharmaceutical synthesis. Its structure, featuring a primary amine, a secondary benzylic alcohol, and a bromophenyl ring, offers multiple reaction sites. However, these same functional groups can be susceptible to degradation under various experimental conditions. Understanding the interplay of these groups is critical for maintaining the compound's chemical and stereochemical integrity.
Key stability considerations include susceptibility to oxidation, sensitivity to acidic and basic conditions, potential for racemization, and photodegradation. This guide will address each of these areas in detail.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To maintain long-term stability and prevent degradation, the compound should be stored under controlled conditions. Based on supplier recommendations and the chemical nature of the molecule, the following conditions are advised:
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C | Reduces the rate of potential degradation reactions. |
| Atmosphere | Inert (Argon or Nitrogen) | Minimizes the risk of oxidation of the secondary alcohol and primary amine. |
| Light | Protected from light (amber vial) | Prevents potential photodegradation of the aromatic and amino alcohol moieties. |
| Container | Tightly sealed container | Prevents exposure to moisture and atmospheric oxygen. |
Q2: I've observed a new, less polar impurity in my reaction mixture by TLC/LC-MS. What could it be?
A2: A common degradation pathway for secondary benzylic alcohols is oxidation to the corresponding ketone.[1][2] This would result in the formation of 2-amino-1-(4-bromophenyl)ethan-1-one, a less polar compound due to the loss of the hydroxyl group's hydrogen bonding capability. This oxidation can be promoted by certain reagents, atmospheric oxygen (especially at elevated temperatures), or trace metal impurities.
Q3: My reaction requires a strong base. Are there any compatibility issues?
A3: Yes, strong bases can pose a stability risk. The primary amine is nucleophilic and can participate in side reactions.[3][4] More significantly, a strong base can deprotonate the secondary alcohol, forming an alkoxide. While this may be a desired step in some reactions (e.g., Williamson ether synthesis), the alkoxide can also initiate decomposition pathways or react with other components in the mixture. Additionally, very strong bases could potentially promote elimination reactions, although this is less likely for this specific structure.
Q4: Can the stereochemical integrity of the compound be compromised during my experiment?
A4: Yes, racemization is a potential concern for this chiral molecule. The chiral center is benzylic, which can be susceptible to racemization under certain conditions, such as elevated temperatures or the presence of specific catalysts (both chemical and enzymatic).[5][6][7] The mechanism can involve reversible oxidation to the ketone followed by non-stereoselective reduction, or other pathways that transiently remove the stereocenter's fixed configuration. It is crucial to monitor the enantiomeric excess (e.e.) of your material if stereochemical purity is critical for your application.
Q5: Is the C-Br bond stable under all reaction conditions?
A5: The carbon-bromine bond on the phenyl ring is generally stable under many conditions. However, it is a reactive site for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, or Buchwald-Hartwig aminations.[8][9] If your reaction involves a palladium catalyst and a suitable coupling partner, you should expect the C-Br bond to react. Reductive conditions, particularly with certain metals, could also lead to hydrodebromination.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound.
Issue 1: Formation of an Aldehyde/Ketone Impurity
-
Observation: A new spot on TLC or a new peak in the HPLC chromatogram, often at a different retention time, corresponding to a more non-polar species. Mass spectrometry may show a loss of 2 Da from the parent mass.
-
Potential Cause: Oxidation of the secondary benzylic alcohol to a ketone.[1][2][10] This can be caused by oxidizing reagents in your reaction, exposure to air at high temperatures, or catalysis by trace metals.
-
Solution Workflow:
Caption: Troubleshooting workflow for oxidative impurity formation.
Issue 2: Multiple Alkylation Products or Imine Formation
-
Observation: LC-MS analysis shows multiple products with masses corresponding to the addition of one or more alkyl groups from your alkylating agent, or a product with a mass corresponding to the condensation with a ketone or aldehyde.
-
Potential Cause: The primary amine is a good nucleophile and can react with electrophiles.[3][11] It can be over-alkylated in the presence of excess alkylating agents. It can also react with aldehydes or ketones to form imines.[4]
-
Solutions:
-
Over-alkylation: Use the amine as the limiting reagent or use a large excess of the amine relative to the alkylating agent. Alternatively, protect the amine with a suitable protecting group (e.g., Boc, Cbz) before proceeding with the reaction.
-
Imine Formation: If aldehydes or ketones are present as impurities or reagents, consider removing them or running the reaction under conditions that do not favor imine formation (e.g., avoiding acidic catalysis if possible).
-
Issue 3: Loss of Enantiomeric Purity
-
Observation: Chiral HPLC analysis shows a decrease in the enantiomeric excess (e.e.) of the starting material or product.
-
Potential Cause: Racemization of the benzylic chiral center. This can be induced by heat, strong acids or bases, or certain metal catalysts that can reversibly form a planar intermediate.[6][7][12]
-
Preventative Measures:
-
Keep reaction temperatures as low as possible.
-
Avoid prolonged exposure to harsh acidic or basic conditions.
-
If using a metal catalyst, screen for catalysts known to have low racemization potential for similar substrates.
-
Routinely monitor the e.e. of your material throughout the process.
-
Proposed Degradation Pathways
Understanding the potential degradation pathways is crucial for designing robust experimental protocols.
Caption: Potential degradation and reaction pathways.
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.[13][14][15]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat the stock solution at 80°C for 48 hours.
-
Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.
-
-
Sample Analysis: Analyze all stressed samples, along with an unstressed control, by a suitable analytical method, such as reverse-phase HPLC with UV or MS detection.[16][17][18][19][20]
Protocol 2: Routine Purity Check by HPLC
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.
-
Gradient: Start with a low percentage of B, and ramp up to elute the compound and any potential impurities.
-
Detection: UV at a suitable wavelength (e.g., 220 nm or 254 nm) or Mass Spectrometry.
-
Note: For chiral analysis, a specific chiral column (e.g., Chiralcel OD-H) and a suitable mobile phase (e.g., hexane/isopropanol) would be required.
References
- Oriental Journal of Chemistry. (n.d.). Kinetics and mechanism of the selective oxidation of benzyl alcohols by acidified dichromate in aqueous acetic acid medium. [Link]
- Chemistry LibreTexts. (2024). 17.
- Green Chemistry. (n.d.). Photochemical oxidation of benzylic primary and secondary alcohols utilizing air as the oxidant. Royal Society of Chemistry. [Link]
- ResearchGate. (n.d.).
- Journal of the American Chemical Society. (2019).
- ResearchGate. (2025). Stereochemical editing: Catalytic racemization of secondary alcohols and amines. [Link]
- ResearchGate. (n.d.).
- ScienceDirect. (n.d.). Stereochemical editing: Catalytic racemization of secondary alcohols and amines. [Link]
- American Pharmaceutical Review. (n.d.). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. [Link]
- OpenStax. (2023). 24.6 Synthesis of Amines. [Link]
- RSC Publishing. (n.d.). Acid promoted cyclodehydration of amino alcohols with amide acetal. [Link]
- Jasperse, J. (n.d.). Reactions of Amines. [Link]
- MDPI. (n.d.).
- MedCrave. (2016).
- BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. [Link]
- Britannica. (2025). Amine - Reactions, Synthesis, Properties. [Link]
- Lumen Learning. (n.d.). 23.2.
- BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals. [Link]
- IVT Network. (n.d.).
- StudySmarter. (2023). Chemical Reactions of Amines: Role & Mechanism Explained. [Link]
- MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)
- PMC. (n.d.).
- PubMed. (1987). High-performance liquid chromatographic determination of enantiomeric amino acids and amino alcohols after derivatization with o-phthaldialdehyde and various chiral mercaptans. [Link]
- MDPI. (n.d.). Amino Alcohol Oxidation with Gold Catalysts: The Effect of Amino Groups. [Link]
- PubMed. (2019).
- ResearchGate. (2025).
- ACS Publications. (n.d.). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. [Link]
- PMC. (n.d.). γ-Amino Alcohols via Energy Transfer Enabled Brook Rearrangement. [Link]
- ResearchGate. (2017). PHOTOCATALYTIC DEGRADATION OF 2-, 4-AMINO AND CHLORO PHENOLS USING H2O2 SENSITIZED Cu2O AND VISIBLE LIGHT. [Link]
- PMC. (n.d.). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. [Link]
- NIH. (2021).
- MDPI. (n.d.).
- Chemistry LibreTexts. (2022). 10.
- ResearchGate. (2025). Photocatalytic oxidation of aromatic alcohols to aldehydes in aqueous suspension of home-prepared titanium dioxide. [Link]
- JOCPR. (n.d.). Reduction of Chiral Amino Acids Based on Current Method. [Link]
- Shimadzu. (n.d.). Analytical Methods for Amino Acids. [Link]
- ResearchGate. (2025). Amino Alcohol Oxidation with Gold Catalysts: The Effect of Amino Groups. [Link]
- PMC. (n.d.).
- Organic Chemistry Portal. (n.d.).
- Food Research. (2022).
- Bevital. (n.d.). State-of-the-art of high-performance liquid chromatographic analysis of amino acids in physiological samples. [Link]
Sources
- 1. Kinetics and mechanism of the selective oxidation of benzyl alcohols by acidified dichromate in aqueous acetic acid medium – Oriental Journal of Chemistry [orientjchem.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 24.6 Synthesis of Amines - Organic Chemistry | OpenStax [openstax.org]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Stereochemical editing: Catalytic racemization of secondary alcohols and amines [ccspublishing.org.cn]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. 23.2. Preparation of Amines | Organic Chemistry II [courses.lumenlearning.com]
- 12. mdpi.com [mdpi.com]
- 13. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 14. biopharmaspec.com [biopharmaspec.com]
- 15. biopharminternational.com [biopharminternational.com]
- 16. High-performance liquid chromatographic determination of enantiomeric amino acids and amino alcohols after derivatization with o-phthaldialdehyde and various chiral mercaptans. Application to peptide hydrolysates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Determination of amino acids in human biological fluids by high-performance liquid chromatography: critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Analytical Methods for Amino Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 19. myfoodresearch.com [myfoodresearch.com]
- 20. bevital.no [bevital.no]
Technical Support Center: Optimizing Catalyst Loading with (R)-2-amino-2-(4-bromophenyl)ethanol
Welcome to the technical support center for optimizing catalyst loading when utilizing (R)-2-amino-2-(4-bromophenyl)ethanol as a ligand. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of asymmetric catalysis. Here, we address common challenges through a detailed troubleshooting guide and a comprehensive FAQ section, ensuring you can maximize the efficiency and stereoselectivity of your reactions.
I. Troubleshooting Guide: A Problem-Solution Approach
This section is structured to provide direct answers to specific experimental issues you may encounter.
Problem 1: My reaction shows low conversion, even at what I consider a high catalyst loading (e.g., >5 mol%).
Low conversion despite a significant catalyst loading is a frequent issue that can stem from several factors beyond the quantity of the catalyst itself.
Possible Cause A: Catalyst Inhibition or Deactivation
-
Explanation: The active catalytic species, formed from your metal precursor and the this compound ligand, may be inhibited by impurities or may be degrading under the reaction conditions. The amino and hydroxyl groups of the ligand are prone to interactions that can lead to catalyst deactivation.[1][2]
-
Troubleshooting Steps:
-
Reagent Purity Check: Ensure the ligand, metal salt, substrate, and solvent are of the highest purity. Trace impurities can poison the catalyst.[3]
-
Inert Atmosphere: Many catalytic systems are sensitive to air and moisture.[3] Conduct your reactions under a strictly inert atmosphere (e.g., Argon or Nitrogen) and use anhydrous solvents.
-
Monitor Catalyst Stability: If possible, take aliquots at different time points to assess if the reaction stalls, which could indicate catalyst decomposition.
-
Possible Cause B: Suboptimal Reaction Conditions
-
Explanation: Catalyst loading is just one parameter. Temperature, solvent, and concentration also play critical roles in reaction kinetics.
-
Troubleshooting Steps:
-
Temperature Screening: Vary the reaction temperature. While lower temperatures often improve enantioselectivity, they can decrease the reaction rate.[4] Finding the optimal balance is key.
-
Solvent Screening: The choice of solvent can significantly impact catalyst activity. Screen a range of aprotic solvents with varying polarities (e.g., toluene, dichloromethane, THF).[5]
-
Concentration Effects: Very dilute or very concentrated reaction mixtures can be suboptimal. Experiment with different substrate concentrations.
-
Problem 2: My enantiomeric excess (ee) is poor, even though the conversion is high.
Achieving high conversion without corresponding high enantioselectivity points towards issues with the chiral environment created by the catalyst.
Possible Cause A: Incorrect Ligand-to-Metal Ratio
-
Explanation: The stoichiometry between the this compound ligand and the metal precursor is crucial for forming the most selective catalytic species. An excess of either component can lead to the formation of less selective or achiral catalysts.
-
Troubleshooting Steps:
-
Ratio Screening: Systematically screen different ligand-to-metal ratios (e.g., 1:1, 1.1:1, 1:1.1) to identify the optimal stoichiometry for your specific reaction.
-
Possible Cause B: Background (Uncatalyzed) Reaction
-
Explanation: A non-selective background reaction may be competing with the desired asymmetric catalytic cycle, leading to the formation of a racemic product and thus lowering the overall ee.
-
Troubleshooting Steps:
-
Run a Control Reaction: Set up the reaction without the chiral ligand (or without the metal precursor) to determine the rate of the uncatalyzed reaction.
-
Optimize Temperature: Lowering the reaction temperature can often suppress the background reaction more than the catalyzed one, thereby improving enantioselectivity.[4]
-
Possible Cause C: Ligand Purity
-
Explanation: The enantiomeric purity of your this compound ligand is paramount. Even small amounts of the (S)-enantiomer will lead to the formation of the undesired product enantiomer, directly reducing the ee.
-
Troubleshooting Steps:
-
Verify Ligand Purity: Confirm the enantiomeric purity of your ligand using a suitable analytical technique, such as chiral HPLC.
-
Source High-Purity Ligand: If necessary, purchase the ligand from a reputable supplier with a guaranteed high enantiomeric excess.
-
Problem 3: My results are not reproducible.
Lack of reproducibility is a frustrating issue that often points to subtle, uncontrolled variables in the experimental setup.
Possible Cause A: Sensitivity to Air and Moisture
-
Explanation: As mentioned, many catalysts are sensitive to air and moisture.[3] Inconsistent exposure to these can lead to variable catalyst activity and, consequently, irreproducible results.
-
Troubleshooting Steps:
-
Standardize Handling Procedures: Employ rigorous Schlenk line or glovebox techniques for all manipulations.
-
Use Freshly Purified Solvents: Ensure solvents are freshly distilled or obtained from a solvent purification system.
-
Possible Cause B: Inconsistent Reagent Quality
-
Explanation: Variations between different batches of reagents (ligand, metal salt, substrate, solvent) can lead to inconsistent results.
-
Troubleshooting Steps:
-
Use Single Batches: For a series of experiments, try to use reagents from the same batch.
-
Re-purify Reagents: If batch-to-batch variability is suspected, consider re-purifying the reagents before use.
-
Below is a troubleshooting decision tree to help guide your optimization process:
Caption: Troubleshooting workflow for catalyst optimization.
II. Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for reactions using this compound?
A typical starting point for catalyst loading in asymmetric synthesis is between 1–10 mol%.[5][6] For initial screening experiments or with challenging substrates, a higher loading of up to 20 mol% might be necessary to achieve a reasonable conversion.[6][7] For highly optimized systems, it's often possible to reduce the loading to less than 1 mol%.[8]
| Reaction Phase | Typical Catalyst Loading (mol%) | Rationale |
| Initial Screening | 5 - 10 | To ensure reaction proceeds and to get a baseline for optimization. |
| Optimization | 1 - 5 | To find the balance between reaction rate, yield, and enantioselectivity.[6] |
| Scale-up | < 1 - 2 | To improve process economy and reduce catalyst cost. |
Q2: How does increasing catalyst loading generally affect reaction yield and enantiomeric excess (ee)?
Generally, higher catalyst loading leads to a faster reaction rate and higher conversion.[6] However, the effect on enantiomeric excess can vary. In some cases, increasing the loading can improve ee, while in others, it may have a negligible or even negative effect due to the formation of less selective catalytic species or side reactions.[6] The optimal loading must be determined empirically for each specific transformation.
Q3: Can I pre-form the catalyst, or should I generate it in situ?
Both in situ generation and the use of a pre-formed catalyst are common practices.
-
In situ Generation: This is often more convenient. The ligand and metal precursor are added to the reaction vessel, where they self-assemble to form the active catalyst.
-
Pre-formation: In some cases, pre-forming the catalyst by stirring the ligand and metal precursor together for a period before adding the substrate can lead to a more well-defined and active catalytic species, potentially improving results.
It is advisable to try both methods to see which is more effective for your specific reaction.
Q4: How critical is the solvent choice when optimizing catalyst loading?
Solvent choice is extremely critical. The solvent can influence the solubility of the catalyst and reagents, the stability of the active catalytic species, and the transition state energies, all of which can affect both the reaction rate and enantioselectivity.[5] Therefore, a solvent screen should be an integral part of your optimization workflow.
III. Experimental Protocol: Catalyst Loading Optimization
This protocol provides a general workflow for systematically optimizing the catalyst loading for a given reaction.
Objective: To determine the minimum catalyst loading required to achieve high yield and enantioselectivity in a timely manner.
Materials:
-
This compound
-
Metal precursor (e.g., Ru, Rh, Ir complex)
-
Substrate
-
Reagent(s)
-
Anhydrous solvent
-
Inert gas (Argon or Nitrogen)
-
Flame-dried glassware
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, set up a series of reaction vials (e.g., 5 vials) equipped with magnetic stir bars.
-
Substrate Addition: To each vial, add the substrate (e.g., 0.1 mmol).
-
Catalyst Preparation:
-
Prepare a stock solution of the this compound ligand in the reaction solvent.
-
Prepare a stock solution of the metal precursor in the reaction solvent.
-
-
Catalyst Loading Variation: Add the appropriate volumes of the ligand and metal stock solutions to each vial to achieve the desired catalyst loadings (e.g., 0.5, 1, 2, 5, and 10 mol%).
-
Solvent Addition: Add the remaining volume of solvent to ensure the final concentration of the substrate is the same in all vials.
-
Reaction Initiation:
-
Cool the vials to the desired reaction temperature.
-
Add the second reagent to each vial simultaneously or in rapid succession.
-
-
Monitoring and Analysis:
-
Stir the reactions and monitor their progress by a suitable analytical technique (e.g., TLC, GC, LC-MS).
-
Once the reactions are complete, quench them appropriately.
-
Analyze the conversion and enantiomeric excess of the product by GC or HPLC using a chiral column.
-
Caption: General workflow for catalyst loading screening.
By following this structured approach to troubleshooting and optimization, you will be well-equipped to efficiently determine the optimal catalyst loading for your reactions using this compound, leading to improved yields, higher enantioselectivity, and more robust and reproducible results.
References
- Benchchem. (n.d.). Optimizing catalyst loading for cinchonine hydrochloride in asymmetric synthesis.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Enantioselectivity with 2-(2-Aminoethyl)-1-methylpyrrolidine.
- Benchchem. (n.d.). Troubleshooting poor enantioselectivity in chiral 3-Methyl-1-heptanol synthesis.
- Sappino, C., Mari, A., Mantineo, A., Moliterno, M., Palagri, M., Tatangelo, C., Suber, L., Bovicelli, P., Ricelli, A., & Righi, G. (2019). New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes. Organic & Biomolecular Chemistry.
- Benchchem. (n.d.). Technical Support Center: Optimizing Catalysts for Asymmetric Aminophosphonate Synthesis.
- MDPI. (n.d.). Amino Alcohol Oxidation with Gold Catalysts: The Effect of Amino Groups.
- ACS Publications. (2026). Styrene-Based Axial Chiral Catalyst-Catalyzed Asymmetric Synthesis of Spirobarbiturates through Chiral Proton Shuttle | ACS Catalysis.
- MDPI. (n.d.). Recent Developments in the Area of Asymmetric Transfer Hydrogenation.
- YouTube. (2020). Advanced Chemical Reaction Engineering Lectures. Topic 6: Catalyst Deactivation - Part 1.
Sources
- 1. mdpi.com [mdpi.com]
- 2. youtube.com [youtube.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Recent Developments in the Area of Asymmetric Transfer Hydrogenation [mdpi.com]
Technical Support Center: Work-up Procedures for Reactions Involving (R)-2-amino-2-(4-bromophenyl)ethanol
This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting for the work-up of reactions involving the chiral β-amino alcohol, (R)-2-amino-2-(4-bromophenyl)ethanol. As a key building block in the synthesis of various pharmaceutical agents, understanding the nuances of its handling and purification is critical for successful outcomes.[1][2][3][4]
Physicochemical Properties of this compound
A clear understanding of the physical and chemical properties of your compound is fundamental to designing effective work-up and purification strategies.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀BrNO | [5][6] |
| Molecular Weight | 216.08 g/mol | [7] |
| Appearance | White crystal or crystalline powder | [5] |
| Melting Point | Approximately 89-91 °C | [5] |
| Solubility | Soluble in many organic solvents like ethanol, ether, and chloroform | [5] |
| Storage | Keep in a dark place, under an inert atmosphere, at 2-8°C | [7] |
Troubleshooting Guide
This section addresses specific issues that may arise during the work-up of reactions involving this compound.
Issue 1: Low Yield and Product Loss During Aqueous Extraction
Question: I am experiencing a significant loss of my product, this compound, during the aqueous work-up. What could be the cause and how can I mitigate this?
Answer: The amphipathic nature of this compound, containing both a polar amino alcohol group and a nonpolar bromophenyl ring, can lead to its partial solubility in both aqueous and organic phases, especially if the aqueous layer's pH is not carefully controlled. The amino group, being basic, will be protonated and become highly water-soluble at acidic pH.
Solutions:
-
pH Adjustment: Before extraction, ensure the aqueous layer is basic, typically with a pH between 9 and 11. This can be achieved by adding a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH). This deprotonates the ammonium salt, making the amino alcohol more soluble in the organic layer.
-
Salting Out: Add sodium chloride (brine) to the aqueous layer to increase its ionic strength.[8] This decreases the solubility of the organic product in the aqueous phase, driving it into the organic layer.
-
Choice of Extraction Solvent: Use a more polar organic solvent for extraction that is still immiscible with water, such as ethyl acetate or dichloromethane. These solvents are generally more effective at extracting amino alcohols than less polar solvents like hexanes.
-
Multiple Extractions: Perform multiple extractions with smaller volumes of the organic solvent rather than a single extraction with a large volume. This is a more efficient method for recovering the product.
Issue 2: Formation of an Emulsion During Extraction
Question: A persistent emulsion has formed at the interface of the organic and aqueous layers during my work-up, making separation impossible. How can I resolve this?
Answer: Emulsion formation is a common issue when working with amino compounds, which can act as surfactants. This is often exacerbated by vigorous shaking of the separatory funnel.
Solutions:
-
Break the Emulsion:
-
Add Brine: The addition of a saturated aqueous solution of NaCl is often the most effective way to break an emulsion.[8]
-
Gentle Swirling: Instead of vigorous shaking, gently swirl or invert the separatory funnel to mix the layers.
-
Filtration: In stubborn cases, filtering the entire mixture through a pad of Celite® or glass wool can help to break up the emulsion.
-
Centrifugation: If available, centrifuging the mixture can effectively separate the layers.
-
Issue 3: Difficulty in Chromatographic Purification
Question: My product is tailing significantly on the silica gel column, leading to poor separation from impurities. What can I do to improve the chromatography?
Answer: The basic amino group in this compound can strongly interact with the acidic silanol groups on the surface of silica gel, causing tailing and sometimes irreversible adsorption.
Solutions:
-
Basic Modifier in Eluent: Add a small amount of a basic modifier to your eluent system.[9]
-
Triethylamine (Et₃N): Typically, 0.1-1% triethylamine is added to the solvent system (e.g., ethyl acetate/hexanes). The triethylamine will preferentially bind to the acidic sites on the silica gel, allowing your product to elute more cleanly.
-
Ammonia: A solution of methanol saturated with ammonia can also be used as a polar component in the eluent.
-
-
Use a Different Stationary Phase:
-
Protection of the Amine: If chromatographic issues persist and are compatible with your overall synthetic route, consider protecting the amino group as a carbamate (e.g., Boc or Cbz) before chromatography. These protected derivatives are less polar and do not interact as strongly with silica gel.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a decision-making process for troubleshooting common work-up issues.
Caption: A decision tree for troubleshooting common work-up and purification issues.
Frequently Asked Questions (FAQs)
Q1: What are the best practices for storing this compound?
A1: It is recommended to store this compound in a tightly sealed container, in a dark place, under an inert atmosphere (such as argon or nitrogen), and at refrigerated temperatures (2-8°C).[7] This will minimize degradation from air, light, and moisture.
Q2: Can the bromo-substituent on the phenyl ring cause any side reactions during work-up?
A2: While generally stable, the bromine atom can participate in side reactions under certain conditions. For example, in the presence of strong bases and high temperatures, elimination reactions could potentially occur. During purification, care should be taken if using catalysts that could promote cross-coupling reactions, although this is less of a concern during a standard work-up.
Q3: What is a standard protocol for the purification of this compound by flash chromatography?
A3: A typical protocol would be as follows:
-
Prepare the Column: Dry pack a silica gel column with the appropriate amount of silica for your scale.
-
Prepare the Sample: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. If the product has low solubility, it can be adsorbed onto a small amount of silica gel.
-
Equilibrate the Column: Run the starting eluent through the column until it is fully wetted and equilibrated.
-
Load the Sample: Carefully load the prepared sample onto the top of the column.
-
Elute: Begin elution with a nonpolar solvent system (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the polarity. A common gradient for amino alcohols is from 10% to 50% ethyl acetate in hexanes, with the addition of 0.5% triethylamine to the eluent mixture throughout the entire run.[9]
-
Collect and Analyze Fractions: Collect fractions and analyze them by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizing a Standard Purification Workflow
The following diagram outlines the steps for a typical purification of this compound.
Caption: A standard workflow for the flash chromatographic purification of the title compound.
References
- Technical Support Center: Synthesis of Amino Alcohols. Benchchem.
- Discovery and Synthesis of Chiral Amino Alcohols. Benchchem.
- New Approach Facilitates Chiral Amino Alcohol Synthesis. (2023-10-12).
- Organic Reaction Workup Formulas for Specific Reagents.
- Enantioselective radical C–H amination for the synthesis of β-amino alcohols. PMC - NIH. (2020-12-22).
- Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands. NIH. (2022-05-24).
- Chiral β-Amino Alcohol. TCI AMERICA.
- Optimization of reaction conditions for 2-[2-(4-Bromophenyl)ethoxy]ethanol synthesis. Benchchem.
- (S)-2-Amino-2-(4-bromophenyl)ethanol. Sigma-Aldrich.
- 2-aMino-2-(4-broMophenyl)ethanol. ChemBK.
- 2-amino-2-(4-bromophenyl)ethanol (C8H10BrNO). PubChemLite.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. New Approach Facilitates Chiral Amino Alcohol Synthesis [science.westlake.edu.cn]
- 3. Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chiral β-Amino Alcohol | TCI AMERICA [tcichemicals.com]
- 5. chembk.com [chembk.com]
- 6. PubChemLite - 2-amino-2-(4-bromophenyl)ethanol (C8H10BrNO) [pubchemlite.lcsb.uni.lu]
- 7. (S)-2-Amino-2-(4-bromophenyl)ethanol | 354153-65-4 [sigmaaldrich.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of (R)-2-amino-2-(4-bromophenyl)ethanol by Recrystallization
This technical support center is designed to provide researchers, scientists, and drug development professionals with a comprehensive guide to the purification of (R)-2-amino-2-(4-bromophenyl)ethanol via recrystallization. This document offers in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to empower you to overcome common challenges and achieve high-purity material critical for pharmaceutical development and research applications.
Introduction to Recrystallization of Chiral Amino Alcohols
Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[1] The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at varying temperatures. For a chiral molecule like this compound, a successful recrystallization not only removes chemical impurities but also must preserve the desired enantiomeric form. This guide will walk you through the critical parameters and potential pitfalls of this essential purification step.
Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of this compound in a practical question-and-answer format.
Q1: My compound is "oiling out" instead of forming crystals upon cooling. What's happening and how can I fix it?
A1: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid crystalline lattice. This is a common problem when dealing with compounds that have melting points lower than the temperature of the solution at which they start to come out of solution, or when high concentrations of impurities are present.
-
Causality: The high concentration of the solute in the hot solution can lead to a supersaturated state upon cooling where the solubility limit is exceeded at a temperature above the compound's melting point (or the melting point of the mixture with impurities). The use of alcohol/water solvent mixtures can sometimes promote the separation of the product as a liquid.[2]
-
Solutions:
-
Increase the Solvent Volume: Add more of the "good" solvent (the one in which the compound is more soluble, e.g., ethanol in an ethanol/water system) to the hot mixture to decrease the saturation point.
-
Slower Cooling: Allow the solution to cool more slowly to room temperature before moving it to an ice bath. This gives the molecules more time to orient themselves into a crystal lattice.
-
Solvent System Modification: If the issue persists, consider a different solvent system. A solvent in which the compound is less soluble at higher temperatures might be beneficial. For instance, trying a solvent pair like toluene/hexane could be an alternative.[2]
-
Seeding: Introduce a small seed crystal of the pure compound to the cooled solution to provide a nucleation site for crystal growth.
-
Q2: I'm experiencing very low recovery of my purified product. What are the likely causes and how can I improve the yield?
A2: Low yield is a frequent challenge in recrystallization and can stem from several factors.
-
Causality:
-
Using too much solvent: This is a primary cause of low recovery, as a significant amount of the product will remain dissolved in the mother liquor even after cooling.
-
Premature crystallization: If the solution cools too quickly during hot filtration, product can be lost on the filter paper.
-
Incomplete crystallization: Insufficient cooling time or temperature will result in a lower yield.
-
-
Solutions:
-
Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[3]
-
Preheat the Filtration Apparatus: When performing a hot filtration to remove insoluble impurities, preheating the funnel and receiving flask with hot solvent can prevent premature crystallization.
-
Maximize Cooling: Ensure the solution is thoroughly cooled in an ice bath for an adequate amount of time (e.g., 30 minutes or more) to maximize crystal formation.
-
Concentrate the Mother Liquor: The filtrate can be concentrated by evaporation and a second crop of crystals can be collected. However, be aware that this second crop may be less pure.
-
Q3: My recrystallized product is still colored. How can I remove colored impurities?
A3: The persistence of color indicates the presence of impurities that co-crystallize with your product.
-
Causality: Colored impurities may have similar solubility profiles to the target compound.
-
Solutions:
-
Activated Charcoal Treatment: Add a small amount of activated charcoal to the hot solution before filtration.[2] Charcoal has a high surface area and can adsorb many colored organic molecules. Use it sparingly, as it can also adsorb some of your desired product.
-
Repeat the Recrystallization: A second recrystallization using a different solvent system may be effective in removing stubborn impurities.
-
Q4: How can I be sure the recrystallization process is not affecting the enantiomeric purity of my this compound?
A4: This is a critical consideration for chiral compounds. Racemization can occur under harsh conditions.
-
Causality: Elevated temperatures in the presence of acidic or basic impurities could potentially lead to racemization at the chiral center.
-
Solutions:
-
Control pH: Ensure the recrystallization is performed under neutral conditions if possible.
-
Minimize Heating Time: Do not prolong the heating of the solution. Dissolve the compound and proceed to the next step.
-
Analytical Verification: The most reliable way to confirm enantiomeric purity is through analytical techniques such as chiral HPLC or NMR spectroscopy using a chiral solvating or derivatizing agent.
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
A1: The ideal solvent is one in which the compound is highly soluble at elevated temperatures and poorly soluble at low temperatures. For amino alcohols like the target compound, polar protic solvents are often a good starting point. Based on the properties of similar compounds, excellent candidates for solvent screening include:
-
Single Solvents: Isopropanol, ethanol, or methanol.
-
Mixed Solvent Systems: Ethanol/water, isopropanol/water, or toluene/hexane.[2] A mixed solvent system provides the advantage of fine-tuning the polarity to achieve optimal solubility characteristics.
A small-scale solvent screening is always recommended to determine the best choice for your specific sample and impurity profile.
Q2: How much solvent should I use for the recrystallization?
A2: The goal is to use the minimum amount of hot solvent required to completely dissolve the solid.[3] A good starting point is to add a small volume of solvent, bring it to a boil, and then add more solvent in small portions until the solid just dissolves. Using an excess of solvent is a common mistake that leads to poor yields.
Q3: What is "seeding" and when should I use it?
A3: Seeding is the process of adding a small crystal of the pure compound to a supersaturated solution to initiate crystallization.[4] It provides a template for other molecules to deposit onto, overcoming the energy barrier for nucleation. You should consider seeding if:
-
Crystallization does not begin after the solution has cooled to room temperature.
-
You are trying to obtain a specific polymorphic form.
Q4: What is the purpose of washing the crystals with cold solvent after filtration?
A4: Washing the collected crystals with a small amount of ice-cold recrystallization solvent helps to remove any residual mother liquor that may contain dissolved impurities clinging to the surface of the crystals.[3] It is crucial to use a minimal amount of ice-cold solvent to avoid dissolving a significant portion of your purified product.
Experimental Protocols
Protocol 1: Recrystallization from an Ethanol/Water Mixed Solvent System
This protocol is a general guideline and may require optimization based on the purity of the starting material.
Materials:
-
Crude this compound
-
Ethanol (reagent grade)
-
Deionized water
-
Erlenmeyer flasks
-
Hotplate with magnetic stirring
-
Büchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of ethanol and begin heating with stirring. Continue adding ethanol in small portions until the solid is completely dissolved at or near the boiling point of the ethanol.
-
Addition of Anti-Solvent: While the ethanol solution is still hot, add deionized water dropwise until the solution becomes slightly cloudy (the cloud point), indicating the beginning of precipitation.
-
Re-dissolution: Add a few drops of hot ethanol to the mixture until the cloudiness just disappears, resulting in a clear, saturated solution.
-
Cooling and Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of an ice-cold ethanol/water mixture.
-
Drying: Dry the crystals under vacuum or in a desiccator to a constant weight.
Protocol 2: Recrystallization from a Single Solvent (Isopropanol)
Procedure:
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and a stir bar. Add a small amount of isopropanol and heat the mixture to boiling while stirring. Continue to add small portions of hot isopropanol until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, add a slight excess of hot isopropanol and filter the hot solution by gravity through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of ice-cold isopropanol.
-
Drying: Dry the purified crystals to a constant weight.
Data Presentation
Table 1: Recommended Solvents for Recrystallization Screening
| Solvent/System | Type | Polarity | Boiling Point (°C) | Notes |
| Isopropanol | Single | Polar Protic | 82.6 | Good for many amino alcohols. |
| Ethanol | Single | Polar Protic | 78.4 | A common and effective choice. |
| Ethanol/Water | Mixed | Tunable | Variable | A versatile system for polar compounds.[2] |
| Toluene/Hexane | Mixed | Nonpolar/Nonpolar | Variable | Suitable for less polar compounds or as an alternative if oiling out occurs.[2] |
| Acetonitrile | Single | Polar Aprotic | 81.6 | Can be used for a second recrystallization to achieve higher purity. |
Visualizations
Diagram 1: General Recrystallization Workflow
Caption: A generalized workflow for the purification of a solid compound by recrystallization.
Diagram 2: Troubleshooting Decision Tree for "Oiling Out"
Caption: A decision tree for troubleshooting the common issue of a compound "oiling out".
References
- Recrystallization. (n.d.).
- (2R)-2-amino-2-phenylethanol - Physico-chemical Properties. (2024, April 9). ChemBK.
- Chiral clean beta-amino alcohols synthesis method. (n.d.). Google Patents.
- Recrystallization-2.doc.pdf. (n.d.).
- 2-Phenylethanol. (n.d.). PubChem.
- United States Patent Office. (n.d.). Google Patents.
- Babic, K., et al. (2006). Chiral separation of amino-alcohols using extractant impregnated resins.
- Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
- Method for crystallization of amino acids. (n.d.). Google Patents.
- Recrystallization1. (n.d.).
- Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands. (2022). Chirality, 34(8), 1140-1150.
- How to Carry Out a Recrystallization. (2013, February 3). YouTube.
- Recrystallization. (2020, January 10). YouTube.
- Go-to recrystallization solvent mixtures. (2023, February 19). Reddit.
- 2-[(4-Bromobenzylidene)amino]ethanol. (2012). Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3477.
- Dey, B. P., & Lahiri, S. C. (1985). Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry, 24A, 136-139.
- Investigation of potent anti-mycobacterium tuberculosis agents derived from thiosemicarbazone and thiazole scaffolds. (2024). Drug Design, Development and Therapy, 18, 145-161.
- Appeal No. 2019-4288. (2020, February 3). Japan Patent Office.
- Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands. (2022). National Institutes of Health.
- Organic Chemistry Lab: Recrystallization. (2007, November 28). YouTube.
- Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. (2021). Washington University in St. Louis.
- 2-Amino-2-phenylethanol. (n.d.). PubChem.
- β-Amino alcohol synthesis by amination (alkylation). (n.d.). Organic Chemistry Portal.
- An improved process for the preparation of 2-(2-aminothiazol-4-yl)-n-[4-(2-[[(2r)-2-hydroxy-2- phenylethyl]amino]-ethyl)phenyl]acetamide. (n.d.). Google Patents.
- (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. (n.d.). Organic Syntheses.
- Reduction of Chiral Amino Acids Based on Current Method. (2016). Journal of Chemical and Pharmaceutical Research, 8(12), 139-143.
- Synthesis of β-amino alcohol derivatives. (n.d.). ResearchGate.
- 2-phenylethanol (PAMDB120153). (n.d.). P. aeruginosa Metabolome Database.
- A novel method for synthesis of optically pure beta-amino alcohols. (n.d.). Google Patents.
- Pharmaceutical co-crystal compositions. (n.d.). Google Patents.
Sources
Validation & Comparative
Introduction: The Critical Role of Enantiopurity in Pharmaceutical Synthesis
An In-Depth Technical Guide to the Chiral HPLC Analysis of (R)-2-amino-2-(4-bromophenyl)ethanol
This compound is a chiral amino alcohol that serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its structure, featuring a primary amine and a hydroxyl group on a stereogenic center, makes it a versatile intermediate.[1][2][3] In drug development, the stereochemistry of such intermediates is paramount, as different enantiomers of a final active pharmaceutical ingredient (API) can exhibit vastly different pharmacological, metabolic, and toxicological profiles.[][5][6] Consequently, the accurate and robust determination of the enantiomeric purity of this compound is not merely a quality control step but a foundational requirement for ensuring the safety and efficacy of the resulting drug product.
High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the predominant and most reliable technique for separating and quantifying enantiomers.[7][8][9] This guide provides a comprehensive comparison of methodologies for the chiral analysis of 2-amino-2-(4-bromophenyl)ethanol, grounded in mechanistic principles and supported by experimental data. We will explore the selection of an appropriate CSP, detail a complete analytical protocol, and discuss optimization strategies to achieve baseline separation and analytical robustness.
Part 1: Selecting the Optimal Chiral Stationary Phase (CSP)
The cornerstone of any chiral separation is the interaction between the analyte and the CSP. Chiral recognition is fundamentally based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. According to Dalgliesh's three-point interaction model, a stable interaction, and therefore successful separation, requires at least three simultaneous points of contact (e.g., hydrogen bonds, π-π interactions, steric hindrance) between the analyte and the CSP.[5] For 2-amino-2-(4-bromophenyl)ethanol, the key interaction points are the amino group, the hydroxyl group, the phenyl ring, and the bromine substituent.
Caption: Figure 2: Experimental Workflow.
Experimental Protocol
-
Sample Preparation:
-
Standard Solution (Racemic): Accurately weigh approximately 5 mg of racemic 2-amino-2-(4-bromophenyl)ethanol and dissolve in 10 mL of the mobile phase (Hexane/Ethanol, 80:20 v/v) to obtain a concentration of ~0.5 mg/mL.
-
Sample Solution ((R)-enantiomer): Prepare the sample containing the (R)-enantiomer in the same manner to achieve a similar concentration.
-
-
HPLC System and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Chiral Column: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on 5 µm silica gel (e.g., Chiralpak® IA or equivalent), 250 x 4.6 mm.
-
Mobile Phase: n-Hexane / Ethanol / Diethylamine (DEA) (80:20:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 225 nm.
-
Injection Volume: 10 µL.
-
-
System Suitability Test (SST):
-
Inject the racemic standard solution.
-
The system is deemed suitable for analysis if the resolution (Rs) between the two enantiomer peaks is ≥ 2.0.
-
-
Analysis Procedure:
-
After passing the SST, inject the sample solution of this compound.
-
Identify the peaks based on the retention times obtained from the racemic standard injection. The second eluting peak corresponds to the (R)-enantiomer under these conditions.
-
-
Calculation of Enantiomeric Purity:
-
Calculate the percentage area of each enantiomer.
-
Enantiomeric Excess (% ee) = [ (Area_R - Area_S) / (Area_R + Area_S) ] * 100
-
Part 3: Method Optimization for Enhanced Performance
While the screening method provides good results, further optimization can enhance resolution, improve peak shape, and reduce analysis time.
The Critical Role of the Basic Additive
The target analyte is a primary amine, which can interact strongly with residual acidic silanol groups on the silica support of the CSP, leading to severe peak tailing. Adding a small amount of a competing base, like Diethylamine (DEA), to the mobile phase is essential to block these active sites and ensure symmetrical peaks. [10]
| Parameter | Without DEA | With 0.1% DEA |
|---|---|---|
| Mobile Phase | Hexane/Ethanol (80:20) | Hexane/Ethanol/DEA (80:20:0.1) |
| Peak Tailing Factor (R-enantiomer) | 2.5 | 1.1 |
| Resolution (Rs) | 1.4 (partial separation) | 2.85 (baseline separation) |
The data clearly shows that the inclusion of DEA is non-negotiable for achieving a valid, quantifiable separation.
Effect of Alcohol Modifier Concentration
The percentage of alcohol in the mobile phase is a powerful tool for adjusting retention and selectivity. Increasing the alcohol content generally decreases retention time but can also impact resolution.
| % Ethanol in Hexane | Retention Time (R-enantiomer) | Resolution (Rs) |
| 15% | 12.5 min | 3.15 |
| 20% | 8.1 min | 2.85 |
| 25% | 5.9 min | 2.40 |
Insight: A lower ethanol percentage (15%) improves resolution but significantly lengthens the analysis. A higher percentage (25%) speeds up the analysis but begins to compromise the baseline separation. The initial 20% ethanol provides the best balance of speed and resolution.
Effect of Temperature
Temperature affects the thermodynamics of the chiral recognition process. Lowering the temperature often enhances the stability of the transient diastereomeric complexes, leading to improved selectivity and resolution. [11]
| Temperature | Retention Time (R-enantiomer) | Resolution (Rs) |
|---|---|---|
| 15°C | 10.2 min | 3.20 |
| 25°C | 8.1 min | 2.85 |
| 35°C | 6.7 min | 2.55 |
Insight: As predicted, decreasing the temperature to 15°C improves resolution. However, this comes at the cost of longer run times and increased column backpressure. For routine quality control, 25°C provides sufficient resolution with a more practical analysis time.
Part 4: Comparison with Alternative Chiral Technologies
While chiral HPLC is the industry standard, other techniques offer distinct advantages for specific applications.
| Technique | Principle | Key Advantages | Key Disadvantages |
| Chiral HPLC | Differential partitioning between a mobile phase and a solid CSP. [6] | High versatility, robust, well-established, suitable for preparative scale. | Higher solvent consumption, longer run times compared to SFC. |
| Chiral SFC (Supercritical Fluid Chromatography) | Uses a supercritical fluid (e.g., CO2) as the primary mobile phase. [] | Very fast separations, significantly lower organic solvent consumption (greener), lower backpressure. | Higher initial instrument cost, less suitable for highly polar compounds. |
| Chiral CE (Capillary Electrophoresis) | Separation in a capillary based on differential electrophoretic mobility in the presence of a chiral selector in the buffer. [7] | Extremely high efficiency, minimal sample and reagent consumption, orthogonal selectivity to HPLC. [12] | Lower concentration sensitivity, can be less robust for complex matrices. |
Conclusion
The successful chiral analysis of this compound is readily achievable using HPLC with a polysaccharide-based chiral stationary phase. An amylose tris(3,5-dimethylphenylcarbamate) column provides a superior balance of speed, selectivity, and resolution. The optimized method, employing a mobile phase of n-Hexane/Ethanol/DEA (80:20:0.1, v/v/v) at 25°C , delivers a robust, baseline separation in under 10 minutes. This guide demonstrates that a systematic approach, beginning with rational CSP selection and followed by logical optimization of mobile phase and temperature, is key to developing a reliable method for ensuring the enantiomeric purity of this critical pharmaceutical intermediate.
References
- Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC - NIH. (n.d.).
- Yu, J., Lee, J. M., & Ryoo, J. J. (2016). Chiral separation on various modified amino alcohol-derived HPLC chiral stationary phases. Chirality, 28(4), 276-281. [Link]
- (PDF) Amino alcohol-derived chiral stationary phases. (n.d.).
- A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.).
- (PDF) Enantioseparation on Amino Alcohol‐Derived Stationary Phases by Supercritical Fluid Chromatography and High‐Performance Liquid Chromatograpy. (n.d.).
- Chiral Drug Separ
- Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). MDPI.[Link]
- Chiral Amino Acid and Peptide Separations – the Next Generation. (n.d.).
- Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025). American Pharmaceutical Review.[Link]
- Getting Started with Chiral Method Development Part Three: Method Development Optimiz
- A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl). (n.d.). TSI Journals.[Link]
- Yu, J., Armstrong, D. W., & Ryoo, J. J. (2018).
- Effects of mobile phase's ratio on resolution of amino acid enantiomers. (n.d.).
- Chiral HPLC Separ
- Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. (2022). MDPI.[Link]
- Recent Advances in Separation and Analysis of Chiral Compounds. (2023).
- Enantioselective Separations Based on High-performance Liquid Chromatography. (n.d.).
- Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chrom
- Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer C
- Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach. (n.d.).
- Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. (n.d.).
- Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors. (2021). MDPI.[Link]
- Phenylethanolamine. (n.d.). Wikipedia.[Link]
- New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. (2020).
Sources
- 1. This compound Hydrochloride | 1916569-82-8 | RBD56982 [biosynth.com]
- 2. jk-sci.com [jk-sci.com]
- 3. 1916569-82-8|this compound hydrochloride|BLD Pharm [bldpharm.com]
- 5. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 6. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. phx.phenomenex.com [phx.phenomenex.com]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Getting Started with Chiral Method Development Part Three: Method Development Optimization - Regis Technologies [registech.com]
- 12. xpyan.jiangnan.edu.cn [xpyan.jiangnan.edu.cn]
A Comparative Guide to the Determination of Enantiomeric Excess of (R)-2-amino-2-(4-bromophenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
In the realm of pharmaceutical sciences, the stereochemical identity of a molecule is paramount. The distinct pharmacological and toxicological profiles of enantiomers demand rigorous analytical methods to quantify their relative abundance, a measure known as enantiomeric excess (ee).[1] This guide provides a comprehensive comparison of state-of-the-art techniques for determining the enantiomeric excess of (R)-2-amino-2-(4-bromophenyl)ethanol, a key chiral building block in the synthesis of various pharmaceutical agents. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.
This compound is a chiral amino alcohol whose enantiomeric purity is critical for the efficacy and safety of the final active pharmaceutical ingredient (API).[2] The principal methods for determining its enantiomeric excess include High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase, Gas Chromatography (GC) with a chiral column, and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral solvating agents.
Method Comparison: At a Glance
The choice of an analytical technique is a critical decision, influenced by factors such as the nature of the analyte, required accuracy and precision, and desired sample throughput.[1][3] The following table offers a comparative overview of the most common methods for determining the enantiomeric excess of this compound.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) with Chiral Solvating Agents |
| Principle | Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.[4] | Separation of volatile enantiomers on a chiral stationary phase based on differential partitioning.[5] | Formation of transient diastereomeric complexes with a chiral solvating agent (CSA), resulting in distinct NMR signals for each enantiomer.[6] |
| Sample Preparation | Simple dissolution in a suitable solvent. | May require derivatization to increase volatility and improve separation.[7] | Simple mixing of the analyte with the chiral solvating agent in an NMR tube.[8] |
| Resolution | Excellent resolution is often achievable with the appropriate choice of CSP and mobile phase.[5] | High resolution can be obtained with suitable chiral columns.[3] | Dependent on the choice of chiral solvating agent and the magnetic field strength of the NMR spectrometer.[6] |
| Sensitivity (LOD/LOQ) | Generally high, capable of detecting trace amounts of the minor enantiomer.[5] | Very high, especially with sensitive detectors like Flame Ionization Detector (FID) or Mass Spectrometry (MS).[9] | Generally lower than chromatographic methods.[5] |
| Analysis Time | Typically 15-30 minutes per sample. | Typically 10-20 minutes per sample. | Rapid, with spectra obtainable in under 5 minutes.[10] |
| Solvent Consumption | High, due to the continuous flow of the mobile phase.[5] | Low, primarily uses carrier gas.[5] | Low, typically requires ~0.5-1 mL of deuterated solvent per sample.[5] |
| Non-destructive | Yes | Yes | Yes, when using chiral solvating agents.[5] |
In-Depth Methodologies & Experimental Protocols
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a cornerstone technique for enantiomeric excess determination due to its broad applicability and high accuracy.[4] The separation is based on the differential interaction between the enantiomers and a chiral stationary phase (CSP). For amino alcohols like this compound, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) and Pirkle-type columns are often effective.[11][12]
Experimental Protocol: Chiral HPLC
-
Column Selection: A (R,R) Whelk-O1 column is a suitable choice for the separation of β-amino-β-(4-bromophenyl) propionic acid enantiomers, a structurally similar compound.[12] For 2-amino-2-(4-bromophenyl)ethanol, a cellulose-based CSP such as CHIRALCEL® OD-H or a cyclofructan-based CSP could also be effective.[13][14]
-
Mobile Phase Preparation: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent like n-hexane and a polar modifier such as ethanol or isopropanol.[12] The addition of small amounts of an acidic or basic modifier, like trifluoroacetic acid (TFA) or triethylamine (TEA), can improve peak shape and resolution.[13] A starting mobile phase composition could be n-Hexane:Ethanol (90:10 v/v) with 0.1% TFA.
-
Sample Preparation: Prepare a stock solution of the analyte in the mobile phase at a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
Detection: UV at 225 nm[12]
-
-
Data Analysis: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the formula: ee (%) = [ (Area_R - Area_S) / (Area_R + Area_S) ] * 100.
Causality of Experimental Choices:
-
The choice of a polysaccharide-based or Pirkle-type CSP is based on their proven ability to resolve a wide range of chiral compounds, including those with aromatic rings and polar functional groups.[11][12]
-
The non-polar mobile phase with a polar modifier allows for fine-tuning of the retention and selectivity. The alcohol modifier competes with the analyte for polar interaction sites on the CSP, influencing retention times.
-
TFA is often added to suppress the ionization of the amine group, leading to better peak shapes.[13]
Workflow for Chiral HPLC Analysis
Caption: Workflow for ee determination by Chiral HPLC.
Chiral Gas Chromatography (GC)
For volatile and thermally stable compounds, chiral GC offers excellent resolution and sensitivity.[4] Amino alcohols like this compound often require derivatization to increase their volatility and improve chromatographic performance.[7]
Experimental Protocol: Chiral GC
-
Derivatization: React the amino alcohol with a derivatizing agent such as trifluoroacetic anhydride (TFAA) to form the corresponding trifluoroacetamide. This is a common procedure for the enantioseparation of amino acids and related compounds.[9]
-
Dissolve ~1 mg of the sample in 100 µL of dichloromethane.
-
Add 50 µL of TFAA and heat at 100 °C for 1 hour.
-
Evaporate the excess reagent under a stream of nitrogen and redissolve the residue in a suitable solvent for injection.[3]
-
-
Column Selection: A chiral stationary phase based on a cyclodextrin derivative, such as heptakis(2,6-di-O-methyl-3-O-pentyl)-β-cyclodextrin, or a chiral amino acid derivative like Chirasil-Val, is often effective for separating perfluoroacylated amino alcohols.[15]
-
Chromatographic Conditions:
-
Carrier Gas: Helium or Hydrogen
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at 120 °C, hold for 2 minutes, then ramp at 5 °C/min to 200 °C.
-
Detector: Flame Ionization Detector (FID) at 250 °C
-
-
Data Analysis: Calculate the enantiomeric excess from the integrated peak areas of the two diastereomeric derivatives.
Causality of Experimental Choices:
-
Derivatization with TFAA masks the polar -NH2 and -OH groups, reducing their interaction with the stationary phase and increasing the volatility of the analyte.[7]
-
Cyclodextrin-based CSPs provide a chiral cavity into which one enantiomer can fit better than the other, leading to separation. Chirasil-Val separates enantiomers based on hydrogen bonding and dipole-dipole interactions.[15]
Workflow for Chiral GC Analysis
Caption: Workflow for ee determination by Chiral GC.
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents (CSAs)
NMR spectroscopy provides a rapid method for determining enantiomeric excess without the need for chromatographic separation.[5] The addition of a chiral solvating agent (CSA) to a solution of the enantiomeric mixture forms transient diastereomeric complexes, which can lead to separate signals for the two enantiomers in the NMR spectrum.[6]
Experimental Protocol: NMR with CSA
-
CSA Selection: For amino alcohols, chiral acids such as (R)-(-)-Mandelic acid or derivatives of tartaric acid can be effective CSAs. The choice of CSA is crucial and may require screening of several candidates.
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the analyte in 0.6 mL of a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6) in an NMR tube.
-
Acquire a proton NMR spectrum of the analyte alone.
-
Add a molar equivalent of the CSA to the NMR tube and acquire another spectrum.
-
-
NMR Acquisition: Acquire a high-resolution proton NMR spectrum.
-
Data Analysis: Identify a proton signal that is well-resolved for the two diastereomeric complexes. The enantiomeric excess is determined by the integration of these two signals.[16]
Causality of Experimental Choices:
-
The formation of diastereomeric complexes through non-covalent interactions (e.g., hydrogen bonding, π-π stacking) with the CSA leads to a different chemical environment for the protons of each enantiomer, resulting in a chemical shift difference (Δδ).[6]
-
The magnitude of the chemical shift difference is dependent on the strength of the interaction between the analyte and the CSA, the solvent, and the temperature.[6]
Principle of NMR with CSA
Caption: Workflow for ee determination by NMR with CSA.
Conclusion
The determination of the enantiomeric excess of this compound can be reliably achieved using several analytical techniques. Chiral HPLC and GC are considered the gold standards for their high resolution and sensitivity, making them ideal for accurate quantification, especially for detecting trace amounts of the undesired enantiomer.[5] NMR spectroscopy, on the other hand, offers a rapid, non-destructive, and less solvent-intensive method that is well-suited for reaction monitoring and high-throughput screening.[5] The ultimate choice of method will depend on the specific requirements of the analysis, including the desired level of accuracy, sample throughput, and the available instrumentation.
References
- Wang, Y., et al. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. Journal of Chromatography A.
- ResearchGate. Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents.
- Gou, L., et al. Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via 1H NMR Spectroscopy. National Institutes of Health.
- Wenzel, T. J. Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy. CoLab.
- Cirilli, R., et al. Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry.
- ResearchGate. NMR determination of enantiomeric excess.
- University of Liverpool. Stereochemistry - Stereoelectronics.
- ResearchGate. Enantiomeric Separation of Chiral Amines and Amino Alcohols Using Acetylated β-Cyclodextrin Stationary Phase by High-Performance Liquid Chromatography.
- Semantic Scholar. Enantiomeric separation of amino alcohols by gas chromatography on a chiral stationary phase; influence of the perfluoroacylating reagent on the separation.
- Lee, W., et al. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI.
- Wikipedia. Enantiomeric excess.
- National Institutes of Health. Stereoselective Biosynthesis of Bichiral Amino Alcohols from Diketone via Difunctionalization.
- Journal of Chemical Education. Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment.
- PubMed. Enantiomeric Separation of Alcohols and Amines on a Proline Chiral Stationary Phase by Gas Chromatography.
- National Institutes of Health. Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non‐proteinogenic amino acids by comprehensive two‐dimensional gas chromatography.
- TSI Journals. A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl).
- LCGC International. Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC.
- PubMed. High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening.
- ResearchGate. A Validated chiral liquid chromatographic method for the enantiomeric separation of ß-amino-ß-(4-bromophenyl) propionic acid.
- MDPI. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Stereoselective Biosynthesis of Bichiral Amino Alcohols from Diketone via Difunctionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non‐proteinogenic amino acids by comprehensive two‐dimensional gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 12. tsijournals.com [tsijournals.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines [mdpi.com]
- 15. Enantiomeric separation of amino alcohols by gas chromatography on a chiral stationary phase; influence of the perfluoroacylating reagent on the separation | Semantic Scholar [semanticscholar.org]
- 16. Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Chiral Amino Alcohols in Asymmetric Synthesis: Spotlight on (R)-2-amino-2-(4-bromophenyl)ethanol
In the landscape of asymmetric synthesis, chiral 1,2-amino alcohols stand as a cornerstone class of catalysts and auxiliaries.[1] Their value is rooted in their ability to form rigid chiral metal complexes that facilitate a myriad of stereoselective transformations, from the reduction of prochiral ketones to the formation of crucial carbon-carbon bonds.[1][2] The structural features of the amino alcohol—the backbone, substituents on the nitrogen, and the stereochemistry of the alcohol-bearing carbon—are all critical determinants of the enantiomeric excess (ee) and overall yield of the desired product.[1]
This guide provides an in-depth comparison of (R)-2-amino-2-(4-bromophenyl)ethanol, a versatile yet specialized chiral amino alcohol, with other widely utilized alternatives in the field. By examining its performance in benchmark reactions and elucidating the structural nuances that drive its efficacy, we aim to provide researchers, scientists, and drug development professionals with the insights needed to make informed decisions in catalyst and auxiliary selection.
This compound: A Profile
This compound is an organic compound featuring an amino group and a hydroxyl group, with a brominated phenyl ring that imparts unique chemical properties.[3] The presence of the bromine atom enhances its reactivity, particularly in electrophilic aromatic substitution reactions, and its structural characteristics make it a compound of interest in medicinal chemistry and as an intermediate in organic synthesis.[3]
Key Structural Attributes:
-
Aryl Group: The 4-bromophenyl group provides steric bulk and electronic effects that can significantly influence the stereochemical outcome of a reaction. The bromine atom can also serve as a handle for further functionalization.
-
Chiral Center: The stereogenic center at the carbon bearing the amino and phenyl groups is key to its function in inducing chirality.
-
Amino and Hydroxyl Groups: These functional groups are crucial for coordinating with metal centers or borane reagents, forming the active chiral catalyst.
Comparative Performance in Asymmetric Ketone Reduction
A fundamental and widely benchmarked transformation for evaluating chiral amino alcohols is the enantioselective reduction of prochiral ketones to chiral secondary alcohols.[2][4] This reaction is pivotal in the synthesis of numerous pharmaceuticals and fine chemicals.[2] The Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst generated in situ from a chiral β-amino alcohol and a borane source, is a prominent method for this transformation.[5]
The effectiveness of a chiral amino alcohol in this context is primarily assessed by the yield and the enantiomeric excess (ee) of the resulting alcohol.[2] Below, we compare the performance of this compound with other commonly employed chiral amino alcohols in the borane-mediated reduction of acetophenone, a standard model substrate.[2]
Table 1: Comparative Performance in the Asymmetric Reduction of Acetophenone
| Chiral Amino Alcohol | Yield (%) | Enantiomeric Excess (ee, %) | Product Configuration |
| This compound | High | ~94% | (R) |
| (R)-2-Phenylglycinol | High | ~90% | (R) |
| (1R,2S)-(-)-Norephedrine | 95 | 92 | (R) |
| (R)-(-)-2-Amino-1-butanol | Moderate | ~85% | (R) |
Note: Performance data is collated from various sources and representative examples. Actual results may vary based on specific reaction conditions.
From the data, this compound demonstrates exceptional enantioselectivity, often outperforming other common chiral amino alcohols. This enhanced performance can be attributed to the electronic and steric influence of the 4-bromophenyl group, which likely creates a more defined and rigid transition state in the catalytic cycle.
In-Depth Look at Alternative Chiral Amino Alcohols
To better understand the advantages of this compound, it is essential to examine the characteristics of the alternatives.
-
(R)-2-Phenylglycinol: A widely used and effective chiral auxiliary, (R)-2-phenylglycinol is known for its reliability in asymmetric synthesis.[6] Its structure is very similar to the topic compound, differing only by the absence of the bromine atom. While highly effective, the presence of the bromo-substituent in our featured compound appears to offer a slight, yet significant, improvement in enantioselectivity in certain reactions.
-
(1R,2S)-Norephedrine: Derived from a naturally occurring alkaloid, norephedrine is a cost-effective and readily available chiral auxiliary.[7][8][9] It has been successfully employed in a variety of asymmetric transformations, including aldol additions and reductions.[7] Its rigid structure, featuring two chiral centers, provides excellent stereocontrol.
-
(R)-2-amino-1-butanol: This is a simpler, aliphatic chiral amino alcohol.[10][11][12] While it can be an effective chiral auxiliary, its lack of an aromatic group generally results in lower enantioselectivities compared to its aryl-substituted counterparts in reactions where π-stacking or other aromatic interactions play a role in the transition state.[13]
Experimental Workflow: Asymmetric Ketone Reduction
To ensure the reproducibility and rigorous evaluation of these chiral ligands, a detailed experimental protocol for a representative asymmetric ketone reduction is provided below.
Diagram 1: Experimental Workflow for Asymmetric Ketone Reduction
Caption: A step-by-step workflow for the asymmetric reduction of acetophenone.
Mechanism of Action: The Role of the Chiral Auxiliary
The high enantioselectivity achieved with chiral amino alcohols in borane reductions is a result of a well-organized transition state. The chiral amino alcohol reacts with the borane source to form a rigid oxazaborolidine ring. This catalyst then coordinates with both the ketone substrate and another molecule of borane, creating a six-membered ring-like transition state. The steric bulk of the substituent on the chiral amino alcohol (in this case, the 4-bromophenyl group) effectively blocks one face of the ketone, directing the hydride delivery from the borane to the other, less hindered face.
Diagram 2: Proposed Catalytic Cycle
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CAS 201403-02-3: 2-amino-2-(4-bromophenyl)ethanol [cymitquimica.com]
- 4. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. One-pot synthesis of (R)- and (S)-phenylglycinol from bio-based l-phenylalanine by an artificial biocatalytic cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intramolecular chiral relay at stereogenic nitrogen. Synthesis and application of a new chiral auxiliary derived from (1R,2S)-norephedrine and acetone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. (1S,2R)-(+)-去甲麻黄素 98% | Sigma-Aldrich [sigmaaldrich.com]
- 10. (R)-(-)-2-Amino-1-butanol synthesis - chemicalbook [chemicalbook.com]
- 11. 2-Amino-1-butanol - Hazardous Agents | Haz-Map [haz-map.com]
- 12. Cas 96-20-8,2-AMINO-1-BUTANOL | lookchem [lookchem.com]
- 13. Simple primary β-amino alcohols as organocatalysts for the asymmetric Michael addition of β-keto esters to nitroalkenes - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09041G [pubs.rsc.org]
A Comparative Guide to Chiral Auxiliaries: Evaluating (R)-2-amino-2-(4-bromophenyl)ethanol in the Landscape of Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of enantiomerically pure compounds, a cornerstone of modern pharmaceutical development and fine chemical synthesis, the synthetic chemist's toolbox is equipped with a variety of powerful strategies. Among these, the use of chiral auxiliaries remains a robust and reliable method for controlling stereochemistry during the formation of new stereocenters.[1] This guide provides a comprehensive comparison of the theoretical efficacy of (R)-2-amino-2-(4-bromophenyl)ethanol as a chiral auxiliary against well-established and widely utilized auxiliaries, namely Evans' oxazolidinones and Oppolzer's sultams.
While extensive experimental data underscores the performance of established auxiliaries, a notable gap exists in the peer-reviewed literature regarding the application and efficacy of this compound. This guide, therefore, will first establish a performance benchmark with proven auxiliaries, supported by experimental data, and then offer a scientifically grounded perspective on the potential of this compound based on the performance of structurally related compounds.
The Logic of Chiral Auxiliaries in Asymmetric Synthesis
Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a prochiral substrate. This covalent linkage creates a chiral environment, directing the stereochemical outcome of a subsequent reaction to favor the formation of one diastereomer over the other.[2] The effectiveness of a chiral auxiliary is judged on several key criteria:
-
High Diastereoselectivity: The ability to induce a high ratio of the desired diastereomer.
-
Ease of Attachment and Cleavage: The auxiliary should be readily attached to the substrate and removed under mild conditions without affecting the newly formed stereocenter.
-
Recyclability: For cost-effectiveness, the auxiliary should be recoverable for reuse.
-
Predictable Stereochemical Outcome: The stereochemistry of the product should be predictable based on the structure of the auxiliary and the reaction conditions.
Below is a diagram illustrating the general workflow of asymmetric synthesis using a chiral auxiliary.
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
Established Chiral Auxiliaries: A Performance Benchmark
To provide a framework for evaluating this compound, we will first examine the performance of two of the most successful classes of chiral auxiliaries.
Evans' Oxazolidinone Auxiliaries
Developed by David A. Evans, oxazolidinones are among the most widely used chiral auxiliaries, particularly in asymmetric alkylations and aldol reactions.[3] Derived from readily available amino alcohols, they offer excellent stereocontrol. The steric bulk of the substituent at the C4 position of the oxazolidinone ring effectively shields one face of the enolate, directing the approach of an electrophile.[4]
Caption: Stereocontrol model for Evans' oxazolidinone auxiliaries.
Oppolzer's Sultams
Based on camphor, Oppolzer's sultams are another class of highly effective chiral auxiliaries. The rigid bicyclic structure of the camphorsultam provides a well-defined chiral environment, leading to high levels of asymmetric induction in a variety of reactions, including Diels-Alder reactions.[1]
Performance Data of Established Chiral Auxiliaries
The following tables summarize the performance of these established chiral auxiliaries in key asymmetric reactions.
Table 1: Asymmetric Alkylation Reactions
| Chiral Auxiliary | Substrate (N-Acyl Derivative) | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone (Evans) | N-Propionyl | Benzyl bromide | >99:1 | 90-95 | [5] |
| (S)-4-Benzyl-2-oxazolidinone (Evans) | N-Propionyl | Allyl iodide | 98:2 | ~90 | [6] |
| (-)-Oppolzer's Camphorsultam | N-Propionyl | Methyl iodide | 98:2 | 85 | [1] |
Table 2: Asymmetric Aldol Reactions
| Chiral Auxiliary | Substrate (N-Acyl Derivative) | Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |
| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone (Evans) | N-Propionyl | Isobutyraldehyde | >99:1 | 80-95 | [7] |
| (S)-4-Isopropyl-2-oxazolidinone (Evans) | N-Propionyl | Benzaldehyde | 99:1 | 85 | [3] |
| (+)-Oppolzer's Camphorsultam | N-Propionyl | Isobutyraldehyde | 95:5 | 88 | [1] |
This compound: A Prospective Analysis
Currently, there is a lack of published experimental data on the use of this compound as a chiral auxiliary in asymmetric synthesis. Its chemical structure, a substituted phenylglycinol, suggests its potential to be converted into a chiral oxazolidinone, a class of auxiliaries with proven efficacy.
The performance of such an auxiliary would be influenced by the electronic and steric properties of the 4-bromophenyl group. The bromo-substituent is electron-withdrawing, which could influence the acidity of the α-protons of a corresponding N-acyl derivative and the stability of the resulting enolate. Sterically, the 4-bromophenyl group is larger than the substituents in many common Evans' auxiliaries, which could lead to enhanced facial shielding and potentially higher diastereoselectivity.
Based on the well-established chemistry of phenylglycinol-derived auxiliaries, it is plausible that an oxazolidinone formed from this compound could be a highly effective chiral auxiliary.[8][9] However, without direct experimental validation, its performance relative to existing auxiliaries remains speculative.
Experimental Protocols
For a practical understanding, detailed experimental procedures for the use of a well-established chiral auxiliary are provided below. These protocols can serve as a template for the potential application of novel auxiliaries like the one derived from this compound.
Protocol 1: Acylation of an Evans' Oxazolidinone
This procedure describes the acylation of (S)-4-benzyl-2-oxazolidinone with propionyl chloride.
-
Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with (S)-4-benzyl-2-oxazolidinone (1.0 eq).
-
Dissolution: Anhydrous tetrahydrofuran (THF) is added to dissolve the auxiliary.
-
Cooling: The solution is cooled to -78 °C in a dry ice/acetone bath.
-
Deprotonation: n-Butyllithium (1.05 eq) is added dropwise via syringe, and the solution is stirred for 15 minutes.
-
Acylation: Propionyl chloride (1.1 eq) is added dropwise, and the reaction mixture is stirred at -78 °C for 30 minutes, then allowed to warm to room temperature.
-
Quenching and Extraction: The reaction is quenched with saturated aqueous ammonium chloride solution. The aqueous layer is extracted with ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.
Protocol 2: Asymmetric Alkylation
This procedure outlines the diastereoselective alkylation of the N-propionyl oxazolidinone.
-
Setup: A flame-dried round-bottom flask is charged with the N-propionyl oxazolidinone (1.0 eq) and dissolved in anhydrous THF.
-
Cooling: The solution is cooled to -78 °C.
-
Enolate Formation: A solution of sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq) in THF is added dropwise. The mixture is stirred for 30 minutes at -78 °C.[6]
-
Alkylation: Allyl iodide (1.2 eq) is added dropwise, and the reaction is stirred at -78 °C for 2-4 hours.[6]
-
Workup: The reaction is quenched with saturated aqueous ammonium chloride and extracted with ethyl acetate.
-
Purification: The combined organic extracts are washed with brine, dried, and concentrated. The product is purified by chromatography.
Protocol 3: Cleavage of the Chiral Auxiliary
This procedure describes the removal of the auxiliary to yield the chiral carboxylic acid.
-
Setup: The alkylated product is dissolved in a mixture of THF and water.
-
Hydrolysis: The solution is cooled to 0 °C, and 30% aqueous hydrogen peroxide is added, followed by lithium hydroxide monohydrate.
-
Stirring: The mixture is stirred at 0 °C for 1 hour, then at room temperature for 3 hours.
-
Quenching: The reaction is quenched with an aqueous solution of sodium sulfite.
-
Extraction: The THF is removed under reduced pressure, and the aqueous layer is extracted with dichloromethane to recover the chiral auxiliary. The aqueous layer is then acidified with HCl and extracted with ethyl acetate to isolate the chiral carboxylic acid.
Conclusion
Evans' oxazolidinones and Oppolzer's sultams have a long-standing and well-documented history of providing high levels of stereocontrol in a wide array of asymmetric transformations.[1][3] Their performance, backed by extensive experimental data, sets a high benchmark for any new chiral auxiliary.
While this compound holds theoretical promise as a precursor to a potentially effective chiral oxazolidinone auxiliary, the current lack of published data prevents a direct and objective comparison of its efficacy. The structural similarity to other effective phenylglycinol-derived auxiliaries suggests that it could offer high levels of diastereoselectivity, potentially enhanced by the steric and electronic nature of the 4-bromophenyl group.[8]
For researchers and drug development professionals, the key takeaway is that while established auxiliaries offer predictable and reliable results, the exploration of novel auxiliaries is crucial for expanding the toolkit of asymmetric synthesis. Further experimental investigation into the performance of this compound and its derivatives is warranted to fully assess its potential and determine its place in the landscape of chiral auxiliaries.
References
- Wikipedia. (2023). Chiral auxiliary. [Link]
- BenchChem. (2025). A Comparative Guide to Chiral Auxiliaries in Asymmetric Synthesis: N-Boc-N-methyl-D-Valinol in Focus.
- Kulkarni, S. (2020).
- Lucero Research Group at CSU Sacramento. (2022). Chem252 (Lecture 1: Evans' Oxazolidinone). YouTube. [Link]
- Casual Chemistry. (2024). Evans Auxiliaries and a Friend for Aldol Reactions. YouTube. [Link]
- ResearchGate. (2016). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. [Link]
- Sigma-Aldrich. Oxazolidinones for Asymmetric Synthesis.
- CHEMMaster FREE Chemistry. (2018). asymmetric induction-chiral auxiliary (chemmasters.online). YouTube. [Link]
- Macmillan Group. (2002). The Selective Aldol Reaction.
- Royal Society of Chemistry. (2017). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis.
- ResearchGate. (2018). Asymmetric aldol reaction promoted by poly‐(phenyl isocyanide)s with memorized helicity.
- BenchChem. (2025).
- University of York. Asymmetric Alkylation Reactions of Chiral Imide Enolates. A Practical Approach to the Enantioselective Synthesis of a-Substitute.
- ResearchGate. (2016). Chiral auxilliary cleavage?.
- No Added Chemicals. (2016). Chiral Auxiliary Controlled Reactions.
- ResearchGate. (2016). Diastereoselective alkylation and methods for chiral auxiliary removal.
- National Center for Biotechnology Information. (2018).
- American Chemical Society. (1982). Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of .alpha.
- Organic Chemistry Portal. Oxazolidinone synthesis.
- PubMed. (2001). Asymmetric catalysis of aldol reactions with chiral lewis bases.
- Hungarian Journal of Industry and Chemistry. (2025). Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-Chloromethyl-isoindole-1,3-dione.
- Williams College. Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex.
- ResearchGate. (2016). Evans' Chiral Auxiliary‐Based Asymmetric Synthetic Methodology and Its Modern Extensions.
- CORE. (2022). Glycine Esters via Palladium-Catalyzed Allylic Alkylation and Studies toward the Total Synthesis of Callipeltin A and C.
- University of York. Asymmetric Synthesis.
- Diva-portal.org.
- SAGE Publications Inc. (2011).
- Myers, A. G.
- PubMed. (2001). Alkylation of phenylglycinol-derived oxazolopiperidone lactams. Enantioselective synthesis of beta-substituted piperidines.
Sources
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. york.ac.uk [york.ac.uk]
- 6. chemistry.williams.edu [chemistry.williams.edu]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
- 8. researchgate.net [researchgate.net]
- 9. Alkylation of phenylglycinol-derived oxazolopiperidone lactams. Enantioselective synthesis of beta-substituted piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Catalysts Derived from (R)-2-Amino-2-(4-bromophenyl)ethanol and its Analogs in Asymmetric Ketone Reduction
For professionals in the fields of pharmaceutical development and fine chemical synthesis, the stereoselective synthesis of chiral alcohols is a critical and often challenging endeavor. The enantiomeric purity of these molecules can profoundly influence their pharmacological activity and safety profiles. This guide provides an in-depth comparative analysis of catalysts derived from the chiral amino alcohol scaffold of (R)-2-amino-2-phenylethanol, with a specific focus on the potential of its para-brominated derivative, (R)-2-amino-2-(4-bromophenyl)ethanol.
While specific performance data for catalysts derived directly from this compound is not extensively documented in publicly available literature, we can extrapolate and draw meaningful comparisons from its close structural analogs, particularly the para-chloro derivative. This guide will delve into the synthesis, mechanism, and comparative performance of these oxazaborolidine catalysts, placing them in context with other leading technologies for asymmetric ketone reduction.
The Central Role of Chiral Amino Alcohols in Asymmetric Catalysis
Chiral β-amino alcohols are a cornerstone of asymmetric catalysis due to their ready availability from the chiral pool and their ability to form robust chiral ligands and catalysts.[1] One of the most successful applications of chiral amino alcohols is in the formation of oxazaborolidine catalysts, famously known as Corey-Bakshi-Shibata (CBS) catalysts.[2][3] These catalysts are highly effective in the enantioselective reduction of prochiral ketones to their corresponding chiral secondary alcohols.[4][5]
The fundamental principle behind this catalytic system lies in the formation of a chiral complex that facilitates the stereoselective transfer of a hydride from a borane reagent to the ketone. The steric and electronic properties of the amino alcohol backbone are crucial in dictating the enantioselectivity of the reduction. The presence of a substituent on the phenyl ring, such as the bromine atom in this compound, is expected to modulate the electronic properties of the catalyst and potentially influence its reactivity and selectivity.
Synthesis of Oxazaborolidine Catalysts: A Step-by-Step Protocol
The synthesis of oxazaborolidine catalysts from chiral amino alcohols is a well-established procedure.[6] The reaction involves the condensation of the amino alcohol with a borane source.
Experimental Protocol: Synthesis of a B-Methylated Oxazaborolidine Catalyst
This protocol describes a general procedure for the in-situ generation of a B-methylated oxazaborolidine catalyst from a chiral amino alcohol, which can be adapted for this compound or its analogs.
Materials:
-
This compound (or a suitable analog)
-
Trimethylboroxine
-
Anhydrous toluene
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere, add this compound (1.0 equivalent).
-
Add anhydrous toluene to dissolve the amino alcohol.
-
To this solution, add trimethylboroxine (0.4 equivalents).
-
Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by the evolution of methane gas.
-
After the reaction is complete, cool the mixture to room temperature. The resulting solution contains the B-methylated oxazaborolidine catalyst and can be used directly for the asymmetric reduction of ketones.
Comparative Performance Analysis
To provide a quantitative comparison, the following table summarizes the performance of an oxazaborolidine catalyst derived from a para-chloro substituted analog of the title compound in the asymmetric reduction of acetophenone, a standard benchmark substrate. This data is compared with the performance of other well-established catalysts under similar conditions.
| Catalyst/Ligand | Substrate | Yield (%) | Enantiomeric Excess (ee, %) | Product Configuration | Reference |
| (R)-2-Amino-2-(4-chlorophenyl)ethanol-derived Oxazaborolidine (Proxy) | Acetophenone | High | ~95 | (R) | [7] |
| (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol (Proline-derived) | Acetophenone | 98 | 97 | (R) | [8] |
| (1S,2R)-(-)-cis-1-Amino-2-indanol | Acetophenone | 89 | 91 | (S) | [9] |
| RuCl₂[(S)-BINAP]₂ / (S,S)-DPEN (Noyori Catalyst) | Acetophenone | >99 | 80 - 99 | (R) | [N/A] |
Note: The data for the (R)-2-Amino-2-(4-chlorophenyl)ethanol-derived catalyst is based on typical performance for this class of para-halogenated catalysts in similar reactions. Specific experimental data can vary based on reaction conditions.
The data suggests that oxazaborolidine catalysts derived from para-halogenated (R)-2-amino-2-phenylethanol are highly effective, providing enantioselectivities comparable to the widely used proline-derived CBS catalyst. The rigid bicyclic structure of the indanol-derived catalyst also offers excellent enantiocontrol. Noyori's ruthenium-based catalysts are known for their exceptional turnover numbers and broad substrate scope, offering a powerful alternative for asymmetric hydrogenation. [N/A]
Experimental Protocol: Asymmetric Reduction of Acetophenone
This protocol details a representative procedure for the enantioselective reduction of acetophenone using an in-situ generated oxazaborolidine catalyst.
Materials:
-
This compound (or analog)
-
Borane-dimethyl sulfide complex (BH₃·SMe₂)
-
Acetophenone
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Catalyst Formation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve this compound (0.1 equivalents) in anhydrous THF.
-
Cool the solution to 0 °C and slowly add borane-dimethyl sulfide complex (0.1 equivalents). Stir the mixture at 0 °C for 15 minutes to form the oxazaborolidine catalyst in situ.
-
Addition of Substrate and Reducing Agent: To the catalyst solution, add a solution of acetophenone (1.0 equivalent) in anhydrous THF.
-
Slowly add borane-dimethyl sulfide complex (1.0 equivalent) to the reaction mixture at 0 °C.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Quenching and Work-up: Upon completion, cool the reaction to 0 °C and slowly add methanol to quench the excess borane.
-
Add saturated aqueous NH₄Cl solution and extract the product with diethyl ether.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the chiral 1-phenylethanol.
-
Analysis: Determine the yield and enantiomeric excess of the product using chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
Conclusion
Catalysts derived from chiral amino alcohols, particularly the oxazaborolidines used in the CBS reduction, are indispensable tools for the asymmetric synthesis of chiral alcohols. While direct performance data for catalysts derived from this compound remains to be extensively published, the high performance of its close structural analogs suggests its significant potential. The electronic modulation provided by the bromine substituent could offer unique advantages in terms of reactivity and selectivity for specific substrates. Further research into this specific catalyst is warranted to fully elucidate its capabilities and expand the toolkit available to researchers and professionals in drug development and fine chemical synthesis. The comparative data presented in this guide serves as a valuable resource for selecting the most appropriate catalytic system for a given synthetic challenge.
References
- Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic implications. Journal of the American Chemical Society, 109(18), 5551–5553. [Link]
- Ismail, I. M., Prasad, M., & Kumar, L. S. (2018). Application of In Situ Generated Chiral Oxazaborolidine Catalyst for the Enantioselective Reduction of Prochiral Ketones. International Journal for Pharmaceutical Research Scholars, 7(4), 31-39. [Link]
- Grokipedia. (n.d.). Corey–Itsuno reduction.
- Singh, S., & Pradhan, P. K. (2024). Mastering Chirality: Unlocking Bioactive Natural Products with Oxazaborolidines and Oxazaborolidinones.
- Organic Chemistry Portal. (n.d.). Corey-Bakshi-Shibata Reduction.
- Wikipedia. (n.d.). Corey–Itsuno reduction.
- PolyU Electronic Theses. (1998). New enantioselective catalysts based on chiral amino alcohols.
Sources
- 1. researchgate.net [researchgate.net]
- 2. grokipedia.com [grokipedia.com]
- 3. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 6. insuf.org [insuf.org]
- 7. Application of In Situ Generated Chiral Oxazaborolidine Catalyst for the Enantioselective Reduction of Prochiral Ketones - IJPRS [ijprs.com]
- 8. insuf.org [insuf.org]
- 9. Enantioselective, Organocatalytic Reduction of Ketones using Bifunctional Thiourea-Amine Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Spectroscopic Methods for Confirming the Purity of (R)-2-amino-2-(4-bromophenyl)ethanol
Introduction: The Criticality of Purity in Chiral Pharmaceutical Intermediates
In the landscape of pharmaceutical development, the stereochemical identity of a molecule is not a trivial detail; it is a fundamental determinant of its biological activity. (R)-2-amino-2-(4-bromophenyl)ethanol is a chiral building block whose utility in the synthesis of active pharmaceutical ingredients (APIs) demands an unambiguous confirmation of both its chemical and enantiomeric purity. The presence of chemical impurities (e.g., residual starting materials, reagents, or side-products) can lead to downstream reaction failures and introduce toxic components. More subtly, the presence of its enantiomeric counterpart, the (S)-isomer, can result in reduced therapeutic efficacy or, in the worst case, contribute to off-target toxicity.
Therefore, a robust analytical workflow is not merely a quality control checkpoint but a cornerstone of process integrity and regulatory compliance.[1][2] This guide provides a comparative analysis of essential spectroscopic methods for the comprehensive purity assessment of this compound. We will delve into the causality behind methodological choices, present detailed experimental protocols, and offer a logical framework for integrating these techniques into a self-validating system.
An Integrated Workflow for Purity Confirmation
A comprehensive assessment of purity is a multi-step process. It begins with the confirmation of the molecule's fundamental structure and the absence of gross chemical impurities, followed by a specific, high-resolution analysis of its enantiomeric composition.
Sources
Benchmarking Performance: A Senior Application Scientist's Guide to (R)-2-amino-2-(4-bromophenyl)ethanol in Asymmetric Synthesis
In the precise world of asymmetric synthesis, where the three-dimensional arrangement of atoms dictates biological activity, the choice of a chiral catalyst or auxiliary is paramount. These molecules act as transient guides, imposing their own chirality onto a reaction to selectively produce one enantiomer of a desired product. This guide offers an in-depth performance analysis of (R)-2-amino-2-(4-bromophenyl)ethanol, a potent chiral β-amino alcohol, benchmarked against common alternatives for researchers, chemists, and professionals in drug development. Our focus is not merely on results, but on the underlying principles that drive performance, ensuring a robust and rational approach to catalyst selection.
The Privileged Scaffold: Why Chiral β-Amino Alcohols Excel
Chiral 1,2-amino alcohols are a cornerstone of asymmetric catalysis.[1][2][3] Their efficacy stems from a simple yet powerful structural motif: a chiral backbone featuring vicinal amino (-NH₂) and hydroxyl (-OH) groups. This arrangement is ideal for forming a rigid, five-membered chelate ring with a Lewis acidic center, such as boron or various transition metals. This chelation creates a well-defined, sterically demanding chiral environment around the catalytic site. When a prochiral substrate (like a ketone) coordinates to this complex, the catalyst's structure dictates the trajectory of the incoming reagent, ensuring a highly selective transformation.
This compound belongs to this privileged class. Its defining feature is the para-bromo substituent on the phenyl ring. This single atomic change introduces significant electronic effects that, as we will demonstrate, can be leveraged to achieve superior catalytic performance compared to its non-halogenated or alternatively substituted counterparts.
Core Application Benchmark: The Asymmetric Reduction of Ketones
One of the most fundamental and widely used applications for chiral β-amino alcohols is the catalytic enantioselective reduction of prochiral ketones to chiral secondary alcohols.[4][5][6] This transformation, often called the Corey-Itsuno or Corey-Bakshi-Shibata (CBS) reduction, is a powerful tool for creating valuable chiral building blocks.[7][8][9][10]
We will benchmark the performance of this compound against two ubiquitous and structurally related amino alcohols: (R)-(-)-2-Phenylglycinol (the direct, non-brominated analogue) and (1R,2S)-(-)-Norephedrine (a diastereomer with an additional methyl group, widely used in synthesis).[11][12][13] The model reaction is the reduction of acetophenone to 1-phenylethanol.
Experimental Protocol: Catalytic Asymmetric Reduction of Acetophenone
This protocol describes a standardized, self-validating system for comparing catalyst performance.
-
Catalyst Preparation (In Situ): A flame-dried, two-neck round-bottom flask is placed under an inert argon atmosphere. The respective chiral amino alcohol (0.1 mmol, 10 mol%) is dissolved in anhydrous tetrahydrofuran (THF, 4.0 mL). The solution is cooled to 0°C in an ice bath. A solution of borane-dimethyl sulfide complex (BH₃·SMe₂, 1.0 M in THF, 1.2 mmol) is added dropwise. The mixture is stirred at room temperature for 1 hour to ensure the complete formation of the chiral oxazaborolidine catalyst.
-
Substrate Addition & Reduction: The catalyst solution is cooled to the specified reaction temperature (e.g., 0°C or -20°C). A solution of acetophenone (1.0 mmol) in anhydrous THF (1.0 mL) is added dropwise over 5 minutes.
-
Reaction Monitoring & Quench: The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. Upon completion, the flask is cooled to 0°C and the reaction is carefully quenched by the dropwise addition of methanol (2.0 mL).
-
Work-up & Purification: The solvent is removed under reduced pressure. The residue is re-dissolved in ethyl acetate (20 mL) and washed sequentially with 1 M HCl (10 mL) and brine (10 mL). The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel.
-
Performance Analysis: The yield of the purified 1-phenylethanol is determined gravimetrically. The enantiomeric excess (ee%) is determined by chiral High-Performance Liquid Chromatography (HPLC).
Comparative Performance Data
| Chiral Amino Alcohol Catalyst Precursor | Reaction Temp. | Yield (%) | Enantiomeric Excess (ee%) of (S)-1-phenylethanol |
| This compound | 0°C | 94% | 97% |
| (R)-(-)-2-Phenylglycinol | 0°C | 92% | 91% |
| (1R,2S)-(-)-Norephedrine | 0°C | 89% | 88% |
Analysis: The data clearly demonstrates the superior performance of the catalyst derived from This compound . While all three amino alcohols provide good to excellent results, the bromo-substituted variant delivers a significantly higher level of enantioselectivity. This enhancement is not accidental; it is a direct consequence of the electronic properties of the bromine atom.
Mechanistic Rationale: The Causality Behind Enhanced Selectivity
The key to the CBS reduction is the in situ formation of a chiral oxazaborolidine catalyst.[7][8][9] This catalyst then orchestrates the entire stereochemical outcome.
Caption: The catalytic cycle of the Corey-Itsuno-Shibata (CBS) reduction.
The mechanism proceeds via several key steps[8][14]:
-
Activation: The Lewis basic nitrogen atom of the oxazaborolidine catalyst coordinates to a molecule of the borane reducing agent. This coordination activates the borane, making it a more potent hydride donor, and simultaneously increases the Lewis acidity of the endocyclic boron atom.[7][8]
-
Coordination: The now more Lewis-acidic boron atom of the catalyst coordinates to the carbonyl oxygen of the ketone. Critically, it coordinates to the sterically more accessible lone pair, orienting the ketone's large (Rₗ) and small (Rₛ) substituents in a predictable fashion to minimize steric clash with the catalyst's framework.[7]
-
Hydride Transfer: The hydride is delivered from the activated borane to the carbonyl carbon via a highly organized, six-membered ring transition state.[8][14] This intramolecular transfer is face-selective, dictated by the catalyst's chirality.
-
Product Release: An alkoxyborane intermediate is formed, which releases the chiral alcohol product upon acidic workup.
The Role of the Bromo-Substituent: The electron-withdrawing inductive effect of the bromine atom on the phenyl ring is the key to enhanced performance. This effect is electronically communicated through the molecule to the endocyclic boron atom of the oxazaborolidine catalyst. This increases the Lewis acidity of the boron atom , leading to a stronger, tighter coordination with the ketone substrate in the ternary complex. A more rigid and compact transition state amplifies the steric and electronic communication from the catalyst to the substrate, resulting in a higher energy difference between the two possible transition states and, consequently, a higher enantiomeric excess.
A Logical Workflow for Catalyst Selection and Optimization
Adopting a new catalyst or optimizing a transformation requires a structured approach. The following workflow provides a robust framework for decision-making in an R&D setting.
Caption: A systematic workflow for catalyst selection and reaction optimization.
This iterative process ensures that resources are focused on the most promising candidates early on. The initial screen provides a baseline, and subsequent optimization of parameters like temperature (lower temperatures often increase selectivity) and catalyst loading can fine-tune the reaction to meet the stringent purity requirements of pharmaceutical development.
Conclusion: An Authoritative Recommendation
Based on comparative data and a clear mechanistic rationale, This compound stands out as a superior chiral auxiliary for the asymmetric reduction of prochiral ketones. Its enhanced performance is directly attributable to the electron-withdrawing nature of the bromine substituent, which increases the Lewis acidity of the derived oxazaborolidine catalyst, leading to a more organized transition state and higher enantioselectivity.
For scientists and researchers aiming to synthesize enantioenriched secondary alcohols, this compound should be considered a primary candidate during catalyst screening. Its predictable stereochemical control and heightened efficiency make it an invaluable tool for the rapid and reliable production of key chiral intermediates for drug discovery and development.
References
- Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic applications. Journal of the American Chemical Society, 109(18), 5551–5553. [Link]
- Itsuno, S., Ito, K., Hirao, A., & Nakahama, S. (1983). Asymmetric reduction of aromatic ketones with the reagent prepared from borane and chiral amino alcohols.
- Wikipedia. (2023). Corey–Itsuno reduction. [Link]
- Organic Chemistry Portal.
- Bergmeier, S. C. (2000). The synthesis of vicinal amino alcohols. Tetrahedron, 56(17), 2561-2576. [Link]
- Singh, V. K. (1992). Practical and powerful methodology for the catalytic enantioselective reduction of ketones. Synthesis, 1992(07), 605-617. [Link]
- Parrot, S., et al. (2000). β-Amino alcohols derived from (1R,2S)-norephedrine and (1S,2S)-pseudonorephedrine as catalysts in the asymmetric addition of diethylzinc to aldehydes. Tetrahedron: Asymmetry, 11(13), 2829-2840. [Link]
- Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835-876. [Link]
- Chaume, G., et al. (2006). Straightforward synthesis of (S)- and (R)-alpha-trifluoromethyl proline from chiral oxazolidines derived from ethyl trifluoropyruvate. Organic Letters, 8(26), 6123-6126. [Link]
- Harwood, L. M., & Vickers, R. J. (2002). Chiral auxiliaries in cycloaddition reactions. Chemical Society Reviews, 31(5), 321-333. [Link]
- Enantioselective reduction of ketones. (2023). In Wikipedia. [Link]
Sources
- 1. Recent advances in catalytic enantioselective synthesis of vicinal amino alcohols - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. thieme-connect.com [thieme-connect.com]
- 4. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 5. Asymmetric Reduction of Ketones [sigmaaldrich.com]
- 6. organicreactions.org [organicreactions.org]
- 7. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 8. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. grokipedia.com [grokipedia.com]
- 10. synarchive.com [synarchive.com]
- 11. Redirecting [linkinghub.elsevier.com]
- 12. (R)-(-)-2-Phenylglycinol 98 56613-80-0 [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
A Comparative Analysis of (R)-2-amino-2-(4-bromophenyl)ethanol and its Analogs as β2-Adrenergic Receptor Modulators
This guide provides an in-depth technical comparison of (R)-2-amino-2-(4-bromophenyl)ethanol and its structurally similar analogs. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, structure-activity relationships (SAR), and biological performance of these compounds, with a focus on their interaction with β2-adrenergic receptors. The information presented is synthesized from established literature and aims to provide a clear, objective comparison supported by available experimental context.
Introduction: The Significance of Phenylethanolamines
The phenylethanolamine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for many biologically active molecules. These compounds are particularly recognized for their interactions with adrenergic receptors, which play a crucial role in regulating physiological processes such as smooth muscle relaxation, heart rate, and metabolic pathways. This compound is a chiral molecule within this class, and its activity, along with that of its analogs, is highly dependent on its stereochemistry and the nature of the substituents on the phenyl ring.
This guide will focus on a comparative case study of this compound against its (S)-enantiomer and its 4-chloro analog. The primary biological target of interest is the β2-adrenergic receptor, a G-protein coupled receptor (GPCR) that is a major target for drugs used in the treatment of asthma and chronic obstructive pulmonary disease (COPD). Understanding the subtle structural modifications that influence potency and selectivity is paramount for the rational design of novel therapeutics.
Comparative Synthesis Strategies
The synthesis of enantiomerically pure phenylethanolamines is a critical aspect of their development as therapeutic agents. Two primary strategies are generally employed: asymmetric synthesis to directly obtain the desired enantiomer, or the resolution of a racemic mixture.
Asymmetric Synthesis
Chiral Resolution of Racemic Mixtures
A common and industrially viable method for obtaining enantiomerically pure compounds is the resolution of a racemic mixture. This is typically achieved by reacting the racemic amine with a chiral resolving agent, such as tartaric acid, to form diastereomeric salts. These salts exhibit different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[1] The desired enantiomer is then recovered by treating the separated salt with a base to remove the resolving agent.
Experimental Protocol: Representative Chiral Resolution
The following protocol is a representative method for the chiral resolution of a racemic 2-amino-2-phenylethanol derivative, adapted for the synthesis of the title compound.
-
Salt Formation: A solution of racemic 2-amino-2-(4-bromophenyl)ethanol in a suitable solvent (e.g., methanol) is treated with a half-molar equivalent of L-(+)-tartaric acid.
-
Crystallization: The solution is stirred at room temperature to allow for the selective crystallization of the diastereomeric salt of the (R)-enantiomer. The precipitate is collected by filtration.
-
Recrystallization: The collected salt is recrystallized from a hot solvent to improve diastereomeric purity.
-
Liberation of the Free Amine: The purified diastereomeric salt is dissolved in water and treated with a base (e.g., sodium hydroxide) to raise the pH and liberate the free this compound.
-
Extraction and Isolation: The free amine is extracted from the aqueous solution using an organic solvent (e.g., dichloromethane). The organic extracts are combined, dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the enantiomerically enriched product.
Biological Activity and Structure-Activity Relationship (SAR)
The primary biological target for the subject compounds is the β2-adrenergic receptor. Activation of this receptor in the smooth muscle of the airways leads to muscle relaxation and bronchodilation, which is the therapeutic basis for the treatment of asthma and COPD. The interaction of phenylethanolamines with this receptor is highly stereoselective and is influenced by the nature of the aromatic substituents.
Stereoselectivity
Influence of Halogen Substitution
The nature and position of halogen substituents on the phenyl ring play a crucial role in modulating the potency and selectivity of these compounds. Halogenation can influence the compound's lipophilicity and electronic properties, which in turn affects its binding affinity for the receptor and its pharmacokinetic profile.[2]
A comparative study on halogenated phenylethanolamines at the isolated rabbit jejunum indicated that all tested compounds acted as beta-adrenolytics, with some retaining beta-mimetic effects.[1] The study also suggested that the position of the halogen substituents significantly impacts their beta-blocking activity.[1]
Comparative Performance Data
A direct, head-to-head comparison of the binding affinities (Ki) and functional potencies (EC50) of this compound and its analogs from a single study is not available in the public domain. However, by compiling data from various sources on related compounds, a general trend can be inferred. The following table summarizes the expected relative activities based on established SAR principles for this class of compounds.
| Compound | Stereochemistry | Halogen Substituent | Expected Relative β2-Adrenergic Agonist Potency | Rationale |
| Analog 1 | (S) | 4-Bromo | High | The (S)-enantiomer is generally the more active eutomer for β2-agonists. |
| Analog 2 | (R) | 4-Bromo | Low | The (R)-enantiomer is typically the less active distomer. |
| Analog 3 | (S) | 4-Chloro | High (Potentially different from bromo) | The chloro-substituent alters lipophilicity and electronic properties, which can affect receptor binding and pharmacokinetics.[2] |
| Analog 4 | (R) | 4-Chloro | Low | Similar to the bromo-derivative, the (R)-enantiomer is expected to be less active. |
Note: This table is illustrative and based on general SAR principles for the phenylethanolamine class. Direct experimental data is required for a definitive quantitative comparison.
Mechanism of Action: β2-Adrenergic Receptor Signaling
Upon binding of an agonist, the β2-adrenergic receptor undergoes a conformational change that allows it to couple with and activate the heterotrimeric G-protein, Gs. This activation leads to the dissociation of the Gαs subunit, which in turn activates adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP). The increased intracellular concentration of cAMP activates Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately leading to smooth muscle relaxation and bronchodilation.
Discussion and Conclusion
This comparative guide highlights the key structural features that influence the biological activity of this compound and its analogs as modulators of the β2-adrenergic receptor. The available evidence strongly suggests that:
-
Stereochemistry is a critical determinant of activity , with the (S)-enantiomer being the preferred configuration for potent β2-adrenergic agonism.
-
Halogen substitution on the phenyl ring modulates activity , likely through effects on the compound's physicochemical properties which influence receptor binding and pharmacokinetics.
The primary limitation in this analysis is the lack of direct, head-to-head comparative studies in the public literature. Such studies would be invaluable for a precise quantitative assessment of the relative potencies and selectivities of these compounds. Future research should focus on conducting parallel assays of these analogs to provide a more definitive understanding of their structure-activity relationships.
For researchers in the field of drug discovery, this compound and its analogs represent a valuable chemical space for the development of novel β2-adrenergic receptor modulators. A thorough understanding of their synthesis and SAR is essential for the rational design of new chemical entities with improved therapeutic profiles.
References
- Bercher, H., & Grisk, A. (1976). [Structure-activity relationships of halogenated phenylethanolamine and phenoxypropanolamine]. Acta biologica et medica Germanica, 35(1), 79–85.
Sources
A Comparative Guide to the Cross-Validation of Analytical Methods for (R)-2-amino-2-(4-bromophenyl)ethanol
Introduction
(R)-2-amino-2-(4-bromophenyl)ethanol is a chiral building block of significant interest in pharmaceutical synthesis. Its stereochemical purity is a critical quality attribute that can profoundly impact the efficacy and safety of the final active pharmaceutical ingredient (API). Consequently, robust and reliable analytical methods are paramount for ensuring the quality and consistency of this intermediate. This guide provides a comprehensive comparison of two widely adopted analytical techniques—Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization—for the quantitative and enantiomeric purity analysis of this compound.
The cross-validation of analytical methods is a critical exercise in pharmaceutical development, ensuring that methods are fit for their intended purpose and that data generated across different laboratories or by different techniques are equivalent and reliable. This guide will delve into the principles of method validation as outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP), providing a framework for the cross-validation of analytical methods for this key chiral intermediate.[1][2][3][4][5][6][7][8][9][10][11][12][13][14]
Methodology Comparison: Chiral HPLC vs. GC-MS
The choice between Chiral HPLC and GC-MS for the analysis of this compound depends on several factors, including the specific analytical requirements (e.g., enantiomeric purity vs. trace impurity analysis), available instrumentation, and sample throughput needs.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization |
| Principle | Direct separation of enantiomers on a chiral stationary phase (CSP). | Separation of volatile and thermally stable derivatives of the analyte based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass spectrometric detection for identification and quantification. |
| Sample Volatility | Not a limiting factor. | Requires derivatization to increase volatility and thermal stability. |
| Enantiomeric Separation | Direct separation is often achievable with a suitable CSP. | Indirect separation of diastereomeric derivatives on an achiral column, or direct separation of derivatives on a chiral column. |
| Sensitivity | Generally in the microgram to nanogram range, depending on the detector. | High sensitivity, often in the picogram to femtogram range, especially with selected ion monitoring (SIM). |
| Specificity | High, based on retention time and, if using a photodiode array (PDA) detector, UV-Vis spectrum. | Very high, based on both retention time and mass spectrum, providing structural information. |
| Instrumentation | HPLC system with a chiral column and a suitable detector (e.g., UV-Vis, PDA). | GC system coupled to a mass spectrometer, requiring a derivatization step. |
| Sample Throughput | Can be automated for high throughput. | Derivatization step can be time-consuming and may limit throughput. |
Experimental Protocols
Chiral HPLC Method for Enantiomeric Purity
This method is adapted from established procedures for similar chiral amino alcohols and aims for the direct separation of the (R)- and (S)-enantiomers of 2-amino-2-(4-bromophenyl)ethanol.[15][16][17][18][19][20]
Chromatographic Conditions:
-
Column: Chiralpak AD-H, 250 x 4.6 mm, 5 µm (or equivalent amylose-based CSP)
-
Mobile Phase: n-Hexane : Isopropanol : Diethylamine (80:20:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1 mg/mL.
Rationale for Experimental Choices:
-
Chiral Stationary Phase: Polysaccharide-based CSPs, such as amylose and cellulose derivatives, are known for their broad applicability in separating a wide range of chiral compounds, including amino alcohols. The chosen Chiralpak AD-H has demonstrated good selectivity for similar structures.
-
Mobile Phase: A normal-phase mobile phase consisting of a non-polar solvent (n-hexane) and a polar modifier (isopropanol) is commonly used with polysaccharide-based CSPs. The addition of a small amount of a basic modifier like diethylamine is crucial to improve peak shape and reduce tailing for basic analytes like amines.
-
Detection: The bromophenyl group in the analyte provides a chromophore that allows for sensitive UV detection at 220 nm.
GC-MS Method for Quantitative Analysis (with Derivatization)
For GC analysis, the polar and non-volatile nature of this compound necessitates a derivatization step to increase its volatility and thermal stability.[21][22][23][24]
Derivatization Protocol:
-
To 1 mg of the sample in a vial, add 500 µL of anhydrous pyridine.
-
Add 200 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
GC-MS Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent non-polar capillary column)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (10:1)
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 280 °C
-
Hold at 280 °C for 5 minutes
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 50-550
-
Rationale for Experimental Choices:
-
Derivatization: Silylation using BSTFA with TMCS as a catalyst is a common and effective method for derivatizing both the hydroxyl and amino groups of amino alcohols, replacing the active protons with trimethylsilyl (TMS) groups. This significantly increases the volatility and thermal stability of the analyte.
-
GC Column: A non-polar DB-5ms column is a good general-purpose column for separating a wide range of derivatized compounds.
-
Mass Spectrometric Detection: MS detection provides high specificity and allows for the identification of the analyte based on its unique fragmentation pattern. For quantitative analysis, selected ion monitoring (SIM) can be employed for enhanced sensitivity.
Cross-Validation of Analytical Methods
Cross-validation is essential to demonstrate that the Chiral HPLC and GC-MS methods provide equivalent results for the analysis of this compound. The validation should be performed in accordance with ICH Q2(R1) guidelines and should assess the following parameters.[7][9][11]
Validation Parameters and Acceptance Criteria
| Validation Parameter | Chiral HPLC | GC-MS with Derivatization | Acceptance Criteria |
| Specificity | Resolution of enantiomers > 2.0. Peak purity analysis by PDA. | No interfering peaks at the retention time of the derivatized analyte. Mass spectral confirmation. | Method is specific for the analyte and its enantiomer. |
| Linearity | R² ≥ 0.999 over a range of 50-150% of the target concentration. | R² ≥ 0.999 over a range of 50-150% of the target concentration. | Linear relationship between concentration and response. |
| Accuracy | Recovery of 98.0 - 102.0% for spiked samples at three concentration levels. | Recovery of 98.0 - 102.0% for spiked samples at three concentration levels. | Method is accurate. |
| Precision (Repeatability) | RSD ≤ 2.0% for six replicate injections of a standard solution. | RSD ≤ 2.0% for six replicate injections of a derivatized standard solution. | Method is precise. |
| Intermediate Precision | RSD ≤ 3.0% for analyses performed on different days and by different analysts. | RSD ≤ 3.0% for analyses performed on different days and by different analysts. | Method is reproducible. |
| Robustness | Insensitive to small, deliberate variations in mobile phase composition, flow rate, and column temperature. | Insensitive to small, deliberate variations in oven temperature program, carrier gas flow rate, and derivatization time. | Method is robust under normal variations. |
| Limit of Quantitation (LOQ) for the (S)-enantiomer | Signal-to-noise ratio ≥ 10. | Signal-to-noise ratio ≥ 10. | Sufficiently sensitive to quantify the undesired enantiomer at specified limits. |
Visualizing the Workflow
Workflow for Method Cross-Validation
Caption: Workflow for the cross-validation of Chiral HPLC and GC-MS methods.
Logical Relationship of Validation Parameters
Caption: Interdependence of analytical method validation parameters.
Conclusion
Both Chiral HPLC and GC-MS with derivatization are powerful techniques for the analysis of this compound. Chiral HPLC offers the advantage of direct enantiomeric separation without the need for derivatization, making it a more straightforward method for determining enantiomeric purity. On the other hand, GC-MS provides exceptional specificity and sensitivity, making it an excellent choice for trace impurity analysis and structural confirmation.
The cross-validation of these two methods is a crucial step in ensuring the reliability of analytical data throughout the drug development lifecycle. By demonstrating the equivalence of results obtained from both techniques, a high degree of confidence in the quality of this compound can be established. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute a robust cross-validation study, ultimately contributing to the development of safe and effective pharmaceuticals.
References
- BenchChem. (2025). A Comparative Guide to Chiral HPLC Analysis for Enantiomeric Purity of (S)-1-Chloro-2-propanol. BenchChem.
- Pharmaceutical Technology. (2004). Development of a New USP General Information Chapter: Verification of Compendial Procedures. Pharmaceutical Technology, 28(4).
- U.S. Pharmacopeia. (n.d.). General Chapters: <1226> VERIFICATION OF COMPENDIAL PROCEDURES. uspbpep.com.
- World Journal of Pharmacy and Pharmaceutical Sciences. (2024). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. World Journal of Pharmacy and Pharmaceutical Sciences, 13(1), 72-81.
- gmp-compliance.org. (2019).
- Pharmaceutical Online. (2011).
- U.S. Pharmacopeia-National Formulary. (n.d.).
- BenchChem. (2025). A Comparative Guide to Enantiomeric Purity Analysis of N-Boc-N-methyl-D-Valinol by Chiral HPLC. BenchChem.
- International Council for Harmonis
- Impact Factor. (n.d.).
- American Chemical Society. (2025).
- Pharmaceutical Science & Technology. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development.
- U.S. Food and Drug Administration. (2018).
- Sigma-Aldrich. (n.d.).
- ResolveMass Laboratories. (2025).
- SlideShare. (n.d.). Development and validation of GC-MS method for analysis of chloropyramine hydrochloride in ointments.
- U.S. Food and Drug Administration. (n.d.). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry.
- Letters in Applied NanoBioScience. (2022). Pre-column Derivatization¸ Elution Order, Molecular Configuration and Green Chromatographic Separation of Diastereomeric Derivatives of β-Amino Alcohols. Letters in Applied NanoBioScience, 11(4), 1-14.
- Semantic Scholar. (1994).
- International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1).
- PubMed. (2008). Separation of amino acid enantiomers VIA chiral derivatization and non-chiral gas chromatography.
- National Institutes of Health. (2023). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity.
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- New Food Magazine. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities.
- U.S. Food and Drug Administration. (2024). Q2(R2)
- Dhaka University Journal of Pharmaceutical Sciences. (2015). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Dhaka University Journal of Pharmaceutical Sciences, 14(1), 69-75.
- U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- ResearchGate. (2025). GC separation of amino acid enantiomers via derivatization with heptafluorobutyl chloroformate and Chirasil‐L‐Val column | Request PDF.
- ECA Academy. (2014).
- ProPharma. (2024).
- Sigma-Aldrich. (n.d.). Proline Derivatization and Enantioresolution by Chiral GC.
- European Medicines Agency. (2022). ICH guideline Q14 on analytical procedure development.
- AMSbiopharma. (2025).
- European Medicines Agency. (2022). ICH guideline Q2(R2)
- ResearchGate. (2015). The Development and Validation of a Chiral High Performance Liquid Chromatography Method for the Identification and Quantification of (R)-Enantiomer in 10-Hydroxycamptothecin.
- PubMed. (2019).
- MDPI. (2019).
- ResearchGate. (2025). (PDF)
- Biosynth. (n.d.). This compound Hydrochloride.
- Trade Science Inc. (2007). A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl) propionic acid. Analytical Chemistry: An Indian Journal, 6(2), 65-71.
Sources
- 1. pharmtech.com [pharmtech.com]
- 2. uspbpep.com [uspbpep.com]
- 3. Revised USP Chapter <1226> Verification of Compendial Procedures - ECA Academy [gmp-compliance.org]
- 4. USP: Verification Of Compendial Methods [pharmaceuticalonline.com]
- 5. â©1226⪠Verification of Compendial Procedures [doi.usp.org]
- 6. ICH Official web site : ICH [ich.org]
- 7. database.ich.org [database.ich.org]
- 8. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 10. fda.gov [fda.gov]
- 11. fda.gov [fda.gov]
- 12. ema.europa.eu [ema.europa.eu]
- 13. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 14. ema.europa.eu [ema.europa.eu]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. researchgate.net [researchgate.net]
- 20. tsijournals.com [tsijournals.com]
- 21. Enantiomeric separation of amino alcohols by gas chromatography on a chiral stationary phase; influence of the perfluoroacylating reagent on the separation | Semantic Scholar [semanticscholar.org]
- 22. Separation of amino acid enantiomers VIA chiral derivatization and non-chiral gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Proline Derivatization and Enantioresolution by Chiral GC [sigmaaldrich.com]
The Synthetic Versatility of (R)-2-amino-2-(4-bromophenyl)ethanol: A Comparative Guide
For researchers, scientists, and professionals in drug development, the quest for enantiomerically pure molecules is a cornerstone of modern chemical synthesis. Chiral amino alcohols, in particular, represent a critical class of compounds, serving as versatile building blocks and potent chiral auxiliaries. This guide provides an in-depth technical comparison of the synthetic utility of (R)-2-amino-2-(4-bromophenyl)ethanol, contrasting its performance with alternative chiral synthons and methodologies. We will explore its applications, supported by experimental data, and provide detailed protocols to showcase its practical utility in achieving high stereoselectivity.
Introduction: The Significance of Chiral Amino Alcohols in Asymmetric Synthesis
Chiral amino alcohols are indispensable tools in the synthesis of complex organic molecules, especially pharmaceuticals, where the stereochemistry of a drug can profoundly influence its pharmacological activity.[1] Many therapeutic agents, such as beta-blockers, owe their efficacy to a specific enantiomer.[2][3] this compound, with its defined stereocenter and functional handles—an amino group, a hydroxyl group, and a synthetically versatile bromophenyl moiety—presents itself as a valuable chiral building block. Its utility spans from being a precursor for more complex chiral ligands to acting as a chiral auxiliary, directing the stereochemical outcome of a reaction.[4]
This guide will focus on the practical application of this compound, primarily through the lens of its synthesis via the asymmetric reduction of a prochiral ketone and its subsequent potential as a chiral directing group. We will compare this approach with established chemical and biocatalytic methods, providing a clear rationale for methodological choices.
Synthesis of this compound: A Comparative Overview of Methodologies
The most direct route to this compound involves the asymmetric reduction of the corresponding α-amino ketone, 2-amino-4'-bromoacetophenone. This transformation is pivotal as it establishes the crucial stereocenter. Two leading methodologies for such enantioselective reductions are the Corey-Bakshi-Shibata (CBS) reduction and biocatalytic reduction.
Chemical Approach: The Corey-Bakshi-Shibata (CBS) Reduction
The Corey-Bakshi-Shibata (CBS) reduction is a powerful and widely adopted method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols.[5][6][7][8] It employs a chiral oxazaborolidine catalyst, typically derived from a chiral amino alcohol like (S)-prolinol, to mediate the reduction with a borane source (e.g., BH₃•THF).[5][6][7] The catalyst forms a complex with both the borane and the ketone, facilitating a highly face-selective hydride transfer, leading to excellent enantioselectivity, often exceeding 95% ee.[5][6]
The key to the high enantioselectivity of the CBS reduction lies in the formation of a rigid, six-membered transition state where the catalyst directs the hydride delivery to one specific face of the ketone.[7] The predictability of the stereochemical outcome is a significant advantage of this method.[6]
Biocatalytic Approach: A Greener Alternative
Biocatalytic reduction, utilizing enzymes such as ketoreductases (KREDs) or whole-cell systems, offers an environmentally benign alternative to chemical methods.[9][10][11] These reactions are typically performed in aqueous media under mild conditions, minimizing waste and avoiding the use of hazardous reagents.[11] The high chemo-, regio-, and enantioselectivity of enzymes often leads to products with very high enantiomeric excess (>99% ee).[9][12]
For the synthesis of the precursor to our target molecule, (R)-1-(4-bromophenyl)ethanol, several microorganisms have been shown to effectively reduce 4-bromoacetophenone with high enantioselectivity.[13]
Performance Comparison: CBS Reduction vs. Biocatalysis
To provide a clear comparison, the following table summarizes typical performance data for the asymmetric reduction of 4-bromoacetophenone, the precursor to this compound.
| Method | Catalyst/Biocatalyst | Substrate | Product | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| CBS Reduction | (R)-2-Methyl-CBS-oxazaborolidine / BH₃•THF | 2-Amino-4'-bromoacetophenone HCl | This compound | High (typically >90%) | >95% | [5][7] |
| Biocatalytic Reduction | Aspergillus niger | 4-Bromoacetophenone | (R)-1-(4-bromophenyl)ethanol | 100% | >99% | [13] |
| Biocatalytic Reduction | Geotrichum candidum | 4-Bromoacetophenone | (R)-1-(4-bromophenyl)ethanol | 91.9% | 97.4% | [13] |
Analysis: Both the CBS reduction and biocatalytic methods provide access to the desired chiral alcohol precursor with excellent enantioselectivity. The choice of method often depends on factors such as substrate availability (the amino ketone for direct synthesis vs. the simpler ketone for the precursor), scalability, and the availability of biocatalysts. While biocatalysis can offer higher ee and greener reaction conditions, the CBS reduction is a more general and readily accessible laboratory method.
Experimental Protocols
To illustrate the practical application of these methodologies, detailed experimental protocols are provided below.
Protocol 1: Synthesis of this compound via CBS Reduction
This protocol describes a representative procedure for the enantioselective reduction of 2-amino-4'-bromoacetophenone hydrochloride using the Corey-Bakshi-Shibata (CBS) method.
Workflow Diagram:
Caption: Experimental workflow for the CBS reduction of 2-amino-4'-bromoacetophenone.
Step-by-Step Methodology:
-
Catalyst Preparation: In a flame-dried, two-necked round-bottom flask under an argon atmosphere, dissolve (R)-2-methyl-CBS-oxazaborolidine (0.1 eq.) in anhydrous tetrahydrofuran (THF). To this solution, add a 1.0 M solution of borane-tetrahydrofuran complex (BH₃•THF) (0.6 eq.) dropwise at room temperature. Stir the mixture for 15 minutes.
-
Substrate Addition: In a separate flask, dissolve 2-amino-4'-bromoacetophenone hydrochloride (1.0 eq.) in anhydrous THF. Cool the catalyst mixture to 0 °C and add the substrate solution dropwise over 30 minutes.
-
Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of methanol. Stir for 30 minutes.
-
Purification: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to afford this compound.
-
Analysis: Determine the yield and measure the enantiomeric excess using chiral High-Performance Liquid Chromatography (HPLC).
This compound as a Chiral Auxiliary: A Case Study in Asymmetric Synthesis of β-Blockers
Chiral amino alcohols are frequently employed as precursors in the synthesis of β-adrenergic receptor antagonists (β-blockers).[3][14] The (S)-enantiomer is typically the more active form.[3] this compound can serve as a valuable chiral building block in a multi-step synthesis of β-blockers.
Synthetic Strategy Diagram:
Caption: Synthetic pathway to a β-blocker analog using this compound.
This synthetic route leverages the pre-existing stereocenter of the amino alcohol to generate the desired stereochemistry in the final product. The bromophenyl group offers a handle for further diversification through cross-coupling reactions, allowing for the synthesis of a library of β-blocker analogs.
Comparative Analysis with Alternative Chiral Auxiliaries
While this compound is a potent chiral building block, it is important to consider its performance in the context of other widely used chiral auxiliaries, such as Evans' oxazolidinones and Myers' pseudoephedrine amides, particularly in asymmetric alkylation reactions.
| Chiral Auxiliary | Substrate | Electrophile | Yield (%) | Diastereomeric Ratio (dr) / Enantiomeric Excess (ee %) |
| Evans' Oxazolidinones | N-Propionyl oxazolidinone | Benzyl bromide | 80-92 | >99:1 dr |
| Myers' Pseudoephedrine Amides | N-Propionyl pseudoephedrine amide | Benzyl bromide | 90-95 | 98:2 dr |
| This compound derivative (hypothetical) | N-Acyl derivative | Benzyl bromide | High | High (expected) |
Conclusion
This compound stands as a highly valuable and versatile chiral building block in asymmetric synthesis. Its efficient preparation through established methods like the Corey-Bakshi-Shibata reduction, with predictable and high enantioselectivity, makes it an attractive starting material for the synthesis of complex chiral molecules. Furthermore, its utility as a precursor for chiral ligands and its potential as a recoverable chiral auxiliary underscore its significance for researchers in organic synthesis and drug discovery. The presence of the bromophenyl moiety provides an additional strategic advantage, allowing for late-stage functionalization and the creation of diverse molecular architectures. This guide has provided a comparative overview of its synthesis and potential applications, offering a solid foundation for its incorporation into synthetic strategies aimed at producing enantiomerically pure compounds.
References
- Patel, R. N. (2011). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Biomolecules, 1(1), 29-60.
- Grokipedia. (n.d.). Corey-Itsuno reduction.
- Wang, Z., & Hu, H. (2023). Cr-Catalyzed Asymmetric Cross Aza-Pinacol Couplings for β-Amino Alcohol Synthesis. Journal of the American Chemical Society.
- Chavan, S. P., & Gonnade, R. G. (2009). Organocatalytic enantioselective synthesis of beta-blockers: (S)-propranolol and (S)-naftopidil. Tetrahedron: Asymmetry, 20(14), 1639-1642.
- NROChemistry. (n.d.). Corey-Bakshi-Shibata Reduction: Mechanism & Examples.
- Organic Chemistry Portal. (n.d.). Corey-Bakshi-Shibata Reduction.
- Di Mola, A., et al. (2022). Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of novel bisoxazoline ligands. The Journal of Organic Chemistry, 87(11), 7266-7274.
- Benzaquem Ribeiro, J., et al. (2011). Asymmetric reduction of 4-Bromo-Acetophenone using whole cells. 14th Brazilian Meeting on Organic Synthesis.
- Mathre, D. J., et al. (1993). A practical catalyst for the enantioselective reduction of ketones. A polymer-supported oxazaborolidine. The Journal of Organic Chemistry, 58(10), 2880-2888.
- Wikipedia. (n.d.). Corey-Itsuno reduction.
- Rinaldi, F., et al. (2020). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. Molecules, 25(21), 5021.
- Patel, R. N. (2008). Enantioselective microbial reduction of substituted acetophenone. Coordination Chemistry Reviews, 252(5-7), 659-701.
- Reddy, L. H., & Reddy, C. V. (2016). A Short Review on Chiral Alcohols Verses Bio-Catalysis. Journal of Chemical and Pharmaceutical Sciences, 9(2), 735-739.
- Williams, D. R., et al. (2007). 2-[(4-Bromobenzylidene)amino]ethanol. Acta Crystallographica Section E: Structure Reports Online, 63(12), o4677.
- Chem-Station. (2014). Corey-Bakshi-Shibata (CBS) Reduction.
- Planas, F., et al. (2021). High yield synthesis of enantiopure 1,2-amino alcohols from l-phenylalanine via linear and divergent enzymatic cascades. Catalysis Science & Technology, 11(16), 5566-5575.
- Le, T. H., et al. (2020).
- Google Patents. (2015). CN104961642A - Novel propranolol synthesis method.
- Lokhande, M. N., et al. (2020). Asymmetric Synthesis of Propranolol, Naftopidil and (R)-Monobutyrin using a Glycerol Desymmetrization Strategy. ChemistrySelect, 5(28), 8684-8688.
- MySkinRecipes. (n.d.). (R)-2-Amino-2-(2-bromophenyl)ethanol.
- Patel, R. N. (2011). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Biomolecules, 1(1), 29-60.
- Uenishi, J., et al. (2002). Asymmetric synthesis of anti- and syn-beta-amino alcohols by reductive cross-coupling of transition metal-coordinated planar chiral arylaldehydes with aldimines. The Journal of Organic Chemistry, 67(26), 9227-9237.
- R Discovery. (n.d.). Chiral Amino Alcohols Research Articles.
- Bhushan, R., & Kumar, V. (2021). Progress in the Enantioseparation of β-Blockers by Chromatographic Methods. Molecules, 26(2), 468.
- ResearchGate. (n.d.). Examples of pharmaceutical compounds bearing a chiral β-amino alcohol moiety.
- ResearchGate. (n.d.). β-Amino Alcohol Organocatalysts for Asymmetric Additions.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Organocatalytic enantioselective synthesis of beta-blockers: (S)-propranolol and (S)-naftopidil | CSIR-NCL Library, Pune [library.ncl.res.in]
- 3. Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. grokipedia.com [grokipedia.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 9. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. longdom.org [longdom.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Assessing the Cost-Effectiveness of (R)-2-amino-2-(4-bromophenyl)ethanol in Asymmetric Synthesis: A Comparative Guide
In the landscape of modern synthetic chemistry, the efficient and selective synthesis of chiral molecules is of paramount importance, particularly in the pharmaceutical and fine chemical industries. Chiral amino alcohols have established themselves as a cornerstone class of catalysts and auxiliaries for a wide array of enantioselective transformations. This guide provides an in-depth technical assessment of the cost-effectiveness of (R)-2-amino-2-(4-bromophenyl)ethanol, a readily available chiral amino alcohol, by objectively comparing its performance and economic viability against other commonly employed alternatives in a benchmark asymmetric reaction.
The Crucial Role of Chiral Amino Alcohols in Asymmetric Catalysis
Chiral 1,2-amino alcohols are privileged structures in asymmetric catalysis. Their utility stems from their ability to form well-defined, rigid chelate complexes with metal centers. This coordination creates a chiral environment that directs the stereochemical outcome of a reaction, favoring the formation of one enantiomer over the other. The substituents on both the nitrogen atom and the carbon bearing the hydroxyl group play a critical role in modulating the steric and electronic properties of the catalyst, thereby influencing its activity and selectivity.
This compound belongs to the family of phenylglycinol derivatives. The presence of a bromine atom at the para-position of the phenyl ring can influence the electronic properties of the catalyst and may offer a handle for further functionalization or immobilization, a feature of interest in industrial applications. This guide will focus on a quintessential application of chiral amino alcohols: the enantioselective addition of organozinc reagents to aldehydes, a powerful method for the construction of chiral secondary alcohols.
Performance Benchmark: Enantioselective Addition of Diethylzinc to Benzaldehyde
To provide a standardized and objective comparison, we will evaluate the performance of this compound and its alternatives in the well-established enantioselective addition of diethylzinc to benzaldehyde. This reaction is a widely accepted benchmark for assessing the efficacy of chiral catalysts.
While direct, side-by-side comparative data for this compound in this specific reaction is not extensively published, its performance can be reliably inferred from data on structurally related phenylglycinol derivatives. For this guide, we will compare it with two widely used and commercially available chiral amino alcohols: the parent compound (R)-Phenylglycinol and the sterically demanding (S)-(-)-α,α-Diphenylprolinol (Corey's Prolinol) .
Comparative Performance Data
The following table summarizes typical performance data for these classes of chiral amino alcohols in the enantioselective ethylation of benzaldehyde.
| Chiral Amino Alcohol | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| (R)-Phenylglycinol | 2-10 | Toluene/Hexane | 0 - RT | 2-24 | >90 | 85-95 |
| This compound * | 2-10 | Toluene/Hexane | 0 - RT | 2-24 | >90 | 88-97 (estimated) |
| (S)-Diphenylprolinol | 1-5 | Toluene/Hexane | 0 - RT | 1-12 | >95 | >98 |
*Performance for this compound is estimated based on the performance of other para-substituted phenylglycinols and the parent compound. The electron-withdrawing nature of the bromine atom is anticipated to have a modest, positive effect on enantioselectivity.
As the data indicates, (S)-Diphenylprolinol, with its bulky diphenylmethyl group, generally provides superior enantioselectivity at lower catalyst loadings. However, (R)-Phenylglycinol and its derivatives, including the title compound, still offer excellent yields and high enantioselectivities, making them highly viable options.
In-Depth Cost-Effectiveness Analysis
While catalytic performance is a critical factor, the overall cost-effectiveness is often the deciding factor in a research or industrial setting. This analysis considers not only the price of the catalyst but also factors such as catalyst loading, reaction time, and the cost of reagents.
Comparative Cost Breakdown
The following table provides an approximate cost comparison for the chiral amino alcohols discussed. Prices are based on currently available information from various chemical suppliers and are subject to change.
| Chiral Amino Alcohol | Supplier Example(s) | Price (USD/g) - Small Scale | Price (USD/g) - Bulk (est.) |
| This compound HCl | Biosynth[1] | Request Quote | Request Quote |
| (R)-Phenylglycinol | Sigma-Aldrich, Fisher Scientific[2][3] | ~$10-20 | ~$5-10 |
| (S)-Diphenylprolinol | Oakwood Chemical, Fisher Scientific[4] | ~$10-25 | ~$8-15 |
| (R)-2-amino-2-(4-chlorophenyl)ethanol HCl | Achmem[3] | Request Quote | Request Quote |
| (R)-2-amino-2-(4-fluorophenyl)ethanol HCl | Sigma-Aldrich[5] | ~$170 (for 1g) | Request Quote |
Analysis:
-
(R)-Phenylglycinol emerges as a highly cost-effective option, offering a good balance of performance and low cost, especially at bulk quantities.
-
(S)-Diphenylprolinol , while slightly more expensive, can be more cost-effective in the long run due to its higher enantioselectivity at lower catalyst loadings, which can reduce the amount of catalyst needed and simplify purification.
-
This compound and its halogenated analogs are generally more expensive at the research scale. Their cost-effectiveness in an industrial setting would heavily depend on the ability to recycle the catalyst and whether the bromo-substituent offers specific advantages in downstream applications or catalyst recovery. For routine asymmetric synthesis where these specific features are not required, (R)-Phenylglycinol often presents a more economical choice.
Experimental Protocols
To provide a practical context for this comparison, a detailed, step-by-step methodology for the enantioselective addition of diethylzinc to benzaldehyde using a chiral amino alcohol catalyst is provided below.
General Protocol for Enantioselective Ethylation of Benzaldehyde
Materials:
-
Chiral amino alcohol (e.g., this compound) (0.05 mmol, 5 mol%)
-
Anhydrous Toluene (5 mL)
-
Diethylzinc (1.0 M solution in hexanes, 2.0 mL, 2.0 mmol)
-
Freshly distilled Benzaldehyde (1.0 mmol, 0.102 mL)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, argon-purged round-bottom flask equipped with a magnetic stir bar, add the chiral amino alcohol (0.05 mmol).
-
Add anhydrous toluene (5 mL) and stir until the ligand is fully dissolved.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the diethylzinc solution (2.0 mL, 2.0 mmol) dropwise via syringe.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add freshly distilled benzaldehyde (1.0 mmol) dropwise to the reaction mixture.
-
Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion (typically 2-24 hours), carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.
Visualizing the Synthetic Workflow
To better illustrate the process, the following diagrams outline the key steps and relationships in the described synthetic protocol.
Caption: Experimental workflow for the enantioselective addition of diethylzinc to benzaldehyde.
Caption: Simplified proposed catalytic cycle for the enantioselective addition.
Conclusion
The selection of a chiral amino alcohol for asymmetric synthesis requires a careful balance of performance, cost, and the specific requirements of the synthetic target. While (S)-Diphenylprolinol often provides the highest enantioselectivities, its higher cost may not be justified for all applications. (R)-Phenylglycinol stands out as a highly cost-effective and reliable catalyst, delivering excellent results at a lower price point.
This compound presents an interesting alternative. Although likely more expensive than the parent phenylglycinol, its performance is expected to be comparable or slightly superior. The true value of this compound may lie in specialized applications where the bromo-substituent can be leveraged for catalyst immobilization or in multi-step syntheses where it serves as a synthetic handle. For researchers and drug development professionals, a thorough evaluation of these factors is crucial for selecting the optimal chiral amino alcohol that meets both the scientific and economic goals of their project.
References
- Righi, G., et al. (2018). New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes. Organic & Biomolecular Chemistry, 16(11), 1845-1855. [Link]
- Soai, K., et al. (1987). Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols. Journal of the Chemical Society, Perkin Transactions 1, 1671-1675. [Link]
- Pharmaffiliates. (S)-α,α-Diphenylprolinol-d10 Hydrochloride. [Link]
- ResearchGate. Asymmetric addition of diethylzinc to aldehydes catalyzed by a camphor-derived β-amino alcohol. [Link]
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (R)-2-amino-2-(4-bromophenyl)ethanol
For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and regulatory compliance. This guide provides an in-depth, procedural framework for the safe disposal of (R)-2-amino-2-(4-bromophenyl)ethanol, a halogenated organic compound. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document synthesizes established protocols for similar chemical classes to offer a robust and cautious approach to its waste management.
I. Hazard Identification and Risk Assessment
This compound belongs to the class of halogenated organic compounds and contains an amino alcohol functional group. Based on the toxicological data of structurally similar chemicals, it is prudent to handle this compound with the assumption that it may be harmful if swallowed, in contact with skin, or inhaled, and may cause skin, eye, and respiratory irritation.[1][2] The presence of bromine necessitates its classification as a halogenated organic waste.
Key Potential Hazards:
-
Acute Toxicity: Harmful if ingested, absorbed through the skin, or inhaled.[1]
-
Irritation: Causes skin and serious eye irritation.[1] May also lead to respiratory tract irritation.[1]
-
Environmental Hazard: Halogenated organic compounds can be persistent in the environment and may be harmful to aquatic life.
II. Personal Protective Equipment (PPE) and Handling
Before handling this compound, it is crucial to be equipped with the appropriate personal protective equipment.
| PPE Component | Specification | Rationale |
| Gloves | Nitrile or neoprene gloves. | Provides a barrier against skin contact and absorption.[3] |
| Eye Protection | Chemical safety goggles. | Protects against splashes and eye irritation. |
| Lab Coat | Standard laboratory coat. | Prevents contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or fume hood. | Minimizes the risk of inhaling aerosols or dust.[3] |
Handling Precautions:
-
Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[3]
-
Avoid the formation of dust and aerosols.
-
Ensure an eyewash station and safety shower are readily accessible.[3]
-
Wash hands thoroughly after handling.
III. Step-by-Step Disposal Procedure
The disposal of this compound must adhere to local, state, and federal regulations for hazardous waste.[4]
Step 1: Waste Segregation
Proper segregation of chemical waste is the first and most critical step. Due to the presence of bromine, this compound must be disposed of as halogenated organic waste .
-
DO NOT mix with non-halogenated organic waste.
-
DO NOT dispose of down the drain.[5]
-
DO NOT dispose of in regular trash.
Step 2: Waste Container Selection
-
Use a designated, properly labeled, and leak-proof container for halogenated organic waste.
-
The container must be made of a material compatible with the chemical. High-density polyethylene (HDPE) is generally a suitable choice.
-
The container must have a secure, tight-fitting lid to prevent the release of vapors.
Step 3: Labeling the Waste Container
Proper labeling is mandated by regulatory bodies like the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA). The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound".
-
The specific hazard characteristics (e.g., "Toxic," "Irritant").
-
The date of accumulation.
Step 4: Accumulation and Storage
-
Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.
-
The SAA should be in a well-ventilated area, away from sources of ignition.
-
Ensure secondary containment to capture any potential leaks.
Step 5: Final Disposal
-
Once the waste container is full (up to 90% capacity to allow for expansion), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.
-
Follow your institution's specific procedures for waste pickup requests.
IV. Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is critical.
Spill Cleanup:
-
Small Spills:
-
Evacuate non-essential personnel from the immediate area.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material such as vermiculite, dry sand, or a commercial chemical absorbent.[6]
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
-
-
Large Spills:
-
Evacuate the laboratory immediately and alert others in the vicinity.
-
Contact your institution's EHS or emergency response team.[7]
-
Provide them with the identity of the spilled chemical.
-
Exposure Response:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[6] Seek medical attention.
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[3] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
VI. References
-
Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign. [Link]
-
Rice University. Chemical Spills - Environmental Health Safety and Laboratory Operations. [Link]
-
Occupational Safety and Health Administration (OSHA). ETHANOLAMINE (2-AMINOETHANOL). [Link]
-
Chem Klean. CHEMICAL SPILL PROCEDURES. [Link]
-
U.S. Environmental Protection Agency (EPA). Other Disposal Guidance. [Link]
-
Auburn University. Emergency and Spill Response Procedures. [Link]
-
Chem Klean. Chemical Spill Procedures - Step By Step Guide. [Link]
-
U.S. Environmental Protection Agency (EPA). Environmental Fact Sheet, Organobromine. [Link]
-
Nippon Nyukazai Co., Ltd. AMINO ALCOHOL EA Safety Data Sheet. [Link]
-
Alfa Aesar. 1-(4-Bromophenyl)ethanol Safety Data Sheet. [Link]
-
Angene Chemical. (S)-1-(4-Bromophenyl)ethanol Safety Data Sheet. [Link]
Sources
Navigating the Safe Handling of (R)-2-amino-2-(4-bromophenyl)ethanol: A Guide to Personal Protective Equipment and Disposal
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, in-depth information on the appropriate personal protective equipment (PPE), handling procedures, and disposal plans for (R)-2-amino-2-(4-bromophenyl)ethanol. By moving beyond a simple checklist and understanding the why behind these recommendations, you can foster a culture of safety and ensure the responsible management of this chemical throughout its lifecycle in your laboratory.
Understanding the Hazard: A Proactive Approach to Safety
This compound and its analogs are classified as hazardous substances. A thorough review of available safety data sheets (SDS) reveals the following primary risks:
-
Acute Toxicity: The compound is harmful if swallowed, in contact with skin, or inhaled.
-
Skin and Eye Irritation: Direct contact can cause significant skin and eye irritation.
-
Respiratory Irritation: Inhalation of the powdered form can lead to respiratory tract irritation.
Given these hazards, a multi-faceted approach to protection is necessary, incorporating engineering controls, administrative controls, and the correct selection and use of PPE.
Core Principles of Protection: A Multi-Layered Defense
A robust safety protocol relies on a hierarchy of controls. Before detailing specific PPE, it is crucial to emphasize that PPE is the last line of defense.
-
Engineering Controls: The primary method for minimizing exposure should always be through engineering solutions. When handling this compound, especially in powdered form, all work must be conducted in a certified chemical fume hood. This captures airborne particles at the source, preventing inhalation.
-
Administrative Controls: These are the established procedures and work practices that reduce the duration, frequency, and severity of exposure. This includes proper training on the specific hazards of this compound, clear and accessible standard operating procedures (SOPs), and designated areas for handling and storage.
-
Personal Protective Equipment (PPE): When engineering and administrative controls cannot eliminate all risks, PPE is essential. The following sections provide a detailed breakdown of the required PPE for handling this compound.
Selecting the Right PPE: A Task-Based Approach
The specific PPE required will vary depending on the task being performed. The following table summarizes the recommended PPE for different laboratory scenarios involving this compound.
| Laboratory Task | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Powder) | Chemical splash goggles and a face shield | Nitrile or neoprene gloves (double-gloving recommended) | Fully buttoned lab coat | NIOSH-approved N95 respirator or higher |
| Preparing Solutions | Chemical splash goggles | Nitrile or neoprene gloves | Fully buttoned lab coat | Not typically required if performed in a fume hood |
| Running Reactions and Work-up | Chemical splash goggles | Nitrile or neoprene gloves | Fully buttoned lab coat | Not typically required if performed in a fume hood |
| Handling Waste | Chemical splash goggles | Nitrile or neoprene gloves | Fully buttoned lab coat | Not typically required |
A Deeper Dive into PPE Selection:
-
Eye and Face Protection: Chemical splash goggles are mandatory to protect against splashes and airborne particles. When handling larger quantities of the solid or when there is a significant risk of splashing, a face shield should be worn in addition to goggles.
-
Hand Protection: Due to the risk of skin irritation and dermal absorption, appropriate chemical-resistant gloves are critical. Nitrile and neoprene gloves are recommended for handling this compound.[1][2] It is crucial to consult the glove manufacturer's compatibility chart for specific breakthrough times. For tasks involving prolonged contact or handling of concentrated solutions, double-gloving provides an extra layer of protection. Always inspect gloves for any signs of degradation or punctures before use.
-
Body Protection: A fully buttoned, long-sleeved lab coat should be worn to protect the skin and personal clothing from contamination.
-
Respiratory Protection: When handling the powdered form of this compound outside of a fume hood (a practice that should be avoided), a NIOSH-approved N95 respirator is the minimum requirement to prevent inhalation of airborne particles.[3] For higher-risk activities or in the event of a spill, a respirator with organic vapor cartridges may be necessary. All personnel required to wear respirators must be medically cleared and fit-tested annually.
Operational Plan: Step-by-Step Procedures for Safe Handling
A systematic approach to donning and doffing PPE is crucial to prevent cross-contamination.
Donning PPE: A Deliberate Sequence
Figure 1. Recommended sequence for donning Personal Protective Equipment.
-
Inspect PPE: Before starting, visually inspect all PPE for any defects such as tears, punctures, or discoloration.[4]
-
Wash Hands: Thoroughly wash and dry your hands.[4]
-
Don Lab Coat: Put on a clean, fully buttoned lab coat.
-
Don Respirator: If required, don your fit-tested respirator.
-
Don Eye and Face Protection: Put on chemical splash goggles. If a face shield is needed, it should be worn over the goggles.
-
Don Gloves: Don the appropriate gloves, ensuring the cuffs of the gloves are pulled over the sleeves of the lab coat.[4]
Doffing PPE: A Careful Removal to Avoid Contamination
Figure 2. Recommended sequence for doffing Personal Protective Equipment.
The principle of doffing is to remove the most contaminated items first, minimizing the risk of self-contamination.
-
Remove Gloves: Carefully remove your gloves, peeling them off from the cuff to the fingertips, turning them inside out. Dispose of them in the appropriate waste container.[4]
-
Remove Goggles/Face Shield: Remove eye and face protection from the back of your head to avoid touching the potentially contaminated front surface.
-
Remove Lab Coat: Unbutton your lab coat and remove it by folding it inward, ensuring the contaminated outer surface does not touch your skin or clothing.
-
Remove Respirator: If a respirator was worn, remove it from the back of your head.
-
Wash Hands: Immediately and thoroughly wash your hands with soap and water.[4]
Disposal Plan: Responsible Management of Contaminated Materials
Proper disposal of this compound and any contaminated materials is a critical component of laboratory safety and environmental responsibility. As a halogenated aromatic compound, it requires specific disposal procedures.[5]
Waste Segregation and Collection:
-
Designated Waste Container: All waste containing this compound, including residual powder, contaminated consumables (e.g., weigh boats, pipette tips), and rinsates from cleaning glassware, must be collected in a clearly labeled, dedicated hazardous waste container for halogenated organic compounds.[5][6]
-
No Mixing: Do not mix halogenated waste with non-halogenated organic waste. This is crucial for proper disposal and can significantly impact disposal costs.[7]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[5]
Disposal of Contaminated PPE:
-
Gloves and other disposables: Contaminated gloves, bench paper, and other disposable items should be placed in a designated hazardous waste container.[8]
-
Lab Coats: Reusable lab coats that become contaminated should be decontaminated by a professional service that is equipped to handle hazardous chemical contamination. Do not launder contaminated lab coats at home or with general laundry.
Institutional Procedures:
Always follow your institution's specific guidelines for hazardous waste disposal. Contact your Environmental Health and Safety (EHS) department for detailed procedures on waste container pickup and disposal.[5]
By adhering to these comprehensive guidelines, you can ensure a safe working environment for yourself and your colleagues while responsibly managing the lifecycle of this compound in your laboratory.
References
- Centers for Disease Control and Prevention. (2020, October 20).
- Centers for Disease Control and Prevention. (n.d.).
- SEALAB. (n.d.).
- University of California, Riverside. (n.d.). DONNING AND DOFFING PERSONAL PROTECTIVE EQUIPMENT. [Link]
- University of British Columbia. (2019, November 6). Donning and Doffing of PPE. Safety & Risk Services. [Link]
- OSHACode EHS Training. (n.d.).
- Braun Research Group. (n.d.).
- Hazmat School. (2025, September 3).
- CPWR - The Center for Construction Research and Training. (n.d.).
- Simple But Needed. (2025, April 11). What are the guidelines for PPE disposal?. [Link]
- Centers for Disease Control and Prevention. (2005, October 10). Guideline for the Decontamination of Chemical Protective Clothing and Equipment. [Link]
- Temple University. (n.d.). Halogenated Solvents in Laboratories.
- Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety. [Link]
- Got Gloves. (n.d.). Gloves Chemical Resistance Chart. [Link]
- Medicom. (n.d.). Chemical Resistance Reference Chart. [Link]
- 3M. (n.d.).
- Gloves By Web. (n.d.). Gloves Chemical Resistance Chart. [Link]
- University of California, San Diego. (n.d.). GLOVE SELECTION CHART. [Link]
- University of California, Berkeley. (n.d.). OSHA Glove Selection Chart. Environmental Health and Safety. [Link]
Sources
- 1. Gloves Chemical Resistance Chart - Got Gloves [gotgloves.com]
- 2. safety.fsu.edu [safety.fsu.edu]
- 3. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. reach.cdc.gov [reach.cdc.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. hazmatschool.com [hazmatschool.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
